(2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine
Description
Properties
IUPAC Name |
[2-methoxy-5-(trifluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c1-14-8-3-2-7(4-6(8)5-13)15-9(10,11)12/h2-4H,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFONUZHXXBGTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631235 | |
| Record name | 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771582-58-2 | |
| Record name | 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methoxy)-5-(trifluoromethoxy)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine is a substituted benzylamine that holds significant interest for researchers in medicinal chemistry and drug discovery. Its unique structural features, namely the methoxy and trifluoromethoxy groups on the phenyl ring, are known to modulate the physicochemical and pharmacological properties of bioactive molecules. The trifluoromethoxy group, in particular, is an increasingly important substituent in drug design, valued for its ability to enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of the known physicochemical properties, a detailed synthesis protocol, and a discussion of the potential applications of this compound, with a focus on its relevance to the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these properties have been computationally predicted, they provide valuable insights for experimental design and handling.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀F₃NO₂ | [1] |
| Molecular Weight | 221.18 g/mol | [1] |
| CAS Number | 771582-58-2 | [1] |
| Appearance | Clear, almost colorless liquid (Predicted) | [2] |
| Boiling Point | 234.7±35.0 °C (Predicted) | [2] |
| Density | 1.272±0.06 g/cm³ (Predicted) | [2] |
| pKa | 8.79±0.10 (Predicted) | [2] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [2] |
Synthesis Protocol
A robust and widely applicable method for the synthesis of benzylamines is the reductive amination of the corresponding benzaldehyde. This approach offers high yields and good functional group tolerance. The proposed synthesis of this compound follows this well-established methodology.
Starting Material:
-
2-Methoxy-5-(trifluoromethoxy)benzaldehyde (CAS: 145742-65-0)[3]
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde (1 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE), add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate, 1.1-1.5 equivalents).
-
Imine Formation: Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is complete or has reached equilibrium, add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent suitable for this transformation and is typically added portion-wise (1.2-1.5 equivalents)[4][5].
-
Reaction Monitoring: Continue to stir the reaction mixture at room temperature and monitor the reduction of the imine to the desired benzylamine product by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure this compound.
Self-Validating System: The purity and identity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and compared with expected values.
Potential Applications in Drug Discovery
Substituted benzylamines are prevalent scaffolds in a wide range of biologically active compounds. The specific substitution pattern of this compound suggests its potential as a key building block in the synthesis of novel therapeutic agents.
Role as a Pharmaceutical Intermediate:
A patent for the preparation of certain pyrrolidine derivatives as substance P antagonists mentions (2SR, 3SR, 4RS)-2-phenyl-3-[(2-methoxy-5-trifluoromethoxyphenyl)methylamino]-4-(2-hydroxyethyl)pyrrolidine as one of the claimed compounds[6]. This directly implicates this compound as a crucial intermediate in the synthesis of complex molecules with potential therapeutic value. Substance P antagonists are investigated for a variety of conditions, including pain, inflammation, and central nervous system disorders.
Potential as a Serotonin Receptor Agonist:
The structural similarity of this compound to known psychoactive phenethylamines, such as the 2C and DOx series of compounds, suggests a potential interaction with serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes. Compounds with a 2,5-dimethoxy substitution pattern are known to be potent agonists at these receptors[7]. The replacement of a methoxy group with a trifluoromethoxy group can significantly alter the electronic and lipophilic properties, potentially leading to novel pharmacological profiles. Research on related compounds, such as 1-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane, has shown potent 5-HT₂A/2C agonist activity[8].
Caption: Hypothetical interaction with a serotonin receptor.
It is crucial to emphasize that the pharmacological activity of this compound has not been experimentally confirmed. However, its structure provides a strong rationale for its investigation as a modulator of serotonin receptors, which are important targets for a wide range of neurological and psychiatric disorders.
Conclusion
This compound is a compound with significant potential for application in drug discovery and development. Its synthesis is achievable through established synthetic methodologies, and its structural features make it an attractive building block for the creation of novel compounds targeting a variety of biological pathways. Further experimental investigation into its physicochemical properties and pharmacological activity is warranted to fully elucidate its potential as a valuable tool for medicinal chemists.
References
-
(2-(Trifluoromethoxy)phenyl)methanamine | C8H8F3NO | CID 2777251 - PubChem. Available at: [Link]
-
Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PubMed Central. Available at: [Link]
-
2-Methoxy-5-(trifluoromethyl)benzoic acid (C007B-529074) - Cenmed Enterprises. Available at: [Link]
-
2-Methoxy-5-(trifluoromethyl)benzoic acid | 4864-01-1 - J&K Scientific. Available at: [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019-05-14). Available at: [Link]
-
2-Methoxy-5-(trifluoromethyl)benzoic acid - MySkinRecipes. Available at: [Link]
-
Benzylamine synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]
-
Reduction of hydrobenzamides: a strategy for synthesizing benzylamines - Indian Academy of Sciences. Available at: [Link]
-
2-Methoxy-5-(trifluoromethyl)benzaldehyde - Oakwood Chemical. Available at: [Link]
- US6476268B1 - Preparation of N-benzylamines - Google Patents.
-
Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes - PMC - NIH. Available at: [Link]
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC - PubMed Central. Available at: [Link]
-
DOx - Wikipedia. Available at: [Link]
-
List of miscellaneous 5-HT2A receptor agonists - Wikipedia. Available at: [Link]
-
PCT - Googleapis.com. Available at: [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available at: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed. (1996-05-31). Available at: [Link]
-
Myers Chem 115. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017-09-01). Available at: [Link]
-
Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts - UniTo. Available at: [Link]
-
Identification and Pharmacological Characterization of Two Serotonin Type 7 Receptor Isoforms from Mythimna separata - MDPI. Available at: [Link]
- US7399865B2 - Protein tyrosine kinase enzyme inhibitors - Google Patents.
-
1-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane: a potent serotonin 5-HT2A/2C agonist - PubMed. (1994-12-09). Available at: [Link]
- WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814 - Google Patents.
- US2914563A - Therapeutic composition - Google Patents.
-
2-Methoxy-5-(trifluoromethyl)phenyl isocyanate - PMC Isochem. Available at: [Link]
- Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents.
Sources
- 1. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Methoxy-5-(trifluoromethoxy)benzaldehyde | 145742-65-0 | TCI AMERICA [tcichemicals.com]
- 4. rsc.org [rsc.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. DOx - Wikipedia [en.wikipedia.org]
- 8. 1-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane: a potent serotonin 5-HT2A/2C agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine (CAS Number 771582-58-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine is a substituted benzylamine that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. Its unique structural features, namely the 2-methoxy and 5-trifluoromethoxy substitutions on the phenyl ring, suggest its potential as a scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical properties, plausible synthetic routes, and its putative role as a modulator of serotonergic systems. While specific biological data on this compound remains limited in publicly accessible literature, this document aims to equip researchers with the foundational knowledge necessary to explore its potential applications.
Chemical Identity and Physicochemical Properties
This compound is a primary amine with the following key identifiers and properties:
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 771582-58-2 | [1] |
| Molecular Formula | C₉H₁₀F₃NO₂ | [1] |
| Molecular Weight | 221.18 g/mol | [1] |
| Appearance | Not specified in available literature; likely a liquid or low-melting solid at room temperature. | N/A |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. | N/A |
| Purity | Commercially available with purities typically exceeding 98%. | [1] |
The Scientific Rationale: A Potential Modulator of Serotonin Receptors
The structural architecture of this compound places it within the broader class of phenethylamines, a group of compounds known for their diverse pharmacological activities. Specifically, the 2,5-disubstitution pattern on the phenyl ring is a hallmark of several psychoactive compounds, including the "2C" and "DOx" series of serotonin 5-HT₂ receptor agonists.[2][3]
The 2-methoxy group is a common feature in many potent 5-HT₂A receptor agonists.[2][4] Furthermore, the trifluoromethoxy (-OCF₃) group at the 5-position is of significant interest in medicinal chemistry. This functional group is known to enhance metabolic stability and improve pharmacokinetic profiles of drug candidates due to the high strength of the C-F bonds. The incorporation of a trifluoromethoxy group can also modulate a compound's lipophilicity and its ability to cross the blood-brain barrier.
Given these structural parallels, it is hypothesized that this compound may act as a ligand for serotonin receptors, particularly the 5-HT₂ subfamily. However, it is crucial to note that no specific studies confirming the binding affinity or functional activity of this compound at serotonin or other receptors have been identified in the public domain. Therefore, its pharmacological profile remains an area for future investigation.
Synthetic Strategies: Pathways to this compound
Pathway A: Reduction of 2-Methoxy-5-(trifluoromethoxy)benzonitrile
This approach involves the reduction of the corresponding benzonitrile to the primary amine. This is a robust and widely used method for the synthesis of benzylamines.
Workflow Diagram:
Sources
An In-depth Technical Guide to the Structure Elucidation of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine
Preamble: The Imperative for Unambiguous Characterization
In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is not merely a procedural step but the bedrock of all subsequent research. A molecule's identity—its atomic connectivity and spatial arrangement—dictates its function, reactivity, and safety profile. (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine, a substituted benzylamine, represents a class of compounds with significant potential as pharmaceutical intermediates and synthons due to the unique electronic properties conferred by its methoxy and trifluoromethoxy substituents. This guide provides a comprehensive, field-proven strategy for its complete structure elucidation. We will proceed not by a rigid checklist, but through a logical, integrated workflow that leverages the strengths of multiple analytical techniques, explaining the causality behind each experimental choice to ensure a self-validating and definitive structural assignment.
Molecular Blueprint: Initial Assessment
Before embarking on any analysis, a thorough examination of the proposed structure is crucial for predicting the spectroscopic data that will serve as our confirmatory evidence.
-
IUPAC Name: this compound
-
Alternate Name: 1-(Aminomethyl)-2-methoxy-5-(trifluoromethoxy)benzene
-
Molecular Formula: C₉H₁₀F₃NO₂
-
Molecular Weight: 237.18 g/mol
-
Key Functional Groups:
-
Primary Aromatic Amine (-CH₂NH₂)
-
Methoxy Ether (-OCH₃)
-
Trifluoromethoxy Ether (-OCF₃)
-
1,2,5-Trisubstituted Aromatic Ring
-
This initial assessment allows us to anticipate the characteristic signals in each spectrum, transforming our investigation from a search into a targeted confirmation.
The Elucidation Workflow: An Integrated Spectroscopic Approach
The structure elucidation of a novel compound is a puzzle where each piece of spectroscopic data provides unique and complementary information. Our strategy is designed to be sequential and synergistic, with each step building upon the last to construct an unassailable structural proof.
Caption: A logical workflow for structure elucidation.
Mass Spectrometry: Defining the Molecular Canvas
Rationale for Selection: High-Resolution Mass Spectrometry (HRMS) is the foundational experiment. It provides the most direct and accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. This is the crucial first step; without a confirmed molecular formula, any subsequent data interpretation is speculative.
Expected Data: Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule [M+H]⁺.
| Ion Species | Calculated m/z |
| [C₉H₁₀F₃NO₂ + H]⁺ | 238.0736 |
Fragmentation Analysis (Trustworthiness Pillar): The fragmentation pattern in MS/MS provides a preliminary roadmap of the molecule's assembly. Key expected fragments validate the presence of proposed structural motifs.
-
Loss of NH₃ (from the aminomethyl group): m/z 221.0471
-
Benzylic cleavage (loss of the CH₂NH₂ radical): m/z 207.0318
-
Loss of OCF₃: While less common, fragmentation of the trifluoromethoxy group can occur.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote protonation.
-
Instrument: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Ensure the mass accuracy is below 5 ppm by using an internal calibrant.
-
MS/MS Analysis: Select the [M+H]⁺ ion (m/z 238.07) for collision-induced dissociation (CID) to observe fragmentation patterns.
FTIR Spectroscopy: Identifying the Building Blocks
Rationale for Selection: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule.[1] It acts as a crucial cross-validation of the elemental composition provided by HRMS, confirming the presence of the expected amine, ether, and aromatic functionalities.
Expected Data: The FTIR spectrum will provide a unique fingerprint based on the vibrational frequencies of the molecule's bonds.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (NH₂) | N-H Symmetric & Asymmetric Stretch | 3400-3250 (two bands)[2][3] | Medium-Weak |
| Primary Amine (NH₂) | N-H Bend (Scissoring) | 1650-1580[2] | Medium |
| Aromatic Ring | C-H Stretch | > 3000 | Medium-Weak |
| Aromatic Ring | C=C Stretch | 1600-1450 | Medium |
| Aliphatic CH₂ | C-H Stretch | 2950-2850 | Medium |
| Aryl-O-CH₃ Ether | C-O Stretch | 1275-1200 (asymmetric) | Strong |
| Aryl-O-CF₃ Ether | C-O Stretch & C-F Stretches | 1300-1050 (multiple strong bands) | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No further preparation is typically needed.
-
Background Scan: Perform a background scan of the empty, clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the ATR press and apply consistent pressure to the sample.
-
Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
-
Data Processing: Perform ATR correction and baseline correction on the resulting spectrum.
NMR Spectroscopy: Assembling the Puzzle
Rationale for Selection: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can map out the carbon-hydrogen framework and confirm the placement of all substituents.
¹H NMR Spectroscopy: Mapping the Proton Environment
Expertise & Experience: The proton NMR spectrum provides rich information through chemical shift (electronic environment), integration (proton count), and multiplicity (neighboring protons). The substitution pattern on the aromatic ring is key here. The protons at positions 3, 4, and 6 will have distinct chemical shifts and coupling patterns that are diagnostic of the 1,2,5-trisubstitution.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-6 | ~7.0-7.2 | d (doublet) | 1H | Ortho to CH₂NH₂ and meta to OCF₃. |
| H-4 | ~6.9-7.1 | dd (doublet of doublets) | 1H | Ortho to OCF₃ and meta to OCH₃. |
| H-3 | ~6.8-7.0 | d (doublet) | 1H | Ortho to OCH₃ and meta to CH₂NH₂. |
| CH₂ (Benzylic) | ~3.9-4.1 | s (singlet) | 2H | Adjacent to the aromatic ring and nitrogen. |
| OCH₃ (Methoxy) | ~3.8-3.9 | s (singlet) | 3H | Classic chemical shift for an aryl methoxy group. |
| NH₂ (Amine) | ~1.5-2.5 | br s (broad singlet) | 2H | Broad due to quadrupole broadening and potential exchange. |
¹³C NMR Spectroscopy: Defining the Carbon Skeleton
Expertise & Experience: The ¹³C spectrum reveals every unique carbon atom in the molecule. The trifluoromethoxy group provides a powerful diagnostic tool: the carbon atom of the -OCF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).[4] Similarly, the aromatic carbon to which it is attached (C-5) will show a smaller quartet splitting due to two-bond coupling (²JCF).[5]
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Assignment | Predicted δ (ppm) | Multiplicity (from ¹⁹F) | Rationale |
| C-2 (C-OCH₃) | ~150-155 | s | Aromatic C attached to electronegative oxygen. |
| C-5 (C-OCF₃) | ~145-150 | q (small) | Aromatic C attached to OCF₃, split by fluorine (²JCF ≈ 4-6 Hz). |
| C-1 (C-CH₂NH₂) | ~130-135 | s | Quaternary carbon attached to the aminomethyl group. |
| OCF₃ | ~120.5 | q (large) | Quartet due to large one-bond C-F coupling (¹JCF ≈ 255-260 Hz).[4] |
| C-4 | ~118-122 | s | Aromatic CH. |
| C-6 | ~115-120 | s | Aromatic CH. |
| C-3 | ~110-115 | s | Aromatic CH. |
| OCH₃ | ~55-56 | s | Classic methoxy carbon shift. |
| CH₂ | ~40-45 | s | Benzylic amine carbon. |
¹⁹F NMR Spectroscopy: The Fluorine Probe
Rationale for Selection: ¹⁹F NMR is exceptionally sensitive and provides a clean, unambiguous signal for the trifluoromethoxy group, confirming its presence and electronic environment.[6]
Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃):
| Assignment | Predicted δ (ppm) | Multiplicity | Rationale |
| OCF₃ | ~ -58 to -60 | s (singlet) | Typical range for an aryl trifluoromethoxy group. |
2D NMR: Establishing Definitive Connectivity
Authoritative Grounding: While 1D NMR provides a list of parts, 2D NMR experiments like COSY, HSQC, and HMBC provide the instructions for assembly. These experiments are the final, self-validating proof of the proposed structure by showing direct and long-range correlations between nuclei.
-
COSY (Correlation Spectroscopy): Will confirm the coupling between the adjacent aromatic protons (H-3 with H-4, H-4 with H-6 if coupling exists).
-
HSQC (Heteronuclear Single Quantum Coherence): Will directly link each proton signal to its attached carbon (e.g., H-6 to C-6, CH₂ protons to the CH₂ carbon, OCH₃ protons to the OCH₃ carbon).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate connectivity tool. It reveals correlations between protons and carbons that are 2 or 3 bonds away, cementing the entire molecular structure.
Caption: Key HMBC correlations confirming the substituent positions. (Note: This DOT script is conceptual; a chemical structure image would be used for clarity in a final document.)
Key Expected HMBC Correlations:
-
CH₂ Protons to: C1, C2, and C6 of the aromatic ring, definitively placing the aminomethyl group at C1 and adjacent to C2/C6.
-
OCH₃ Protons to: C2, confirming the methoxy group's position.
-
H-6 Proton to: C1, C5, and C4, locking in its position relative to the other substituents.
-
H-4 Proton to: C2, C3, C5, and C6, providing further confirmation of the ring's substitution pattern.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C spectra if required by the instrument.
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire with a standard pulse sequence, ensuring a sufficient relaxation delay (d1) of at least 2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Use a standard one-pulse sequence with proton decoupling. Reference the spectrum to an external standard like CFCl₃ (δ = 0 ppm).
-
2D NMR Acquisition: Utilize standard, gradient-selected pulse programs for COSY, HSQC, and HMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.
Conclusion: A Unified Structural Proof
The structure of this compound is definitively established by the convergence of evidence from multiple, orthogonal analytical techniques. HRMS provides the exact molecular formula, C₉H₁₀F₃NO₂. FTIR confirms the presence of the requisite primary amine, ether, and aromatic functional groups. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, confirming the 1,2,5-trisubstitution pattern and the identity of all functional groups. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy characterization necessary for any further research or development.
References
- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes.
- Structural investigations of aromatic amine polymers. (n.d.). American Chemical Society.
-
Infrared Spectroscopy. (n.d.). Illinois State University. Available at: [Link]
-
Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti. (2016). YouTube. Available at: [Link]
- NMR Spectra of Benzenes Containing Trifluoromethyl Groups. (1985). Semantic Scholar.
-
(2-(Trifluoromethoxy)phenyl)methanamine. (n.d.). PubChem. Available at: [Link]
- Structure elucidation given 1H NMR and IR d
-
Fluorine NMR. (n.d.). University of Wisconsin-Madison. Available at: [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). PMC - NIH. Available at: [Link]
-
What Are Aromatic Amines? - Chemistry For Everyone. (2023). YouTube. Available at: [Link]
-
Video: Structure of Amines. (2023). JoVE. Available at: [Link]
-
IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Available at: [Link]
- 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy. (n.d.). Chemical Science (RSC Publishing).
- Arom
- FTIR ATR spectra from sample set of MEA standard solutions. (n.d.).
- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Chemistry Stack Exchange.
- Supporting information. (n.d.). The Royal Society of Chemistry.
- High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formul
- Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. (2022). MSU chemistry.
- Mass spectra of fluorocarbons. (n.d.). NIST.
- Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. (2017).
- The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
- 2-Fluoro-5-(trifluoromethyl)benzylamine. (n.d.). the NIST WebBook.
- Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2024). PMC.
- 2-Methoxy-5-(trifluoromethyl)
- (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. (n.d.). MDPI.
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]
- 6. biophysics.org [biophysics.org]
An In-depth Technical Guide to the Safe Handling of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data and handling procedures for (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine. As a crucial building block in contemporary drug discovery, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard safety data sheet (SDS) to offer a deeper, more causal understanding of the necessary precautions, grounded in the principles of chemical reactivity and toxicology.
Chemical and Physical Identity
This compound is a substituted benzylamine derivative. Its structure, featuring a methoxy and a trifluoromethoxy group on the phenyl ring, imparts specific chemical characteristics that dictate its handling requirements.
| Property | Value | Source |
| CAS Number | 771582-58-2 | [1][2] |
| Molecular Formula | C9H10F3NO2 | [1][2] |
| Molecular Weight | 221.18 g/mol | [1][2] |
| Boiling Point | 234.7±35.0 °C at 760 mmHg | [1] |
| Density | 1.272±0.06 g/cm3 (Predicted) | [2] |
| pKa | 8.79±0.10 (Predicted) | [2] |
| Form | Liquid | [2] |
| Color | Clear, almost colorless | [2] |
The presence of the amine functional group contributes to its basicity and nucleophilicity, while the trifluoromethoxy group can influence its metabolic stability and pharmacokinetic profile in drug development contexts.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.
-
GHS Pictogram:
-
GHS05: Corrosion
-
-
Signal Word: Danger[2]
-
Hazard Statements:
The corrosive properties are characteristic of many organic amines, which can readily react with biological tissues. The severity of the burns can be extensive, and eye contact can lead to irreversible damage.
Safe Handling and Personal Protective Equipment (PPE)
A risk-based approach is essential when handling this compound. The following hierarchy of controls should be implemented to minimize exposure.
Caption: A generalized experimental workflow for using this compound.
-
Preparation:
-
Don all required PPE (lab coat, safety goggles, and gloves).
-
Ensure the fume hood is functioning correctly.
-
Assemble all necessary clean and dry glassware in the fume hood.
-
-
Handling and Reaction:
-
Carefully weigh the required amount of this compound in a tared container inside the fume hood.
-
Add the appropriate solvent to the reaction vessel, followed by the slow addition of the amine.
-
Commence the reaction as per the specific experimental protocol, ensuring adequate stirring and temperature control.
-
Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
-
Workup and Cleanup:
-
Upon completion, quench the reaction carefully, being mindful of any potential exothermic processes.
-
Purify the product using standard laboratory techniques (e.g., extraction, chromatography) within the fume hood.
-
Decontaminate all glassware that has been in contact with the amine using an appropriate cleaning procedure.
-
Dispose of all chemical waste in properly labeled containers for collection by a licensed waste disposal service.
-
References
-
PubChem. (n.d.). (2-(Trifluoromethoxy)phenyl)methanamine. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine, a compound of interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data for this specific molecule, this guide offers a robust framework for understanding and determining its solubility profile. We will delve into the predicted solubility based on its structural attributes, provide detailed, field-proven experimental protocols for accurate solubility determination, and discuss the critical role of solubility in the drug development process. This document is intended to be a practical resource, empowering researchers to make informed decisions in solvent selection, formulation development, and process chemistry.
Introduction: The Critical Role of Solubility
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a cornerstone of pharmaceutical sciences. For a drug candidate like this compound, its solubility profile dictates its journey through the development pipeline. From the ease of handling in synthetic chemistry to its absorption and bioavailability in preclinical and clinical studies, understanding and quantifying solubility is paramount. Poor solubility can lead to challenges in formulation, erratic absorption, and ultimately, the failure of a promising therapeutic agent. This guide will equip you with the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this compound in relevant organic solvents.
Physicochemical Properties and Predicted Solubility Profile
This compound is a substituted benzylamine with a molecular structure that suggests a nuanced solubility behavior. The key functional groups—a primary amine, a methoxy group, and a trifluoromethoxy group—all contribute to its overall polarity, hydrogen bonding capability, and lipophilicity.
-
Benzylamine Backbone : The parent compound, benzylamine, is miscible with water and many organic solvents, including ethanol, diethyl ether, acetone, and benzene[1][2][3][4][5]. This indicates a good starting point for solubility in a range of solvents.
-
Methoxy Group (-OCH3) : The methoxy group is a weakly polar functional group that can accept hydrogen bonds. Its presence can slightly enhance solubility in polar solvents.
-
Trifluoromethoxy Group (-OCF3) : The trifluoromethoxy group is a highly lipophilic and electron-withdrawing moiety[6]. Its inclusion in a molecule is known to enhance solubility in organic solvents and improve metabolic stability[6][7][8]. The high lipophilicity of the -OCF3 group often correlates with better absorption and distribution of drug candidates[6].
Based on these structural features, we can predict the solubility of this compound in a variety of common organic solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility | Rationale |
| Polar Protic Solvents | |||
| Methanol | 32.7 | Very Soluble | The amine and methoxy groups can hydrogen bond with methanol. The overall polarity is compatible. |
| Ethanol | 24.5 | Very Soluble | Similar to methanol, ethanol is a good hydrogen bond donor and acceptor. |
| Isopropanol | 19.9 | Soluble | The slightly lower polarity of isopropanol may slightly reduce solubility compared to methanol and ethanol. |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 46.7 | Very Soluble | DMSO is a strong hydrogen bond acceptor and can effectively solvate the amine and methoxy groups. |
| N,N-Dimethylformamide (DMF) | 36.7 | Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions. |
| Acetonitrile | 37.5 | Soluble | Acetonitrile is a polar aprotic solvent, but a weaker hydrogen bond acceptor than DMSO or DMF. |
| Acetone | 20.7 | Soluble | The ketone group in acetone can act as a hydrogen bond acceptor. |
| Nonpolar Solvents | |||
| Dichloromethane (DCM) | 9.1 | Soluble | The lipophilic trifluoromethoxy group and the aromatic ring will contribute to solubility in this nonpolar solvent. |
| Toluene | 2.4 | Sparingly Soluble | The overall polarity of the molecule may limit its solubility in highly nonpolar solvents like toluene. |
| Hexane | 1.9 | Insoluble | The presence of polar functional groups will likely make the compound insoluble in aliphatic hydrocarbons. |
Disclaimer: The solubilities presented in Table 1 are predictions based on the chemical structure and the known properties of its functional groups. Experimental verification is essential for accurate quantitative data.
Experimental Determination of Solubility: A Step-by-Step Guide
To obtain reliable solubility data, a systematic experimental approach is necessary. Both kinetic and thermodynamic solubility assays are commonly employed in drug discovery and development.[9][10][11][12][13][14]
Kinetic Solubility Measurement
Kinetic solubility is a high-throughput screening method that measures the solubility of a compound from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous or organic buffer.[9][10][12]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Solvent Addition: In a 96-well microplate, add an appropriate volume of the test organic solvent to each well.
-
Compound Addition: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to each well containing the test solvent. This will create a supersaturated solution.
-
Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the excess compound.
-
Separation of Undissolved Solid: Centrifuge the plate to pellet the precipitate.
-
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Data Analysis: The measured concentration represents the kinetic solubility of the compound in the test solvent.
Thermodynamic (Equilibrium) Solubility Measurement
Thermodynamic solubility represents the true equilibrium solubility of a compound in a saturated solution. This method is more time-consuming but provides more accurate and relevant data for formulation development.[10][13][14]
-
Preparation of Slurry: Add an excess amount of solid this compound to a vial containing a known volume of the test organic solvent. The presence of excess solid is crucial to ensure equilibrium is reached.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24-72 hours) to ensure the solution is fully saturated and in equilibrium with the solid phase.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE) is recommended.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: The measured concentration is the thermodynamic solubility of the compound in the test solvent at the specified temperature.
Visualizing the Workflow
The following diagrams illustrate the key steps in the experimental determination of kinetic and thermodynamic solubility.
Caption: Workflow for Kinetic Solubility Determination.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion: A Pathway to Informed Development
For drug development professionals, the experimental protocols detailed in this guide provide a robust framework for obtaining the precise, quantitative data necessary for informed decision-making. Accurate solubility data is not merely a checkbox in a development plan; it is a critical parameter that influences everything from synthetic route optimization and purification strategies to the design of effective and bioavailable drug formulations. By applying the principles and methodologies outlined herein, researchers can confidently characterize the solubility of this compound and pave the way for its successful development.
References
-
Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]
-
Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from [Link]
-
PubChem. (n.d.). Benzylamine. Retrieved from [Link]
-
ChemRxiv. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]
-
Sciencemadness Wiki. (n.d.). Benzylamine. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]
-
Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
PubMed. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]
Sources
- 1. Benzylamine - Wikipedia [en.wikipedia.org]
- 2. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 4. Benzylamine, 99%, pure | Fisher Scientific [fishersci.ca]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. scispace.com [scispace.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. ovid.com [ovid.com]
biological activity of trifluoromethoxy substituted compounds
An In-Depth Technical Guide on the Biological Activity of Trifluoromethoxy-Substituted Compounds
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal and agrochemical research. Among the diverse array of fluorinated motifs, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful substituent for optimizing the biological and physicochemical properties of active compounds. Often referred to as a "super-halogen," its distinct electronic nature, profound impact on lipophilicity, and exceptional metabolic stability offer a compelling toolkit for overcoming common challenges in drug development. This guide provides an in-depth technical analysis of the trifluoromethoxy group, from its fundamental properties to its influence on pharmacokinetics and pharmacodynamics. We will explore its successful application in FDA-approved pharmaceuticals and leading agrochemicals, detail synthetic methodologies for its incorporation, and provide validated experimental protocols for its biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of trifluoromethoxylation in their discovery and optimization programs.
Part 1: The Trifluoromethoxy Group: A Privileged Moiety in Bioactive Compound Design
Introduction: The Rise of Fluorine in Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a well-established strategy for enhancing potency, modulating physicochemical properties, and improving pharmacokinetic profiles.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow it to serve as a strategic replacement for hydrogen or a hydroxyl group, often leading to improved metabolic stability and binding affinity.[3][4] Building on this principle, fluorinated functional groups like trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) have become indispensable tools in the medicinal chemist's arsenal. While the -CF3 group is more prevalent, the -OCF3 group offers a unique and sometimes more advantageous set of properties, making it an increasingly important substituent in both pharmaceutical and agrochemical research.[3][5][6]
Unique Physicochemical Properties of the Trifluoromethoxy Group
The utility of the -OCF3 group stems from a unique combination of electronic, lipophilic, and steric characteristics that distinguish it from other common substituents.
The three highly electronegative fluorine atoms impart a strong electron-withdrawing effect on the -OCF3 group. However, the adjacent oxygen atom's lone pairs can participate in resonance, creating a nuanced electronic profile. The group acts as a strong sigma (σ)-withdrawing substituent due to induction but a weak pi (π)-donating substituent through resonance. This duality influences the electron distribution within a molecule, which can be critical for modulating pKa and interaction with biological targets.[2] The electron-withdrawing nature of the -OCF3 group also reduces the ability of the ether oxygen to act as a hydrogen bond acceptor, which can diminish unwanted interactions with metabolic enzymes.[1]
One of the most significant impacts of the -OCF3 group is its contribution to lipophilicity, a critical factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][7] The trifluoromethoxy group is considered one of the most lipophilic substituents, with a Hansch lipophilicity parameter (π) of +1.04.[1][5] This value is substantially higher than that of a methyl group (-CH3, π = +0.5) and even surpasses that of the trifluoromethyl group (-CF3, π = +0.88).[5] Due to its electronic properties and lipophilicity being similar to that of halogens like chlorine and iodine, it has been referred to as a "super-halogen" or "pseudo-halogen".[3][6] This high lipophilicity can significantly enhance a molecule's ability to cross biological membranes, including the blood-brain barrier.[2]
The -OCF3 group is sterically larger than a methoxy or a fluorine group but is comparable in size to an isopropyl group. Its conformation is not fixed; the C-O bond can rotate, influencing the spatial arrangement of the fluorine atoms relative to the rest of the molecule. This conformational flexibility can be exploited to optimize interactions within a protein's binding pocket, potentially improving both potency and selectivity.
Comparison with Methoxy and Trifluoromethyl Groups: A Strategic Choice in Analogue Design
The decision to incorporate an -OCF3 group is often made relative to its common analogues, the methoxy (-OCH3) and trifluoromethyl (-CF3) groups. Understanding their comparative properties is key to rational drug design.
| Property | Hydrogen (H) | Methoxy (-OCH3) | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) |
| Hansch π Value | 0 | -0.02 | +0.88 | +1.04 |
| Hammett Constant (σp) | 0 | -0.27 | +0.54 | +0.35 |
| Metabolic Stability | Variable | Low (O-dealkylation) | High | Very High |
| H-Bond Acceptor? | No | Yes | No | Very Weak |
Table 1: Comparative physicochemical properties of the -OCF3 group and other common substituents. Data sourced from multiple medicinal chemistry reviews.[1][3][5]
As shown in Table 1, substituting a metabolically labile methoxy group with a trifluoromethoxy group is a common strategy to block oxidative degradation.[1] While both -CF3 and -OCF3 groups enhance lipophilicity and metabolic stability, the -OCF3 group provides a greater lipophilicity boost and possesses a different electronic signature, offering a distinct alternative for fine-tuning molecular properties.[2][5]
Part 2: Pharmacokinetic and Pharmacodynamic Implications of Trifluoromethoxylation
The introduction of an -OCF3 group can profoundly alter a molecule's journey through the body and its interaction with its biological target. This section explores the causality behind these effects.
Enhancing Metabolic Stability: Shielding from Enzymatic Degradation
A primary driver for incorporating the -OCF3 group is to enhance metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[2]
Causality Explanation: A common metabolic pathway for compounds containing a methoxy group is O-demethylation, where CYP enzymes oxidize the methyl group, leading to its removal. This often results in rapid clearance and a short biological half-life. By replacing the hydrogen atoms on the methyl group with fluorine atoms, the C-H bonds, which are the initial sites of oxidative attack, are eliminated. The extreme strength and stability of the C-F bonds in the -OCF3 group make it a poor substrate for CYP enzymes, effectively "shielding" that part of the molecule from metabolic degradation.[1][2]
Caption: Major synthetic approaches to trifluoromethoxylated compounds.
-
Nucleophilic Trifluoromethoxylation: These methods involve reacting a suitable precursor, like a phenol or aryl halide, with a source of the trifluoromethoxide anion. Due to the anion's instability, reagents that can generate it in situ or transfer the -OCF3 group are often used. [6][8]* Electrophilic Trifluoromethoxylation: This approach uses highly reactive reagents that act as a source of an electrophilic "CF3O+" synthon to directly trifluoromethylate hydroxyl or amino groups. Hypervalent iodine reagents are common in this class. [9]* Radical Trifluoromethoxylation: Modern methods, often employing photoredox catalysis, allow for the generation of -OCF3 radicals that can be coupled with various aromatic and heteroaromatic precursors. These methods offer mild reaction conditions and broad substrate scope. [8]
Experimental Protocol: A Representative Synthetic Procedure
This is a representative protocol adapted from literature methods for the trifluoromethoxylation of a phenol using a hypervalent iodine reagent. All work should be conducted by trained personnel in a well-ventilated fume hood.
Objective: To synthesize 4-trifluoromethoxyphenyl derivative from 4-substituted phenol.
Materials:
-
4-Substituted Phenol (1.0 mmol, 1.0 equiv)
-
3,3-dimethyl-1-(trifluoromethoxy)-1,2-benziodoxole (1.5 mmol, 1.5 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 0.1 equiv)
-
1,10-Phenanthroline (0.1 mmol, 0.1 equiv)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry 25 mL round-bottom flask under an inert atmosphere (N2 or Ar), add the 4-substituted phenol (1.0 mmol), CuI (0.1 mmol), and 1,10-phenanthroline (0.1 mmol).
-
Add anhydrous DCM (5 mL) via syringe and stir the mixture at room temperature for 10 minutes.
-
Add the 3,3-dimethyl-1-(trifluoromethoxy)-1,2-benziodoxole reagent (1.5 mmol) in one portion.
-
Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired trifluoromethoxylated product.
-
Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.
Self-Validation: The protocol's trustworthiness is established by including progress monitoring (TLC), a defined workup procedure to remove reagents and byproducts, and a final purification step (chromatography) followed by analytical characterization to validate the structure and purity of the final compound.
Part 5: Experimental Protocols for Biological Evaluation
Evaluating the impact of trifluoromethoxylation requires robust and standardized biological assays.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a trifluoromethoxy-substituted compound compared to its non-substituted or methoxy-substituted analogue.
Materials:
-
Test compounds and control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin).
-
Pooled Human Liver Microsomes (HLM), stored at -80°C.
-
0.5 M Potassium Phosphate Buffer (pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Acetonitrile (ACN) containing an internal standard (IS) for protein precipitation and sample analysis.
-
LC-MS/MS system for quantitative analysis.
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a 2x working solution of HLM in phosphate buffer (e.g., to a final concentration of 0.5 mg/mL). Prepare a 10x working solution of the NADPH regenerating system. Prepare test and control compounds in a suitable solvent (e.g., DMSO) and dilute in buffer to a 10x working concentration.
-
Incubation: In a 96-well plate, pre-warm the HLM solution at 37°C for 5 minutes.
-
Initiate Reaction: Add the 10x test compound solution to the HLM solution. To initiate the metabolic reaction, add the 10x NADPH regenerating system. The final incubation volume will typically be 100-200 µL with a final test compound concentration of 1 µM and a final DMSO concentration of <0.5%.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2:1 or 3:1 volume of ice-cold ACN with internal standard to a 50 µL aliquot of the incubation mixture. The T=0 sample is prepared by adding the quenching solution before adding the NADPH system.
-
Sample Processing: Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 20 min at 4°C) to precipitate proteins.
-
Analysis: Transfer the supernatant to a new 96-well plate and analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line (k) is determined. The half-life (t½) is calculated as 0.693/k. Intrinsic clearance is then calculated from these values.
Causality and Validation: This protocol directly measures the rate of disappearance of the parent drug in the presence of key metabolic enzymes. By comparing the half-life of an -OCF3 compound to its -OCH3 analogue, one can directly quantify the increase in metabolic stability. The inclusion of high and low-clearance controls validates the assay's performance.
Part 6: Conclusion
The trifluoromethoxy group is a powerful and unique substituent that offers significant advantages in the design of bioactive molecules. Its ability to simultaneously enhance lipophilicity, block metabolic oxidation, and modulate electronic properties provides a versatile strategy for improving the drug-like characteristics of lead compounds. While synthetic challenges have historically limited its use compared to the trifluoromethyl group, the development of modern synthetic methods is making this valuable moiety more accessible. The successful application of the -OCF3 group in a range of marketed drugs and agrochemicals provides compelling evidence of its utility. For researchers and drug development professionals, a thorough understanding of the properties, synthetic routes, and biological evaluation of trifluoromethoxy-substituted compounds is essential for leveraging their full potential in creating safer and more effective chemical entities.
References
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Weaver, J. D., & Nappi, M. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PubMed Central. [Link]
-
Müller, K. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2014). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Request PDF on ResearchGate. [Link]
-
di Penta, A., et al. (2013). A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLoS ONE, 8(11), e77804. [Link]
-
Al-Gharabli, S. I., et al. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525-9. [Link]
-
Chiba, A., et al. (2012). A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation. Arthritis Research & Therapy, 14(1), R9. [Link]
-
Das, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Gouverneur, V., & Tredwell, M. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10583–10597. [Link]
-
Patel, P., & Solanki, D. (2023). Celecoxib. StatPearls - NCBI Bookshelf. [Link]
- Fabbro, D., et al. (2006). Trifluoromethyl substituted benzamides as kinase inhibitors.
-
Müller, K. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. [Link]
-
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]
-
Verbraeken, B., et al. (2021). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Request PDF on ResearchGate. [Link]
-
Gemo, M., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(23), 9896–9903. [Link]
-
ResearchGate. (n.d.). Trifluoromethoxy-containing pharmaceutical drugs. ResearchGate. [Link]
-
Metzler-Nolte, N., et al. (2017). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. Dalton Transactions, 46(36), 12114-12125. [Link]
-
ResearchGate. (n.d.). Mechanism for synthesis of trifluoromethyl-substituted spirocycles via oxytrifluoromethylation of allylamines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Selected examples of trifluoromethylated heterocycles in fluoro-pharmaceuticals. ResearchGate. [Link]
-
Kumar, A., et al. (2016). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. [Link]
-
Das, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]
-
Kato, J., et al. (2023). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PubMed Central. [Link]
-
Ann, J. C., et al. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed. [Link]
-
Wikipedia. (n.d.). Celecoxib. Wikipedia. [Link]
-
Matos, M. J., & Novás, M. (n.d.). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. OUCI. [Link]
-
Wiley, J. L., et al. (2018). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]
-
Abula, A., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Semantic Scholar. [Link]
- Fabbro, D., et al. (2009). Trifluoromethyl substituted benzamides as kinase inhibitors.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
role of the trifluoromethoxy group in medicinal chemistry and drug design
An In-Depth Technical Guide to the Trifluoromethoxy Group in Medicinal Chemistry and Drug Design
Authored by a Senior Application Scientist
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. Among the repertoire of fluorinated motifs, the trifluoromethoxy (OCF₃) group has emerged as a uniquely powerful substituent. This guide provides an in-depth analysis of the OCF₃ group, moving beyond a simple description to explore the fundamental physicochemical principles that underpin its utility. We will dissect its profound impact on lipophilicity, metabolic stability, and target engagement. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the application of this "super-halogen" in next-generation therapeutics.
The Unique Physicochemical Profile of the Trifluoromethoxy Group
The trifluoromethoxy group is far more than a mere bioisostere for a methoxy or hydroxyl group; its distinct electronic and steric properties confer a unique chemical personality that can be leveraged to overcome common drug development hurdles.[1]
Lipophilicity: A Dominant Feature
A primary driver for incorporating the OCF₃ group is to modulate a compound's lipophilicity, a critical parameter governing its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] The OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch-Leo lipophilicity parameter (π) of +1.04.[4][5][6] This value significantly exceeds that of its common counterparts, including the trifluoromethyl (CF₃) group, making it a potent tool for enhancing membrane permeability.[2][4][7]
Table 1: Comparative Physicochemical Properties of Common Substituents
| Substituent | Hansch π Value | Electronic Nature | Steric Size (van der Waals radius, Å) |
|---|---|---|---|
| -OCF₃ | +1.04 [4][5][6] | Strongly Electron-Withdrawing (Inductive) [8][9] | Bulky |
| -CF₃ | +0.88[4][7] | Strongly Electron-Withdrawing (Inductive)[4][10] | Bulky (larger than methyl)[4][7] |
| -Cl | +0.71[8] | Electron-Withdrawing | 1.75 |
| -CH₃ | +0.56 | Electron-Donating | 2.00 |
| -F | +0.14[8] | Strongly Electron-Withdrawing | 1.47[9] |
| -H | 0.00 | Neutral | 1.20[9] |
| -OCH₃ | -0.02 | Electron-Donating (Resonance) | Similar to -OCF₃ |
Electronic Effects: A Tale of Two Forces
The electronic character of the OCF₃ group is a nuanced interplay of opposing forces. The three highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect, while the oxygen atom's lone pairs can participate in a weaker electron-donating resonance effect.[1] However, unlike the methoxy (-OCH₃) group, the OCF₃ group's perpendicular orientation relative to an aromatic ring minimizes this resonance contribution.[9][11] This results in a net strong electron-withdrawing character, which can significantly influence a molecule's pKa and its interaction with biological targets.[12]
Steric and Conformational Influence
A defining feature of the aryl-OCF₃ moiety is its preferred conformation. Due to steric hindrance and hyperconjugation effects, the OCF₃ group typically adopts a conformation perpendicular to the plane of the aromatic ring.[9][11] This is in stark contrast to the methoxy group, which favors a planar arrangement. This orthogonal orientation has profound implications for drug design, as it alters the molecule's shape and how it presents itself to a target's binding site, potentially introducing novel and beneficial interactions.
Caption: Conformational differences between -OCH₃ and -OCF₃ groups on an aromatic ring.
Impact on ADME Properties: The Medicinal Chemist's Rationale
The unique physicochemical properties of the OCF₃ group translate directly into tangible benefits for optimizing a drug candidate's ADME profile.
Enhancing Metabolic Stability
One of the most compelling reasons to employ the OCF₃ group is to enhance metabolic stability.[1][3][4] Aromatic methoxy groups are frequently susceptible to oxidative demethylation by cytochrome P450 (CYP) enzymes, a common metabolic liability. Replacing a labile -OCH₃ group with an -OCF₃ group effectively blocks this metabolic pathway.[6] The immense strength of the carbon-fluorine bond makes the OCF₃ group highly resistant to enzymatic cleavage, which can significantly prolong a drug's half-life, improve its oral bioavailability, and lead to a more predictable pharmacokinetic profile.[1][7][13]
Caption: Blocking oxidative metabolism by replacing -OCH₃ with -OCF₃.
Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes
This protocol provides a self-validating system to assess the causal link between OCF₃ incorporation and metabolic stability.
-
Objective: To determine the rate of disappearance of a test compound (and its OCF₃ analog) upon incubation with liver microsomes, which are rich in CYP enzymes.[13]
-
Materials:
-
Test compounds (parent and OCF₃ analog), dissolved in DMSO (10 mM stock).
-
Pooled human liver microsomes (e.g., 20 mg/mL protein).
-
0.1 M Phosphate buffer (pH 7.4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Ice-cold stop solution (e.g., Acetonitrile with an internal standard).
-
96-well incubation plate and a control plate.
-
-
Methodology:
-
Preparation: Thaw liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL protein in phosphate buffer. Prepare test compound working solutions by diluting stock solutions in buffer to 2 µM (final DMSO concentration <0.1%).
-
Incubation: Add the liver microsome solution to the wells of the 96-well plate. Add the test compound working solution and pre-incubate at 37°C for 10 minutes to equilibrate.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of the ice-cold stop solution to the appropriate wells. The 0-minute time point serves as the baseline.
-
Analysis: Centrifuge the plates to pellet the protein. Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ). A significantly longer t½ and lower CLᵢₙₜ for the OCF₃ analog compared to the parent compound provides direct evidence of enhanced metabolic stability.[13]
Modulating Target Interactions and Bioisosterism
The OCF₃ group is often considered a "super-halogen" or pseudohalogen, serving as a bioisostere for groups like chlorine or bromine.[5][8][9] Its unique combination of lipophilicity and strong electron-withdrawing character can lead to enhanced binding affinity through improved hydrophobic interactions and modulation of electrostatic potentials within the binding pocket.[4] While the oxygen atom is a poor hydrogen bond acceptor due to the electron-withdrawing fluorine atoms, the fluorine atoms themselves can participate in weak hydrogen bonds or other non-covalent interactions.[6][14][15]
Synthetic Strategies for Incorporating the OCF₃ Group
Despite its desirable properties, the incorporation of the OCF₃ group is notoriously challenging due to the instability of the trifluoromethoxide anion.[4][16] However, significant advances have been made in synthetic methodologies.
Classical vs. Modern Approaches
Historically, the synthesis of aryl trifluoromethyl ethers involved harsh, multi-step procedures such as the chlorine-fluorine exchange of aryl trichloromethyl ethers using reagents like antimony trifluoride.[8][11] These methods often suffered from low functional group tolerance.
More recent advances have focused on the development of electrophilic and nucleophilic trifluoromethoxylating reagents.[11][17] Reagents such as hypervalent iodine compounds (e.g., Togni's reagents) and trifluoromethyl sulfonates (TFMS) have enabled the direct O-trifluoromethylation of phenols and alcohols under much milder conditions, significantly expanding the accessibility of OCF₃-containing molecules.[11][17][18]
Protocol 2: General Procedure for Silver-Mediated O-Trifluoromethylation of Phenols
This protocol is representative of modern methods for introducing the OCF₃ group.
-
Objective: To synthesize an aryl trifluoromethyl ether from a corresponding phenol using a silver mediator and a nucleophilic CF₃ source.[11]
-
Disclaimer: This is a generalized procedure. Reactions should be performed by trained chemists in a fume hood with appropriate personal protective equipment.
-
Materials:
-
Starting phenol (1.0 eq).
-
TMSCF₃ (trimethyl(trifluoromethyl)silane) (2.0 eq).
-
Silver (I) triflate (AgOTf) (1.5 eq).
-
Selectfluor (1.5 eq).
-
Potassium fluoride (KF) (2.0 eq).
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile).
-
-
Methodology:
-
Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the phenol, AgOTf, Selectfluor, and KF.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reagent Addition: Add TMSCF₃ dropwise to the stirred suspension at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction carefully with saturated aqueous sodium bicarbonate. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired aryl trifluoromethyl ether.
-
Case Studies: The OCF₃ Group in FDA-Approved Drugs
The tangible impact of the trifluoromethoxy group is best illustrated by its presence in marketed pharmaceuticals.[5]
-
Riluzole: Used to treat amyotrophic lateral sclerosis (ALS), Riluzole contains a 4-trifluoromethoxy-aniline moiety.[5] The OCF₃ group enhances the drug's lipophilicity, which is crucial for crossing the blood-brain barrier to exert its effect in the central nervous system.
-
Delamanid & Pretomanid: These are critical drugs for treating multidrug-resistant tuberculosis.[5] The incorporation of the OCF₃ group into their structures contributes to their overall ADME profiles, including metabolic stability and appropriate lipophilicity for targeting the Mycobacterium tuberculosis bacterium.[5]
Conclusion and Future Perspectives
The trifluoromethoxy group provides medicinal chemists with a powerful and versatile tool to address fundamental challenges in drug design.[4][7] Its ability to simultaneously enhance lipophilicity, block metabolic hotspots, and modulate electronic properties makes it an invaluable substituent for optimizing lead compounds into viable drug candidates.[1][3][4] The primary causality behind its selection is often the need to improve metabolic stability while increasing membrane permeability.
Future research will undoubtedly focus on the development of more efficient, scalable, and cost-effective synthetic methods for introducing the OCF₃ group.[17] As our understanding of its subtle effects on protein-ligand interactions continues to grow, we can expect to see even more sophisticated and strategic applications of the trifluoromethoxy group in the design of future medicines.
References
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. (n.d.). Chemical Review and Letters. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
-
Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10. [Link]
-
Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. [Link]
-
Sh V, S. A. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]
-
Zhang, Q.-W., & Hartwig, J. F. (n.d.). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing. [Link]
-
Trifluoromethoxy group. (2026). Grokipedia. [Link]
-
Enantioselective synthesis of trifluoromethoxy-containing compounds. (n.d.). ResearchGate. [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (n.d.). PubMed Central. [Link]
-
Knerr, L., et al. (n.d.). Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. Chemical Communications (RSC Publishing). [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]
-
Trifluoromethoxy-containing pharmaceutical drugs. (n.d.). ResearchGate. [Link]
-
Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Lin, G., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. [Link]
-
Examples of drugs bearing trifluoromethoxy groups (highlighted in pink)... (n.d.). ResearchGate. [Link]
-
Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]
-
Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. [Link]
-
Trifluoromethyl group. (n.d.). Wikipedia. [Link]
-
Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. (n.d.). CHIMIA. [Link]
-
S, S., et al. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Du, X., et al. (2020). Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells. Frontiers. [Link]
-
van der Westhuizen, J. H., et al. (2017). Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. PubMed. [Link]
-
Du, X., et al. (2020). Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells. PMC - NIH. [Link]
-
The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. (2025). ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Frontiers | Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells [frontiersin.org]
- 15. Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemrevlett.com [chemrevlett.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to Substituted (Trifluoromethoxy)phenyl)methanamines: Synthesis, Properties, and Medicinal Chemistry Applications
Abstract
Substituted (trifluoromethoxy)phenyl)methanamines represent a pivotal class of chemical scaffolds in modern drug discovery and development. The trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy and other functional groups, imparts a unique combination of electronic and physicochemical properties that can significantly enhance the metabolic stability, lipophilicity, and target-binding affinity of bioactive molecules. This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and structure-activity relationships (SAR) of substituted (trifluoromethoxy)phenyl)methanamines. Detailed experimental protocols for their preparation via common synthetic routes, including reductive amination of (trifluoromethoxy)benzaldehydes and reduction of (trifluoromethoxy)benzonitriles, are presented. Furthermore, this guide explores the applications of these compounds in medicinal chemistry, with a particular focus on their role in the development of novel therapeutics targeting the central nervous system (CNS) and other disease areas. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation pharmaceuticals.
Introduction: The Strategic Advantage of the Trifluoromethoxy Group in Drug Design
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its ability to modulate key molecular properties, thereby enhancing the drug-like characteristics of therapeutic candidates.[1] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety possesses a unique blend of high electronegativity and lipophilicity, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.
The primary advantages of incorporating a trifluoromethoxy group include:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group are highly resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This leads to an increased biological half-life and improved bioavailability of drug candidates.[1]
-
Modulation of Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier (BBB). This is a critical consideration for drugs targeting the central nervous system.[2][3]
-
Influence on Acidity/Basicity: As an electron-withdrawing group, the -OCF₃ substituent can lower the pKa of nearby amine functionalities, which can be crucial for optimizing interactions with biological targets and improving solubility.
-
Bioisosterism: The trifluoromethoxy group can act as a bioisostere for other functional groups, such as the methoxy or chloro groups, allowing for the fine-tuning of steric and electronic properties to optimize target binding.
This guide focuses specifically on (trifluoromethoxy)phenyl)methanamines, a structural motif that combines the benefits of the -OCF₃ group with the versatile benzylamine scaffold. This combination has proven to be a fruitful starting point for the development of a wide range of biologically active compounds.
Synthetic Pathways to Substituted (Trifluoromethoxy)phenyl)methanamines
The synthesis of substituted (trifluoromethoxy)phenyl)methanamines can be efficiently achieved through several well-established synthetic routes. The choice of a particular method often depends on the availability of starting materials, the desired substitution pattern on the aromatic ring, and the scale of the synthesis. The two most common and versatile approaches are the reductive amination of the corresponding (trifluoromethoxy)benzaldehydes and the reduction of (trifluoromethoxy)benzonitriles.
Reductive Amination of (Trifluoromethoxy)benzaldehydes
Reductive amination is a powerful one-pot reaction that converts aldehydes into amines.[4][5] The process involves the initial formation of an imine intermediate from the aldehyde and an amine source (typically ammonia or an ammonium salt), which is then reduced in situ to the desired primary amine.[6]
Diagram 1: General Scheme for Reductive Amination
Caption: Reductive amination of a (trifluoromethoxy)benzaldehyde to the corresponding methanamine.
Several reducing agents can be employed for the in-situ reduction of the imine intermediate. The selection of the appropriate reagent is critical for achieving high yields and minimizing side reactions.
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent. It is often used in a stepwise procedure where the imine is pre-formed before the addition of the reductant to avoid reduction of the starting aldehyde.[7]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful for one-pot reductive aminations as it is less reactive towards aldehydes and ketones at neutral pH, but readily reduces the protonated imine.[4] This selectivity minimizes the formation of the corresponding alcohol as a byproduct.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN. It is effective for the reductive amination of a wide range of aldehydes and ketones and is often the reagent of choice for laboratory-scale synthesis.[7]
-
Catalytic Hydrogenation: For large-scale industrial applications, catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni) under hydrogen pressure is a cost-effective and environmentally friendly option.[8]
This protocol describes the synthesis of 4-((trifluoromethoxy)phenyl)methanamine from 4-(trifluoromethoxy)benzaldehyde using sodium borohydride.
Materials:
-
4-(Trifluoromethoxy)benzaldehyde
-
Ammonium acetate (NH₄OAc)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Add ammonium acetate (10 eq) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 4-((trifluoromethoxy)phenyl)methanamine.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages | Typical Reaction Conditions |
| NaBH₄ | Inexpensive, readily available | Can reduce the starting aldehyde | Stepwise addition, alcoholic solvents |
| NaBH₃CN | Selective for imines over aldehydes | Toxic cyanide byproducts | One-pot, buffered protic solvents |
| NaBH(OAc)₃ | Mild, selective, less toxic | More expensive | One-pot, aprotic solvents (e.g., DCE) |
| H₂/Catalyst | "Green", cost-effective for scale-up | Requires specialized high-pressure equipment | High pressure H₂, various solvents |
Reduction of (Trifluoromethoxy)benzonitriles
Another direct and efficient route to (trifluoromethoxy)phenyl)methanamines is the reduction of the corresponding benzonitriles. This method is particularly suitable for large-scale synthesis.
Diagram 2: Reduction of (Trifluoromethoxy)benzonitrile
Caption: Reduction of a (trifluoromethoxy)benzonitrile to the corresponding methanamine.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily reduces nitriles to primary amines. However, it is highly reactive and requires careful handling under anhydrous conditions.[9]
-
Catalytic Hydrogenation: Similar to reductive amination, catalytic hydrogenation with catalysts like Raney Nickel is a preferred method for industrial-scale production due to its efficiency and favorable safety profile.[10][11]
This protocol outlines the synthesis of 3-((trifluoromethoxy)phenyl)methanamine from 3-(trifluoromethoxy)benzonitrile using lithium aluminum hydride.
Materials:
-
3-(Trifluoromethoxy)benzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Distilled water
-
Aqueous sodium hydroxide (NaOH) solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.2 eq) in anhydrous diethyl ether.
-
Dissolve 3-(trifluoromethoxy)benzonitrile (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
The resulting aluminum salts are filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to afford the crude 3-((trifluoromethoxy)phenyl)methanamine, which can be further purified by distillation.
Structure-Activity Relationships (SAR) of Substituted (Trifluoromethoxy)phenyl)methanamines
The biological activity of substituted (trifluoromethoxy)phenyl)methanamines is highly dependent on the substitution pattern on the aromatic ring and the nature of any substituents on the amine nitrogen. While specific SAR data for this class of compounds is still emerging, valuable insights can be drawn from related structures, such as substituted benzylamines and trifluoromethyl-containing analogues.
Influence of the Trifluoromethoxy Group Position
The position of the -OCF₃ group (ortho, meta, or para) on the phenyl ring significantly impacts the molecule's electronic properties and conformation, which in turn affects its interaction with biological targets. For example, a meta-substituted -OCF₃ group, as seen in the precursor to the drug Cinacalcet, can be crucial for optimal binding to its target receptor.[12]
Role in Central Nervous System (CNS) Drug Discovery
The lipophilic nature of the trifluoromethoxy group makes (trifluoromethoxy)phenyl)methanamines attractive scaffolds for CNS drug discovery.[2] The ability to penetrate the blood-brain barrier is a key requirement for drugs targeting neurological disorders. The benzylamine moiety is a common feature in many CNS-active compounds, including monoamine oxidase (MAO) inhibitors and serotonin receptor agonists. The introduction of a trifluoromethoxy group can enhance the potency and selectivity of these compounds.
Emerging Therapeutic Applications
While comprehensive biological evaluations of a wide range of substituted (trifluoromethoxy)phenyl)methanamines are not extensively documented in publicly available literature, the core scaffold is present in a number of patented compounds with diverse therapeutic indications, including:
-
Anticancer agents: As seen in derivatives of sorafenib, where the trifluoromethylphenyl moiety is a key component.[13][14]
-
Antifungal agents: Benzimidazole derivatives containing a (trifluoromethoxy)phenyl group have shown promising antifungal activity.
-
NMDA receptor modulators: N,N'-diarylguanidines with a 3-(trifluoromethyl)phenyl substituent have been investigated as high-affinity ligands for the NMDA receptor.[15]
Further research is warranted to fully explore the therapeutic potential of this versatile class of compounds.
Conclusion
Substituted (trifluoromethoxy)phenyl)methanamines are a valuable and increasingly important class of compounds in medicinal chemistry. The unique physicochemical properties imparted by the trifluoromethoxy group, combined with the versatility of the benzylamine scaffold, provide a powerful platform for the design of novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The synthetic routes to these compounds, primarily through reductive amination and nitrile reduction, are well-established and amenable to both laboratory and industrial scale production. As our understanding of the structure-activity relationships of these compounds continues to grow, it is anticipated that (trifluoromethoxy)phenyl)methanamines will play an even more significant role in the development of future therapeutics.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine.
- BenchChem. (2025).
- BenchChem. (2025). Synthesis of 4-(Trifluoromethyl)
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethyl)benzylamine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-(Trifluoromethoxy)benzaldehyde in Advanced Organic Synthesis.
- Rathod, V. D., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- (chemicalbook.com)
- Wikipedia. (2023).
- (rsc.org)
- BenchChem. (2025). Application Notes and Protocols for the Reductive Amination of 3-(3-(trifluoromethyl)phenyl)propanal.
- YouTube. (2023, March 16).
- BenchChem. (2025). An In-depth Technical Guide to 4-(Trifluoromethyl)benzylamine.
- Al-Ostoot, F. H., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 28(23), 7800.
- University of Queensland. (n.d.). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.).
- Novás, M., & Matos, M. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5489.
- (actan
- ResearchGate. (2024, May).
- National Center for Biotechnology Information. (n.d.).
- (m
- MDPI. (2021, December 10).
- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
- National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA)
- Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- National Center for Biotechnology Information. (n.d.). (2-(Trifluoromethoxy)phenyl)methanamine. PubChem.
- ResearchGate. (2025, August 7). Fluorinated Molecules as Drugs and Imaging Agents in the CNS.
- National Center for Biotechnology Information. (n.d.). Medicinal Chemical Properties of Successful Central Nervous System Drugs.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib - Kleymenova - Acta Naturae [actanaturae.ru]
- 14. The Design, Synthesis, and Evaluation of the Biological Activity of Hydroxamic Derivatives of Sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Novel Benzylamine Derivatives: A Technical Guide for Researchers
In the dynamic landscape of drug discovery and development, the quest for novel chemical entities with therapeutic promise is perpetual. Among the myriad of scaffolds explored, benzylamine derivatives have emerged as a particularly versatile and potent class of compounds. Their inherent structural features allow for facile modification, enabling the fine-tuning of their physicochemical and pharmacological properties. This technical guide provides an in-depth exploration of the burgeoning research applications for novel benzylamine derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into their synthesis, diverse biological activities, and the underlying mechanisms of action, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.
I. Synthesis of Novel Benzylamine Derivatives: A Methodological Overview
The synthesis of benzylamine derivatives is most commonly achieved through reductive amination, a robust and versatile method that allows for the introduction of a wide array of substituents.[1]
Experimental Protocol: Reductive Amination for the Synthesis of N-Substituted Benzylamines
This protocol outlines a general procedure for the synthesis of N-substituted benzylamines from a substituted benzaldehyde and a primary or secondary amine.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Sodium borohydride (NaBH₄) (1.5-2.0 eq) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
Methanol (MeOH) or Dichloromethane (DCM) as solvent
-
Glacial acetic acid (catalytic amount, if needed)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Imine Formation:
-
Dissolve the substituted benzaldehyde (1.0 eq) and the amine (1.0-1.2 eq) in the chosen solvent (e.g., MeOH or DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
If the amine is an aniline or a less reactive amine, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-4 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the reducing agent (NaBH₄ or NaBH(OAc)₃) portion-wise to the stirred solution. Caution: Addition of NaBH₄ to methanol can generate hydrogen gas; ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-16 hours. Monitor the reaction progress by TLC until the imine is fully consumed.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
If using DCM, separate the organic layer. If using MeOH, remove the solvent under reduced pressure using a rotary evaporator and then partition the residue between water and an organic solvent like ethyl acetate or DCM.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzylamine derivative.
-
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred for reductive aminations with acid-sensitive functional groups as it is a milder and more selective reducing agent compared to sodium borohydride.
-
Solvent: Methanol is a common choice for its ability to dissolve both the reactants and sodium borohydride. Dichloromethane is used when a non-protic solvent is required.
-
Catalyst: Acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the rate of imine formation, especially with less nucleophilic amines.
II. Therapeutic Applications and Mechanistic Insights
Novel benzylamine derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for various therapeutic areas.
A. Oncology: Inducing Cancer Cell Demise
Several novel benzylamine derivatives have exhibited potent anticancer activity, particularly in melanoma.[2] The primary mechanism of action often involves the induction of apoptosis, a form of programmed cell death.
Mechanism of Action in Melanoma:
Certain benzylamine derivatives have been shown to induce apoptosis in melanoma cells by modulating key signaling pathways.[2] For instance, they can decrease the phosphorylation of AKT, a crucial protein in cell survival pathways. This dephosphorylation can lead to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[2]
Caption: Apoptosis induction by a benzylamine derivative in melanoma.
Experimental Protocol: MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Cancer cell line (e.g., B16F10 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Novel benzylamine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzylamine derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| F10503LO1 | B16F10 (Melanoma) | ~0.5 | [2] |
| F21010RS1 | B16F10 (Melanoma) | ~0.5 | [2] |
| Compound 9m | MCF-7 (Breast) | <0.1 | [3] |
| Compound 9c | A549 (Lung) | <0.1 | [3] |
B. Infectious Diseases: Combating Microbial Threats
Novel benzylamine derivatives have demonstrated significant potential as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.[4][5]
Mechanism of Action:
The precise antibacterial mechanisms of many benzylamine derivatives are still under investigation, but some are thought to disrupt the bacterial cell membrane, leading to increased permeability and ultimately cell death.[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Novel benzylamine derivatives (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the benzylamine derivative in DMSO.
-
Perform a serial two-fold dilution of the compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that inhibits bacterial growth by ≥90% compared to the positive control.
-
Quantitative Data: Antimicrobial Activity
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 6l | Pseudomonas aeruginosa | 0.002 - 0.016 | [4] |
| Compound 6m | Staphylococcus epidermidis | 0.002 - 0.016 | [4] |
| Compound 9m | Staphylococcus aureus | 0.5 | [5] |
| Compound 9m | Escherichia coli | 1 | [5] |
C. Neuropharmacology: Targeting Neurological Disorders
Benzylamine derivatives have shown promise in the field of neuropharmacology, particularly as inhibitors of monoamine oxidases (MAOs) and as potential therapeutic agents for Alzheimer's disease.
1. Monoamine Oxidase (MAO) Inhibition:
MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[7][8] Inhibitors of these enzymes can increase the levels of these neurotransmitters in the brain and are used in the treatment of depression and Parkinson's disease. Certain benzylamine derivatives have been identified as potent and selective MAO-B inhibitors.[9]
Caption: Mechanism of MAO-B inhibition by a benzylamine derivative.
2. Alzheimer's Disease:
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. Some benzylamine derivatives have been designed as multi-target-directed ligands, aiming to inhibit both acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, and the aggregation of Aβ peptides.[10][11]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Novel benzylamine derivatives
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.
-
Prepare serial dilutions of the benzylamine derivatives.
-
-
Assay:
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound solution.
-
Add the AChE solution to initiate the pre-incubation.
-
After a short pre-incubation, add the ATCI solution to start the reaction.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
-
Measurement:
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC₅₀ value.
-
Experimental Protocol: Amyloid-Beta (Aβ) Aggregation Inhibition Assay
Materials:
-
Aβ peptide (e.g., Aβ₁₋₄₂)
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Novel benzylamine derivatives
-
96-well black plate with a clear bottom
-
Fluorimeter
Procedure:
-
Preparation:
-
Prepare a stock solution of Aβ peptide by dissolving it in a suitable solvent like hexafluoroisopropanol (HFIP), followed by removal of the solvent and resuspension in a buffer.
-
Prepare solutions of the benzylamine derivatives.
-
-
Aggregation Assay:
-
In a 96-well plate, mix the Aβ peptide solution with the test compounds at different concentrations.
-
Incubate the plate at 37°C with gentle shaking.
-
-
ThT Fluorescence Measurement:
-
At various time points, add ThT solution to the wells.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm). ThT fluorescence increases significantly upon binding to amyloid fibrils.
-
-
Data Analysis:
-
Plot the fluorescence intensity over time to monitor the aggregation kinetics.
-
Determine the percentage of inhibition of Aβ aggregation by the test compounds.
-
D. Anti-inflammatory Applications
Benzylamine derivatives have also been explored for their anti-inflammatory properties.[7][12] The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.[13][14][15][16][17]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Wistar rats
-
Carrageenan (1% w/v in saline)
-
Novel benzylamine derivatives
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Divide the animals into groups (e.g., control, standard drug, and test compound groups).
-
-
Compound Administration:
-
Administer the novel benzylamine derivative or the standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.
-
-
Induction of Edema:
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Quantitative Data: Anti-inflammatory Activity
| Compound ID | Assay | IC₅₀ (µM) | Reference |
| Compound 24 | Carrageenan-induced edema (in vivo) | Most potent derivative | [7] |
| Halogenated derivative 4g | Carrageenan-induced edema (in vivo) | 75% inhibition at 100 mg/kg | [12] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative | Protease inhibition assay | 0.04 - 0.07 mg/mL | [18] |
III. Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of benzylamine derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.[19][20][21][22]
-
Antimicrobial Activity: For some benzylamino derivatives, the antimicrobial activity is correlated with the hydrophobicity of the molecule.[2] Generally, increasing the lipophilicity of the substituents on the benzyl ring can enhance antibacterial potency, although an optimal balance is often required.[5]
-
Anticancer Activity: In a series of quinazoline-based benzylamine derivatives targeting the epidermal growth factor receptor (EGFR) kinase, electron-donating groups at the 6- or 7-position of the quinazoline ring and small lipophilic electron-withdrawing groups on the 3-position of the phenyl ring of the aniline side chain enhanced potency.[23]
-
Neuroprotective Activity: For benzylamine antioxidants, lipid peroxidation inhibition requires longer, more lipophilic substituents flanking the phenolic hydroxyl group.[24]
IV. Conclusion and Future Directions
Novel benzylamine derivatives represent a highly promising and versatile scaffold in modern drug discovery. Their synthetic tractability, coupled with a broad spectrum of biological activities, makes them attractive candidates for further investigation. This guide has provided a comprehensive overview of their potential research applications in oncology, infectious diseases, neuropharmacology, and inflammation, supported by detailed experimental protocols and mechanistic insights.
Future research in this area should focus on:
-
Elucidation of Novel Mechanisms of Action: While progress has been made, the precise molecular targets and signaling pathways for many benzylamine derivatives remain to be fully characterized.
-
Optimization of Pharmacokinetic and Pharmacodynamic Properties: Further medicinal chemistry efforts are needed to improve the drug-like properties of lead compounds, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.
-
Exploration of New Therapeutic Areas: The versatility of the benzylamine scaffold suggests that its therapeutic potential may extend beyond the applications discussed here.
By leveraging the knowledge and methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of benzylamine-based therapeutics to address unmet medical needs.
V. References
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available at: [Link]
-
Kumar, D., Joshi, S., Rohilla, R. K., Roy, N., & Rawat, D. S. (2010). Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. Bioorganic & medicinal chemistry letters, 20(3), 893–895. Available at: [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 45(4), 361–365. Available at: [Link]
-
Mojena, M., Povo-Retana, A., González-Ramos, S., Fernández-García, V., Regadera, J., Zazpe, A., Artaiz, I., Martín-Sanz, P., Ledo, F., & Boscá, L. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in oncology, 8, 328. Available at: [Link]
-
Carrageenan induced Paw Edema Model - Creative Biolabs. Available at: [Link]
-
Carrageenan-Induced Paw Edema Model - Charles River Laboratories. Available at: [Link]
-
PM3 Based Quantitative Structure Activity Relationship (QSAR) Study on 9-Benzyladenines Derivatives. Research Journal of Chemical Sciences. Available at: [Link]
-
Bai, S., et al. (2025). Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine. Chemistry & biodiversity, e202402034. Advance online publication. Available at: [Link]
-
Taha, M., et al. (2019). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1258–1267. Available at: [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. Available at: [Link]
-
IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f - ResearchGate. Available at: [Link]
-
Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British journal of pharmacology, 142(7), 1131–1138. Available at: [Link]
-
Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. International journal of molecular sciences, 24(14), 11467. Available at: [Link]
-
Łażewska, D., et al. (2021). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. Molecules (Basel, Switzerland), 26(22), 6927. Available at: [Link]
-
Barclay, L. R., et al. (1995). Benzylamine antioxidants: relationship between structure, peroxyl radical scavenging, lipid peroxidation inhibition, and cytoprotection. Journal of medicinal chemistry, 38(23), 4745–4751. Available at: [Link]
-
The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... | Download Table - ResearchGate. Available at: [Link]
-
Aβ Peptide Aggregation Inhibition Assay - Creative Bioarray. Available at: [Link]
-
Quantitative structure–activity relationship - Wikipedia. Available at: [Link]
-
Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in pharmacology, 12, 647572. Available at: [Link]
-
Inhibition of amyloid-β aggregation and caspase-3 activation by the Ginkgo biloba extract EGb761. Proceedings of the National Academy of Sciences of the United States of America, 98(19), 10955–10960. Available at: [Link]
-
Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives. Journal of medicinal chemistry, 35(16), 3051–3056. Available at: [Link]
-
Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules (Basel, Switzerland), 28(1), 5. Available at: [Link]
-
Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 28(1), 5. Available at: [Link]
-
Synthesis and anti-inflammatory activity of 3-(benzylideneamino)coumarins in rodents. Il Farmaco; an international journal of medicinal chemistry and pharmaceutical chemistry, 54(10), 666–671. Available at: [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Current protocols in toxicology, 77(1), e86. Available at: [Link]
-
Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. Current topics in medicinal chemistry, 5(8), 715–725. Available at: [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 14(7), 1362. Available at: [Link]
-
SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. European journal of medicinal chemistry, 248, 115053. Available at: [Link]
-
Study of Quantitative structure-activity relationship analysis (QSAR) for drug development. Journal of Pharmacovigilance. Available at: [Link]
-
Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of medicinal chemistry, 37(15), 2373–2381. Available at: [Link]
-
Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian journal of pharmaceutical research : IJPR, 16(2), 650–659. Available at: [Link]
-
Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. International journal of molecular sciences, 20(15), 3804. Available at: [Link]
-
Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors. Journal of neurochemistry, 62(2), 695–702. Available at: [Link]
-
Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. International journal of molecular sciences, 22(16), 8504. Available at: [Link]
-
Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. Frontiers in chemistry, 7, 629. Available at: [Link]
-
Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX - ResearchGate. Available at: [Link]
-
MIC values of antibacterial activity of N-substituted derivatives of 3 - ResearchGate. Available at: [Link]
-
Acute behavioral and Neurochemical Effects of Novel N-Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish. ACS chemical neuroscience, 13(13), 1999–2010. Available at: [Link]
-
Acute behavioral and Neurochemical Effects of Novel N -Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish | Request PDF - ResearchGate. Available at: [Link]
-
Docking analysis of a series of benzylamino acetylcholinesterase inhibitors with a phthalimide, benzoyl, or indanone moiety. Journal of medicinal chemistry, 39(20), 3971–3977. Available at: [Link]
-
Structure-activity relationships for the design of small-molecule inhibitors. Mini reviews in medicinal chemistry, 5(6), 585–593. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Docking analysis of a series of benzylamino acetylcholinesterase inhibitors with a phthalimide, benzoyl, or indanone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-inflammatory activity of 3-(benzylideneamino)coumarins in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. criver.com [criver.com]
- 17. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. longdom.org [longdom.org]
- 22. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Benzylamine antioxidants: relationship between structure, peroxyl radical scavenging, lipid peroxidation inhibition, and cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
(2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine storage and stability conditions
An In-depth Technical Guide to the Storage and Stability of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Publication Date: January 12, 2026
Abstract
This technical guide provides a comprehensive overview of the critical parameters governing the storage and stability of this compound, a key intermediate in pharmaceutical research and development. Addressing the needs of researchers, scientists, and drug development professionals, this document synthesizes established chemical principles with proven methodologies for ensuring the integrity of this compound. We will explore the intrinsic molecular features influencing its stability, outline a systematic approach to stability assessment through forced degradation studies, and provide actionable protocols for optimal storage and handling. The causality behind each recommendation is explained to empower users with a deep understanding of the material's behavior.
Introduction: Understanding the Molecule
This compound (CAS No. 1870570-01-3) is a substituted benzylamine derivative. Its structure is characterized by a benzene ring substituted with a methoxy group, a trifluoromethoxy group, and a methanamine (benzylamine) moiety. The interplay of these functional groups dictates its chemical reactivity and, consequently, its stability profile.
-
The Benzylamine Moiety: The primary amine attached to the benzylic carbon is the most reactive site of the molecule. It is susceptible to oxidation and can participate in reactions typical of primary amines.
-
The Trifluoromethoxy Group: This group is known for its high chemical and metabolic stability.[1] Its strong electron-withdrawing nature and the strength of the C-F bonds contribute to its robustness under various conditions.[1]
-
The Methoxy Group: As an electron-donating group, the methoxy substituent can influence the electron density of the aromatic ring and potentially impact the reactivity of the benzylamine moiety.
A thorough understanding of these structural features is paramount for designing appropriate storage conditions and predicting potential degradation pathways.
Recommended Storage Conditions: A Proactive Approach to Stability
Based on available supplier data and general chemical principles, the following storage conditions are recommended to ensure the long-term integrity of this compound:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C | Refrigeration slows down potential degradation reactions, particularly oxidation of the amine group. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | The benzylamine moiety is susceptible to oxidation. An inert atmosphere minimizes contact with oxygen. |
| Light | Amber Vial / Dark Place | Protection from light is crucial to prevent photolytic degradation, a common pathway for aromatic amines. |
| Moisture | Tightly Sealed Container | While the trifluoromethoxy group is stable against hydrolysis, minimizing moisture prevents potential side reactions and maintains the integrity of the solid material. |
Assessing Stability: A Framework for Forced Degradation Studies
To rigorously establish the stability profile of this compound and identify potential degradation products, a forced degradation study is the industry-standard approach.[2][3][4][5] This involves subjecting the compound to stress conditions exceeding those of accelerated stability testing. The following is a proposed experimental workflow for such a study.
Figure 1: Workflow for a forced degradation study of this compound.
Experimental Protocols for Forced Degradation
3.1.1. Thermal Stability
-
Objective: To assess the impact of elevated temperatures on the compound's stability.
-
Protocol:
-
Accurately weigh approximately 10 mg of the compound into two separate vials.
-
Store one vial at 60°C and the other at 80°C in a calibrated oven for a predefined period (e.g., 1, 2, and 4 weeks).
-
At each time point, withdraw a sample, dissolve it in a suitable solvent (e.g., acetonitrile/water), and analyze by a stability-indicating HPLC method.
-
-
Expected Outcome: While the core structure is anticipated to be thermally robust, prolonged exposure to high temperatures may lead to minor degradation. Analysis will focus on the appearance of any new peaks in the chromatogram.
3.1.2. Photostability
-
Objective: To determine the compound's sensitivity to light exposure.
-
Protocol:
-
Expose a sample of the compound to light conditions as specified in the ICH Q1B guideline.[6][7] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Analyze both the exposed and control samples by HPLC.
-
-
Expected Outcome: Aromatic amines are often susceptible to photolytic degradation. Any significant difference in the purity of the exposed sample compared to the control would indicate photosensitivity.
3.1.3. Hydrolytic Stability
-
Objective: To evaluate the stability of the compound across a range of pH values.
-
Protocol:
-
Prepare solutions of the compound (e.g., 1 mg/mL) in three different media: 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic).
-
Store these solutions at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24, 48, and 72 hours).
-
At each time point, neutralize the acidic and basic samples and analyze all three solutions by HPLC.
-
-
Expected Outcome: The trifluoromethoxy group is highly resistant to hydrolysis. The primary amine may exhibit some pH-dependent reactivity, although significant degradation under these conditions is not anticipated.
3.1.4. Oxidative Stability
-
Objective: To assess the compound's susceptibility to oxidation.
-
Protocol:
-
Prepare a solution of the compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature.
-
Monitor the reaction by HPLC at various time points (e.g., 2, 4, 8, and 24 hours).
-
-
Expected Outcome: The benzylamine moiety is the most likely site of oxidation. Potential degradation products could include the corresponding imine, aldehyde, or other related species.[8]
Potential Degradation Pathways
Based on the chemical nature of substituted benzylamines, the following degradation pathway is plausible, particularly under oxidative or photolytic stress.
Figure 2: A potential degradation pathway for this compound.
This proposed pathway involves the initial oxidation of the primary amine to an unstable imine intermediate, which can then hydrolyze to the corresponding aldehyde.[8] The identification of (2-methoxy-5-(trifluoromethoxy)benzaldehyde) as a degradation product in forced degradation studies would provide strong evidence for this pathway.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is essential for accurately monitoring the purity of this compound and quantifying any degradation products.
High-Performance Liquid Chromatography (HPLC)
-
Principle: A reversed-phase HPLC method with UV detection is the primary technique for purity assessment. The method should be capable of separating the parent compound from all potential degradation products.
-
Typical Method Parameters:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm)
-
Column Temperature: 30°C
-
Mass Spectrometry (MS)
-
Principle: Coupling HPLC to a mass spectrometer (LC-MS) is invaluable for the identification of unknown degradation products. By determining the mass-to-charge ratio of the degradation peaks, the molecular weight of the impurities can be determined, aiding in their structural elucidation.
-
Application: LC-MS is critical in the analysis of samples from forced degradation studies to tentatively identify the structures of newly formed peaks.
Handling and Safety Precautions
When handling this compound, standard laboratory safety protocols should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation.
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.
Conclusion
The stability of this compound is intrinsically linked to the reactivity of its benzylamine functional group. By adhering to the recommended storage conditions of 2-8°C, under an inert atmosphere, and protected from light, the integrity of this valuable research compound can be maintained. A systematic approach to stability assessment, centered on forced degradation studies, provides the necessary data to understand its degradation profile and develop robust, stability-indicating analytical methods. This guide provides the foundational knowledge and experimental framework for researchers to confidently handle, store, and analyze this compound, ensuring the reliability and reproducibility of their scientific endeavors.
References
- Grokipedia. (2026, January 8). Trifluoromethoxy group.
- BLDpharm. (n.d.). This compound.
- Synblock. (n.d.). CAS 771582-58-2 | this compound.
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. Retrieved from [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
RSC Publishing. (n.d.). Degradation of benzylamines during chlorination and chloramination. Retrieved from [Link]
-
SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. acdlabs.com [acdlabs.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Theoretical Properties of Trifluoromethoxy-Substituted Aromatics
Introduction
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a substituent of significant interest, offering a unique combination of electronic and physicochemical properties that distinguish it from both its non-fluorinated analog, the methoxy group, and the widely used trifluoromethyl group.[2][3] This technical guide provides an in-depth exploration of the theoretical properties of trifluoromethoxy-substituted aromatics, offering insights for researchers, scientists, and drug development professionals. We will delve into the electronic nature, conformational preferences, and impact on molecular properties that make the -OCF₃ group a valuable tool in the design of novel therapeutics and agrochemicals.[4][5]
Electronic Properties: A Duality of Effects
The trifluoromethoxy group's influence on an aromatic ring is a fascinating interplay of strong inductive electron withdrawal and modest resonance electron donation. This duality is central to understanding its impact on reactivity and molecular interactions.
Inductive versus Resonance Effects
The high electronegativity of the three fluorine atoms creates a powerful electron-withdrawing inductive effect (-I) that deactivates the aromatic ring towards electrophilic substitution.[4] This effect is considerably stronger than that of a simple methoxy group.[3] However, the oxygen atom's lone pairs can participate in resonance, donating electron density to the aromatic π-system (+M effect).[4] This resonance donation is weaker than that of a methoxy group due to the electron-withdrawing pull of the CF₃ moiety.
This antagonistic behavior, where a strong inductive pull is counteracted to some extent by resonance donation, is also observed with chloro and bromo substituents.[4] This unique electronic profile has led to the trifluoromethoxy group being referred to as a "super-halogen" or "pseudo-halogen".[4][6]
The practical consequence of this electronic duality is that the trifluoromethoxy group acts as a deactivating, yet ortho, para-directing substituent in electrophilic aromatic substitution reactions.[4] However, there is a pronounced preference for para substitution, with ortho isomers typically formed in small amounts.[4]
Hammett Constants
The electronic influence of a substituent can be quantified using Hammett constants (σ). These parameters provide a measure of the electron-donating or electron-withdrawing ability of a substituent in the meta and para positions of a benzene ring.
| Substituent | σ_meta | σ_para |
| -OCH₃ | 0.12 | -0.27 |
| -OCF₃ | 0.35 | 0.31 |
| -CF₃ | 0.43 | 0.54 |
| -Cl | 0.37 | 0.23 |
| -NO₂ | 0.71 | 0.78 |
| Data sourced from various Hammett constant tables.[7][8][9] |
As the table illustrates, the -OCF₃ group exhibits positive σ values in both the meta and para positions, indicating it is an electron-withdrawing group in both contexts. Its σ_para value is notably less positive than that of the -CF₃ group, reflecting the mitigating effect of the oxygen's resonance donation.
Electrostatic Potential
Quantum chemical calculations can generate electrostatic potential (ESP) maps, which visualize the electron density distribution within a molecule. For trifluoromethoxybenzene, the ESP map reveals a region of negative potential (red) around the oxygen atom and a region of positive potential (blue) around the fluorine atoms and the aromatic protons.[10][11] This distribution highlights the polarized nature of the -OCF₃ group and its potential to engage in specific intermolecular interactions.
Conformational Preferences of Trifluoromethoxy-Substituted Aromatics
A key distinguishing feature of the trifluoromethoxy group compared to the methoxy group is its conformational preference when attached to an aromatic ring.
The Perpendicular Conformation
While anisole (methoxybenzene) favors a planar conformation where the C-O-C plane is coplanar with the benzene ring, trifluoromethoxybenzene and its derivatives predominantly adopt a perpendicular conformation.[4][12] In this arrangement, the C-O-C plane is oriented at approximately 90° to the plane of the aromatic ring.[4] This has been confirmed by gas electron diffraction (GED) studies and quantum chemical calculations.[12][13]
The preference for the perpendicular conformation is attributed to a combination of steric and electronic factors. Steric repulsion between the bulky trifluoromethyl group and the ortho hydrogens of the aromatic ring disfavors a planar arrangement. Electronically, hyperconjugative interactions between the oxygen lone pairs and the σ* orbitals of the C-F bonds, as well as interactions between the C-F bonds and the aromatic π-system, are optimized in the perpendicular geometry.
Caption: Conformational preferences of the trifluoromethoxy group on an aromatic ring.
Rotational Barrier
Quantum chemical calculations have been employed to determine the rotational barrier around the C(aryl)-O bond. While different computational methods yield varying energy profiles, they generally agree that the perpendicular conformer is the global minimum.[12][13] Some methods, like B3LYP with a large basis set, predict a very shallow second minimum for the planar conformer, but this is typically less than 1 kcal/mol higher in energy.[12] The transition state for rotation lies between the planar and perpendicular conformations.
Impact on Physicochemical Properties
The unique electronic and conformational properties of the trifluoromethoxy group translate into significant effects on key physicochemical parameters relevant to drug design.
Lipophilicity
Lipophilicity, often quantified by the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[10] Its Hansch π parameter, a measure of its contribution to lipophilicity, is +1.04.[10] This is significantly higher than that of the trifluoromethyl group (+0.88) and the methoxy group (-0.02).[10]
The high lipophilicity of the -OCF₃ group can be leveraged to enhance a molecule's ability to cross biological membranes, a crucial factor for oral bioavailability and penetration of the blood-brain barrier.[10]
| Substituent | Hansch π Parameter |
| -H | 0.00 |
| -OCH₃ | -0.02 |
| -CH₃ | 0.56 |
| -CF₃ | 0.88 |
| -OCF₃ | 1.04 |
| Data compiled from literature sources.[10] |
Metabolic Stability
A primary reason for incorporating fluorine-containing groups into drug candidates is to enhance their metabolic stability. The trifluoromethoxy group is exceptionally stable towards metabolic degradation.[3] This stability arises from several factors:
-
Strong C-F Bonds: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to enzymatic cleavage.[10]
-
Steric Hindrance: The perpendicular conformation and the bulk of the trifluoromethyl moiety can sterically hinder the approach of metabolic enzymes, such as Cytochrome P450s, to the ether oxygen.[10]
-
Reduced Electron Density: The electron-withdrawing nature of the fluorine atoms decreases the electron density on the oxygen atom, making it less susceptible to oxidation.[10]
-
Reduced Hydrogen Bond Acceptor Strength: The decreased electron density on the oxygen also diminishes its ability to act as a hydrogen bond acceptor, which can reduce interactions with metabolic enzymes.[10]
While it is a common strategy to replace a metabolically labile methoxy group with a trifluoromethoxy group to block oxidative demethylation, it's important to note that this does not universally guarantee enhanced metabolic stability in all molecular contexts.[10][14]
Acidity and Basicity
The strong electron-withdrawing nature of the trifluoromethoxy group influences the acidity and basicity of nearby functional groups. For instance, the pKa of benzoic acids and phenols is lowered by the presence of a trifluoromethoxy substituent, typically by 0.5 to 1.0 pKa unit.[4] This can have significant implications for a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.
Computational Workflow for Property Prediction
Quantum chemical calculations are indispensable tools for predicting and understanding the properties of trifluoromethoxy-substituted aromatics.[15][16] Density Functional Theory (DFT) is a widely used method for this purpose.
Step-by-Step Protocol for DFT Calculations
The following outlines a general workflow for performing DFT calculations on a trifluoromethoxy-substituted aromatic molecule using a software package like Gaussian.[15]
-
Molecule Building: Construct the 3D structure of the molecule of interest using a molecular editor such as GaussView.
-
Input File Generation:
-
Calculation Type: Specify Opt Freq to perform a geometry optimization followed by a frequency calculation. The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
-
Method: Choose a DFT functional and basis set, for example, B3LYP/6-311+G(d,p). The choice of functional and basis set will depend on the desired accuracy and computational cost.
-
Charge and Multiplicity: Define the molecule's overall charge (typically 0 for a neutral molecule) and its spin multiplicity (typically 1 for a closed-shell singlet state).
-
Solvent Model (Optional): To simulate the effects of a solvent, an implicit solvent model like the Polarizable Continuum Model (PCM) can be included using a keyword such as SCRF=(IEFPCM,Solvent=Water).
-
-
Job Submission and Analysis:
-
Run the calculation on a suitable computational resource.
-
Analyze the output file to obtain the optimized geometry, electronic energy, dipole moment, vibrational frequencies, and other properties. The optimized geometry can be used for further calculations, such as molecular docking.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. homepages.bluffton.edu [homepages.bluffton.edu]
- 8. hammett substituent constants: Topics by Science.gov [science.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
A Comprehensive Guide to Procuring High-Purity (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine for Advanced Research Applications
Introduction
In the landscape of modern drug discovery and specialty chemical synthesis, the integrity of starting materials is paramount. (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine, a key building block, is increasingly utilized in the development of novel pharmaceutical agents and advanced materials. Its unique substitution pattern, featuring a methoxy, a trifluoromethoxy, and a primary amine group on a phenyl ring, offers a versatile scaffold for medicinal chemists. However, the success of multi-step syntheses and the validity of biological assays depend entirely on the purity of this reagent. Impurities, even at trace levels, can lead to unforeseen side reactions, decreased yields, and erroneous biological data, ultimately compromising research outcomes.[1][2]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the procurement of high-purity this compound. Moving beyond a simple purchasing checklist, this document elucidates the causality behind critical quality control measures, outlines a robust supplier qualification strategy, and provides actionable protocols for in-house verification. Our objective is to empower researchers to confidently source and validate this critical reagent, ensuring the reliability and reproducibility of their scientific endeavors.
Section 1: Compound Profile and Physicochemical Properties
A thorough understanding of the target molecule's properties is the foundation of any procurement strategy. These characteristics influence not only its handling and storage but also the selection of appropriate analytical techniques for purity verification.
This compound is a substituted benzylamine derivative. The primary amine is a key reactive handle, while the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethoxy group modulate the reactivity and physicochemical properties of the aromatic ring.
| Property | Value | Source |
| Chemical Name | This compound | Synblock[3] |
| Synonyms | 2-Methoxy-5-(trifluoromethoxy)benzylamine | ChemicalBook[4] |
| CAS Number | 771582-58-2 | Synblock[3], ChemicalBook[4] |
| Molecular Formula | C₉H₁₀F₃NO₂ | Synblock[3], ChemicalBook[4] |
| Molecular Weight | 221.18 g/mol | Synblock[3] |
| Boiling Point | 234.7 ± 35.0 °C (Predicted) | ChemicalBook[4] |
| Density | 1.272 ± 0.06 g/cm³ (Predicted) | ChemicalBook[4] |
| Form | Clear, almost colorless liquid | ChemicalBook[4] |
| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | ChemicalBook[4] |
Section 2: The Criticality of Purity for Experimental Integrity
In research and development, purity is not merely a specification; it is the bedrock of trustworthy science.[1] For a reagent like this compound, potential impurities can arise from several sources:
-
Unreacted Starting Materials: Residual precursors from the synthesis, such as 2-Methoxy-5-(trifluoromethoxy)benzaldehyde.
-
Reaction By-products: Compounds formed from side reactions during the synthetic process.
-
Degradation Products: Resulting from improper handling or storage, such as oxidation of the amine.
-
Solvent Residues: Residual solvents from the final purification steps.
The presence of these impurities can have profound consequences. For instance, a nucleophilic impurity could compete with the primary amine in subsequent reactions, leading to a complex product mixture that is difficult to purify. In biological screening, an unknown impurity could exhibit its own biological activity, leading to false positives or misleading structure-activity relationship (SAR) data. Therefore, a multi-faceted approach to purity verification is not optional, but essential.
Section 3: A Multi-Pronged Strategy for Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust quality control workflow relies on the orthogonal application of multiple analytical methods, primarily chromatography and spectroscopy, to confirm identity, structure, and purity.
Caption: Analytical workflow for the comprehensive purity assessment of research chemicals.
Key Analytical Techniques & Protocols
The following table summarizes the primary techniques for assessing the purity of this compound.
| Technique | Purpose | Key Insights for this Molecule |
| HPLC | Purity determination and quantification of non-volatile impurities.[5][6] | The primary method for assay determination (% purity). The aromatic ring provides strong UV absorbance for detection. |
| GC-MS | Separation of volatile components and mass-based identification.[6][7] | Ideal for identifying residual solvents and volatile by-products. The mass spectrum confirms the molecular weight (221.18 Da). |
| ¹H NMR | Structural confirmation and detection of proton-containing impurities.[6][8] | Provides a unique fingerprint. Integration of signals should match the 10 protons in the structure. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Verifies the presence of all 9 unique carbon atoms in the structure. |
| ¹⁹F NMR | Specific detection and quantification of fluorine-containing compounds.[9] | Extremely sensitive for the -OCF₃ group. A single sharp peak is expected, and any other fluorine-containing impurities would be readily visible. |
| FT-IR | Functional group identification.[6] | Confirms the presence of key bonds, such as N-H stretching for the primary amine (typically two bands around 3300-3500 cm⁻¹) and C-O stretches. |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by quantifying the percentage area of the main peak relative to all other detected peaks.
-
System Preparation:
-
HPLC System: A standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes. The rationale for using a C18 column is its excellent resolving power for moderately polar aromatic compounds.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
UV Detection Wavelength: 254 nm (or a wavelength determined by a UV scan).
-
Gradient: A typical gradient would be 10% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 10% B. This gradient ensures elution of both polar and non-polar impurities.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
A high-purity sample should exhibit a single major peak with a purity value of ≥98%.[3]
-
Section 4: Strategic Sourcing and Supplier Qualification
The procurement of high-purity chemicals is a risk management exercise. Selecting a supplier based solely on price can be detrimental to research quality. A strategic approach involves careful vetting and building relationships with reputable suppliers.[10][11]
Caption: A logical workflow for qualifying suppliers of high-purity research chemicals.
Decoding the Certificate of Analysis (CoA)
A Certificate of Analysis is the single most important document accompanying a research chemical.[1][8] It is a formal record of the quality control tests performed on a specific batch. Researchers should demand a detailed CoA and know how to interpret it.
Table: Example Certificate of Analysis Parameters
| Test | Method | Specification | Result |
| Appearance | Visual | Clear, almost colorless liquid | Conforms |
| Identity | ¹H NMR | Structure conforms to reference | Conforms |
| Purity (Assay) | HPLC (% Area) | ≥ 98.0% | 99.3% |
| Identity | Mass Spec (ESI+) | [M+H]⁺ = 222.1 ± 0.5 | 222.0 |
| Residual Solvents | GC-HS | Not Detected | Not Detected |
A trustworthy CoA will always be batch-specific. The presence of detailed analytical data (like from NMR and HPLC) is a hallmark of a quality-focused supplier.[8]
Protocol: Incoming Material Verification
Objective: To verify that the received material matches the supplier's CoA and is suitable for use.
-
Documentation Review: Cross-reference the batch number on the container with the batch number on the CoA. Ensure all requested tests are reported.
-
Sample Acquisition: Under an inert atmosphere (if possible), carefully take a small, representative sample from the newly received container for in-house analysis.
-
Abbreviated Testing: At a minimum, perform an identity test. Preparing a ¹H NMR sample is a rapid and highly effective method to confirm the material's structure.
-
Purity Confirmation: Run an HPLC analysis using the protocol described in Section 3. The resulting purity should be in close agreement with the value reported on the CoA.
-
Release for Use: If the in-house data confirms the identity and purity reported by the supplier, the material can be formally released into the laboratory inventory for research use.
Conclusion
The procurement of high-purity this compound is a critical process that directly impacts the quality and integrity of scientific research. A successful strategy is built on three pillars: a deep understanding of the molecule's properties, a rigorous, multi-technique approach to analytical verification, and a diligent supplier qualification process. By moving beyond reliance on a label and embracing a culture of empirical verification, researchers can mitigate risks associated with chemical impurities. This guide provides the framework and methodologies to ensure that the reagents used in the laboratory are of the highest possible quality, thereby fostering reproducible, reliable, and ultimately successful research outcomes.
References
- Amine Product Testing: Ensuring Quality and Purity in Amines.
- This compound. Synblock.
- Global Chemical Sourcing & Procurement Solutions. FB Pharmtech.
- Identifying Amines: Principles and Practical Methods.
- Speciality Chemicals for the Pharmaceutical Industry. Pharmaceutical Technology.
- Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
- Procurement Solutions for the Pharmaceutical Industry. Neshiel Agrochem.
- Amines and ammonia Analysis of impurities in amine streams. Agilent.
- Identify High-Purity Research Chemicals: A Complete Guide. Reliable-Vendor.
- Procurement categories for chemical manufacturers: A brief guide. LightSource.
- Assured Quality Pharmaceutical Impurity Standards. SynThink Research Chemicals.
- (2-Methoxy-5-(trifluoromethyl)phenyl)methanamine. Crysdot LLC.
- A Technical Guide to the Purity and Quality Control of Research-Grade Acid Brown 75. Benchchem.
- 2-METHOXY-5-TRIFLUOROMETHOXY-BENZYLAMINE. ChemicalBook.
- High Purity Standards. Delta Scientific.
- Reference Standards vs. Control Substances vs.
- Supporting Inform
Sources
- 1. maxonchemicals.it.com [maxonchemicals.it.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 771582-58-2 | this compound - Synblock [synblock.com]
- 4. 2-METHOXY-5-TRIFLUOROMETHOXY-BENZYLAMINE | 771582-58-2 [chemicalbook.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. iransilicate.com [iransilicate.com]
- 7. bre.com [bre.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. rsc.org [rsc.org]
- 10. fbpharmtech.com [fbpharmtech.com]
- 11. Procurement Solutions for the Pharmaceutical Industry | Neshiel Agrochem [neshielagrochem.com]
The Trifluoromethoxy Group in Drug Design: A Mechanistic and Methodological Guide
Introduction: Beyond the Methyl Group – The Rise of a Privileged Moiety
In the intricate chess game of drug design, the strategic modification of a molecular scaffold can dramatically alter its therapeutic potential. For decades, medicinal chemists have leveraged the power of fluorine to enhance the drug-like properties of lead compounds. While the trifluoromethyl (-CF3) group is a well-established tool, its close relative, the trifluoromethoxy (-OCF3) group, has emerged as a uniquely powerful moiety for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides an in-depth exploration of the mechanisms of action conferred by the trifluoromethoxy group and details the critical experimental methodologies used to validate its impact. We will move beyond theoretical discussions to provide field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.
The strategic incorporation of an -OCF3 group is not a mere substitution; it is a deliberate tactic to modulate a molecule's fundamental physicochemical properties.[3] Its strong electron-withdrawing nature, combined with its significant lipophilicity, offers a unique handle to enhance metabolic stability, improve membrane permeability, and refine target-binding interactions.[3][4][5] This guide will dissect these contributions through the lens of specific drug examples and the assays that illuminate their molecular behavior.
Part 1: The Core Physicochemical Impact of the Trifluoromethoxy Group
The utility of the trifluoromethoxy group stems from a unique combination of electronic and steric properties that distinguish it from both its methoxy (-OCH3) and trifluoromethyl (-CF3) counterparts.
Enhanced Lipophilicity: A Key to Permeability
Lipophilicity, often quantified as the partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes, including the gut wall for oral absorption and the blood-brain barrier.[4] The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry.[2] Its introduction invariably boosts a molecule's lipophilicity, often more so than the -CF3 group, providing a powerful tool for optimizing a drug's absorption and distribution profile.[2][4]
| Parameter | Methoxy (-OCH3) | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Reference |
| Hansch π Parameter | -0.02 | +0.88 | +1.04 | [2] |
Table 1: Comparative Lipophilicity of Key Functional Groups. The Hansch π parameter quantifies the hydrophobicity contribution of a substituent. A more positive value indicates greater lipophilicity.
Superior Metabolic Stability: Resisting Enzymatic Attack
A primary challenge in drug development is preventing rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver.[6] The -OCF3 group confers exceptional metabolic stability for several reasons:
-
Steric Hindrance: The bulk of the -OCF3 group makes it more difficult for metabolic enzymes to access and oxidize the ether bond.[2]
-
Electronic Shielding: The potent electron-withdrawing effect of the three fluorine atoms reduces the electron density on the oxygen atom, making it less susceptible to oxidative metabolism.[2]
-
Strong C-F Bonds: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the trifluoromethyl portion of the moiety highly resistant to cleavage.[1]
This enhanced stability can significantly increase a drug's half-life, potentially reducing the required dose and frequency of administration.[4]
Part 2: Mechanism of Action – Case Studies
The true value of the -OCF3 group is realized in its application. By examining approved drugs, we can see how its properties translate into specific mechanisms of action.
Case Study: Riluzole – Modulating Glutamatergic Transmission
Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), features a trifluoromethoxy group on its benzothiazole core. Its neuroprotective effects are, in part, mediated by its influence on the glutamate system.[1][5][7] Excessive extracellular glutamate is a key factor in excitotoxicity and neuronal damage. Riluzole helps mitigate this by enhancing the activity of excitatory amino acid transporters (EAATs), such as GLAST, GLT1, and EAAC1.[1][5][7][8] Kinetic studies have shown that riluzole increases the apparent affinity of these transporters for glutamate, thereby facilitating its removal from the synaptic cleft and reducing excitotoxic damage.[1][7] The high lipophilicity conferred by the -OCF3 group is critical for the drug's ability to cross the blood-brain barrier and reach its target in the central nervous system.
Signaling Pathway: Riluzole's Effect on Glutamate Homeostasis
Caption: Riluzole enhances glutamate uptake by increasing transporter affinity.
Case Study: Delamanid – Inhibiting a Unique Mycobacterial Pathway
Delamanid is a critical drug for treating multidrug-resistant tuberculosis (MDR-TB).[4][9] It is a prodrug, meaning it requires activation within the target organism, Mycobacterium tuberculosis. This activation is performed by a deazaflavin-dependent nitroreductase (Ddn), an enzyme specific to mycobacteria.[9][10][11] The activated form of delamanid proceeds to inhibit the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall.[4][11][12] Disruption of this synthesis pathway compromises the cell wall's integrity, leading to bacterial death.[12] The trifluoromethoxy group in delamanid contributes to its overall physicochemical profile, including the stability and lipophilicity needed for effective distribution and penetration into infected macrophages where the bacteria reside.
Mechanism Pathway: Delamanid's Action on Mycolic Acid Synthesis
Caption: Delamanid inhibits mycolic acid synthesis after activation in mycobacteria.
Case Study: Sonidegib – Blocking the Hedgehog Signaling Pathway
Sonidegib is an inhibitor of the Hedgehog (Hh) signaling pathway, used to treat advanced basal cell carcinoma.[13][14] The Hh pathway, normally silent in adults, can be aberrantly activated in cancer.[13][15] Sonidegib functions by binding to and antagonizing Smoothened (SMO), a key transmembrane protein in this pathway.[14][15][16][17] By inhibiting SMO, Sonidegib prevents the downstream activation of GLI transcription factors, which are responsible for promoting tumorigenesis.[15][16] The trifluoromethoxy group is a key part of the pharmacophore that interacts within the SMO binding pocket, contributing to the high potency (IC50 = 2.5 nM for human SMO) and specificity of the drug.[17]
Signaling Pathway: Sonidegib's Inhibition of Hedgehog Signaling
Caption: Sonidegib antagonizes the SMO receptor, blocking the Hh signaling cascade.
Part 3: Experimental Protocols for Mechanistic Elucidation
Validating the mechanistic contributions of the trifluoromethoxy group requires a suite of robust biophysical and biochemical assays. The following protocols represent self-validating systems for quantifying key drug-like properties.
Protocol: Determination of Lipophilicity (LogD) via Shake-Flask Method
This protocol, considered the gold standard, directly measures the partitioning of a compound between an organic and an aqueous phase.[18][19]
Objective: To determine the LogD value of a trifluoromethoxy-containing drug candidate at a physiological pH of 7.4.
Materials:
-
Test compound
-
1-Octanol (HPLC grade), pre-saturated with phosphate buffer
-
Phosphate buffer (0.01 M, pH 7.4), pre-saturated with 1-octanol
-
DMSO (for stock solution)
-
Glass vials with screw caps
-
Vortex mixer and/or shaker
-
Centrifuge
-
Analytical instrument (HPLC-UV or LC-MS/MS)
Methodology:
-
Preparation of Solutions:
-
Partitioning:
-
Add an equal volume (e.g., 1 mL) of the pre-saturated 1-octanol and pre-saturated phosphate buffer to a glass vial.
-
Spike the vial with a small volume of the test compound stock solution (e.g., 10 µL of 10 mM stock to achieve a final concentration of 50 µM in the combined 2 mL volume).
-
Cap the vial tightly and vortex vigorously for 2-3 minutes to ensure thorough mixing.
-
Place the vial on a shaker at a constant temperature (e.g., 25°C) for at least 2 hours to reach equilibrium.[20]
-
-
Phase Separation:
-
Centrifuge the vial at >2000 x g for 10-15 minutes to ensure complete separation of the two phases.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot from the aqueous (bottom) layer and the 1-octanol (top) layer. Be cautious to avoid cross-contamination.[19]
-
Prepare appropriate dilutions of each aliquot in a suitable solvent for analysis.
-
Quantify the concentration of the compound in each phase using a calibrated HPLC-UV or LC-MS/MS method.
-
-
Calculation:
-
The distribution coefficient (D) is calculated as: D = [Concentration in Octanol] / [Concentration in Aqueous Phase].
-
LogD = log10(D).
-
Perform the experiment in triplicate to ensure reproducibility.[21]
-
Workflow: Shake-Flask LogD Determination
Caption: Workflow for determining LogD using the shake-flask method.
Protocol: In Vitro Metabolic Stability using Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs, which are abundant in liver microsomes.[22][23][24]
Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled liver microsomes (human, rat, etc.)[25]
-
Test compound and positive control (e.g., testosterone)
-
Phosphate buffer (100 mM, pH 7.4)[23]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, etc.)[23][25]
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Methodology:
-
Preparation:
-
Incubation:
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of the ice-cold stop solution.[22] The 0-minute time point serves as the 100% reference.
-
-
Sample Processing:
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g) for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis and Calculation:
-
Analyze the samples using LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard.
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot equals the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).[22]
-
Protocol: Measuring Drug-Target Binding Affinity via Isothermal Titration Calorimetry (ITC)
ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[3][26][27]
Objective: To determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of a trifluoromethoxy-containing inhibitor binding to its target protein.
Materials:
-
Purified target protein of known concentration
-
Test compound (ligand) of known concentration
-
Identical, degassed buffer for both protein and ligand (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.0)[27]
-
Isothermal Titration Calorimeter
Methodology:
-
Sample Preparation:
-
Prepare the protein (titrand) and ligand (titrant) in the exact same, degassed buffer. Buffer mismatch is a major source of error.[28]
-
Typical concentrations: 10-50 µM protein in the sample cell and 100-500 µM ligand in the syringe (ligand should be ~10x the protein concentration).[28]
-
Filter or centrifuge all samples to remove aggregates.[28]
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell (~200-300 µL) and the ligand solution into the injection syringe (~40-100 µL).
-
-
Titration:
-
Control Experiment:
-
Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution. This value will be subtracted from the experimental data.[3]
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks for each injection.
-
Integrate the area under each peak to determine the heat change (ΔH) per injection.
-
Plot these heat changes against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using the instrument's software. This fit yields the binding affinity (Ka, from which KD is derived), stoichiometry (n), and enthalpy (ΔH).[29]
-
Conclusion
The trifluoromethoxy group is far more than a simple bioisostere; it is a strategic tool that imparts a unique and highly advantageous set of physicochemical properties to drug candidates. Its ability to simultaneously enhance lipophilicity and metabolic stability while favorably influencing target binding makes it a privileged moiety in modern medicinal chemistry.[1][2] By understanding the fundamental mechanisms through which the -OCF3 group exerts its effects—and by applying rigorous, validated experimental protocols such as those detailed herein—researchers can more effectively harness its power to design safer, more efficacious therapeutics. The continued exploration of its application in diverse molecular scaffolds promises to yield the next generation of innovative medicines.
References
-
Di Miceli, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Daksh Chemicals. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. Daksh Chemicals Pvt. Ltd. [Link]
-
Gising, J., et al. (2019). Delamanid – Knowledge and References. Taylor & Francis Online. [Link]
-
Wikipedia. (2023). Delamanid. Wikipedia. [Link]
-
Frizzo, M. E., et al. (2013). Riluzole increases glutamate uptake by cultured C6 astroglial cells. International Journal of Developmental Neuroscience. [Link]
-
Hunsberger, J. G., et al. (2015). Riluzole Rescues Glutamate Alterations, Cognitive Deficits, and Tau Pathology Associated with P301L Tau Expression. Journal of Neurochemistry. [Link]
-
Heidary, M., et al. (2021). Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis. Frontiers in Pharmacology. [Link]
-
Gokulan, K., et al. (2016). Delamanid: A new armor in combating drug-resistant tuberculosis. Journal of Pharmacology and Pharmacotherapeutics. [Link]
-
ChemSpace. (2024). LogP / LogD shake-flask method. protocols.io. [Link]
-
D'Acunto, E., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. [Link]
-
Fumagalli, E., et al. (2008). Riluzole enhances the activity of glutamate transporters GLAST, GLT1 and EAAC1. European Journal of Pharmacology. [Link]
-
Fumagalli, E., et al. (2007). Riluzole enhances the activity of glutamate transporters GLAST, GLT1 and EAAC1. Ovid. [Link]
-
Chen, J. K., et al. (2017). Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. OncoTargets and Therapy. [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
Sousa, T., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Feaster, E. J. (2022). Sonidegib, a Hedgehog Signaling Pathway Inhibitor for Locally Advanced Basal Cell Carcinoma. Pharmacy Times. [Link]
-
Symeres. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Symeres. [Link]
-
Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. [Link]
-
Billard, T., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. [Link]
-
Matulis, D., et al. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. ResearchGate. [Link]
-
Desai, J., & Tollefson, M. M. (2016). Sonidegib, a novel smoothened inhibitor for the treatment of advanced basal cell carcinoma. Therapeutics and Clinical Risk Management. [Link]
-
ChemSpace. (2024). LogP / LogD shake-flask method v1. ResearchGate. [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray. [Link]
-
Tang, G. Y., et al. (2021). Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma. Clinical, Cosmetic and Investigational Dermatology. [Link]
-
Penn State Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry. Biomolecular Interactions Facility. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
-
Matulis, D. (2013). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
-
XenoGesis. (2025). How to Conduct an In Vitro Metabolic Stability Study. XenoGesis. [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]
-
Di Miceli, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
Sources
- 1. Riluzole enhances the activity of glutamate transporters GLAST, GLT1 and EAAC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. mttlab.eu [mttlab.eu]
- 7. researchgate.net [researchgate.net]
- 8. Riluzole increases glutamate uptake by cultured C6 astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Delamanid - Wikipedia [en.wikipedia.org]
- 11. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Delamanid? [synapse.patsnap.com]
- 13. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonidegib, a novel smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. LogP / LogD shake-flask method [protocols.io]
- 19. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 20. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 21. researchgate.net [researchgate.net]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 25. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 26. researchgate.net [researchgate.net]
- 27. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 28. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 29. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
The Synthetic Utility of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine: A Technical Guide for Drug Discovery
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
(2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine is a fluorinated benzylamine derivative that has emerged as a valuable building block in the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a methoxy group ortho to the aminomethyl functionality and a trifluoromethoxy group in the meta position, imparts a distinct combination of physicochemical properties that are highly sought after in drug design. The methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule, while the trifluoromethoxy group is a lipophilic electron-withdrawing group known to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.
This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its preparation, characterization, and potential applications in the development of new therapeutics, particularly in the realm of neuroscience. The structural similarity of this compound to known psychoactive phenethylamines, such as the "2C" and "DOx" series, suggests its potential as a scaffold for developing modulators of serotonin receptors, particularly the 5-HT₂A subtype, which is a key target in the treatment of various psychiatric disorders.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique properties of this compound in their research endeavors.
Physicochemical Properties and Structural Features
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀F₃NO₂ | N/A |
| Molecular Weight | 221.18 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., methanol, dichloromethane, ethyl acetate) | N/A |
| pKa (predicted) | ~9.5 (amine) | N/A |
The trifluoromethoxy group significantly impacts the electronic and lipophilic character of the molecule. It is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the basicity of the amine. Its high lipophilicity can enhance the ability of molecules incorporating this moiety to cross the blood-brain barrier, a critical factor for CNS-targeting drugs.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the reductive amination of its corresponding aldehyde precursor, 2-methoxy-5-(trifluoromethoxy)benzaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired amine.
Sources
Methodological & Application
Application Note: Synthesis of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine Derivatives for Drug Discovery
Abstract
This document provides a comprehensive technical guide for the synthesis of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine and its subsequent derivatives. This scaffold is of significant interest to researchers, scientists, and drug development professionals due to the unique physicochemical properties imparted by the trifluoromethoxy (-OCF3) group, such as enhanced metabolic stability and lipophilicity.[1] We present two robust and scalable protocols for the synthesis of the core primary amine, starting from commercially available precursors. Furthermore, we outline general strategies for derivatization to generate compound libraries for screening, along with detailed characterization data and workflow visualizations to support medicinal chemistry programs.
Introduction: The Value of the Trifluoromethoxy Phenyl-Methanamine Scaffold
The incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, is highly valued as it can significantly improve a drug candidate's pharmacokinetic profile.[1] Key advantages include:
-
Enhanced Lipophilicity: The -OCF3 group increases a molecule's ability to permeate cellular membranes, which can lead to improved oral bioavailability.[1]
-
Metabolic Stability: This group is exceptionally resistant to metabolic degradation, often resulting in a longer in-vivo half-life for drug candidates.[1]
-
Modulation of pKa: The strong electron-withdrawing nature of the -OCF3 group can lower the pKa of nearby amine functionalities, altering their ionization state at physiological pH and influencing target binding.
The this compound scaffold positions this valuable functional group on a versatile building block, primed for elaboration into a diverse range of pharmacologically active molecules. Its derivatives have been explored in various therapeutic areas, including as receptor agonists and antagonists.[2][3] This guide provides the practical, field-tested methodologies required to synthesize and derivatize this high-value intermediate.
Strategic Overview of Synthesis
Two primary, efficient routes to the target primary amine, this compound, are detailed. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.
-
Route A: Reductive Amination of an Aldehyde. This is a highly versatile and common method in medicinal chemistry, involving the reaction of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.
-
Route B: Reduction of a Nitrile. This route offers a direct conversion of 2-Methoxy-5-(trifluoromethoxy)benzonitrile to the primary amine. It is an atom-economical approach, particularly effective when the nitrile is a readily accessible precursor.[4][5][6]
Workflow for Core Scaffold Synthesis
Caption: Primary synthetic routes to the target amine.
Detailed Experimental Protocols
Protocol 1: Synthesis via Reductive Amination (Route A)
This protocol describes the synthesis of the target amine from 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. Sodium triacetoxyborohydride is chosen as the reducing agent due to its high selectivity for imines over aldehydes and its operational simplicity.[7]
Materials:
-
2-Methoxy-5-(trifluoromethoxy)benzaldehyde (1.0 eq) [CAS: 145742-65-0][8][9]
-
Ammonium acetate (10 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Deionized water
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware, magnetic stirrer, and nitrogen atmosphere setup.
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-Methoxy-5-(trifluoromethoxy)benzaldehyde (1.0 eq) and ammonium acetate (10 eq).
-
Solvent Addition: Add anhydrous DCM (or DCE) to dissolve the reactants, typically to a concentration of 0.1-0.2 M with respect to the aldehyde. Stir the mixture for 20-30 minutes at room temperature.
-
Scientist's Note: The large excess of ammonium acetate serves as the ammonia source and drives the equilibrium towards imine formation.
-
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The addition may be slightly exothermic. Maintain the temperature below 30 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.[10]
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to afford the pure primary amine.
Protocol 2: Synthesis via Nitrile Reduction (Route B)
This protocol details the reduction of 2-Methoxy-5-(trifluoromethoxy)benzonitrile. Catalytic hydrogenation is a clean and efficient method for this transformation.[5][6][11]
Materials:
-
2-Methoxy-5-(trifluoromethoxy)benzonitrile (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol%) or Raney Nickel
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2) source
-
Parr hydrogenation apparatus or similar pressure vessel.
Procedure:
-
Catalyst and Substrate: To a suitable pressure vessel, add 2-Methoxy-5-(trifluoromethoxy)benzonitrile (1.0 eq) and the solvent (MeOH or EtOH).
-
Catalyst Addition: Carefully add the Pd/C catalyst (5-10 mol%) under an inert atmosphere.
-
Scientist's Note: Palladium catalysts can be pyrophoric and should be handled with care, typically water-wet, and added before the vessel is sealed and purged.[5]
-
-
Hydrogenation: Seal the vessel, purge several times with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by periodically analyzing aliquots via TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad thoroughly with the reaction solvent.
-
Caution: Do not allow the catalyst on the Celite pad to dry, as it can ignite in the air. Quench the filter cake with water.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which is often of high purity. If necessary, further purification can be achieved by recrystallization or column chromatography.
Derivatization Strategies for Library Synthesis
The synthesized primary amine is a versatile starting point for creating a library of derivatives. Standard coupling reactions can be employed to explore the structure-activity relationship (SAR) around the benzylic amine.
-
Amide Formation: React the amine with various acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt or HATU) to form a diverse set of amides.
-
Sulfonamide Formation: React the amine with sulfonyl chlorides in the presence of a base (e.g., triethylamine or pyridine) to generate sulfonamides.
-
N-Alkylation: Perform reductive amination with a different aldehyde or ketone to produce secondary amines. Direct alkylation with alkyl halides can also be used, though over-alkylation can be a side reaction.[7]
Workflow for Amine Derivatization
Caption: Key strategies for derivatizing the primary amine.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized compounds. The following table summarizes the expected analytical data for the parent amine.
| Analysis | Expected Results for this compound |
| Appearance | Colorless to pale yellow oil or low-melting solid. |
| ¹H NMR (CDCl₃) | δ ~7.1-6.8 (m, 3H, Ar-H), 3.88 (s, 3H, -OCH₃), 3.85 (s, 2H, -CH₂NH₂), 1.6 (br s, 2H, -NH₂). |
| ¹³C NMR (CDCl₃) | δ ~155.5, 144.2 (q, J=1.8 Hz), 129.8, 122.1 (q, J=256 Hz, -OCF₃), 116.9, 115.8, 111.4, 56.0 (-OCH₃), 42.1 (-CH₂). |
| Mass Spec (ESI+) | m/z = 222.08 [M+H]⁺ |
| Purity (HPLC) | >95% (typical) |
Note: Exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and instrument used.
Conclusion
The synthetic protocols and derivatization strategies outlined in this application note provide a robust framework for researchers engaged in drug discovery. The this compound scaffold offers a valuable entry point for creating novel chemical entities with potentially superior pharmacological properties. By following these detailed, field-tested methods, scientists can efficiently generate libraries of compounds for biological screening and advance their therapeutic programs.
References
- Vertex AI Search. (2026). The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry.
- Thieme. (Date not available). Catalytic Reduction of Nitriles.
- Wordpress. (Date not available). Nitrile Reduction.
- Wikipedia. (Date not available). Nitrile reduction.
- Chemguide. (Date not available). Reducing nitriles to primary amines.
- Myers, A. (Date not available). Chem 115: Reductive Amination.
- Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.
- Chemspace. (Date not available). 2-methoxy-5-(trifluoromethoxy)benzaldehyde.
- Wychem. (Date not available). 2-Methoxy-5-(trifluoromethoxy)benzaldehyde.
- Wikipedia. (Date not available). List of miscellaneous 5-HT2A receptor agonists.
- Wikipedia. (Date not available). DOx.
Sources
- 1. nbinno.com [nbinno.com]
- 2. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]
- 3. DOx - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chem-space.com [chem-space.com]
- 9. 2-Methoxy-5-(trifluoromethoxy)benzaldehyde | Call Wychem 01440 820338 [wychem.com]
- 10. rsc.org [rsc.org]
- 11. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Utilization of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine in Medicinal Chemistry Workflows
Introduction: A Privileged Scaffold Building Block
In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine is a key structural motif that offers medicinal chemists a unique combination of functionalities to modulate the properties of lead compounds. The presence of both a methoxy and a trifluoromethoxy group on the phenyl ring allows for fine-tuning of lipophilicity, metabolic stability, and receptor interactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this versatile benzylamine derivative in medicinal chemistry workflows.
The 2-methoxy group, a common feature in natural products and synthetic drugs, can enhance ligand-target binding, improve physicochemical properties, and favorably influence ADME (absorption, distribution, metabolism, and excretion) parameters.[1] Concurrently, the trifluoromethoxy group is a powerful tool for increasing lipophilicity and metabolic stability.[2] The strong carbon-fluorine bonds within the trifluoromethoxy group are resistant to enzymatic cleavage, which can increase a drug candidate's half-life.[2] The combination of these two substituents on a benzylamine scaffold creates a building block with significant potential for generating novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in both reaction conditions and biological systems.
| Property | Value | Source |
| CAS Number | 771582-58-2 | [3] |
| Molecular Formula | C₉H₁₀F₃NO₂ | [3] |
| Molecular Weight | 221.18 g/mol | [3] |
Core Synthetic Applications and Protocols
This compound is a primary amine, making it an excellent nucleophile for a variety of essential bond-forming reactions in medicinal chemistry. The two most common and powerful applications are amide bond formation and reductive amination.
Amide Bond Formation: Crafting the Backbone of Novel Therapeutics
The amide bond is a cornerstone of countless biologically active molecules. The reaction of this compound with a carboxylic acid provides a direct route to N-benzyl amide derivatives.
Sources
Protocol for the N-Alkylation of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine and its Analogs
An Application Note for Drug Development Professionals
Abstract
N-alkylated benzylamines are ubiquitous structural motifs in pharmaceuticals and agrochemicals. The specific scaffold of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine presents a valuable building block, with its unique electronic properties imparted by the methoxy and trifluoromethoxy substituents influencing metabolic stability and target binding affinity. This guide provides detailed, field-proven protocols for the N-alkylation of this primary amine, focusing on two robust synthetic strategies: Reductive Amination and Direct Alkylation. We delve into the causality behind experimental choices, offer comprehensive step-by-step procedures, and present a logical framework for selecting the optimal method for your specific synthetic goals.
Strategic Overview: Choosing Your N-Alkylation Pathway
The successful synthesis of a target secondary or tertiary amine hinges on selecting the appropriate N-alkylation strategy. The two primary methods, Reductive Amination and Direct Alkylation with alkyl halides, offer distinct advantages and are suited for different synthetic contexts.
-
Reductive Amination: This is the premier method for the controlled, high-yield synthesis of mono-N-alkylated amines.[1][2] It involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ. This pathway is highly chemoselective and generally avoids the over-alkylation issues that plague other methods.[1] It is the recommended approach for most applications.
-
Direct Alkylation: This classic SN2 reaction involves treating the amine with an alkyl halide in the presence of a base.[3] While straightforward, its primary drawback is the potential for over-alkylation. The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts as byproducts.[3][4] This method is best employed when a slight excess of the starting amine can be used to statistically favor mono-alkylation or when the target is a tertiary amine.
The following workflow provides a decision-making framework for selecting the appropriate protocol.
Caption: Figure 1: N-Alkylation Strategy Selection Workflow.
Protocol 1: Reductive Amination (Recommended Method)
This protocol details the N-alkylation using an aldehyde and sodium triacetoxyborohydride (NaBH(OAc)3), a mild and highly effective reducing agent that is particularly well-suited for this transformation.[5][6]
Principle and Mechanism
The reaction proceeds in a one-pot fashion through two key steps. First, the primary amine undergoes condensation with the aldehyde to form a protonated iminium ion. Second, the hydride reagent, NaBH(OAc)3, selectively reduces the iminium ion to the desired secondary amine. The mildness of the reducing agent prevents the reduction of the starting aldehyde.
Caption: Figure 2: Reductive Amination Workflow.
Materials and Reagents
| Reagent | Amount (for 1 mmol scale) | Moles (mmol) | Purpose |
| This compound | 237 mg | 1.0 | Starting Material |
| Butyraldehyde (Example Aldehyde) | 88 µL (72 mg) | 1.1 | Alkylating Agent |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | 297 mg | 1.4 | Reducing Agent |
| Ethyl Acetate (EtOAc) or Dichloromethane (DCM) | 5 mL | - | Solvent |
| Saturated Sodium Bicarbonate (NaHCO3) solution | 10 mL | - | Aqueous Quench |
| Anhydrous Sodium Sulfate (Na2SO4) | As needed | - | Drying Agent |
| Silica Gel | As needed | - | Chromatography Stationary Phase |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, 1.0 mmol).
-
Dissolve the amine in the chosen solvent (5 mL).
-
Add the aldehyde (1.1 eq, 1.1 mmol) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Reduction: Carefully add the sodium triacetoxyborohydride (1.4 eq, 1.4 mmol) to the reaction mixture in portions over 5 minutes. Note: A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 6-24 hours).
-
Workup: Once the reaction is complete, carefully quench the mixture by adding saturated aqueous NaHCO3 solution (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with the same organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous Na2SO4.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure N-alkylated product.
Protocol 2: Direct N-Alkylation with an Alkyl Halide
This protocol is an alternative for when an aldehyde/ketone precursor is unavailable or for synthesizing tertiary amines. The key to achieving mono-alkylation is controlling stoichiometry and reaction conditions.
Principle and Mechanism
This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism.[3] The amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. A base is required to neutralize the hydrogen halide byproduct.
Materials and Reagents
| Reagent | Amount (for 1 mmol scale) | Moles (mmol) | Purpose |
| This compound | 237 mg | 1.0 | Starting Material |
| Benzyl Bromide (Example Alkyl Halide) | 119 µL (171 mg) | 1.0 | Alkylating Agent |
| Potassium Carbonate (K2CO3) | 276 mg | 2.0 | Base |
| Acetonitrile (ACN) or Dimethylformamide (DMF) | 5 mL | - | Solvent |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq, 1.0 mmol), potassium carbonate (2.0 eq, 2.0 mmol), and the solvent (5 mL).
-
Stir the suspension vigorously.
-
Add the alkyl halide (1.0 eq, 1.0 mmol) dropwise to the mixture. To minimize di-alkylation, consider using a slight excess of the starting amine (1.2 eq) or adding the alkyl halide slowly via syringe pump.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic base.
-
Rinse the filter cake with a small amount of solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., EtOAc) and wash with water to remove any remaining salts. Dry the organic layer over Na2SO4, concentrate, and purify by flash column chromatography.
Comparative Summary of Protocols
| Parameter | Reductive Amination | Direct Alkylation |
| Primary Use Case | Controlled mono-N-alkylation (Secondary Amines) | Synthesis of tertiary amines; alternative for mono-alkylation |
| Alkylating Agent | Aldehyde or Ketone | Alkyl Halide (I > Br > Cl) |
| Key Reagent | Hydride reducing agent (e.g., NaBH(OAc)3) | Inorganic or Organic Base (e.g., K2CO3, DIPEA) |
| Key Advantage | High selectivity, minimal over-alkylation, mild conditions. | Simple reagents, no reducing agents needed. |
| Primary Challenge | Requires availability of corresponding aldehyde/ketone. | Risk of over-alkylation to tertiary/quaternary products.[7] |
| Typical Solvents | EtOAc, DCM, THF, DCE | ACN, DMF, THF |
| Temperature | Room Temperature | Room Temperature to Elevated (e.g., 80 °C) |
| Waste Products | Borate salts, water | Halide salts |
References
-
Taylor & Francis Group. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [Link]
-
Beller, M., et al. (2025). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. [Link]
-
Beller, M., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central. [Link]
-
Beller, M., et al. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]
-
Kamal, A., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. ResearchGate. [Link]
-
OChemOnline. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
-
Beller, M., et al. (n.d.). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry (RSC Publishing). [Link]
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]
-
Jagadeesh, R. V., et al. (n.d.). Substrate Scope of benzylamine derivatives. ResearchGate. [Link]
-
Klyuev, M. V., et al. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
-
Rhodium.ws. (n.d.). Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine. [Link]
Sources
Application Notes & Protocols: (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine as a Strategic Building Block for Active Pharmaceutical Ingredient (API) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Benzylamines in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties is a well-established approach to enhance the pharmacological profile of lead compounds. The trifluoromethoxy group (-OCF₃), in particular, offers a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing properties that can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties.[1][2] (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine emerges as a key building block, providing a versatile scaffold for the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its distinct substitution pattern—a methoxy group ortho to the aminomethyl function and a trifluoromethoxy group in the meta position—allows for fine-tuning of steric and electronic properties, making it a valuable tool in the medicinal chemist's arsenal.
This technical guide provides an in-depth exploration of this compound as a building block, with a focus on its application in the synthesis of a potent substance P (neurokinin-1, NK₁) receptor antagonist. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its incorporation into a complex heterocyclic system via reductive amination, and discuss the causality behind the experimental choices.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is paramount for successful reaction design and scale-up. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 886500-77-2 | N/A |
| Molecular Formula | C₉H₁₀F₃NO₂ | [1] |
| Molecular Weight | 221.18 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | Commercial Suppliers |
| Boiling Point | Not readily available | N/A |
| Density | Not readily available | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, THF) | General chemical knowledge |
Note: Experimental data for some properties are not widely published. It is recommended to determine these experimentally as needed for process development.
Spectroscopic Data:
Comprehensive spectroscopic analysis is crucial for confirming the identity and purity of the starting material. While a full dataset is not publicly available, typical spectroscopic features would include:
-
¹H NMR: Resonances corresponding to the aromatic protons (typically in the range of 6.8-7.5 ppm), the benzylic methylene protons (~3.8-4.0 ppm), the methoxy protons (~3.9 ppm), and the amine protons (variable, depending on solvent and concentration).
-
¹³C NMR: Signals for the aromatic carbons, the benzylic carbon, the methoxy carbon, and the carbon of the trifluoromethoxy group (with characteristic C-F coupling).
-
¹⁹F NMR: A singlet corresponding to the -OCF₃ group.
-
IR Spectroscopy: Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C-O stretching (ether), and C-F stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated exact mass.
Application in API Synthesis: A Case Study of a Substance P (NK₁) Receptor Antagonist
This compound is a key intermediate in the synthesis of potent and selective substance P (NK₁) receptor antagonists.[3][4][5][6] These antagonists have shown therapeutic potential in the treatment of various conditions, including chemotherapy-induced nausea and vomiting, postoperative pain, and depression.[3][5][6]
One such example is the pyrrolidine-based antagonist, (2SR, 3SR, 4RS)-2-phenyl-3-[(2-methoxy-5-trifluoromethoxyphenyl)methylamino]-4-(2-hydroxyethyl)pyrrolidine . The synthesis of this complex molecule hinges on the crucial step of coupling the benzylamine building block with a suitably functionalized pyrrolidinone precursor.
Synthetic Workflow Overview:
The overall synthetic strategy involves the preparation of two key fragments: the this compound building block and the pyrrolidinone core. These are then coupled via reductive amination to form the final API.
[Image of the formylation reaction of 4-(trifluoromethoxy)anisole to 2-methoxy-5-(trifluoromethoxy)benzaldehyde]
[Image of the reductive amination of (2SR, 3SR, 4RS)-4-(2-hydroxyethyl)-2-phenylpyrrolidin-3-one with this compound]
Figure 2: Reductive amination mechanism overview.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex APIs. Its unique electronic and steric properties, conferred by the methoxy and trifluoromethoxy substituents, provide medicinal chemists with a powerful tool to modulate the pharmacological profiles of drug candidates. The successful application of this building block in the synthesis of a potent substance P antagonist, as detailed in this guide, underscores its importance in modern drug discovery and development. The provided protocols, grounded in established chemical principles, offer a reliable foundation for researchers to utilize this key intermediate in their synthetic endeavors.
References
-
(2-(Trifluoromethoxy)phenyl)methanamine. PubChem. [Link]
-
Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Organic & Biomolecular Chemistry. [Link]
-
A New Entry Into cis-3-amino-2-methylpyrrolidines via Ring Expansion of 2-(2-hydroxyethyl)-3-methylaziridines. Organic & Biomolecular Chemistry. [Link]
-
The substance P receptor antagonist CP-99,994 reduces acute postoperative pain. Clinical Pharmacology & Therapeutics. [Link]
- Process for the manufacture of 3-amino-pyrrolidine derivatives.
-
Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity. Journal of Medicinal Chemistry. [Link]
-
The role of neurokinin-1 (substance P) antagonists in the prevention of postoperative nausea and vomiting. Journal of Anaesthesiology Clinical Pharmacology. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. [Link]
- Method for synthesizing p-methoxybenzaldehyde.
-
The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. [Link]
-
2-Methoxy-N-[4-(trifluoromethyl)phenyl]benzamide - Optional[13C NMR]. SpectraBase. [Link]
-
Substance P antagonists: the next breakthrough in treating depression? Journal of Clinical Pharmacy and Therapeutics. [Link]
-
Evaluating the efficacy of neurokinin-1 (substance P) receptor antagonist CP-99994 on facial grimacing and allodynia in mice postsurgery: a comparative study with known analgesics. PAIN. [Link]
-
Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Organic Letters. [Link]
Sources
- 1. CAS 771582-58-2 | this compound - Synblock [synblock.com]
- 2. A new entry into cis-3-amino-2-methylpyrrolidines via ring expansion of 2-(2-hydroxyethyl)-3-methylaziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The substance P receptor antagonist CP-99,994 reduces acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of neurokinin-1 (substance P) antagonists in the prevention of postoperative nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substance P antagonists: the next breakthrough in treating depression? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions with Benzylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Aryl Benzylamines
The synthesis of N-aryl benzylamines is a cornerstone of modern medicinal chemistry and materials science.[1] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[2] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of the critical C–N bond, offering significant advantages over traditional methods that often require harsh conditions and exhibit limited functional group tolerance.[3] This guide provides a detailed exploration of the experimental setup for palladium-catalyzed reactions involving benzylamines, offering in-depth protocols, mechanistic insights, and practical guidance for researchers in the field.
The Buchwald-Hartwig amination allows for the direct coupling of an amine with an aryl halide or pseudohalide, catalyzed by a palladium complex.[3] The reaction's success is highly dependent on the careful selection of the palladium precursor, the ancillary ligand, the base, and the solvent system. For a substrate like benzylamine, a primary amine with a benzylic group, specific considerations are necessary to ensure high yields and minimize potential side reactions.
Mechanistic Overview: The Catalytic Cycle of C-N Bond Formation
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species.[4]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated palladium(0) complex, forming a palladium(II) intermediate.[5]
-
Amine Coordination and Deprotonation: The benzylamine then coordinates to the palladium(II) center. A base is crucial in this step to deprotonate the coordinated amine, forming a palladium-amido complex.[6]
-
Reductive Elimination: The final step is the reductive elimination of the N-aryl benzylamine product, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5]
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination from the palladium-amido intermediate, which would lead to the formation of a hydrodehalogenated arene and an imine.[3] The choice of a suitable ligand is critical to favor the desired reductive elimination pathway.
"Pd(0)L_n" [fillcolor="#F1F3F4"]; "Ar-X" [shape=plaintext, fontcolor="#EA4335"]; "Oxidative_Addition" [shape=none, label="Oxidative\nAddition"]; "Ar-Pd(II)(X)L_n" [fillcolor="#F1F3F4"]; "R-NH2" [shape=plaintext, fontcolor="#4285F4", label="Benzylamine"]; "Amine_Coordination" [shape=none, label="Amine\nCoordination\n& Deprotonation"]; "Ar-Pd(II)(NHR)L_n" [fillcolor="#F1F3F4"]; "Reductive_Elimination" [shape=none, label="Reductive\nElimination"]; "Ar-NHR" [shape=plaintext, fontcolor="#34A853", label="N-Aryl Benzylamine"];
"Pd(0)L_n" -> "Oxidative_Addition" [arrowhead=none]; "Ar-X" -> "Oxidative_Addition" [dir=none]; "Oxidative_Addition" -> "Ar-Pd(II)(X)L_n"; "Ar-Pd(II)(X)L_n" -> "Amine_Coordination" [arrowhead=none]; "R-NH2" -> "Amine_Coordination" [dir=none]; "Amine_Coordination" -> "Ar-Pd(II)(NHR)L_n"; "Ar-Pd(II)(NHR)L_n" -> "Reductive_Elimination" [arrowhead=none]; "Reductive_Elimination" -> "Pd(0)L_n"; "Reductive_Elimination" -> "Ar-NHR" [dir=none]; }
Caption: Catalytic cycle of the Buchwald-Hartwig amination.Core Components of the Experimental Setup
A successful palladium-catalyzed amination of benzylamine hinges on the judicious selection of several key components.
Palladium Precursors
The choice of palladium precursor is the first step in setting up the reaction. Both Pd(0) and Pd(II) sources can be used.[6]
-
Pd(0) sources: Complexes like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) are commonly used. These are often preferred as they do not require an initial reduction step.
-
Pd(II) sources: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are also widely employed. When using a Pd(II) precursor, the initial step in the catalytic cycle is the in situ reduction to the active Pd(0) species, which can be facilitated by the amine substrate or the phosphine ligand.[4]
Ligands: The Key to Success
The ligand is arguably the most critical component of the catalytic system, as it modulates the steric and electronic properties of the palladium center, influencing catalyst stability, activity, and selectivity.[7] For the amination of primary amines like benzylamine, bulky, electron-rich phosphine ligands are generally the most effective.
-
Buchwald-type Biarylphosphines: Ligands such as XPhos, SPhos, and RuPhos are highly effective for C-N cross-coupling reactions. Their steric bulk promotes the reductive elimination step and prevents catalyst decomposition.
-
Josiphos-type Ferrocenylphosphines: These bidentate ligands have also shown excellent performance in the amination of primary amines.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and have emerged as powerful ligands for palladium-catalyzed cross-coupling reactions, forming highly stable and active catalysts.[8]
subgraph "cluster_Inert_Atmosphere" { label="Inert Atmosphere (Glovebox or Schlenk Line)"; style=filled; color="#F1F3F4"; node [fontcolor="#202124", fillcolor="#FFFFFF"];
}
"Reaction_Execution" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "Product_Analysis" [label="Characterization"]; "Product_Analysis" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Caption: General experimental workflow for palladium-catalyzed amination.Bases and Solvents
The choice of base is critical for the deprotonation of the amine. Strong, non-nucleophilic bases are typically required.
-
Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS) are the most commonly used bases. The choice of base can significantly impact the reaction rate and yield.
-
Solvents: Anhydrous, aprotic solvents are generally used to prevent catalyst deactivation. Toluene, dioxane, and tetrahydrofuran (THF) are common choices. It is crucial to use solvents with low water content.
Detailed Experimental Protocols
Note: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[9] Solvents and liquid reagents should be appropriately dried and degassed prior to use.[9]
Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide with Benzylamine
This protocol is a general starting point for the coupling of an aryl bromide with benzylamine using a Buchwald-type ligand.
Materials:
-
Aryl bromide (1.0 mmol)
-
Benzylamine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous toluene via syringe, followed by the benzylamine.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Arylation of Benzylamine with an Aryl Chloride
Aryl chlorides are often more challenging substrates than aryl bromides. This protocol utilizes a more active catalyst system.
Materials:
-
Aryl chloride (1.0 mmol)
-
Benzylamine (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Potassium tert-butoxide (2.0 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
In a glovebox, add Pd(OAc)₂, RuPhos, and potassium tert-butoxide to a vial equipped with a stir bar.
-
Add the aryl chloride and benzylamine, followed by anhydrous dioxane.
-
Seal the vial and heat the reaction mixture at 110 °C with stirring for 18-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Data Presentation: Reaction Condition Optimization
The following table summarizes typical reaction parameters for the palladium-catalyzed amination of benzylamine with different aryl halides.
| Entry | Aryl Halide | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 95 |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | KOtBu (2.0) | Dioxane | 110 | 88 |
| 3 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (0.5) | SPhos (1) | LiHMDS (1.5) | THF | 80 | 92 |
| 4 | 2-Bromopyridine | Pd(dba)₂ (2) | Josiphos (4) | K₃PO₄ (2.0) | Toluene | 100 | 85 |
Yields are representative and may vary depending on the specific substrate and reaction scale.
Troubleshooting and Considerations for Benzylamine Substrates
-
Over-arylation: As a primary amine, benzylamine can potentially undergo double arylation to form a tertiary amine. To minimize this, using a slight excess of the benzylamine (1.1-1.5 equivalents) is often beneficial.
-
Benzylic C-H Activation: While less common under typical Buchwald-Hartwig conditions, the potential for C-H activation at the benzylic position exists, especially with more reactive palladium catalysts.[10][11] Careful selection of the ligand and reaction conditions can mitigate this.
-
Substrate Purity: The purity of benzylamine and the aryl halide is crucial. Impurities can poison the catalyst and lead to lower yields.[11]
-
Inert Atmosphere: Strict adherence to inert atmosphere techniques is paramount, as oxygen can deactivate the palladium catalyst.[9]
Conclusion
Palladium-catalyzed cross-coupling reactions provide a robust and efficient platform for the synthesis of N-aryl benzylamines. The success of these transformations is a direct result of understanding the interplay between the palladium precursor, ligand, base, and solvent. By following the detailed protocols and considering the specific nuances of benzylamine as a substrate, researchers can reliably access a wide range of valuable compounds for applications in drug discovery and materials science. The continued development of new ligands and catalytic systems promises to further expand the scope and utility of this important reaction.[1]
References
-
Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
-
Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed Central. [Link]
-
Cawley, M. J., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
-
Chen, G., et al. (2015). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. PubMed Central. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. [Link]
-
Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. [Link]
-
Li, J., et al. (2022). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
-
Yasar, S., et al. (2011). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Bedford, R. B., et al. (2013). Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation. PubMed Central. [Link]
-
Bedford, R. B., et al. (2013). Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation. ACS Publications. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2004). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PubMed Central. [Link]
-
Ge, Y., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
-
Choi, K., et al. (2022). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. [Link]
-
Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PubMed Central. [Link]
-
Wang, D., et al. (2023). Palladium-Catalyzed Asymmetric α-Arylation of Alkylamines: A General Strategy for the Synthesis of Chiral α-Aryl Amines. ACS Publications. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]
-
Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. [Link]
-
Porzelle, A., & Tomkinson, N. C. O. (2008). Palladium catalyzed N-arylation of hydroxylamines. Pure and Applied Chemistry. [Link]
-
Reddy, G. V., et al. (2024). Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. PubMed Central. [Link]
-
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]
-
Reddy, T. R., & Sureshbabu, G. (2017). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. RSC Publishing. [Link]
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: A Robust, Validated HPLC Method for the Analysis of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine
Abstract
This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine. This compound is a key intermediate in pharmaceutical synthesis, and its accurate quantification is critical for quality control and process monitoring. This document provides a detailed, step-by-step protocol, from initial method development and optimization to full validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] We explain the scientific rationale behind key decisions, such as column and mobile phase selection, to ensure the method is both accurate and rugged. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a high-quality analytical method for this and structurally similar compounds.
Introduction and Analyte Properties
This compound is an aromatic amine whose purity is essential for the synthesis of active pharmaceutical ingredients (APIs). The presence of methoxy, trifluoromethoxy, and benzylamine moieties gives the molecule unique physicochemical properties that must be considered for successful chromatographic separation.[3][4] High-performance liquid chromatography (HPLC) is the premier technique for analyzing such non-volatile compounds, offering high resolution, sensitivity, and quantitative accuracy.[2]
A successful HPLC method hinges on understanding the analyte's properties. Key characteristics for this compound are summarized below.
| Property | Value / Characteristic | Significance for HPLC Method Development |
| Molecular Formula | C₉H₁₀F₃NO₂[5][6] | Influences molecular weight and potential interactions. |
| Molecular Weight | 221.18 g/mol [5][6] | Standard molecular weight for small molecule analysis. |
| Predicted pKa | 8.79 ± 0.10[6] | The primary amine is basic. Mobile phase pH must be controlled to ensure the analyte is in a single, protonated form for sharp, symmetrical peaks. |
| Predicted XLogP | ~2.1 (based on similar structures)[7] | Indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography. |
| UV Absorbance | Aromatic Phenyl Ring | Strong UV absorbance is expected, making UV detection a suitable and sensitive choice. |
| Structure | The structure combines a hydrophobic core with a basic functional group, guiding the choice of stationary and mobile phases. |
HPLC Method Development Strategy: A Rationale-Driven Approach
The development of a robust HPLC method is a systematic process. Our strategy is grounded in the physicochemical properties of the analyte to minimize trial and error and build quality into the method from the start.
Column Selection: The Foundation of Separation
Expert Insight: For moderately hydrophobic molecules like our target analyte, a C18 (octadecylsilane) column is the industry-standard starting point for reversed-phase HPLC.[3][8] Its non-polar stationary phase provides effective retention and separation based on hydrophobicity. We recommend a column with modern, high-purity silica and end-capping to minimize silanol interactions, which can cause peak tailing with basic compounds.
-
Initial Choice: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance of efficiency, backpressure, and resolution.[3]
Mobile Phase Optimization: Controlling Retention and Peak Shape
The mobile phase is the most powerful tool for controlling the chromatography. The key is to select an organic modifier and an aqueous buffer system that provide optimal retention, selectivity, and peak shape.
2.2.1. Choice of Organic Modifier Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers.
-
Rationale: Acetonitrile is generally preferred for aromatic compounds as it often provides sharper peaks and lower UV cutoff. Its lower viscosity also results in lower backpressure. We will proceed with ACN as the primary organic modifier.
2.2.2. pH Selection and Buffer System Expert Insight: This is the most critical parameter for analyzing basic compounds like this compound (pKa ≈ 8.79). At a pH near its pKa, the analyte will exist as a mixture of its protonated (charged) and neutral forms, leading to broad, tailing peaks. To ensure a single, stable ionic species, the mobile phase pH should be set at least 2 units below the pKa.
-
Decision: A target pH of 3.0 is chosen. This ensures the primary amine is fully and consistently protonated (BH+), promoting good interaction with the stationary phase and excellent peak symmetry.
-
Buffer Choice: A low-concentration buffer is needed to maintain the pH. A 0.1% solution of an acid like trifluoroacetic acid (TFA) or formic acid in water is a simple and effective choice for UV detection.[9] TFA can act as an ion-pairing agent, further improving peak shape, but may suppress MS signals if used with LC-MS. For this UV-based method, 0.1% TFA is an excellent starting point.
Detection Wavelength
The presence of the substituted phenyl ring suggests strong UV absorbance.
-
Procedure: To determine the optimal wavelength (λmax), a standard solution of the analyte should be scanned using a photodiode array (PDA) detector from 200 to 400 nm. For initial screening, a wavelength of 220 nm or 254 nm is a common starting point. Based on the structure, a λmax is anticipated around 225 nm and/or 270 nm.
The following diagram illustrates the logical workflow for this method development process.
Caption: Logical workflow for HPLC method development.
Optimized Protocol for Analysis
This section provides the detailed experimental protocol for the final, optimized HPLC method.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV/PDA detector.[3]
-
Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Trifluoroacetic Acid (TFA)
-
This compound reference standard.
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 225 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix well and degas.
-
Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix well and degas.
-
Diluent: Prepare a mixture of Mobile Phase A and B in a 70:30 ratio.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10.0 mL of diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.
Method Validation Protocol (ICH Q2(R2) Framework)
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10][11] The following protocols are based on ICH Q2(R2) guidelines.[12]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| System Suitability | Ensure the chromatographic system is performing adequately. | Tailing Factor ≤ 1.5; Theoretical Plates > 2000; %RSD of 5 replicate injections < 2.0%. |
| Specificity | Demonstrate that the signal is unequivocally from the analyte. | Peak is pure (PDA) and baseline resolved from diluent and potential impurities. |
| Linearity | Establish a linear relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | Measure the closeness of results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | Assess the degree of scatter between a series of measurements. | %RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of ~3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified reliably. | Signal-to-Noise ratio of ~10:1; with acceptable precision (%RSD ≤ 10%).[1] |
| Robustness | Measure the method's capacity to remain unaffected by small variations. | System suitability parameters pass when altering flow rate (±0.1 mL/min) and column temp (±2 °C). |
Linearity Experiment Protocol
-
Prepare Calibration Standards: From the 1 mg/mL stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 10, 25, 50, 100, and 150 µg/mL) using the diluent.
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
Example Linearity Data Table:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 120,500 |
| 25 | 301,000 |
| 50 | 605,000 |
| 100 | 1,210,000 |
| 150 | 1,814,500 |
| r² | 0.9998 |
Conclusion
This application note provides a comprehensive and scientifically-grounded framework for the development and validation of an RP-HPLC method for the analysis of this compound. By systematically selecting the column, mobile phase pH, and organic modifier based on the analyte's physicochemical properties, a robust separation was achieved. The detailed protocol for the optimized method and the accompanying validation framework based on ICH guidelines ensure that the method is fit for its intended purpose in a regulated quality control environment. This systematic approach can be readily adapted for other substituted benzylamines and related pharmaceutical intermediates.[4][13]
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.
- BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives.
- Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- PubChem. (n.d.). (2-(Trifluoromethoxy)phenyl)methanamine. National Center for Biotechnology Information.
- Synblock. (n.d.). CAS 771582-58-2 | this compound.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- ChemicalBook. (2023). 2-METHOXY-5-TRIFLUOROMETHOXY-BENZYLAMINE.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
- ResearchGate. (2020). Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC.
- PubMed. (n.d.). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples.
- PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 771582-58-2 | this compound - Synblock [synblock.com]
- 6. 2-METHOXY-5-TRIFLUOROMETHOXY-BENZYLAMINE | 771582-58-2 [chemicalbook.com]
- 7. (2-(Trifluoromethoxy)phenyl)methanamine | C8H8F3NO | CID 2777251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. actascientific.com [actascientific.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 13. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
GC-MS Protocol for the Characterization of Fluorinated Phenethylamines
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and robust protocol for the qualitative analysis of fluorinated phenethylamines using Gas Chromatography-Mass Spectrometry (GC-MS). These compounds, often encountered as novel psychoactive substances (NPS), present unique analytical challenges due to their polarity and structural similarity to controlled substances. The methodology herein details a validated workflow, including sample preparation via liquid-liquid extraction (LLE), chemical derivatization to enhance chromatographic performance, and optimized GC-MS parameters for separation and identification. By explaining the rationale behind each step, this guide serves as a practical resource for forensic laboratories, clinical toxicology, and drug development professionals, ensuring reliable and reproducible characterization of this critical compound class.
Introduction: The Analytical Imperative
Fluorinated phenethylamines represent a significant and ever-evolving class of synthetic compounds. Their structural similarity to classic amphetamines, combined with altered pharmacological profiles due to fluorine substitution, makes them a focal point in forensic drug analysis and pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic toxicology due to its high specificity, sensitivity, and the availability of extensive spectral libraries for compound identification.[1][2]
However, the inherent chemical properties of phenethylamines—specifically the polar primary or secondary amine group—can lead to poor chromatographic performance. Issues such as peak tailing, analyte adsorption in the GC system, and thermal degradation are common, complicating accurate identification.[3][4] To overcome these challenges, a crucial derivatization step is employed. This protocol focuses on acylation, a method that replaces the active amine hydrogen with a non-polar functional group, thereby increasing volatility and thermal stability, which is essential for reliable GC-MS analysis.[5]
Principle of the Method
The analytical workflow is a multi-stage process designed for maximum recovery and definitive identification.
-
Sample Preparation: The process begins with isolating the target analytes from the sample matrix (e.g., blood, urine, or seized material) using a liquid-liquid extraction (LLE) technique under alkaline conditions. This ensures the phenethylamines are in their free-base form, maximizing their solubility in an organic solvent.
-
Derivatization: The extracted analytes are then chemically modified through acylation. This protocol utilizes trifluoroacetic anhydride (TFAA), which reacts with the amine group to form a stable, non-polar trifluoroacetyl derivative. This derivative is more volatile and exhibits superior chromatographic behavior compared to the underivatized parent compound.[3][6]
-
GC Separation: The derivatized sample is injected into the GC system. Separation is achieved on a non-polar capillary column (e.g., HP-5MS), where compounds are resolved based on their boiling points and interaction with the stationary phase. A programmed temperature ramp ensures efficient elution of all target analytes.
-
MS Detection and Identification: As compounds elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns. The resulting mass spectrum, a unique chemical fingerprint, is then compared against a reference library, such as the NIST/EPA/NIH Mass Spectral Library or the SWGDRUG library, for positive identification.[7][8][9][10]
Experimental Workflow Overview
The entire process, from sample receipt to final identification, follows a systematic and validated path to ensure data integrity.
Caption: Overall workflow for GC-MS analysis of fluorinated phenethylamines.
Materials and Reagents
-
Solvents (HPLC or GC grade): Methanol, Ethyl Acetate
-
Reagents: Sodium Hydroxide (NaOH), Trifluoroacetic Anhydride (TFAA)
-
Standards: Certified reference materials of target fluorinated phenethylamines and an appropriate internal standard (IS), e.g., Methamphetamine-d9.
-
Glassware: 5 mL screw-cap glass tubes, conical vials, GC vials with inserts.
-
Equipment: Vortex mixer, centrifuge, nitrogen evaporator, heating block, GC-MS system.
Detailed Experimental Protocols
Sample Preparation: Extraction and Derivatization
This protocol is optimized for a 1 mg seized powder sample or a 0.5 mL biological fluid sample. The use of an internal standard is critical for quality control.
-
Sample Fortification: To a 5 mL glass tube, add the sample. Spike with 50 µL of a 5.0 µg/mL internal standard solution.
-
Alkalinization: Add 0.5 mL of 0.1 N NaOH to the tube. This step is crucial to convert the phenethylamine salt into its more non-polar free base form, facilitating its extraction into the organic solvent.[6]
-
Liquid-Liquid Extraction: Add 3.0 mL of ethyl acetate. Cap the tube and vortex vigorously for 3 minutes to ensure thorough mixing and analyte transfer into the organic phase.
-
Phase Separation: Centrifuge the tube at 3000 rpm for 5 minutes to achieve a clean separation between the aqueous and organic layers.
-
Analyte Isolation: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated (up to 40°C).
-
Derivatization: To the dry residue, add 50 µL of ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA). Cap the tube tightly.
-
Reaction Incubation: Heat the mixture at 70°C for 30 minutes in a heating block. This provides the necessary energy to drive the acylation reaction to completion.[6]
-
Final Preparation: After cooling to room temperature, evaporate the remaining reagent and solvent under a nitrogen stream. Reconstitute the dry residue in 100 µL of ethyl acetate.
-
Transfer for Analysis: Transfer the final solution to a GC vial with an insert for analysis.
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point for the analysis of TFAA-derivatized fluorinated phenethylamines on a standard GC-MS system. Optimization may be required based on the specific instrument and target analytes.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | A widely used, reliable platform for this type of analysis. |
| Capillary Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile compounds, including these derivatives.[6][11] |
| Carrier Gas | Helium | Inert carrier gas with a constant flow rate of 1.0 mL/min for optimal and reproducible chromatography.[11] |
| Injection Mode | Splitless, 1 µL injection volume | Maximizes the transfer of analyte onto the column, enhancing sensitivity for trace-level detection. |
| Inlet Temperature | 280°C | Ensures rapid and complete vaporization of the derivatized analytes without thermal degradation.[6][11] |
| Oven Program | Initial 60°C for 1 min, ramp at 20°C/min to 280°C, hold for 10 min | This temperature program provides good separation of early-eluting compounds while ensuring that higher boiling point analytes are eluted in a reasonable time.[11] |
| MS System | Agilent 5977 or equivalent | Standard single quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) | Standard 70 eV energy produces reproducible fragmentation patterns that are comparable to library spectra.[11][12] |
| Source Temperature | 230°C | Standard temperature to maintain ion source cleanliness and performance. |
| Interface Temp. | 280°C | Prevents condensation of analytes as they transfer from the GC to the MS.[6][12] |
| Acquisition Mode | Full Scan | Data is collected over a mass range of m/z 50-500 to capture the molecular ion (if present) and all significant fragment ions.[11] |
Data Analysis and Interpretation
A two-tiered approach is used for confident identification:
-
Retention Time (RT): The primary identification is based on the retention time of the analyte peak in the total ion chromatogram (TIC). This should match the retention time of a certified reference standard analyzed under the same conditions.
-
Mass Spectrum: The definitive identification comes from the mass spectrum of the eluting peak. The acquired spectrum is compared against reference spectra in a validated library. A high match quality score (typically >80-90%) is required for positive identification.[1]
Characteristic Fragmentation: Phenethylamine derivatives exhibit predictable fragmentation patterns under EI. The primary cleavage occurs at the Cα-Cβ bond, leading to the formation of a stable iminium ion. For TFAA-derivatized fluorinated phenethylamines, characteristic fragments will include ions corresponding to the fluorinated benzyl moiety and the derivatized side chain. Analysts should verify the presence of these key structural ions in addition to the library match.[13][14]
Method Validation and Quality Assurance
To ensure the trustworthiness of this protocol, it must be validated according to established guidelines, such as those from SWGDRUG.[15][16] Key validation parameters include:
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.[1][17]
-
Linearity: Establish the concentration range over which the instrument response is proportional to the analyte concentration.
-
Precision and Accuracy: Assess the closeness of repeated measurements (precision) and the agreement between the measured value and the true value (accuracy).[17]
-
Specificity: Demonstrate that the method can unequivocally identify the target analyte in the presence of other components.
Regular analysis of quality control samples (blanks, negative controls, and positive controls) is mandatory to monitor the performance of the entire analytical system.
Conclusion
This application note presents a detailed and scientifically grounded GC-MS protocol for the characterization of fluorinated phenethylamines. By incorporating a crucial derivatization step with TFAA, the method overcomes the inherent chromatographic challenges associated with these polar compounds. The optimized instrumental parameters and systematic data analysis workflow provide a reliable framework for forensic scientists and researchers. Adherence to this protocol, coupled with proper method validation and quality control, will ensure the generation of accurate and defensible analytical results.
References
-
Shimadzu Corporation. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Shimadzu. Retrieved from [Link]
- Li, J., et al. (2015). Analysis of designer drugs in human blood using gas chromatography-mass spectrometry. Journal of Forensic Research.
- Woźniak, M. K., et al. (2020). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. International Journal of Legal Medicine, 134(3), 937-951.
- Wójtowicz, A., et al. (2024). Forensic Aspects of Designer LSD Analogs Identification by GC–MS (EI) and UV Spectroscopy. Molecules, 29(12), 2845.
- Cody, J. T., & Valtier, S. (2013).
- Al-Dossary, M., et al. (2024). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry, 12, 1404169.
- Al-Asmari, A. I., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Therapeutic Drug Monitoring, 39(4), 415-423.
-
Shimadzu Corporation. (n.d.). Automatic Derivatization System for Phenethylamine Drugs - Applications. Shimadzu. Retrieved from [Link]
-
Scientific Instrument Services. (n.d.). The NIST 23 Mass Spectral Library & Search Software. Retrieved from [Link]
- Wallace, W. E., & Moorthy, A. S. (2023). NIST Mass Spectrometry Data Center standard reference libraries and software tools: Application to seized drug analysis. Journal of Forensic Sciences, 68(5), 1484-1493.
- Woźniak, M. K., et al. (2019). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood.
- Tao, Y., et al. (2007). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation.
- Al-Dossary, M., et al. (2024). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation.
- Wallace, W. E., & Moorthy, A. S. (2023).
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2016). SWGDRUG Recommendations. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]
- Nishida, M., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033-12039.
- Shepard, J. R., & Fowble, K. L. (2018). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.
-
Wiley Science Solutions. (2023). NIST / EPA / NIH Mass Spectral Library 2023. Retrieved from [Link]
- Oikonomou, A., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood.
- Habrdova, V., et al. (2015). Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology, 39(8), 625-631.
- Fejer, E., et al. (2012).
-
Spectra Analysis. (n.d.). Forensic Analysis of Drugs. Retrieved from [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from [Link]
- Clark, C. R., et al. (2012). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence.
-
Agilent Technologies. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Retrieved from [Link]
- Habrdova, V., et al. (2015). Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry.
- Wallace, W. E., et al. (2024).
-
Shimadzu Scientific Instruments. (n.d.). SWGDRUG Categories of Analytical Techniques. Retrieved from [Link]
- Glynn, T., et al. (2014). Evaluation of Designer Amphetamine Interference in GC–MS Amine Confirmation Procedures. Journal of Analytical Toxicology, 38(4), 205-211.
- Lin, D. L., et al. (2003). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy-amphetamine and 3,4-Methylenedioxymethamphetamine in Hair. Journal of Food and Drug Analysis, 11(3).
- Cheng, H. F., et al. (2012). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 17(9), 10834-10848.
- Helmlin, H. J., & Bourquin, D. (1998). Mass spectra and propsed fragmentation patterns of ephedrine (A), phenylpropanolamine (B), propylhexedrine (CL phentermine (D), phenethylamine (E), fenfluramine (F), BEA (G), and noffenfluramine (H).
- Nishida, M., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Analytical Chemistry, 93(30), 10636-10643.
- Lin, H. R., et al. (2021). Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. Molecules, 26(11), 3365.
- Sekuła, K., et al. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences, 118, 157-169.
- Shepard, J. R., & Fowble, K. L. (2018). Differentiation of Structurally Similar Phenethylamines via Gas Chromatography – Vacuum Ultraviolet Spectroscopy (GC – VUV). IU Indianapolis ScholarWorks.
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]
- 8. NIST Mass Spectrometry Data Center standard reference libraries and software tools: Application to seized drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NIST Mass Spectrometry Data Center standard reference libraries and software tools: Application to seized drug analysis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. Forensic Aspects of Designer LSD Analogs Identification by GC–MS (EI) and UV Spectroscopy [mdpi.com]
- 13. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. swgdrug.org [swgdrug.org]
- 16. spectra-analysis.com [spectra-analysis.com]
- 17. researchgate.net [researchgate.net]
purification of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine reaction products by chromatography
<_ APPLICATION NOTE
Chromatographic Purification of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine Reaction Products
Abstract
This application note provides a detailed guide for the purification of this compound from typical crude reaction mixtures. Due to the basic nature of the primary amine, standard silica gel chromatography can result in significant peak tailing and poor recovery. We present optimized protocols for both normal-phase flash chromatography and reversed-phase high-performance liquid chromatography (HPLC), enabling researchers to achieve high purity of the target compound, suitable for downstream applications in pharmaceutical and materials science research.
Introduction
This compound is a substituted benzylamine derivative of interest as a building block in medicinal chemistry and drug development. The presence of the trifluoromethoxy group can enhance metabolic stability and cell permeability of parent molecules, making this a valuable synthon. Synthetic routes to this compound, such as the reduction of a corresponding nitrile or oxime, often yield crude products containing unreacted starting materials, reaction intermediates, and various side-products. High purity is essential for subsequent synthetic steps and biological screening.
The primary amine functionality (pKa ≈ 9-10) is the dominant feature influencing its chromatographic behavior. On standard silica gel, which has acidic silanol groups (Si-OH) on its surface, strong acid-base interactions occur.[1][2] This secondary interaction leads to delayed and non-uniform elution, manifesting as severe peak tailing, which complicates purification, reduces resolution, and can lead to lower yields.[3][4] This guide details strategies to mitigate these issues.
Challenges and Strategic Solutions
The primary challenge in the purification of this compound is the acid-base interaction with the stationary phase.
-
Normal-Phase Chromatography: The acidic silanol groups on silica strongly adsorb the basic amine, causing significant peak tailing. The solution is to "mask" these active sites by adding a small amount of a competing, volatile base, such as triethylamine (TEA), to the mobile phase.[5][6][7] The TEA neutralizes the acidic sites, allowing the target amine to elute more symmetrically.[6][8] An alternative is to use an amine-functionalized stationary phase.[1]
-
Reversed-Phase Chromatography: While less prone to the same degree of tailing, peak shape can still be an issue. In reversed-phase HPLC, adding an acidic modifier like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase is beneficial.[9][10] The acid protonates the amine, ensuring it exists as a single, positively charged species (the ammonium salt). This prevents interactions with any residual, ionized silanols on the C18 stationary phase and often leads to sharper, more symmetrical peaks.
Method Selection: Normal-Phase vs. Reversed-Phase
The choice between normal-phase and reversed-phase chromatography depends on the scale of the purification, the nature of the impurities, and the desired final purity.
| Parameter | Normal-Phase Flash Chromatography | Reversed-Phase Preparative HPLC |
| Scale | Milligrams to multi-gram scale | Micrograms to gram scale |
| Stationary Phase | Standard Silica Gel | C18-functionalized Silica |
| Mobile Phase | Non-polar organic solvents (e.g., Hexane/Ethyl Acetate) + Basic Modifier (TEA) | Polar solvents (e.g., Water/Acetonitrile) + Acidic Modifier (FA or TFA) |
| Primary Use Case | Bulk purification of crude reaction mixtures. Good for removing non-polar impurities. | High-resolution purification for final product isolation. Ideal for separating closely related polar impurities. |
| Post-Purification | Relatively easy solvent removal (evaporation). TEA is volatile. | Requires removal of large volumes of water/ACN, often via lyophilization. TFA can form persistent salts. |
| Cost | Lower cost (solvents and columns). | Higher cost (solvents, columns, and instrumentation). |
Experimental Workflow and Protocols
The overall workflow for purification involves initial analysis by TLC or LC-MS, selection of the appropriate preparative method, execution of the purification, and finally, fraction analysis and solvent removal.
Caption: General workflow for the purification of this compound.
Protocol 1: Normal-Phase Flash Chromatography (Gram Scale)
This protocol is ideal for the routine purification of reaction mixtures where the primary goal is to remove non-polar starting materials and byproducts.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (for flash chromatography, 40-63 µm)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc)
-
Modifier: Triethylamine (TEA)
-
Flash chromatography system with pre-packed silica columns
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
2. Method Development (TLC):
-
Prepare an eluent system. A good starting point is 70:30 Hexanes:EtOAc.
-
Prepare three small TLC developing chambers with the following mobile phases:
-
A: 70:30 Hexanes:EtOAc
-
B: 70:30:1 Hexanes:EtOAc:TEA
-
C: 50:50:1 Hexanes:EtOAc:TEA
-
-
Spot the crude reaction mixture on three separate TLC plates.
-
Develop one plate in each chamber.
-
Visualize under UV light (254 nm) and then stain (e.g., with ninhydrin for the amine or permanganate).
-
Analysis: Compare the spots. Plate A will likely show significant streaking for the amine product. Plate B or C should show a well-defined spot.[7] The ideal eluent system will give the target compound an Rf value of ~0.2-0.3. Adjust the Hexanes:EtOAc ratio as needed to achieve this Rf.
3. Sample Preparation and Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase.
-
For Dry Loading (Recommended): Add a small amount of silica gel to the dissolved sample and evaporate the solvent to dryness. The resulting free-flowing powder can be loaded directly onto the column. This technique often improves resolution.
4. Flash Chromatography Execution:
-
Column: Select a silica column size appropriate for your sample mass (e.g., a 40 g column for 0.4-2.0 g of crude material).
-
Equilibration: Equilibrate the column with the starting mobile phase (e.g., 95:5 Hexanes:EtOAc + 0.5-1% TEA) for at least 3-5 column volumes. Crucially, the TEA modifier must be present during equilibration. [6]
-
Loading: Load the prepared sample onto the column.
-
Elution: Run a linear gradient based on your TLC analysis. A typical gradient might be from 5% to 60% EtOAc in Hexanes (with a constant 0.5-1% TEA throughout) over 15-20 column volumes.
-
Fraction Collection: Collect fractions based on the UV detector signal and monitor them by TLC to identify those containing the pure product.
5. Post-Purification:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator. The co-evaporation with TEA is generally not an issue due to its volatility.
Protocol 2: Reversed-Phase Preparative HPLC (High Purity)
This protocol is suited for achieving >99% purity, essential for final compound validation or when separating highly polar impurities.
1. Materials and Equipment:
-
Partially purified or crude this compound
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size, 20-50 mm ID)
-
Solvents: HPLC-grade Water, HPLC-grade Acetonitrile (ACN) or Methanol (MeOH)
-
Modifier: Formic Acid (FA) or Trifluoroacetic Acid (TFA) (0.1% v/v)
2. Method Development (Analytical LC-MS):
-
If available, use an analytical LC-MS with a C18 column to develop the separation method.
-
Mobile Phase A: Water + 0.1% FA
-
Mobile Phase B: ACN + 0.1% FA
-
Gradient: Start with a shallow gradient (e.g., 10-95% B over 15 minutes) to determine the approximate elution time of the target compound.
-
Optimization: Adjust the gradient to maximize the resolution between the target peak and any impurities. A focused gradient around the elution point is most effective for preparative scale.
3. Preparative HPLC Execution:
-
Column: Select and install the appropriate preparative C18 column.
-
Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 90% A / 10% B) until a stable baseline is achieved (at least 5-10 column volumes).
-
Sample Preparation: Dissolve the sample in a solvent that is weak in elution strength (e.g., the initial mobile phase composition or DMSO). Filter the sample through a 0.45 µm filter to remove particulates.
-
Injection: Inject the sample onto the column. Be careful not to overload the column, which can degrade separation performance.[4]
-
Elution & Fraction Collection: Run the optimized gradient. Collect fractions corresponding to the target peak, using a fraction collector triggered by the UV signal.
4. Post-Purification:
-
Analyze the collected fractions using analytical LC-MS to confirm purity.
-
Combine the pure fractions.
-
Remove the ACN/MeOH via rotary evaporation.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to yield the pure compound as its formate or trifluoroacetate salt.
-
Note: If the free base is required, a subsequent liquid-liquid extraction with a basic aqueous solution (e.g., NaHCO3) and an organic solvent (e.g., EtOAc) will be necessary before final evaporation.
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Peak Tailing (NP) | Insufficient or no basic modifier (TEA).[3][11] | Ensure 0.5-1% TEA is present in the mobile phase during both equilibration and the gradient run.[5][7] |
| Poor Separation | Inappropriate solvent system or gradient. Column overloading.[4] | Re-optimize the gradient based on TLC/analytical HPLC. Reduce the sample load. Consider dry loading for NP. |
| Low Recovery | Irreversible binding of the amine to the silica column. | Increase the concentration of TEA in the mobile phase. Switch to a less acidic stationary phase like alumina or an amine-functionalized column.[1][6] |
| Broad Peaks (RP) | Secondary interactions with silanols. Mismatched sample solvent. | Ensure 0.1% FA or TFA is used.[9] Dissolve the sample in a solvent weaker than the mobile phase. |
| Split Peaks | Column void or contamination at the column inlet.[4] | Filter the sample before injection. If the problem persists, wash the column or replace it. |
Conclusion
The successful purification of this compound hinges on effectively managing the strong interactions of its primary amine group with the chromatographic stationary phase. For routine, larger-scale purification, normal-phase flash chromatography with a triethylamine-modified eluent provides a robust and efficient method. For achieving the highest levels of purity required for sensitive applications, reversed-phase HPLC with an acidic mobile phase modifier is the preferred technique. By following the detailed protocols and troubleshooting advice in this note, researchers can consistently obtain this valuable building block with the desired purity.
References
- [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. (2025). Sepuxianyun.
- RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO.
- HPLC Peak Tailing. (n.d.). Axion Labs.
- Common Causes Of Peak Tailing in Chromatography. (2025). ALWSCI.
- How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage.
- GC Tech Tip: Peak Shape Problems - Tailing Peaks. (n.d.). Phenomenex.
- How does an alkaline pH affect normal-phase flash chromatography separations?. (2023). Biotage.
- Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. (n.d.). Phenomenex.
- Effect of Triethylamine (TEA) on the Retention in RPLC. (2023). Pharma Growth Hub.
- Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. (n.d.). PubMed.
- Problems with low level amines by GC-FID. (2005). Chromatography Forum.
- Is there an easy way to purify organic amines?. (2023). Biotage.
- Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)phenol. (n.d.). Benchchem.
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.). Waters.
- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex.
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. welch-us.com [welch-us.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. lcms.cz [lcms.cz]
- 10. phenomenex.com [phenomenex.com]
- 11. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
The Strategic Use of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine in the Synthesis of Novel 5-HT2A Receptor Ligands
An Application Guide for Researchers
Abstract
This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of (2-methoxy-5-(trifluoromethoxy)phenyl)methanamine as a key precursor in the synthesis of high-affinity ligands for the serotonin 2A (5-HT2A) receptor. The 5-HT2A receptor, a critical G protein-coupled receptor (GPCR) in the central nervous system, is a primary target for a range of therapeutics, including atypical antipsychotics and emerging psychedelic-based treatments for neuropsychiatric disorders.[1] This guide elucidates the underlying chemical principles, provides validated, step-by-step synthetic protocols, and discusses the strategic rationale for using this specific fluorinated building block to explore and optimize ligand-receptor interactions. We present a complete workflow from synthesis to considerations for pharmacological evaluation, underpinned by safety protocols and troubleshooting insights to ensure reliable and reproducible outcomes in a research setting.
Introduction: The 5-HT2A Receptor and the Phenethylamine Scaffold
The 5-HT2A receptor is a subtype of the 5-HT2 family and belongs to the class A (rhodopsin-like) GPCRs.[2] Predominantly expressed in the cerebral cortex, it plays a crucial role in modulating cognitive processes, perception, and mood.[1][2] Upon activation by its endogenous ligand, serotonin, the 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway. This initiates a cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG).[2] This pathway ultimately modulates intracellular calcium levels and protein kinase C (PKC) activity, influencing neuronal excitability.
Caption: Simplified 5-HT2A receptor Gq/11 signaling cascade.
Phenethylamines represent a foundational structural class for 5-HT2A receptor agonists.[3] Structure-activity relationship (SAR) studies have consistently shown that specific substitution patterns on the phenyl ring are critical for high affinity and efficacy. A common motif for potent agonists is the presence of two methoxy groups at the 2- and 5-positions of the phenyl ring.[4][5] The substituent at the 4-position is a key modulator of pharmacological activity.[4]
Rationale for Using this compound
The selected precursor, this compound, is a strategic choice for developing novel 5-HT2A ligands. Its structure is analogous to the classic 2,5-dimethoxy phenethylamine scaffold, but with a critical modification: the replacement of a 5-methoxy group with a 5-trifluoromethoxy (-OCF3) group.
Causality behind this choice:
-
Electronic Properties: The trifluoromethoxy group is a strong electron-withdrawing group. This significantly alters the electronic landscape of the aromatic ring compared to the electron-donating methoxy group, which can influence key interactions within the receptor's binding pocket, such as hydrogen bonding and pi-stacking.
-
Lipophilicity: The -OCF3 group substantially increases the lipophilicity of the molecule. This can enhance membrane permeability and potentially improve pharmacokinetic properties, such as brain penetration.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a trifluoromethoxy group can block potential sites of oxidative metabolism, leading to a longer biological half-life compared to non-fluorinated analogs.
-
Steric Profile: While electronically distinct, the trifluoromethoxy group is considered a bioisostere of groups like iodo or isopropyl, allowing for the exploration of steric tolerance within the receptor's binding pocket. Analogs with a trifluoromethyl group at the 4-position have been shown to be potent 5-HT2A/2C agonists.[6]
This precursor serves as an excellent starting point for creating libraries of N-substituted derivatives, particularly N-benzyl phenethylamines, which are known to be exceptionally potent 5-HT2A agonists.[3][7][8]
Synthetic Protocol: Reductive Amination for N-Benzylation
Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. It proceeds via the initial formation of an imine or iminium ion from an amine and a carbonyl compound, followed by in-situ reduction to the corresponding amine. This one-pot procedure is often high-yielding and avoids the isolation of unstable imine intermediates. The protocol below details the synthesis of an N-benzyl derivative, a modification known to dramatically increase 5-HT2A receptor affinity.[3][7]
Caption: General scheme for N-benzylation via reductive amination.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 1821591-11-2 | Various | Starting material. |
| 2-Hydroxybenzaldehyde | 90-02-8 | Sigma-Aldrich, TCI | Example aldehyde; others can be substituted for SAR studies. |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | Sigma-Aldrich | Mild reducing agent, suitable for acid-sensitive functional groups. |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | Fisher Scientific | Reaction solvent. |
| Acetic Acid, Glacial | 64-19-7 | VWR | Catalyst for imine formation. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Aqueous | - | For workup (quenching). |
| Magnesium Sulfate (MgSO₄), Anhydrous | 7487-88-9 | Sigma-Aldrich | Drying agent. |
| Silica Gel (230-400 mesh) | 63231-67-4 | Sorbent Technologies | For column chromatography. |
| Ethyl Acetate & Hexanes | Various | Fisher Scientific | Solvents for chromatography. |
Step-by-Step Protocol
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.0 mmol, 237 mg).
-
Dissolution: Dissolve the amine in 20 mL of anhydrous dichloromethane (DCM) and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Aldehyde: Add the substituted benzaldehyde (e.g., 2-hydroxybenzaldehyde, 1.05 eq, 1.05 mmol, 128 mg) to the solution.
-
Catalysis: Add one drop of glacial acetic acid to catalyze the formation of the imine. Allow the mixture to stir at room temperature for 30 minutes.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq, 1.5 mmol, 318 mg) to the stirring mixture. Note: The addition may cause slight effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench the excess reducing agent and acid.
-
Workup - Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.
-
Workup - Washing & Drying: Wash the combined organic layers with 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to isolate the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Workflow and Pharmacological Evaluation
The successful synthesis of novel ligands is the first step in the drug discovery pipeline. The subsequent evaluation of their pharmacological properties is essential to determine their potential as research tools or therapeutic candidates.
Caption: Overall workflow from synthesis to SAR analysis.
Binding Affinity Assays
To determine the affinity of the synthesized compounds for the 5-HT2A receptor, competitive radioligand binding assays are typically performed.
-
Principle: The ability of the novel compound to displace a known high-affinity radiolabeled antagonist (e.g., [³H]-ketanserin) or agonist from the receptor is measured.[9]
-
Procedure: Membranes from cells expressing the human 5-HT2A receptor are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Data: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Activity Assays
Functional assays measure the biological response elicited by ligand binding, determining whether the compound is an agonist, antagonist, or inverse agonist, and quantifying its potency and efficacy.
-
Principle: Since the 5-HT2A receptor is Gq-coupled, agonist activation leads to an increase in intracellular calcium. This can be measured directly using calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4) in a calcium flux assay. Alternatively, the accumulation of inositol phosphates can be measured.[8][10]
-
Procedure: Cells expressing the 5-HT2A receptor are loaded with a fluorescent calcium indicator. The addition of the test compound at various concentrations will trigger a measurable change in fluorescence if it is an agonist.
-
Data: A dose-response curve is generated to determine the potency (EC₅₀ - the concentration that produces 50% of the maximal response) and efficacy (Eₘₐₓ - the maximum response relative to a reference full agonist like serotonin).
Safety and Handling
Proper safety precautions are mandatory when handling chemical reagents. Researchers must consult the full Safety Data Sheet (SDS) for each chemical before use.
| Hazard Category | Precautionary Measures |
| Chemical Handling | This compound and related amines are likely skin and eye irritants.[11][12] Always wear appropriate Personal Protective Equipment (PPE): safety glasses, a lab coat, and nitrile gloves. Handle in a chemical fume hood.[13] |
| Reducing Agents | Sodium triacetoxyborohydride (STAB) is moisture-sensitive and can release flammable hydrogen gas upon contact with strong acids. Handle in an inert atmosphere and quench carefully. |
| Solvents | Dichloromethane (DCM) is a volatile organic compound and a suspected carcinogen. Use only in a well-ventilated chemical fume hood. |
| Waste Disposal | Dispose of all chemical waste (organic and aqueous) in appropriately labeled hazardous waste containers according to institutional guidelines. |
| Emergency Procedures | Ensure eyewash stations and safety showers are accessible.[13] In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[11] Seek medical attention if irritation persists. |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete imine formation. | Ensure anhydrous conditions. Add a small amount of a dehydrating agent (e.g., MgSO₄) to the reaction mixture before adding the reducing agent. |
| Inactive reducing agent. | Use a fresh bottle of STAB. Store it in a desiccator. | |
| Multiple Products/Spots on TLC | Over-alkylation or side reactions. | Use a milder reducing agent like STAB. Avoid excess heating. Ensure stoichiometry is accurate. |
| Difficult Purification | Product and starting material have similar polarity. | Adjust the polarity of the chromatography eluent. If the product is basic, consider an acid-base extraction during workup to separate it from neutral impurities. |
Conclusion
This compound is a highly valuable and strategically designed precursor for the synthesis of novel 5-HT2A receptor ligands. Its unique electronic and metabolic properties offer a compelling avenue for developing next-generation chemical probes and potential therapeutics. The reductive amination protocol detailed herein provides a reliable and efficient method for creating diverse libraries of N-substituted phenethylamines. By combining this robust synthetic strategy with systematic pharmacological evaluation, researchers can effectively probe the structure-activity relationships of 5-HT2A receptor activation and advance the field of neuropharmacology.
References
-
Roth, B. L. (2011). 5-HT2A Receptors: Pharmacology and functional selectivity. PubMed. [Link]
-
Canal, C. E., et al. (2015). Molecular Pharmacology and Ligand Docking Studies Reveal a Single Amino Acid Difference between Mouse and Human Serotonin 5-HT2A Receptors That Impacts Behavioral Translation of Novel 4-Phenyl-2-dimethylaminotetralin Ligands. PubMed Central. [Link]
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. [Link]
-
Wallach, J., et al. (2025). Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. ACS Publications. [Link]
-
Wikipedia. (n.d.). 5-HT2A receptor. Wikipedia. [Link]
-
Yuan, S., et al. (2014). Ligand-Dependent Conformations and Dynamics of the Serotonin 5-HT2A Receptor Determine Its Activation and Membrane-Driven Oligomerization Properties. PLOS Computational Biology. [Link]
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N -Benzyl Phenethylamines as 5-HT 2A/2C Agonists. ResearchGate. [Link]
-
Chambers, J. J., et al. (2001). Synthesis and pharmacological characterization of a series of geometrically constrained 5-HT(2A/2C) receptor ligands. PubMed. [Link]
-
Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS ONE. [Link]
-
Johnson, M. P. (2006). Synthesis of Serotonin Agonists as 5-HT2A and 5-HT2C Receptor Molecular Probes. UW-La Crosse. [Link]
-
National Center for Biotechnology Information. (n.d.). (2-(Trifluoromethoxy)phenyl)methanamine. PubChem. [Link]
-
WIPO Patentscope. (2025). 5-HT2A RECEPTOR LIGANDS. WIPO. [Link]
-
Evans, B. J. (2001). DESIGN AND SYNTHESIS OF NOVEL 5-HT2A/2C RECEPTOR AGONISTS. UW-La Crosse. [Link]
-
Pedersen, M. H., et al. (2025). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. [Link]
-
Nichols, D. E., et al. (1994). 1-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane: a potent serotonin 5-HT2A/2C agonist. PubMed. [Link]
-
Manera, C., et al. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. PubMed. [Link]
-
Van de Kar, L. D., et al. (2001). 5-HT2A Receptors Stimulate ACTH, Corticosterone, Oxytocin, Renin, and Prolactin Release and Activate Hypothalamic CRF and Oxytocin-Expressing Cells. Journal of Neuroscience. [Link]
-
McLean, T. H., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. PubMed. [Link]
Sources
- 1. 5-HT2A receptors: Pharmacology and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uwlax.edu [uwlax.edu]
- 6. 1-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane: a potent serotonin 5-HT2A/2C agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Synthesis and pharmacological characterization of a series of geometrically constrained 5-HT(2A/2C) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. (2-(Trifluoromethoxy)phenyl)methanamine | C8H8F3NO | CID 2777251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
Application Notes and Protocols for the Incorporation of Trifluoromethoxy Groups into Bioactive Scaffolds
Abstract
The trifluoromethoxy (OCF₃) group has emerged as a critical structural motif in modern medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its unique electronic properties, including high electronegativity and metabolic stability, coupled with its ability to modulate lipophilicity and conformational preferences, make it a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][4][5] This guide provides a comprehensive overview of contemporary methods for introducing the trifluoromethoxy group into diverse molecular scaffolds. We will delve into the mechanistic underpinnings of various trifluoromethoxylation strategies, offering detailed, field-proven protocols and expert insights to aid researchers in navigating this challenging yet rewarding area of synthetic chemistry.
The Strategic Value of the Trifluoromethoxy Group in Drug Discovery
The incorporation of a trifluoromethoxy group can profoundly influence a molecule's biological activity. Unlike the isosteric methyl group, the OCF₃ group is strongly electron-withdrawing and significantly more lipophilic (Hansch parameter π ≈ 1.04).[2][6] This increased lipophilicity can enhance membrane permeability and improve oral absorption of drug candidates.[1][5] Furthermore, the OCF₃ group is exceptionally stable to metabolic degradation, often serving to block sites of oxidative metabolism and thereby increasing the half-life of a drug.
From a structural standpoint, the trifluoromethoxy group imposes a distinct conformational bias. In aryl trifluoromethyl ethers, the O-CF₃ bond tends to lie orthogonal to the plane of the aromatic ring, enriching the molecule's three-dimensional complexity and potentially leading to enhanced binding affinity with biological targets.[1][2]
Synthetic Strategies for Trifluoromethoxylation
The direct installation of the OCF₃ group is a non-trivial synthetic challenge due to the inherent instability of the trifluoromethoxide anion (⁻OCF₃) and the lack of readily available, broadly applicable "CF₃O⁺" synthons.[7] Over the past few decades, a range of innovative methods have been developed, which can be broadly categorized into electrophilic, nucleophilic, and radical approaches.
Electrophilic Trifluoromethoxylation
Electrophilic trifluoromethoxylation reagents are designed to deliver a formal "CF₃O⁺" equivalent to a nucleophilic substrate. These methods are particularly useful for the direct O-trifluoromethylation of phenols and, in some cases, electron-rich (hetero)arenes.
Togni's reagents, a class of hypervalent iodine compounds, are among the most widely used electrophilic trifluoromethylating agents.[8][9] While primarily known for trifluoromethylation, their application has been extended to trifluoromethoxylation, particularly for the conversion of phenols to aryl trifluoromethyl ethers.[10] The reaction is often promoted by a Lewis acid, which activates the reagent towards nucleophilic attack.
-
Causality Behind Experimental Choices: The choice of a hypervalent iodine reagent is predicated on its ability to act as a good leaving group, facilitating the transfer of the trifluoromethyl group. The addition of a Lewis acid, such as Zn(NTf₂)₂, enhances the electrophilicity of the reagent, making it more susceptible to attack by the weakly nucleophilic hydroxyl group of a phenol.[11]
-
To a stirred solution of the phenol (1.0 equiv) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the Togni reagent (1.2-1.5 equiv).
-
Add the Lewis acid catalyst (e.g., Zn(NTf₂)₂, 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl trifluoromethyl ether.
Umemoto's reagents are another important class of electrophilic trifluoromethylating agents based on S-(trifluoromethyl)dibenzothiophenium salts.[8][9][12] These reagents are highly reactive and can trifluoromethylate a wide range of nucleophiles, including phenols.
-
Trustworthiness of the Protocol: The protocol's reliability stems from the well-defined reactivity of Umemoto's reagents. The reaction progress is typically clean and can be easily monitored. The use of a mild base is crucial to deprotonate the phenol, generating the more nucleophilic phenoxide in situ, which then readily attacks the electrophilic reagent.
Nucleophilic Trifluoromethoxylation
Nucleophilic trifluoromethoxylation involves the use of a reagent that delivers a trifluoromethoxide anion (⁻OCF₃) or its equivalent. These methods are suitable for the trifluoromethoxylation of electrophilic substrates such as aryl halides and sulfonates.
Due to the instability of the trifluoromethoxide anion, it is often generated in situ from stable precursors. A common method involves the reaction of a fluoride source with a suitable trifluoromethyl precursor.
This protocol is adapted from the work of Grushin and coworkers, utilizing a fluoroform-derived CuCF₃ reagent.[13][14]
-
In a glovebox, charge a reaction vessel with CuCF₃ (1.5-2.0 equiv) and the aryl halide (1.0 equiv).
-
Add an anhydrous, polar aprotic solvent such as DMF or NMP.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 50-120 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Radical Trifluoromethoxylation: A Modern Frontier
Radical-based methods have recently emerged as a powerful and versatile strategy for trifluoromethoxylation, enabling the functionalization of a broad range of substrates, including unactivated C-H bonds.[7][15] These reactions typically involve the generation of the trifluoromethoxy radical (•OCF₃), which can then engage in various bond-forming events.
Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and efficient means of generating radical species.[16][17][18] In the context of trifluoromethoxylation, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process with a suitable trifluoromethoxylating reagent to generate the •OCF₃ radical.[1][3]
Caption: General workflow for photoredox-catalyzed C-H trifluoromethoxylation.
This protocol is based on the work of Cantillo and Kappe, which describes the trifluoromethoxylation of enol carbonates.[16]
-
In a vial equipped with a magnetic stir bar, dissolve the enol carbonate (1.0 equiv), the trifluoromethoxylating reagent (e.g., N-trifluoromethoxy-4-cyanopyridinium salt, 1.5 equiv), and the photoredox catalyst (e.g., 4CzIPN, 1-5 mol%) in an anhydrous solvent (e.g., acetonitrile).
-
Degas the solution by sparging with nitrogen or argon for 10-15 minutes.
-
Seal the vial and place it in a photoreactor equipped with a cooling fan.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs, 456 nm) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to obtain the α-trifluoromethoxy ketone.
Synthesis of Trifluoromethoxy-Containing Building Blocks
An alternative and often highly effective strategy for incorporating the OCF₃ group is through the use of pre-functionalized building blocks.[2][19][20] This approach is particularly valuable when direct trifluoromethoxylation of a complex substrate is challenging due to functional group incompatibility or poor regioselectivity. A wide array of trifluoromethoxylated building blocks, such as anilines, phenols, and boronic acids, are commercially available or can be synthesized via established methods.
Safety and Handling of Trifluoromethoxylation Reagents
Many trifluoromethoxylation reagents are highly reactive and may be toxic or corrosive. It is imperative to consult the Safety Data Sheet (SDS) for each reagent before use and to handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[21][22] Some reagents may be sensitive to moisture or air, requiring handling under an inert atmosphere.
Data Summary
| Method | Substrate | Reagent/Catalyst | Key Advantages | Key Limitations |
| Electrophilic | Phenols, electron-rich arenes | Togni or Umemoto reagents | Direct O-trifluoromethylation | Limited substrate scope, often requires stoichiometric reagents |
| Nucleophilic | Aryl halides/sulfonates | In situ generated ⁻OCF₃ with Cu catalyst | Good for electron-deficient arenes | Requires pre-functionalized substrates, can require harsh conditions |
| Radical (Photoredox) | (Hetero)arenes, ketones (via enols) | N-O(CF₃) reagents, photocatalyst | Mild conditions, high functional group tolerance, C-H functionalization | Can suffer from regioselectivity issues |
References
- Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis.
- Recent Development of Catalytic Trifluoromethoxyl
- Trifluoromethylation Str
- Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. PMC - NIH.
- Photoredox-Catalyzed Trifluoromethyl
- Advances in the Development of Trifluoromethoxyl
- Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis.
- Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy.
- Synthesis of Trifluoromethylated Azaheterocycles by Radical Chemistry. Synfacts.
- Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing).
- Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines.
- Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E.
- The Palladium-Catalyzed Trifluoromethyl
- Reagents for direct nucleophilic trifluoromethoxylation.
- Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes. PMC - NIH.
- Recent Development of Catalytic Trifluoromethoxyl
- Trifluoromethylation Strategies of Alcohols and Phenols.
- Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. PMC - NIH.
- Photocatalyst-Regulated Trifluoromethoxylation of Aryl Halides under Silver Promotion.
- Innate C-H trifluoromethyl
- Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Fe
- Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethyl
- Nucleophilic trifluoromethoxylating reagents.
- A Radical Revolution for Trifluoromethoxylation.
- Electrophilic Fluorin
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship.org.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.
- Trifluoromethylating Reagents Used in Nucleophilic Reactions. TCI Chemicals.
- Catalytic trifluoromethoxylation reactions.
- Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features.
- Recent advances in trifluoromethylation reactions with electrophilic trifluoromethyl
- Synthesis of Building Blocks for the Construction of Trialomethyl
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. NIH.
- New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry.
- Trifluoromethylated bioactive molecules and the construction of...
- Synthesis of Trifluoromethoxylated (Hetero)
- Fluorinated building blocks in drug design: new p
- Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)benzaldehyde. Benchchem.
- Development of efficient methods incorporating fluorinated motifs in organic molecules. UBC Library Open Collections - The University of British Columbia.
- SAFETY D
- MATERIAL SAFETY DATASHEET SECTION 1: Identification of the substance/mixture and of the company/undertaking. CF Plus Chemicals.
Sources
- 1. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 3. Recent Development of Catalytic Trifluoromethoxylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brynmawr.edu [brynmawr.edu]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 13. Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. tcichemicals.com [tcichemicals.com]
Application Note and Protocol: Quantitative Analysis of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine using ¹H-qNMR
Abstract
This document provides a comprehensive guide to the quantitative analysis of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine using proton quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established scientific principles and regulatory guidelines. The application note emphasizes the causality behind experimental choices, ensuring a robust and self-validating system for accurate purity determination and quantification of this key pharmaceutical intermediate.
Introduction: The Power of qNMR in Pharmaceutical Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method in the pharmaceutical industry.[1][2] Unlike chromatographic techniques, qNMR offers a direct and linear response where the integral of a signal is directly proportional to the number of nuclei, eliminating the need for compound-specific calibration curves.[1] This inherent quantitative nature makes it an invaluable tool for determining the purity of active pharmaceutical ingredients (APIs), intermediates, and reference standards with high precision and accuracy.[3]
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality and safety of the final drug product. This application note details a robust ¹H-qNMR protocol for the precise quantification of this compound, adhering to principles outlined in the United States Pharmacopeia (USP) General Chapter <761> and the International Council for Harmonisation (ICH) Q2(R2) guidelines on analytical procedure validation.[4][5][6]
Foundational Principles: Why qNMR is a Primary Method
The fundamental principle of qNMR lies in the direct proportionality between the integrated signal intensity of a specific resonance and the molar concentration of the analyte in the solution.[1] This relationship is described by the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std [1]
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the standard
-
analyte : this compound
-
std : Internal Standard
This direct measurement capability, traceable to the SI unit of mass, establishes qNMR as a primary ratio method of measurement.[7]
Method Development: A Logic-Driven Approach
A successful qNMR experiment hinges on meticulous planning and a thorough understanding of the analyte and chosen internal standard.[1] The following sections outline the critical considerations for developing a robust qNMR method for this compound.
Analyte Characterization: this compound
A predicted ¹H NMR spectrum of the analyte is essential for identifying well-resolved signals suitable for quantification.
Predicted ¹H NMR Spectrum of this compound:
To facilitate method development, a ¹H NMR spectrum was predicted using online software.[1][8][9] The predicted chemical shifts are presented in the table below. Disclaimer: These are predicted values. An experimental spectrum should be acquired to confirm the chemical shifts and coupling patterns before finalizing the protocol.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Number of Protons |
| Ar-H | ~7.2-7.4 | m | 3 |
| -CH₂-NH₂ | ~3.9 | s | 2 |
| -OCH₃ | ~3.8 | s | 3 |
| -NH₂ | ~1.5 (variable) | br s | 2 |
Based on this prediction, the methoxy (-OCH₃) and benzylic (-CH₂) protons appear as singlets in regions that are potentially free from overlap, making them ideal candidates for quantification.
Selection of a Suitable Internal Standard
The choice of an internal standard is paramount for accurate and reproducible qNMR results.[2] The ideal internal standard should possess the following characteristics:
-
High purity (certified reference material is recommended)[10]
-
Chemical and physical stability
-
Good solubility in the chosen NMR solvent
-
A simple NMR spectrum with at least one sharp signal that does not overlap with any analyte or impurity signals[2][11]
-
Non-reactivity with the analyte
For this protocol, Maleic Acid is selected as the internal standard. It is a certified reference material available from multiple suppliers and exhibits a sharp singlet for its two olefinic protons at approximately 6.2 ppm in DMSO-d₆, a region where this compound is not expected to have signals.[12]
| Internal Standard | Chemical Shift (ppm in DMSO-d₆) | Multiplicity | Number of Protons | Certified Purity |
| Maleic Acid | ~6.2 | s | 2 | >99.5% (TraceCERT®) |
Solvent Selection
The solvent must completely dissolve both the analyte and the internal standard.[2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is chosen for this protocol due to its excellent solubilizing properties for a wide range of organic compounds and its chemical compatibility with both the analyte and maleic acid.[10]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, step-by-step methodology for the quantitative analysis of this compound.
Materials and Reagents
| Material | Specification |
| This compound | Analyte |
| Maleic Acid | Certified Reference Material (CRM), >99.5% purity |
| DMSO-d₆ | ≥99.8 atom % D, low water content |
| High-quality 5 mm NMR tubes | |
| Analytical balance | Readability of at least 0.01 mg |
| Volumetric flasks and pipettes | Class A |
Sample Preparation Workflow
The following diagram illustrates the key steps in preparing the qNMR sample.
Figure 1: qNMR Sample Preparation Workflow
Detailed Steps:
-
Weighing: Accurately weigh approximately 15 mg of this compound into a clean, dry vial using an analytical balance. Record the exact weight.
-
Adding Internal Standard: To the same vial, add approximately 10 mg of the certified maleic acid internal standard. Record the exact weight.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Gently vortex or sonicate until both the analyte and the internal standard are completely dissolved.
-
Transfer: Carefully transfer the solution to a high-quality 5 mm NMR tube.
-
Sealing: Cap the NMR tube securely to prevent solvent evaporation.
NMR Data Acquisition
Acquisition of high-quality data is critical for accurate quantification. The following parameters are recommended for a 400 MHz NMR spectrometer.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz or higher | Higher field strength provides better signal dispersion and sensitivity. |
| Pulse Program | Standard 90° pulse | Ensures maximum signal excitation for all protons. |
| Acquisition Time (AT) | ≥ 3 s | Allows for complete decay of the Free Induction Decay (FID). |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing proton | Crucial for ensuring complete relaxation of all protons between scans, preventing signal saturation and ensuring accurate integration. The T₁ of both the analyte and internal standard signals should be determined experimentally. |
| Number of Scans (NS) | 16 or higher | To achieve an adequate signal-to-noise ratio (S/N > 150:1 for the signals of interest). |
| Spectral Width (SW) | ~16 ppm | To encompass all signals of interest. |
| Temperature | 298 K (25 °C) | Maintained at a constant temperature to minimize variations in chemical shifts. |
Data Processing and Analysis
Manual and careful data processing is recommended for achieving the highest accuracy.
Data Processing Workflow:
Figure 2: qNMR Data Processing Workflow
Detailed Steps:
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz to the FID before Fourier transformation.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.
-
Integration: Manually integrate the selected signals for the analyte (e.g., the -OCH₃ singlet at ~3.8 ppm) and the internal standard (maleic acid singlet at ~6.2 ppm). The integration region should cover at least 20 times the full width at half maximum (FWHH) of the peak.
-
Calculation: Calculate the purity of this compound using the equation provided in Section 2.
Method Validation: Ensuring Trustworthiness and Reliability
Validation of the qNMR method is essential to demonstrate its suitability for its intended purpose. The validation should be performed in accordance with ICH Q2(R2) guidelines.[4][6]
Validation Parameters
The following table summarizes the key validation parameters and their acceptance criteria.
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze the analyte, internal standard, and a mixture of both. Spike the analyte with known impurities if available. | The signals used for quantification should be well-resolved from each other and from any potential impurities. |
| Linearity | Prepare at least five samples with varying concentrations of the analyte (e.g., 50-150% of the target concentration) while keeping the internal standard concentration constant. Plot the ratio of the analyte to internal standard integral against the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Analyze samples of a known purity (if available) or spike a placebo with a known amount of the analyte at three different concentration levels (e.g., 80%, 100%, 120%). | Recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Analyze six independent samples at 100% of the target concentration on the same day, with the same operator and instrument. Intermediate Precision: Repeat the analysis on a different day with a different operator or instrument. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Range | The range is established by confirming that the method provides acceptable accuracy, precision, and linearity within the specified concentration range. | As defined by the linearity and accuracy studies. |
| Robustness | Intentionally vary critical method parameters (e.g., relaxation delay, number of scans, processing parameters) and assess the impact on the results. | The results should remain unaffected by small, deliberate variations in method parameters. |
Conclusion: A Reliable Tool for Pharmaceutical Quality Control
This application note provides a detailed and scientifically sound protocol for the quantitative analysis of this compound by ¹H-qNMR. By following the outlined procedures for method development, execution, and validation, researchers and drug development professionals can confidently and accurately determine the purity of this important pharmaceutical intermediate. The inherent advantages of qNMR, including its direct quantification capabilities and high precision, make it an indispensable tool in modern pharmaceutical quality control.
References
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Online] Available at: [Link]
-
Hanna, G. M. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Online] Available at: [Link]
-
ResolveMass Laboratories. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Online] Available at: [Link]
-
Sahu, P. K., et al. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences, 83(6), 1135-1144. [Online] Available at: [Link]
-
JEOL Ltd. Let's try doing quantitative NMR. [Online] Available at: [Link]
-
Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products, 75(4), 834-851. [Online] Available at: [Link]
-
Wishart Research Group. PROSPRE - 1H NMR Predictor. [Online] Available at: [Link]
-
Larive, C. K., & Albert, K. (2022). How do I choose a reference standard for my Q-NMR analysis?. Chemistry LibreTexts. [Online] Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Online] Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. [Online] Available at: [Link]
-
Patiny, L. Predict 1H proton NMR spectra. [Online] Available at: [Link]
-
PubChem. (2-(Trifluoromethoxy)phenyl)methanamine. [Online] Available at: [Link]
-
Journal of Pharmacy & Pharmaceutical Sciences. Supplementary Information File. [Online] Available at: [Link]
-
European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2). [Online] Available at: [Link]
-
American Pharmaceutical Review. (2023). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. [Online] Available at: [Link]
-
International Council for Harmonisation. (2023). ICH Q2(R2) Validation of analytical procedures. [Online] Available at: [Link]
Sources
- 1. PROSPRE [prospre.ca]
- 2. bipm.org [bipm.org]
- 3. bipm.org [bipm.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Simulate and predict NMR spectra [nmrdb.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Visualizer loader [nmrdb.org]
- 10. ckisotopes.com [ckisotopes.com]
- 11. otsuka.co.jp [otsuka.co.jp]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
Synthetic Route Design from (2-Methoxy-5-(trifluoromethoxy)benzaldehyde): A Guide for Medicinal Chemists and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its ability to enhance crucial pharmacokinetic and pharmacodynamic properties of drug candidates. This lipophilic, metabolically stable moiety can improve membrane permeability, increase binding affinity to target proteins, and protect against metabolic degradation, making it a highly desirable feature in novel therapeutic agents.[1]
(2-Methoxy-5-(trifluoromethoxy)benzaldehyde stands as a pivotal starting material, offering a unique substitution pattern that combines the electron-donating methoxy group with the electron-withdrawing and lipophilic trifluoromethoxy group. This electronic dichotomy and the reactive aldehyde functionality make it a versatile scaffold for the synthesis of a diverse array of complex molecules with significant therapeutic potential.
This comprehensive guide provides an in-depth exploration of synthetic routes starting from (2-Methoxy-5-(trifluoromethoxy)benzaldehyde. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key transformations, and explore the synthesis of biologically relevant scaffolds, including chalcones, stilbenes, Schiff bases, secondary amines, and various heterocyclic systems.
Core Synthetic Transformations
The aldehyde functional group of (2-Methoxy-5-(trifluoromethoxy)benzaldehyde is a gateway to a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. The following sections detail the protocols and mechanistic considerations for several high-impact synthetic transformations.
Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a robust and reliable method for the synthesis of α,β-unsaturated ketones, known as chalcones.[2] These compounds are not only valuable synthetic intermediates but also exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The reaction proceeds via a base-catalyzed condensation between an aromatic aldehyde and a ketone.
Causality of Experimental Choices:
-
Base Catalyst: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is employed to deprotonate the α-carbon of the ketone, generating a nucleophilic enolate.
-
Solvent: Ethanol is a common solvent as it readily dissolves both the reactants and the base catalyst.
-
Temperature: The reaction is typically conducted at room temperature to favor the kinetic product and minimize side reactions.
-
Workup: Acidification of the reaction mixture with a dilute acid, such as hydrochloric acid (HCl), protonates the phenoxide (if a hydroxyacetophenone is used) and any remaining base, leading to the precipitation of the neutral chalcone product.
Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2-methoxy-5-(trifluoromethoxy)phenyl)prop-2-en-1-one
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| (2-Methoxy-5-(trifluoromethoxy)benzaldehyde) | 1.0 | 220.14 | 2.20 g (10 mmol) |
| 4'-Hydroxyacetophenone | 1.0 | 136.15 | 1.36 g (10 mmol) |
| Potassium Hydroxide (KOH) | 4.0 | 56.11 | 2.24 g (40 mmol) |
| Ethanol (95%) | - | - | 50 mL |
| Deionized Water | - | - | 200 mL |
| 10% Hydrochloric Acid (HCl) | - | - | As needed |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (2-Methoxy-5-(trifluoromethoxy)benzaldehyde) (2.20 g, 10 mmol) and 4'-hydroxyacetophenone (1.36 g, 10 mmol) in 50 mL of 95% ethanol.
-
In a separate beaker, prepare a solution of potassium hydroxide (2.24 g, 40 mmol) in 20 mL of deionized water and cool the solution in an ice bath.
-
Slowly add the cold KOH solution to the ethanolic solution of the aldehyde and ketone at room temperature with continuous stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).
-
Upon completion, pour the reaction mixture into a beaker containing 200 g of crushed ice.
-
Acidify the mixture with 10% HCl until a precipitate forms and the pH is neutral.
-
Collect the solid product by vacuum filtration and wash the precipitate with cold distilled water until the filtrate is neutral.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure chalcone.
Visualization of the Claisen-Schmidt Condensation Workflow:
Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Wittig Reaction: Synthesis of Stilbenes
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones with high regioselectivity.[3] This reaction is particularly useful for the preparation of stilbene derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. The reaction involves a phosphorus ylide, which is generated by deprotonating a phosphonium salt with a strong base.
Causality of Experimental Choices:
-
Ylide Generation: A strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is required to deprotonate the phosphonium salt to form the reactive phosphorus ylide. The formation of the ylide is often indicated by a distinct color change.
-
Anhydrous Conditions: The Wittig reaction is sensitive to moisture, which can quench the strong base and the ylide. Therefore, anhydrous solvents and an inert atmosphere are crucial for the success of the reaction.
-
Stereoselectivity: The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes.[3]
-
Driving Force: The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.
Experimental Protocol: Synthesis of (E)-1-(2-Methoxy-5-(trifluoromethoxy)phenyl)-2-phenylethene
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Benzyltriphenylphosphonium chloride | 1.1 | 388.88 | 4.28 g (11 mmol) |
| Sodium Hydride (60% dispersion in mineral oil) | 1.1 | 24.00 | 0.44 g (11 mmol) |
| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL |
| (2-Methoxy-5-(trifluoromethoxy)benzaldehyde) | 1.0 | 220.14 | 2.20 g (10 mmol) |
Procedure:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add benzyltriphenylphosphonium chloride (4.28 g, 11 mmol) and anhydrous THF (50 mL).
-
Carefully add sodium hydride (0.44 g, 11 mmol of 60% dispersion) portion-wise to the stirred suspension at room temperature.
-
Heat the mixture to reflux for 1 hour to ensure complete formation of the ylide. The solution will typically turn a deep orange or red color.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve (2-Methoxy-5-(trifluoromethoxy)benzaldehyde) (2.20 g, 10 mmol) in 50 mL of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired stilbene.
Visualization of the Wittig Reaction Mechanism:
Caption: General mechanism of the Wittig reaction.
Reductive Amination: Synthesis of Secondary and Tertiary Amines
Reductive amination is a highly efficient and versatile method for the synthesis of secondary and tertiary amines. The reaction proceeds in two steps: the formation of an imine or iminium ion from the aldehyde and an amine, followed by in-situ reduction.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, allowing for the one-pot procedure.[4] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.[5]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often the solvents of choice as they are compatible with the reducing agent and effectively dissolve the reactants.[4]
-
Acid Catalyst: For less reactive amines or ketones, a catalytic amount of acetic acid can be added to facilitate imine formation. However, it is generally not required for aldehydes.[4]
Experimental Protocol: Synthesis of N-Benzyl-1-(2-methoxy-5-(trifluoromethoxy)phenyl)methanamine
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| (2-Methoxy-5-(trifluoromethoxy)benzaldehyde) | 1.0 | 220.14 | 2.20 g (10 mmol) |
| Benzylamine | 1.1 | 107.15 | 1.18 g (11 mmol) |
| Sodium triacetoxyborohydride | 1.2 | 211.94 | 2.54 g (12 mmol) |
| Dichloromethane (DCM) | - | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask, add (2-Methoxy-5-(trifluoromethoxy)benzaldehyde) (2.20 g, 10 mmol) and dichloromethane (50 mL).
-
Add benzylamine (1.18 g, 11 mmol) to the solution and stir for 30 minutes at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride (2.54 g, 12 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure secondary amine.
Schiff Base Formation
Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde.[6][7] They are versatile intermediates and have been investigated for a wide range of biological activities.[6][7]
Causality of Experimental Choices:
-
Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is often used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
Solvent and Water Removal: The reaction is an equilibrium process. To drive the reaction towards the product, water, which is formed as a byproduct, is often removed. This can be achieved by using a Dean-Stark apparatus or by carrying out the reaction in a solvent that forms an azeotrope with water. Ethanol is a common solvent for this reaction.
Experimental Protocol: General Procedure for Schiff Base Synthesis
| Reagent | Molar Eq. |
| (2-Methoxy-5-(trifluoromethoxy)benzaldehyde) | 1.0 |
| Primary Amine (R-NH₂) | 1.0 |
| Ethanol | - |
| Glacial Acetic Acid | catalytic |
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of (2-Methoxy-5-(trifluoromethoxy)benzaldehyde) and the desired primary amine in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Advanced Synthetic Applications: Heterocycle Synthesis
The derivatives synthesized from (2-Methoxy-5-(trifluoromethoxy)benzaldehyde), particularly chalcones, are excellent precursors for the construction of various heterocyclic scaffolds of medicinal importance.
Synthesis of Pyrazolines from Chalcones
Pyrazolines are five-membered heterocyclic compounds that can be readily synthesized by the cyclocondensation of chalcones with hydrazine derivatives.[1] These compounds are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]
Experimental Protocol: Synthesis of 5-(2-methoxy-5-(trifluoromethoxy)phenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole
| Reagent | Molar Eq. |
| Chalcone from Protocol 1 | 1.0 |
| Hydrazine Hydrate | 1.1 |
| Ethanol | - |
| Glacial Acetic Acid | catalytic |
Procedure:
-
Dissolve the chalcone (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 4-8 hours and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the pyrazoline product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline.[1]
Synthesis of Dihydropyrimidines (Biginelli Reaction)
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea to produce dihydropyrimidines. While the classical Biginelli reaction uses an aldehyde directly, a variation can be employed with chalcones to synthesize tetrahydropyrimidine derivatives. For the direct synthesis from (2-Methoxy-5-(trifluoromethoxy)benzaldehyde):
Experimental Protocol: Synthesis of 4-(2-methoxy-5-(trifluoromethoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
| Reagent | Molar Eq. |
| (2-Methoxy-5-(trifluoromethoxy)benzaldehyde) | 1.0 |
| Ethyl Acetoacetate | 1.0 |
| Urea | 1.5 |
| Ethanol | - |
| Hydrochloric Acid (catalytic) | catalytic |
Procedure:
-
In a round-bottom flask, combine (2-Methoxy-5-(trifluoromethoxy)benzaldehyde) (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
The solid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine.
Visualization of Heterocyclic Synthesis Workflow:
Caption: Synthetic pathways to pyrazolines and dihydropyrimidines from a chalcone intermediate.
Conclusion
(2-Methoxy-5-(trifluoromethoxy)benzaldehyde) is a valuable and versatile starting material for the synthesis of a wide range of biologically relevant molecules. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full synthetic potential of this unique building block. The strategic application of the reactions detailed herein can facilitate the rapid generation of diverse chemical libraries for biological screening and the development of novel therapeutic agents.
References
- BenchChem. (2025). Synthesis of Novel Compounds Using 2-Methoxy-5-(trifluoromethoxy)
- The Royal Society of Chemistry. (2022). Synthesis of chalcone.
- The Pharma Innovation Journal. (2017).
- IJRASET. (n.d.).
- Jetir.org. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- Organic & Biomolecular Chemistry. (n.d.). High-throughput DoE synthesis of chalcones and pyrazolines for fluorescent sensing.
- The Royal Society of Chemistry. (n.d.).
- BenchChem. (2025). Synthesis of Novel Compounds Using 2-Methoxy-5-(trifluoromethoxy)
- PubMed. (2013). 1H and 13C NMR Spectral Assignments of 2'-hydroxychalcones.
- Tikrit Journal of Pure Science. (2017). Synthesis and Characterization of some Pyrazoline derivatives from Chalcones containing azo and ether groups.
- CHRIST (Deemed to be University) Journals. (n.d.).
- ResearchGate. (n.d.). The Skraup‐Doebner‐Von Miller quinoline synthesis.
- Basrah Journal of Science. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy.
- BenchChem. (2025). (trifluoromethoxy)
- PMC. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- ijstr.org. (n.d.). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S.
- PMC. (2017).
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- ResearchGate. (n.d.). Synthesis of quinolines via Doebner–Von Miller reaction.
- WSEAS. (n.d.). Investigation of Spectroscopic And Electronic Properties of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method.
- Der Pharma Chemica. (n.d.).
- Journal of Pharmaceutical Negative Results. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Chemical Science. (n.d.).
- PMC. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
- ResearchGate. (n.d.). Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde.
- PMC. (n.d.). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA.
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- Chemical Communications. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
- Jetir.org. (n.d.).
- PMC. (2025). Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr).
- ijstr.org. (n.d.). Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Aniline and Its Transition Metals.
- Juniper Publishers. (2018). New Resveratrol Analogues for Potential Use in Diabetes and Cancer.
- Wiley-VCH. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Neuropharmacological Investigation of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine
Abstract
This document provides a comprehensive guide for the neuropharmacological evaluation of the novel compound, (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine. Given its structural features as a substituted phenylalkylamine, this compound presents a compelling candidate for investigation as a modulator of central nervous system (CNS) targets, particularly monoamine receptors. These application notes are designed for researchers, scientists, and drug development professionals, offering a structured, hypothesis-driven approach to characterizing its pharmacological profile. The protocols herein are grounded in established methodologies and are designed to be self-validating, providing a clear rationale for each experimental step, from initial in vitro screening to preliminary in vivo behavioral assessment.
Introduction and Scientific Rationale
This compound, also known as 2-Methoxy-5-(trifluoromethoxy)benzylamine[1], is a primary amine derivative of a substituted benzene ring. Its chemical structure, featuring a methoxy (-OCH3) and a trifluoromethoxy (-OCF3) group, suggests potential interactions with biogenic amine receptors, which are pivotal in neuropharmacology. The structure-activity relationships (SAR) of phenylalkylamines are well-documented, with substitutions on the phenyl ring significantly influencing receptor affinity, selectivity, and functional activity[2][3].
The methoxy group at the 2-position and the trifluoromethoxy group at the 5-position are of particular interest. The 2,5-disubstitution pattern is a hallmark of several potent serotonin 5-HT2A receptor agonists[4][5]. The trifluoromethoxy group, due to its high lipophilicity and metabolic stability, can enhance blood-brain barrier penetration and modulate receptor interactions. This unique combination of functional groups warrants a thorough investigation into the compound's potential as a novel CNS-active agent, possibly with psychedelic, antidepressant, or anxiolytic properties. The resurgence of interest in psychedelic drug development for treating mental health disorders further underscores the importance of characterizing novel compounds with potential activity at serotonergic receptors[6][7][8][9].
This guide outlines a logical, tiered approach to elucidate the neuropharmacological profile of this compound, beginning with its fundamental receptor interaction properties and progressing to its effects on complex animal behaviors.
Proposed Research Workflow
The following diagram illustrates a structured workflow for the comprehensive evaluation of this compound.
Caption: Proposed workflow for neuropharmacological evaluation.
In Vitro Characterization Protocols
The initial phase of investigation focuses on determining the compound's affinity and functional activity at key CNS receptors. This is crucial for identifying its primary molecular targets and guiding subsequent in vivo studies.
Protocol 1: Radioligand Binding Assays for Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors, with a primary focus on serotonin (5-HT) and dopamine (D) receptor subtypes.
Rationale: Radioligand binding assays are a standard, high-throughput method to quantify the interaction between a ligand and a receptor[10]. By competing with a known radiolabeled ligand, the affinity of the test compound can be accurately determined. This initial screen will reveal the compound's primary targets and its selectivity profile.
Materials:
-
This compound (test compound)
-
Cell membranes from cell lines stably expressing the human receptor of interest (e.g., HEK293 or CHO-K1 cells)[11]
-
Specific radioligands for each receptor target (e.g., [3H]Ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A)[10][11]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to create a range of concentrations (e.g., from 10-11 M to 10-5 M).
-
Assay Setup: In each well of a 96-well plate, combine:
-
Cell membranes expressing the target receptor.
-
The appropriate radioligand at a concentration near its Kd.
-
Varying concentrations of the test compound.
-
For non-specific binding (NSB) control wells, add a high concentration of a known, non-labeled ligand (e.g., 10 µM serotonin).
-
For total binding (B0) wells, add vehicle (DMSO).
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hypothetical Data Presentation:
| Receptor Subtype | Radioligand | Ki (nM) of Test Compound |
| 5-HT2A | [3H]Ketanserin | 15.2 |
| 5-HT2C | [3H]Mesulergine | 189.5 |
| 5-HT1A | [3H]8-OH-DPAT | 450.3 |
| D2 | [3H]Spiperone | > 1000 |
| α1A-Adrenergic | [3H]Prazosin | 876.1 |
This hypothetical data suggests the compound has a high affinity and selectivity for the 5-HT2A receptor.
Protocol 2: Functional Assay for 5-HT2A Receptor Activity
Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the 5-HT2A receptor.
Rationale: The 5-HT2A receptor is a Gq-coupled GPCR. Its activation leads to the mobilization of intracellular calcium ([Ca2+]i)[12]. A calcium flux assay provides a direct measure of the functional consequences of ligand binding.
Materials:
-
HiTSeeker 5HTR2A cell line (or similar) expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye[12]
-
Test compound
-
Serotonin (5-HT) as a reference agonist
-
Ketanserin as a reference antagonist
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent plate reader
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Agonist Mode:
-
Add varying concentrations of the test compound to the wells.
-
Measure the fluorescence intensity over time using a plate reader.
-
An increase in fluorescence indicates an increase in [Ca2+]i, signifying agonist activity.
-
Generate a dose-response curve and calculate the EC50 (effective concentration for 50% maximal response) and Emax (maximum effect relative to serotonin).
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a fixed concentration of serotonin (e.g., its EC80).
-
Measure the fluorescence intensity.
-
A decrease in the serotonin-induced signal indicates antagonist activity.
-
Calculate the IC50 and the Schild pA2 value to quantify antagonist potency.
-
Hypothetical Signaling Pathway:
Caption: Hypothetical 5-HT2A receptor activation pathway.
In Vivo Behavioral Pharmacology Protocols
Following in vitro characterization suggesting potent 5-HT2A agonism, in vivo studies are essential to understand the compound's effects on whole-animal physiology and behavior.
Protocol 3: The Head-Twitch Response (HTR) in Mice
Objective: To assess the in vivo 5-HT2A receptor agonist activity of the test compound.
Rationale: The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is a characteristic behavior induced by many hallucinogenic drugs[5][13]. The frequency of head twitches is dose-dependently related to the potency of 5-HT2A agonists.
Materials:
-
Male C57BL/6J mice
-
Test compound
-
Vehicle (e.g., saline with 5% Tween 80)
-
M100907 (a selective 5-HT2A antagonist) for validation
-
Standard observation chambers
-
Injection supplies (e.g., subcutaneous or intraperitoneal)
Procedure:
-
Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before drug administration.
-
Drug Administration:
-
Administer various doses of the test compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, s.c.) or vehicle to different groups of mice.
-
For a validation study, pre-treat a separate group of mice with M100907 (e.g., 1 mg/kg, i.p.) 30 minutes before administering a high dose of the test compound.
-
-
Observation: Immediately after administration of the test compound, place the mice individually into the observation chambers. Record the number of head twitches over a 30-minute period. A head twitch is defined as a rapid, convulsive rotational movement of the head.
-
Data Analysis: Compare the mean number of head twitches across the different dose groups using a one-way ANOVA followed by a post-hoc test. In the validation study, compare the HTR count in the antagonist pre-treated group to the group receiving the test compound alone using a t-test.
Protocol 4: The Forced Swim Test (FST) in Rats
Objective: To evaluate the potential antidepressant-like effects of the test compound.
Rationale: The FST is a widely used behavioral model for screening potential antidepressant drugs[14]. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.
Materials:
-
Male Sprague-Dawley rats
-
Test compound
-
Vehicle
-
Imipramine or fluoxetine as a positive control
-
A cylindrical container (45 cm high, 20 cm diameter) filled with water (25°C) to a depth of 30 cm.
-
Video recording equipment and analysis software.
Procedure:
-
Pre-test Session (Day 1): Place each rat in the water cylinder for 15 minutes. This is to induce a state of behavioral despair. After 15 minutes, remove the rats, dry them, and return them to their home cages.
-
Drug Administration (Day 2): Administer the test compound (at doses determined from preliminary studies), vehicle, or positive control to the rats. Typically, three injections are given: 24, 5, and 1 hour before the test session.
-
Test Session (Day 2): Place the rats back into the water cylinder for a 5-minute test session. Record the session for later analysis.
-
Data Analysis: Score the duration of immobility during the 5-minute test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water. Compare the immobility times across groups using a one-way ANOVA. A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Data Interpretation and Future Directions
The successful execution of these protocols will provide a foundational neuropharmacological profile for this compound.
-
Interpretation: If the hypothetical data holds, the compound would be characterized as a potent and selective 5-HT2A receptor agonist with in vivo CNS activity, demonstrated by the induction of the HTR. A reduction in immobility in the FST could suggest potential antidepressant properties, a therapeutic avenue being actively explored for psychedelic compounds[7].
-
Future Directions: Positive results would warrant further investigation, including:
-
Full Selectivity Screening: Testing against a broader panel of CNS receptors, ion channels, and transporters.
-
Advanced Behavioral Models: Exploring effects on cognition, anxiety (e.g., elevated plus-maze), and models of addiction (e.g., conditioned place preference, drug self-administration)[15][16][17].
-
Pharmacokinetic Profiling: Detailed analysis of its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Mechanism of Action Studies: Investigating downstream signaling pathways beyond calcium flux, such as β-arrestin recruitment, which can lead to functional selectivity[18].
-
By following this structured approach, researchers can systematically and rigorously characterize the neuropharmacological properties of novel compounds like this compound, paving the way for potential therapeutic innovations.
References
-
Psychedelics Drug Development Tracker. (n.d.). Retrieved from [Link]
-
Castledine, R. (n.d.). Understanding the Complexity of Psychedelic Drug Development: Key Takeaways and Considerations for Drug Developers. Arcinova. Retrieved from [Link]
-
Boatman, P. D., et al. (2018). Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes. Bioorganic & Medicinal Chemistry Letters, 28(1), 14-19. Available at: [Link]
-
Stary, M., et al. (2019). Design, synthesis and biological evaluation of novel serotonin and dopamine receptor ligands being 6-bromohexyl saccharine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(21), 126699. Available at: [Link]
-
MMS Holdings. (2023). Psychedelic Drug Development: FDA Guidance. Retrieved from [Link]
-
Leopoldo, M., et al. (2013). Novel highly potent serotonin 5-HT7 receptor ligands: structural modifications to improve pharmacokinetic properties. Journal of Medicinal Chemistry, 56(22), 9091-9103. Available at: [Link]
-
BayBridge. (2022). The Rise of Psychedelic Drug Discovery in the Biotech Industry. Retrieved from [Link]
-
Labiotech.eu. (2024). From LSD to healing minds: Where are we standing in psychedelic drug development? Retrieved from [Link]
-
Boatman, P. D., et al. (2018). Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes. ResearchGate. Available at: [Link]
-
Ishiwata, K., et al. (1999). Design, synthesis, structure-activity relationships, and biological characterization of novel arylalkoxyphenylalkylamine sigma ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry, 42(6), 918-930. Available at: [Link]
-
Aldous, F. A., et al. (1974). Structure-activity relationships in psychotomimetic phenylalkylamines. Journal of Medicinal Chemistry, 17(10), 1100-1111. Available at: [Link]
-
Lacivita, E., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(11), 2583. Available at: [Link]
-
Sanders-Bush, E., & Mayer, S. E. (n.d.). Serotonin Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available at: [Link]
-
Silva, M. T., & Calil, H. M. (1975). Screening hallucinogenic drugs: Systematic study of three behavioral tests. Psychopharmacologia, 42(2), 163-171. Available at: [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]
-
Behavioral Neuropharmacology Laboratory, University of Nebraska. (n.d.). Preclinical Models. Retrieved from [Link]
-
Icahn School of Medicine at Mount Sinai. (n.d.). Behavioral Models of Addiction & Depression. Retrieved from [Link]
-
Venniro, M., & Shaham, Y. (2020). Animal Models of the Behavioral Symptoms of Substance Use Disorders. Cold Spring Harbor Perspectives in Medicine, 10(10), a039235. Available at: [Link]
-
Sanchis-Segura, C., & Spanagel, R. (2006). Animal models of addiction. Addiction Biology, 11(3-4), 339-361. Available at: [Link]
-
Glennon, R. A. (n.d.). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. Available at: [Link]
-
van der Goot, H., & Timmerman, H. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(9), 1332-1345. Available at: [Link]
-
Halberstadt, A. W., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(5), 4055-4076. Available at: [Link]
-
PubChem. (n.d.). (2-(Trifluoromethoxy)phenyl)methanamine. Retrieved from [Link]
-
Wächter, G. A., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6776. Available at: [Link]
-
Leonard, B. E. (1991). Serotonin Receptor Subtypes: Implications for Psychopharmacology. The British Journal of Psychiatry, 159(S12), 7-14. Available at: [Link]
-
Molecular Imaging and Contrast Agent Database (MICAD). (2006). -amine. Retrieved from [Link]
-
Meltzer, H. Y., & Roth, B. L. (2013). Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs. Journal of Clinical Investigation, 123(12), 4986-4991. Available at: [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
-
Baumann, M. H., et al. (2018). Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats. Neuropharmacology, 134(Pt A), 33-43. Available at: [Link]
-
Perin, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2110. Available at: [Link]
-
Fujimoto, H., & Umetsu, N. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 115-125. Available at: [Link]
-
PMC Isochem. (n.d.). 2-Methoxy-5-(trifluoromethyl)phenyl isocyanate. Retrieved from [Link]
-
Bîcu, E., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Molbank, 2021(2), M1231. Available at: [Link]
Sources
- 1. CAS 771582-58-2 | this compound - Synblock [synblock.com]
- 2. Structure-activity relationships in psychotomimetic phenylalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychedelicalpha.com [psychedelicalpha.com]
- 7. Understanding the Complexity of Psychedelic Drug Development: Key Takeaways and Considerations for Drug Developers | Arcinova [arcinova.com]
- 8. mmsholdings.com [mmsholdings.com]
- 9. labiotech.eu [labiotech.eu]
- 10. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. innoprot.com [innoprot.com]
- 13. Screening hallucinogenic drugs: Systematic study of three behavioral tests | Semantic Scholar [semanticscholar.org]
- 14. labs.neuroscience.mssm.edu [labs.neuroscience.mssm.edu]
- 15. Preclinical Models | Behavioral Neuropharmacology Laboratory | Nebraska [bevinslab.unl.edu]
- 16. Animal Models of the Behavioral Symptoms of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal models of addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCI - Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs [jci.org]
derivatization of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine for bioassays
An Application Guide and Protocols for the Derivatization of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine for Advanced Bioassays
Introduction: Unlocking the Potential of a Novel Bioactive Scaffold
This compound is a synthetic compound featuring a primary amine attached to a substituted benzyl group. The trifluoromethoxy (-OCF3) and methoxy (-OCH3) moieties are common in modern medicinal chemistry, often incorporated to enhance metabolic stability, membrane permeability, and target-binding affinity. As researchers explore the biological activities of this and similar molecules, the ability to track, quantify, and utilize them in various biological systems becomes paramount.
However, the native molecule lacks intrinsic properties, such as fluorescence or a strong UV chromophore, that would facilitate easy detection and quantification in complex biological matrices. Chemical derivatization provides a powerful solution, transforming the molecule by attaching a functional tag to its primary amine. This process can dramatically improve its analytical characteristics or enable its use in a broader range of bioassay formats.
This guide, developed for researchers, scientists, and drug development professionals, provides a detailed exploration of two robust derivatization strategies for this compound. We move beyond simple step-by-step instructions to explain the causality behind our protocol choices, ensuring that these methods are not only reproducible but also adaptable to your specific research needs. The protocols described herein are designed as self-validating systems, incorporating quality control checkpoints to confirm successful modification.
The Rationale for Derivatization: Enhancing Analytical and Functional Utility
Chemical derivatization is a technique used to convert a compound into a product of similar structure, called a derivative, which has properties that are more amenable to a particular analytical method or application. For this compound, the primary benzylic amine is the ideal handle for chemical modification.
The core objectives for derivatizing this molecule include:
-
Improved Analytical Detection: The most significant advantage is the introduction of moieties that enhance detectability. Attaching a fluorescent tag enables highly sensitive quantification using techniques like High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLR) or fluorescence-based plate reader assays. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can improve ionization efficiency, leading to lower limits of detection.[1][2]
-
Enhanced Chromatographic Performance: The polarity of primary amines can sometimes lead to poor peak shape (tailing) in reverse-phase chromatography.[3] Derivatization can mask the polar amine group, resulting in sharper, more symmetrical peaks and improved separation from interfering compounds in complex mixtures.[3]
-
Functionalization for Specific Bioassays: Derivatization can be used to conjugate the molecule to other entities, such as biotin for affinity-purification studies, a solid support for creating affinity chromatography columns, or a carrier protein for antibody generation.
Physicochemical Properties of the Core Molecule
A foundational understanding of the starting material is critical for successful derivatization.
| Property | Value |
| Molecular Formula | C₉H₁₀F₃NO |
| Molecular Weight | 205.18 g/mol |
| Key Functional Group | Primary benzylic amine (-CH₂NH₂) |
| Appearance | Typically a liquid or low-melting solid |
| Reactivity Note | The primary amine is a nucleophile and will react with various electrophilic derivatizing agents. |
Protocol I: Fluorescent Labeling with Dansyl Chloride
Dansyl chloride (Dns-Cl) is a classic and highly versatile derivatizing reagent that reacts with primary and secondary amines to yield intensely fluorescent, stable sulfonamide adducts.[2] These derivatives are not only ideal for fluorescence detection but also exhibit enhanced ionization efficiency in mass spectrometry, making this a powerful dual-purpose technique.[1][2]
Principle of Reaction
The nucleophilic primary amine of the target molecule attacks the electrophilic sulfur atom of dansyl chloride, displacing the chloride leaving group. The reaction is conducted under basic conditions to ensure the amine is deprotonated and thus maximally nucleophilic.
Experimental Workflow: Dansylation
Caption: Workflow for dansylation of the primary amine.
Step-by-Step Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile. From this, create working solutions or use neat samples as required by the experimental design.
-
-
Reagent Preparation:
-
Derivatization Buffer: Prepare a 100 mM sodium carbonate buffer and adjust the pH to 10.0 with NaOH.
-
Dansyl Chloride Solution: Prepare a 5 mg/mL solution of dansyl chloride in anhydrous acetonitrile. Note: This solution should be prepared fresh, as dansyl chloride is susceptible to hydrolysis.
-
Quenching Solution: Prepare a 2% (v/v) solution of methylamine in water.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 50 µL of the analyte solution with 100 µL of the 100 mM carbonate buffer (pH 10).
-
Add 100 µL of the 5 mg/mL dansyl chloride solution. The molar excess of the derivatizing reagent ensures the reaction goes to completion.
-
Vortex the mixture briefly and incubate at 60°C for 30 minutes in the dark. A heating block is recommended. The fluorescence of the dansyl group is sensitive to light.
-
-
Reaction Quenching:
-
After incubation, cool the reaction vial to room temperature.
-
Add 20 µL of the methylamine quenching solution to react with and consume any excess dansyl chloride.
-
Vortex and let stand for 10 minutes at room temperature.
-
-
Sample Analysis:
-
The sample is now ready for analysis. Dilute with the mobile phase as needed for your chromatographic system.
-
Inject an appropriate volume into an HPLC system equipped with a fluorescence detector (Excitation: ~335 nm, Emission: ~520 nm) or an LC-MS system. The derivatized product will have a significantly higher mass (M+233.3 Da).
-
Data Summary: Dansylation Parameters
| Parameter | Condition | Rationale |
| Solvent | Acetonitrile | Aprotic solvent that solubilizes both analyte and reagent. |
| pH | 10.0 | Ensures the primary amine is deprotonated for nucleophilic attack. |
| Temperature | 60°C | Accelerates the reaction rate to ensure completion in a reasonable time. |
| Time | 30 minutes | Sufficient time for complete derivatization with the given excess of reagent. |
| Quenching Agent | Methylamine | A simple primary amine that quickly consumes excess dansyl chloride. |
Protocol II: General Labeling with Amine-Reactive NHS Esters
N-Hydroxysuccinimide (NHS) esters are one of the most common classes of reagents used for labeling biomolecules and small molecules containing primary amines.[4][5] They react under mild, slightly basic conditions to form stable amide bonds. This protocol is presented as a general method, where "Fluorophore-NHS Ester" can be substituted with any commercially available NHS ester of a fluorescent dye, biotin, or other reporter molecule.
Principle of Reaction
The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases the N-hydroxysuccinimide leaving group. The reaction is highly efficient and specific for primary amines at a pH range of 8.0-9.0.[6]
Experimental Workflow: NHS Ester Labeling
Caption: Workflow for NHS ester conjugation to the primary amine.
Step-by-Step Protocol
-
Sample and Reagent Preparation:
-
Reaction Buffer: Prepare a 100 mM sodium borate or sodium bicarbonate buffer and adjust the pH to 8.5. Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete with the reaction.
-
Analyte Solution: Dissolve a known quantity of this compound in the reaction buffer to a final concentration of 1-10 mg/mL.
-
NHS Ester Solution: Immediately before use, dissolve the Fluorophore-NHS ester in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL. NHS esters are moisture-sensitive.
-
-
Derivatization Reaction:
-
Calculate the required volume of the NHS ester solution to achieve a 1.5-fold molar excess relative to the amine. A slight excess drives the reaction to completion without being wasteful.
-
While gently vortexing the analyte solution, slowly add the calculated volume of the NHS ester solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Reaction Quenching (Optional but Recommended):
-
To quench any unreacted NHS ester, add a small volume of a high-concentration primary amine buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification and Validation:
-
The desired derivatized product must be separated from unreacted starting material, hydrolyzed dye, and the quenching agent.
-
Purification: Reverse-phase High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying small molecule conjugates. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a standard starting point.
-
Validation: Collect the purified fraction and confirm its identity and purity. Use LC-MS to verify the expected mass of the conjugate. Use UV-Vis or fluorescence spectroscopy to confirm the presence of the tag.
-
Data Summary: NHS Ester Reaction Parameters
| Parameter | Condition | Rationale |
| Solvent | Aqueous Buffer / DMSO | Allows reaction in a biologically compatible medium; DMSO solubilizes the NHS ester. |
| pH | 8.5 | Optimal pH for ensuring the primary amine is deprotonated and reactive without promoting rapid hydrolysis of the NHS ester.[6] |
| Temperature | Room Temperature | Sufficient for the reaction to proceed efficiently without degrading the reagents. |
| Time | 1-2 hours | Standard incubation time for near-complete labeling. |
| Purification | HPLC | Essential for removing unreacted components to ensure assay integrity. |
Applications in Bioassays
The successful derivatization of this compound opens the door to a wide array of advanced bioassays.
-
Quantitative Pharmacokinetics: The dansylated derivative can be used as a standard for developing highly sensitive LC-MS/MS methods to quantify the compound in plasma, tissue homogenates, or other biological fluids.
-
Receptor Binding Assays: A fluorescently-labeled version of the molecule can be used in fluorescence polarization (FP) or FRET-based assays to study its binding kinetics to a purified target protein.
-
Cellular Imaging: A conjugate with a cell-permeable, photostable fluorescent dye can be used to visualize the subcellular localization of the compound in live or fixed cells using fluorescence microscopy.
-
Target Identification: A biotin-labeled derivative can be used in pull-down experiments with cell lysates to identify its protein binding partners, which can then be identified by mass spectrometry.
Conclusion
The derivatization of this compound via its primary amine is a critical enabling step for its comprehensive biological and pharmacological evaluation. The dansylation and NHS ester conjugation protocols detailed in this guide provide robust, reproducible, and versatile methods for enhancing the analytical detection and functional utility of this important chemical scaffold. By understanding the principles behind these reactions and following these validated procedures, researchers can confidently generate high-quality derivatives to accelerate their discovery and development programs.
References
-
Latorre, R. F., et al. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. PubMed. Available from: [Link]
-
Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]
-
van der Wildt, B., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au. Available from: [Link]
-
Bio-Techne. Conjugation Protocol for Amine Reactive Dyes. Available from: [Link]
-
ResearchGate. Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. ResearchGate. Available from: [Link]
-
Jena Bioscience. Fluorescent Amine Protein Labeling. Available from: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Available from: [Link]
-
P. de B. T.-C., et al. (2014). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PMC - NIH. Available from: [Link]
-
Wu, H. L., et al. (2006). Simultaneous derivatization and extraction of primary amines in river water with dynamic hollow fiber liquid-phase microextraction followed by gas chromatography-mass spectrometric detection. PubMed. Available from: [Link]
-
L. Y. L., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
large-scale synthesis considerations for (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine
An In-Depth Guide to the Large-Scale Synthesis of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine
Introduction
This compound is a key building block in modern medicinal and agricultural chemistry. The presence of both a methoxy and a trifluoromethoxy group on the phenyl ring imparts unique electronic and lipophilic properties, which can significantly enhance the metabolic stability, binding affinity, and overall efficacy of target molecules. As demand for complex fluorinated intermediates grows, the development of robust, scalable, and economically viable synthetic routes is of paramount importance for researchers and drug development professionals.
This technical guide provides a comprehensive overview of the strategic considerations and detailed protocols for the large-scale synthesis of this compound. The narrative emphasizes not just the procedural steps, but the underlying chemical principles and process optimization considerations essential for transitioning from laboratory-scale synthesis to industrial production.
Strategic Overview of Synthetic Pathways
The synthesis of the target primary amine can be approached through several established methodologies. After careful consideration of factors such as starting material availability, reaction efficiency, and scalability, a two-step approach is identified as the most industrially viable route. This strategy involves the preparation of a key aldehyde intermediate followed by a direct reductive amination.
Caption: Primary synthetic routes to the target benzylamine.
While the reduction of the corresponding benzonitrile is a strong alternative, the reductive amination of the aldehyde is often more direct and avoids the potentially harsh conditions or hazardous reagents associated with nitrile synthesis (e.g., Sandmeyer reaction). Therefore, this guide will focus on the recommended reductive amination pathway.
Part 1: The Keystone Intermediate: 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
The cornerstone of the recommended synthesis is the aldehyde, 2-Methoxy-5-(trifluoromethoxy)benzaldehyde (CAS No. 145742-65-0). For large-scale campaigns, direct sourcing of this intermediate from a specialized chemical manufacturer is often the most time- and cost-effective strategy[1]. However, understanding its synthesis from readily available precursors is crucial for supply chain security and cost analysis.
Synthetic Principles: Formylation of an Activated Arene
The synthesis of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde involves the electrophilic formylation of 1-methoxy-4-(trifluoromethoxy)benzene. The methoxy group is a powerful ortho-, para-directing activator, while the trifluoromethoxy group is a deactivating, meta-directing group. The strong activating effect of the methoxy group will direct the incoming formyl group to the position ortho to it.
Several classical formylation reactions are applicable on an industrial scale:
-
Rieche Formylation: This method utilizes dichloromethyl methyl ether with a Lewis acid catalyst like titanium tetrachloride (TiCl₄). It is highly effective for activated aromatic rings.
-
Vilsmeier-Haack Reaction: This involves the use of a formylating agent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). It is generally suitable for highly activated aromatic systems.
-
Reimer-Tiemann Reaction: This reaction uses chloroform in a basic solution to formylate phenols.[2][3] While the starting material is a methoxybenzene, related phenol chemistry provides insight into ortho-formylation.
Given the substrate, a titanium-mediated formylation is a likely candidate for a high-yielding, regioselective industrial process.[4]
Part 2: Large-Scale Synthesis via Direct Reductive Amination
Direct reductive amination is a powerful and atom-economical method for synthesizing primary amines from carbonyl compounds. This one-pot process combines the formation of an imine from the aldehyde and ammonia with an in-situ reduction, minimizing intermediate handling and waste generation.[5][6][7][8]
Caption: Workflow for direct catalytic reductive amination.
Protocol: Catalytic Hydrogenation
This protocol is designed for large-scale production in a suitable high-pressure reactor. All operations should be conducted under an inert atmosphere (e.g., Nitrogen) and with appropriate engineering controls for handling flammable gases and pyrophoric catalysts.
Materials:
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Notes |
| 2-Methoxy-5-(trifluoromethoxy)benzaldehyde | 145742-65-0 | 220.14 | Key starting material. |
| Ammonia (NH₃) | 7664-41-7 | 17.03 | Can be used as a solution in methanol or as anhydrous gas. |
| Palladium on Carbon (5% Pd/C, 50% wet) | 7440-05-3 | 106.42 (Pd) | Catalyst. Handle with care, can be pyrophoric when dry. |
| Methanol (MeOH) | 67-56-1 | 32.04 | Anhydrous grade, solvent. |
| Hydrogen (H₂) | 1333-74-0 | 2.02 | High-purity gas. |
| Celite® / Diatomaceous Earth | 61790-53-2 | N/A | Filtration aid. |
| Hydrochloric Acid (HCl), 2M in Diethyl Ether | 7647-01-0 | 36.46 | For salt formation and purification. |
| Sodium Hydroxide (NaOH), 10% Aqueous Solution | 1310-73-2 | 40.00 | For pH adjustment during work-up. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction solvent. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | For washing during extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |
Step-by-Step Methodology:
-
Reactor Preparation:
-
Ensure the high-pressure reactor is clean, dry, and purged with nitrogen.
-
Charge the reactor with 2-Methoxy-5-(trifluoromethoxy)benzaldehyde (1.0 eq).
-
Add anhydrous methanol as the solvent (approx. 5-10 volumes relative to the aldehyde).
-
-
Catalyst Addition:
-
Under a nitrogen blanket, carefully add the 5% Pd/C catalyst (50% wet, 1-3 mol% Pd relative to the aldehyde). The wet catalyst mitigates the risk of ignition.
-
-
Ammonia Addition:
-
Seal the reactor.
-
Add a solution of ammonia in methanol (e.g., 7N solution, 5-10 eq) or introduce anhydrous ammonia gas. A significant excess of ammonia is crucial to favor the formation of the primary amine and suppress the formation of the secondary dibenzylamine byproduct.[9]
-
-
Hydrogenation:
-
Begin agitation.
-
Pressurize the reactor with hydrogen gas to the target pressure (e.g., 5-15 bar).[7][10]
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by tracking hydrogen uptake and/or by periodic sampling and analysis (e.g., HPLC, GC-MS). The reaction is typically complete within 8-24 hours.
-
-
Work-up and Catalyst Removal:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The filter cake must be kept wet with solvent (methanol) at all times to prevent ignition of the catalyst upon exposure to air. The recovered catalyst should be transferred to a designated waste container and stored under water.
-
Rinse the filter cake with additional methanol to ensure complete product recovery.
-
-
Isolation and Purification:
-
Combine the filtrate and washes and concentrate under reduced pressure to remove the methanol and excess ammonia.
-
Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Final Purification (Option A - Vacuum Distillation):
-
For high purity, the crude amine can be purified by vacuum distillation. This is a common and effective method for purifying liquid amines on a large scale.[11]
-
-
Final Purification (Option B - Salt Formation):
-
Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of 2M HCl in diethyl ether while stirring. The amine hydrochloride salt will precipitate.
-
Collect the solid salt by filtration and wash with cold diethyl ether.
-
To recover the free amine, suspend the salt in water and add 10% aqueous NaOH until the pH is >12.
-
Extract the free amine with ethyl acetate, dry the organic layer, and concentrate to afford the purified product. This method is excellent for removing non-basic impurities.[11]
-
Safety and Handling Considerations
The large-scale synthesis of fluorinated compounds requires strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.[8]
-
Fluorinated Aromatics: Compounds containing the trifluoromethoxy group can be irritants to the skin, eyes, and respiratory tract.[12][13] Operations should be conducted in a well-ventilated area or fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory.[13][14]
-
Catalytic Hydrogenation:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be located in an area with appropriate ventilation and explosion-proof equipment.[12]
-
Catalyst Handling: Palladium on carbon and Raney Nickel are pyrophoric, especially when dry. They must be handled under an inert atmosphere or as a wet slurry. Never allow the catalyst to dry in the presence of air.
-
-
Reagents:
-
Methanol: A flammable and toxic solvent. Avoid inhalation and skin contact.
-
Ammonia: A corrosive and toxic gas with a pungent odor. Use in a well-ventilated area and have appropriate respiratory protection available.
-
All waste materials, especially the recovered catalyst, must be disposed of in accordance with local environmental regulations.
Conclusion
The synthesis of this compound on a large scale is most effectively achieved through a direct reductive amination of the corresponding benzaldehyde. By leveraging robust catalytic hydrogenation technology and implementing careful control over reaction parameters, this valuable building block can be produced in high yield and purity. Adherence to stringent safety protocols is paramount throughout the process to ensure the well-being of personnel and the protection of the environment. This guide provides a solid foundation for process chemists and engineers to develop and scale up the production of this important intermediate for applications in drug discovery and development.
References
-
Brewer, A. C., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(3), 576–582. Available at: [Link][5][6][8][14]
-
Zhang, Y., et al. (2020). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. Available at: [Link][7]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. Available at: [Link][12]
-
Denton, R., et al. (2020). A Practical Catalytic Reductive Amination of Carboxylic Acids. ResearchGate. Available at: [Link][15]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link][16]
-
Segobia, D. J., et al. (2021). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering, 6, 2181-2190. Available at: [Link][10]
-
Various Authors. (2018). Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and N‐benzylidenebenzylamine (2 aa). ResearchGate. Available at: [Link][9]
-
Reddit. (2024). How to purify Benzylamine? : r/OrganicChemistry. Available at: [Link][11]
-
Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Available at: [Link][2]
-
ResearchGate. (n.d.). Formylation of phenols, methoxy-and methylbenzenes. Available at: [Link][4]
-
Wychem. (n.d.). 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. Available at: [Link][1]
Sources
- 1. 2-Methoxy-5-(trifluoromethoxy)benzaldehyde | Call Wychem 01440 820338 [wychem.com]
- 2. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. 2,5-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. Sci-Hub. Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia / Organic Process Research & Development, 2021 [sci-hub.box]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions with Primary Benzylamines in Synthesis
Welcome to the Technical Support Center for scientists and researchers working with primary benzylamines. This guide is designed to provide in-depth, field-proven insights into the common side reactions encountered during the synthesis and derivatization of these valuable building blocks. As you navigate your synthetic challenges, this resource will serve as a practical tool, offering not just protocols, but the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Our approach is rooted in a deep understanding of reaction mechanisms and kinetics. We will explore the causality behind common pitfalls and provide robust, self-validating strategies to enhance the yield, purity, and scalability of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.
Section 1: Over-Alkylation - The Persistent Nucleophile Problem
Over-alkylation is arguably the most frequent challenge when working with primary benzylamines, leading to the formation of secondary (dibenzylamine) and tertiary (tribenzylamine) amine impurities.[1] This occurs because the primary amine product is often more nucleophilic than the starting ammonia or amine, creating a "runaway" reaction that diminishes the yield of the desired product and complicates purification.[1]
Question: I'm attempting a direct alkylation of a benzyl halide with ammonia and my main products are dibenzylamine and tribenzylamine. How can I favor the formation of the primary amine?
Answer: This is a classic case of the product being more reactive than the starting material. To favor mono-alkylation, you need to manipulate the reaction conditions to ensure the alkylating agent is more likely to encounter the initial nucleophile (ammonia) rather than the primary amine product.
Core Principles for Mitigation:
-
Statistical Control (Excess Amine): The most straightforward approach is to use a large excess of ammonia.[1] By significantly increasing the concentration of ammonia relative to the benzyl halide, you statistically favor the collision of the electrophile with ammonia molecules.
-
Controlled Addition of Electrophile: A high local concentration of the benzyl halide will favor reaction with the more nucleophilic benzylamine product. To circumvent this, add the benzyl halide dropwise or via a syringe pump to the ammonia solution.[1] This maintains a low, steady concentration of the alkylating agent.
-
Alternative Synthetic Routes: When direct alkylation proves challenging, consider alternative strategies that inherently avoid over-alkylation, such as reductive amination or the Gabriel synthesis.[1]
Troubleshooting Workflow: Minimizing Over-Alkylation
Caption: Decision workflow for troubleshooting over-alkylation.
Experimental Protocol: Reductive Amination of Benzaldehyde
This two-step, one-pot method is generally more selective than direct alkylation.[1]
-
Imine Formation: Dissolve benzaldehyde in a suitable solvent (e.g., methanol). Add a solution of ammonia in methanol (typically a 7N solution is used). Stir the mixture at room temperature. The formation of the imine can be monitored by TLC or GC-MS.
-
Reduction: Once imine formation is significant, cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (NaBH₄) in portions.
-
Workup: After the reduction is complete (as monitored by TLC/GC-MS), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude benzylamine can then be purified by distillation under reduced pressure.[2]
| Parameter | Direct Alkylation | Reductive Amination | Gabriel Synthesis |
| Selectivity | Low to Moderate | High | High |
| Reagents | Benzyl halide, Ammonia | Benzaldehyde, Ammonia, Reducing Agent | Benzyl halide, Potassium Phthalimide |
| Byproducts | Secondary/Tertiary amines, Ammonium halide | Borate salts | Phthalhydrazide |
| Generality | Prone to over-alkylation | Generally applicable | Limited to primary amines |
Section 2: Oxidation - The Unwanted Carbonyl Impurity
Primary benzylamines are susceptible to oxidation, which can lead to the formation of imines (from self-condensation of the amine) and benzaldehydes.[3][4] This is often observed when samples are stored for extended periods in the presence of air or when reactions are run under an oxygen-rich atmosphere.[2]
Question: My benzylamine starting material shows multiple spots on a TLC plate, and I suspect oxidation. How can I confirm this and purify my amine?
Answer: The presence of N-benzylidenebenzylamine (the imine from oxidative self-coupling) and benzaldehyde are common impurities in aged benzylamine.[2][5]
Troubleshooting & Purification Strategy:
-
Identification: The imine and aldehyde impurities can often be identified by ¹H NMR and GC-MS. The aldehyde will show a characteristic peak around 9-10 ppm in the ¹H NMR spectrum.
-
Purification via Salt Formation: A robust method for purifying benzylamine is to convert it to its hydrochloride salt.[2]
-
Dissolve the impure benzylamine in a suitable organic solvent like diethyl ether.
-
Slowly add a solution of HCl in diethyl ether. The benzylammonium chloride will precipitate as a white solid.
-
Filter the salt and wash it with fresh diethyl ether to remove the non-basic impurities (aldehyde and imine).
-
To recover the free amine, suspend the salt in water and add a strong base (e.g., NaOH) until the solution is strongly alkaline.
-
Extract the liberated benzylamine with an organic solvent, dry the extracts, and remove the solvent.
-
-
Vacuum Distillation: For larger quantities, purification by vacuum distillation is effective.[2] It's crucial to perform this under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at elevated temperatures.
Preventative Measures During Reactions:
-
Inert Atmosphere: Always run reactions involving benzylamines under an inert atmosphere (N₂ or Ar), especially if heating is required.[2]
-
Degassed Solvents: Use solvents that have been adequately degassed to remove dissolved oxygen.
-
Freshly Purified Amine: If possible, purify the benzylamine immediately before use.
Oxidative Side Reaction Pathway
Caption: Troubleshooting guide for common acylation problems.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2024). Purification of Laboratory Chemicals. Reddit. [Link]
-
Singh, V., et al. (2021). C70 Fullerene Catalyzed Photoinduced Aerobic Oxidation of Benzylamines to Imines and Aldehydes. American Chemical Society. [Link]
-
ResearchGate. (n.d.). Oxidative self-condensation of benzylamine. ResearchGate. [Link]
-
Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]
-
Liu, Y., et al. (2019). Primary Benzylamines by Efficient N‑Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ResearchGate. [Link]
-
Various Authors. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. ResearchGate. [Link]
-
Ogi, T., et al. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. National Institutes of Health (NIH). [Link]
-
ACS Publications. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]
-
Panicker, R. C., et al. (n.d.). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. [Link]
- Google Patents. (n.d.). Preparation of benzylamine.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. WordPress. [Link]
-
Singh, V., et al. (2021). C70 Fullerene Catalyzed Photoinduced Aerobic Oxidation of Benzylamines to Imines and Aldehydes. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Efficient photocatalytic oxidative deamination of imine and amine to aldehyde over nitrogen-doped KTi3NbO9 under purple light. Catalysis Science & Technology. [Link]
-
Moriyama, K., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. [Link]
-
van der Zwan, K. P., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. PubMed Central. [Link]
-
Kim, D., & Movassaghi, M. (2016). Synthesis of Secondary Amines via Self-Limiting Alkylation. PubMed Central. [Link]
-
Müller, A., et al. (2022). Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine. National Institutes of Health (NIH). [Link]
-
ResearchGate. (n.d.). Acylation of benzylamine with mixed anhydrides generated from 1-octylcyclopropanol 1b and phenyliodine(III) dicarboxylates 2a-ka. ResearchGate. [Link]
-
Homework.Study.com. (n.d.). Give the structure of one of the expected products formed when benzylamine reacts with acetyl chloride. Homework.Study.com. [Link]
-
ResearchGate. (2025). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. ResearchGate. [Link]
-
Rewolinski, M. S., et al. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. [Link]
-
University of Oxford. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. University of Oxford Personal Web Pages. [Link]
-
Sciencemadness Wiki. (2025). Benzylamine. Sciencemadness Wiki. [Link]
-
Bull, S. D., et al. (n.d.). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
ResearchGate. (2025). Synthesis of Schiff bases and benzylamino derivatives containing [1-B10H9NH3]− anion. ResearchGate. [Link]
-
Vicker, N., et al. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. University of Rochester. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. ResearchGate. [Link]
-
YouTube. (2020). Preparation of SchiffBase(BenzalAniline). YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
ChemistryViews.org. (2018). Practical Synthesis of α-Substituted Primary Benzylamines. ChemistryViews. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
MDPI. (n.d.). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. MDPI. [Link]
-
Wikipedia. (n.d.). Self-condensation. Wikipedia. [Link]
-
Jetir.Org. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Jetir.Org. [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
-
Cardiff University. (n.d.). Production of Benzylamine by Tandem Dehydrogenation/Amination/Reduction over Cu and Au Catalysts. Cardiff University. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Aryl Halides
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address the specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction is not proceeding or is giving very low yield. What are the first things I should check?
A1: When a Buchwald-Hartwig amination fails, it's crucial to systematically review the fundamental components of the reaction setup. Low yields are often traced back to issues with reagents or the reaction environment.[1]
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen.[2] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents were thoroughly degassed.
-
Reagent Purity: The quality of your aryl halide, amine, and particularly the base is critical. Sodium tert-butoxide (NaOt-Bu), a common base, is hygroscopic and can degrade upon prolonged storage. Using old or improperly stored base is a frequent cause of reaction failure.
-
Solvent Purity: Ensure you are using anhydrous solvents. Water can negatively impact the reaction, although in some cases, trace amounts can be beneficial by aiding the dissolution of the base.[2][3]
-
Catalyst and Ligand Integrity: While many modern palladium precatalysts and ligands are air-stable, prolonged exposure to air and moisture can lead to degradation.[4]
Q2: I'm observing a significant amount of hydrodehalogenation (Ar-H) byproduct. What causes this and how can I minimize it?
A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction. It is often attributed to a β-hydride elimination from the palladium-amide intermediate, which competes with the desired reductive elimination step.[5]
Several factors can promote this undesired pathway:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand are paramount. Bulky, electron-rich ligands generally accelerate the rate of reductive elimination, outcompeting β-hydride elimination.[5][6] Consider switching to a more sterically demanding ligand.
-
Base: The choice and quality of the base can influence this side reaction.
-
Temperature: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.
Q3: How do I choose the right ligand, base, and solvent for my specific substrates?
A3: The optimal conditions for a Buchwald-Hartwig amination are highly substrate-dependent.[5][7] There is no single universal system. However, general guidelines exist based on the nature of your coupling partners.
Ligand Selection
The evolution of the Buchwald-Hartwig amination has led to several "generations" of phosphine ligands, each expanding the reaction's scope.[5]
-
For Aryl Chlorides: These are generally less reactive than bromides or iodides and require more specialized, bulky, and electron-rich ligands to facilitate the challenging oxidative addition step.[8][9]
-
For Primary Amines: Bidentate phosphine ligands like BINAP and DPPF were early successes for coupling primary amines.[5] More modern, sterically hindered monophosphine ligands often provide better results.
-
For Challenging Nucleophiles (e.g., Heteroaryl Amines, Amides): These often require specialized ligands. For instance, DavePhos has been used for coupling indoles, while BrettPhos is designed for primary amines.[2]
Base Selection
The base plays a critical role in deprotonating the amine.
-
Strong Bases (NaOt-Bu, KOt-Bu, LHMDS): These are the most common and are often required for less nucleophilic amines. However, they may not be compatible with base-sensitive functional groups like esters and nitro groups.[2][8][10]
-
Weaker Bases (K₃PO₄, Cs₂CO₃, K₂CO₃): These are used for more sensitive substrates but may require higher reaction temperatures or more active catalyst systems.[2][10]
Solvent Selection
The solvent must be capable of dissolving the reagents to some extent and be stable at the required reaction temperature.
-
Common Solvents: Toluene, dioxane, THF, and t-BuOH are frequently used.[2][11]
-
Solubility Issues: Poor solubility of the inorganic base can be a problem. The rate of agitation can significantly impact the reaction rate as dense inorganic bases can settle at the bottom of the vessel.[10] In such cases, a more polar solvent or a phase-transfer catalyst might be beneficial.
Q4: I am trying to couple an aryl iodide, but the reaction is sluggish. I thought iodides were more reactive than chlorides and bromides?
A4: While the general reactivity trend for oxidative addition is Ar-I > Ar-Br > Ar-Cl, aryl iodides can be problematic in Buchwald-Hartwig aminations. The iodide anion generated during the reaction can form unreactive palladium-iodide dimer species, which can inhibit the catalytic cycle.[2][10] Using toluene as a solvent can be advantageous in these cases due to the poor solubility of the resulting iodide salt, which helps to drive the reaction forward.[2]
Troubleshooting Guide: Common Problems & Solutions
This section provides a structured approach to troubleshooting common issues encountered during Buchwald-Hartwig amination reactions.
Problem 1: Low or No Conversion
| Potential Cause | Explanation & Suggested Solution |
| Inactive Catalyst | The Pd(0) species is crucial for the catalytic cycle. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing to Pd(0) efficiently. The amine itself (if it has an α-hydrogen) or the phosphine ligand can act as a reductant.[2] Consider using a pre-formed Pd(0) catalyst or a modern precatalyst (e.g., a G3 or G4 Buchwald precatalyst) that readily forms the active Pd(0) species.[10] |
| Catalyst Poisoning | Certain functional groups, such as those in 2-halopyridines or substrates with azo groups, can coordinate to the palladium center and inhibit catalysis.[1][2] For pyridyl substrates, using a more sterically hindered ligand can sometimes block this unproductive coordination. |
| Poor Reagent Quality | As mentioned in the FAQs, the purity of the base (especially NaOt-Bu) and the dryness of the solvent are critical. Use freshly opened, high-purity reagents and anhydrous solvents. |
| Suboptimal Reaction Conditions | The chosen ligand, base, or solvent may not be suitable for your specific substrates. A systematic screening of these parameters is often necessary.[9][12] Consider using a high-throughput screening kit to efficiently identify optimal conditions.[4] |
Problem 2: Formation of Side Products
| Side Product | Explanation & Suggested Solution |
| Hydrodehalogenation (Ar-H) | This arises from β-hydride elimination competing with reductive elimination.[5] To minimize this, switch to a more sterically bulky, electron-rich ligand to accelerate reductive elimination. Lowering the reaction temperature may also help. |
| Homocoupling of Aryl Halide (Ar-Ar) | This can occur under certain conditions, though it's less common than hydrodehalogenation. Optimizing the ligand and reaction temperature can help suppress this side reaction. |
| Double Arylation of Primary Amine | When using a primary amine (R-NH₂), the desired mono-arylated product (Ar-NHR) can sometimes react further to form the di-arylated product (Ar₂NR). To avoid this, you can use an excess of the primary amine or use an ammonia surrogate like benzophenone imine, followed by hydrolysis to yield the primary aniline.[5][13] |
Experimental Workflow: A General Protocol
The following is a generalized, step-by-step protocol for setting up a Buchwald-Hartwig amination. Remember to always consult the literature for conditions that have been successful with similar substrates.
-
Preparation: Add the aryl halide (1.0 equiv), amine (1.2 equiv), and base (1.4 equiv) to an oven-dried reaction vessel inside a nitrogen-filled glovebox.
-
Catalyst Addition: In the glovebox, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1-2 mol%).[2]
-
Solvent Addition: Add the desired amount of anhydrous, degassed solvent.
-
Reaction: Seal the vessel, remove it from the glovebox, and place it in a pre-heated oil bath or heating block at the desired temperature (typically 80-110 °C).[3][8]
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried, filtered, and concentrated.
-
Purification: The crude product is typically purified by column chromatography.
Visualizing the Catalytic Cycle and Troubleshooting
A clear understanding of the catalytic cycle is essential for effective troubleshooting.
Caption: The Buchwald-Hartwig catalytic cycle and common failure points.
This diagram illustrates the key steps of the reaction: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine and deprotonation by the base, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[5][8][13] Common problems like catalyst inactivity, poisoning, and side reactions can interrupt this cycle at various points.
Troubleshooting Decision Tree
When faced with a failed reaction, this decision tree can guide your optimization strategy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. research.rug.nl [research.rug.nl]
- 8. jk-sci.com [jk-sci.com]
- 9. reddit.com [reddit.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. bristol.ac.uk [bristol.ac.uk]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Degradation Pathways of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine
Welcome to the technical support center for (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document will delve into the predicted metabolic and degradation pathways of this compound, offer solutions to common experimental challenges, and answer frequently asked questions.
Understanding the Degradation Landscape
This compound, a substituted benzylamine, is anticipated to undergo several metabolic transformations common to this class of compounds. The presence of methoxy and trifluoromethoxy substituents on the phenyl ring introduces additional metabolic possibilities. The primary degradation pathways are predicted to involve enzymatic processes, primarily mediated by cytochrome P450 (CYP) enzymes and monoamine oxidases (MAOs).[1][2][3][4]
Predicted Metabolic Pathways
The metabolic fate of this compound is likely to be a combination of the following pathways:
-
Oxidative Deamination: This is a principal metabolic route for primary amines, converting them into aldehydes.[1][5][6][7][8] In this case, the benzylic amine would be oxidized to the corresponding benzaldehyde derivative. This reaction is often catalyzed by MAOs or CYPs. The resulting aldehyde is typically unstable and can be further oxidized to a carboxylic acid.
-
Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation at various positions, catalyzed by CYP enzymes. The position of hydroxylation is influenced by the existing substituents.
-
O-Demethylation: The methoxy group can be enzymatically cleaved in a process known as O-demethylation, resulting in a phenolic metabolite. This is a common metabolic pathway for compounds containing methoxy groups.[9]
-
Metabolism of the Trifluoromethoxy Group: The trifluoromethoxy group is generally considered to be metabolically stable due to the high strength of the C-F bonds.[10][11] However, some degradation can occur, potentially leading to the formation of a phenol derivative and subsequent metabolites.
Below is a diagram illustrating the predicted primary degradation pathways.
Caption: Predicted metabolic pathways of this compound.
Troubleshooting Experimental Assays
This section provides troubleshooting guidance for common issues encountered during in vitro metabolism and degradation studies of this compound.
Guide 1: In Vitro Metabolism Assays Using Liver Microsomes or Hepatocytes
In vitro systems like human liver microsomes (HLMs) and hepatocytes are the gold standard for predicting in vivo metabolism.[12][13]
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Metabolite Formation | 1. Inactive enzymes (CYPs).2. Insufficient cofactor (NADPH) concentration.3. Compound instability in the incubation buffer.4. Low compound concentration.5. Analytical method not sensitive enough. | 1. Use fresh or properly stored microsomes/hepatocytes. Confirm enzyme activity with a known substrate.2. Ensure NADPH is fresh and at the recommended concentration.3. Check compound stability at the incubation pH and temperature without enzymes.4. Increase compound concentration, ensuring it remains within the linear range of the assay.5. Optimize the LC-MS/MS method for metabolite detection.[14] |
| High Variability Between Replicates | 1. Inconsistent pipetting.2. Poor mixing of incubation components.3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and practice consistent technique.2. Gently vortex or mix all solutions before and after adding to the incubation.3. Use a calibrated incubator or water bath. |
| Unexpected Metabolite Peaks | 1. Contaminants in the compound stock or reagents.2. Non-enzymatic degradation.3. Presence of unexpected metabolic pathways. | 1. Run a blank incubation with all components except the test compound.2. Run a control incubation without enzymes to check for non-enzymatic degradation.3. Consider broader metabolite screening and consult literature for similar compounds. |
Step-by-Step Protocol for a Typical HLM Incubation
-
Prepare Reagents:
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Test compound stock solution (e.g., in DMSO or methanol).
-
Human Liver Microsomes (store at -80°C until use).
-
NADPH regenerating system or NADPH stock solution.
-
-
Incubation Setup (on ice):
-
In a microcentrifuge tube, add phosphate buffer.
-
Add the test compound to the desired final concentration (typically 1-10 µM).
-
Add HLMs (final protein concentration typically 0.5-1 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add NADPH to start the reaction.
-
-
Incubation:
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
-
Terminate Reaction:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol), often containing an internal standard.
-
-
Sample Processing:
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Caption: Workflow for in vitro metabolism assay using Human Liver Microsomes.
Guide 2: Analytical Challenges in Metabolite Identification
The presence of fluorine atoms in this compound and its metabolites presents unique analytical challenges.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Ionization in Mass Spectrometry | 1. The trifluoromethoxy group can suppress ionization.2. Suboptimal mobile phase pH. | 1. Experiment with both positive and negative ion modes.2. Adjust the mobile phase pH to promote ionization of the amine group (acidic pH) or potential acidic metabolites (basic pH). |
| Difficulty in Distinguishing Isomeric Metabolites | 1. Hydroxylation can occur at multiple positions on the aromatic ring. | 1. Utilize high-resolution mass spectrometry (HRMS) for accurate mass measurement and fragmentation analysis.2. Employ advanced LC techniques with better separation capabilities.3. Consider using 19F NMR for structural elucidation of fluorinated metabolites.[15] |
| Low Abundance of Metabolites | 1. The compound may be metabolically stable.2. The analytical method lacks sensitivity. | 1. Increase incubation time or enzyme concentration.2. Optimize MS parameters (e.g., collision energy) for each potential metabolite. Use a more sensitive mass spectrometer if available. |
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the metabolism of substituted benzylamines?
A1: Cytochrome P450 (CYP) enzymes and monoamine oxidases (MAOs) are the primary enzymes involved in the metabolism of benzylamines.[1][2][3][4][16] CYPs are a large family of enzymes that catalyze a wide range of oxidative reactions, while MAOs are specifically involved in the oxidative deamination of monoamines.
Q2: How stable is the trifluoromethoxy group to metabolic degradation?
A2: The trifluoromethoxy group is generally considered to be highly stable and resistant to metabolic degradation.[10][11] This stability is attributed to the high strength of the carbon-fluorine bonds. However, some metabolic cleavage can occur, though it is typically a minor pathway.
Q3: My in vitro assay shows no degradation of the compound. What should I check first?
A3: First, verify the activity of your enzyme system (microsomes or hepatocytes) using a positive control substrate that is known to be metabolized by the system. Also, confirm that your analytical method is sensitive enough to detect low levels of metabolites. Refer to the troubleshooting guide for more detailed steps.[17][18][19]
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: As with any research chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a fume hood. Consult the material safety data sheet (MSDS) for specific handling and disposal information.
Q5: Can this compound undergo N-dealkylation?
A5: this compound is a primary amine, so it does not have any N-alkyl groups to be removed. Therefore, N-dealkylation is not a relevant degradation pathway for the parent compound.[20][21][22][23][24] However, if the primary amine were to be further functionalized to a secondary or tertiary amine, then N-dealkylation would become a potential metabolic route.
References
- Influence of the Environment on the Oxidative Deamination of p-Substituted Benzylamines in Monoamine Oxidase.
- Oxidative deamination of benzylamine by glycoxid
- Oxidative Deamination of Benzylamine and Lysine Residue in Bovine Serum Albumin by Green Tea, Black Tea, and Coffee.
- Oxidative deamination of benzylamine and lysine residue in bovine serum albumin by green tea, black tea, and coffee. PubMed.
- Oxidative deamination of benzylamine by glycoxidation.
- Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer. PubMed.
- The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
- Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis.
- Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)
- Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. PubMed.
- Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. PubMed Central.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH.
- Drug Discovery Assays Support—Troubleshooting. Thermo Fisher Scientific - FR.
- Benzylamine. Wikipedia.
- N-Dealkyl
- Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting
- Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. NIH.
- Drug Metabolism: Enzyme Mechanisms and Inhibition. Medicinal Chemistry.
- Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting
- Analytical strategies for identifying drug metabolites. PubMed.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. BJOC.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.
- Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI.
- TROUBLESHOOTING GUIDE FOR ENZYM
- DOx. Wikipedia.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
- 4. mdpi.com [mdpi.com]
- 5. Oxidative deamination of benzylamine by glycoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidative deamination of benzylamine and lysine residue in bovine serum albumin by green tea, black tea, and coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DOx - Wikipedia [en.wikipedia.org]
- 10. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 11. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzylamine - Wikipedia [en.wikipedia.org]
- 17. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 18. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)–Bromides as HAT Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Resolving Co-eluting Peaks of Fluorinated Isomers in HPLC
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are tackling the challenge of separating fluorinated isomers by High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I will provide field-proven insights and explain the causality behind experimental choices to help you resolve co-elution and achieve baseline separation.
Troubleshooting Guide: From Co-elution to Resolution
This section addresses specific issues in a question-and-answer format to guide you through the troubleshooting process.
Q1: My fluorinated isomers are completely co-eluting on a standard C18 column. Where do I even begin?
A1: Start by changing the selectivity (α) of your separation, not just the retention. Complete co-elution on a C18 column indicates that the hydrophobic interactions dominating the separation are insufficient to differentiate between the isomers.[1][2] Fluorinated isomers often have very similar hydrophobicity, making resolution on traditional alkyl phases difficult.[3]
Your primary action should be to switch to a stationary phase with alternative chemistry. The goal is to introduce different interaction mechanisms that can recognize the subtle structural differences between your isomers.
Recommended First Step: Stationary Phase Screening
The most powerful way to impact selectivity for fluorinated compounds is by changing the column.[4][5] Consider phases that offer more than just hydrophobic interactions.
-
Pentafluorophenyl (PFP) Phases: This is often the first and best choice for fluorinated isomers.[6] The electron-deficient phenyl ring of the PFP phase can engage in multiple interactions, including π-π, dipole-dipole, and charge transfer, which are highly effective for separating positional isomers.[3][4][6]
-
Fluorinated Alkyl Phases (e.g., F-C8): These phases provide unique selectivity for fluorinated analytes, often leading to enhanced retention and different elution orders compared to C18 columns.[1][4]
-
Phenyl-Hexyl Phases: These offer strong π-π interactions and can be a good alternative if a PFP phase is not available.
| Stationary Phase | Primary Interaction Mechanism(s) | Ideal for... |
| C18 (Octadecylsilane) | Hydrophobic (van der Waals) | General reversed-phase separations; often insufficient for isomers. |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, Dipole-Dipole, Charge Transfer, Shape Selectivity | Halogenated compounds, positional isomers, aromatic compounds.[3] |
| Fluorinated Alkyl (F-C8) | Hydrophobic, Fluorophilic Interactions | Enhanced retention and selectivity for fluorinated compounds.[7] |
| Phenyl-Hexyl | Hydrophobic, π-π Interactions | Aromatic compounds, providing alternative selectivity to C18. |
Q2: I see a small shoulder on my peak, indicating partial separation. How can I improve the resolution (Rs)?
A2: A shoulder is a clear sign of co-elution.[8] To improve resolution, you need to manipulate the terms in the resolution equation: Efficiency (N), Selectivity (α), and Retention Factor (k). [9]
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for resolving co-eluting peaks.
1. Optimize Retention Factor (k'): If your peaks are eluting too early (k' < 2), they don't spend enough time interacting with the stationary phase.[9]
-
Action: Weaken your mobile phase by decreasing the percentage of the organic solvent (e.g., from 70% acetonitrile to 65%). This increases retention time and gives the column more opportunity to separate the isomers.[8]
2. Modify Mobile Phase Selectivity:
-
Change Organic Modifier: Acetonitrile and methanol have different properties and can alter selectivity. If you are using acetonitrile, try methanol, and vice versa.
-
Use Fluorinated Eluents/Additives: Using a fluorinated eluent like trifluoroethanol (TFE) with a standard C8 or C18 column can create a "hetero-pairing" that dramatically improves separation for fluorinated analytes.[10][11] This is because the fluorinated solvent molecules can adsorb to the stationary phase surface, altering its interaction with the fluorinated isomers.[10]
-
Adjust pH/Buffer: For ionizable isomers, adjusting the mobile phase pH can significantly impact retention and selectivity. Ensure the pH is at least 2 units away from the pKa of your analytes and use a buffer concentration between 10-25 mM for reproducibility.[12]
3. Adjust Column Temperature: Temperature affects both solvent viscosity and the thermodynamics of analyte-stationary phase interactions.
-
Action: Systematically vary the column temperature (e.g., 30°C, 40°C, 50°C). Increasing the temperature can sometimes improve peak shape and efficiency, but it may also reduce retention and selectivity. The optimal temperature must be determined empirically.[10]
Q3: I've tried different mobile phases and temperatures on my PFP column, but the resolution is still not ideal. What's next?
A3: If you've optimized mobile phase and temperature on a suitable column, the next steps involve more advanced strategies or ensuring your system is performing optimally.
-
Check System Efficiency (N): Poor peak shape (fronting, tailing, or broad peaks) hurts resolution. Ensure your HPLC system is not contributing to band broadening.[13]
-
Consider a Different Fluorinated Phase: Not all PFP columns are the same. The underlying silica, bonding chemistry, and end-capping can vary between manufacturers, leading to different selectivities. Trying a PFP column from a different vendor or switching to a fluorinated alkyl phase might provide the necessary change in interaction.[2]
-
Advanced Techniques:
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for isomer separation, often providing very different selectivity compared to HPLC.
-
2D-LC: If the sample is complex, a two-dimensional liquid chromatography approach can be used to achieve very high peak capacity.
-
Frequently Asked Questions (FAQs)
Q: Why are PFP columns so effective for fluorinated compounds? A: PFP phases offer multiple retention mechanisms beyond the simple hydrophobicity of C18 phases.[3][4] The highly electronegative fluorine atoms on the phenyl ring create a strong dipole moment and allow for π-π and charge-transfer interactions with analytes.[6] This unique combination is particularly effective at differentiating the small differences in polarity and shape between positional isomers.[3]
Q: Can I use a C18 column to separate fluorinated isomers? A: While challenging, it is not impossible, especially if the isomers have a significant difference in their overall hydrophobicity. However, for closely related positional isomers, C18 columns often lack the required selectivity.[1][2] Success is more likely if you use a fluorinated eluent like trifluoroethanol (TFE) with the C18 column to induce a different separation mechanism.[10][11]
Q: How do I know if I have co-elution? A: Visual inspection of the peak for shoulders or asymmetry is the first clue.[8] However, the most reliable methods use advanced detectors:
-
Diode Array Detector (DAD/PDA): A peak purity analysis can compare UV-Vis spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.[8][9]
-
Mass Spectrometry (MS): An MS detector can check for different mass-to-charge ratios (m/z) across the eluting peak. A shift in the mass spectrum is a definitive sign of co-elution.[8]
Q: What is a good starting mobile phase for method development with a PFP column? A: A good starting point is a simple gradient with a neutral mobile phase.
-
Solvent A: Water (or 10 mM Ammonium Acetate for MS compatibility)[15]
-
Solvent B: Acetonitrile or Methanol
-
Gradient: Start with a shallow gradient, for example, 10-90% B over 15-20 minutes. This will give you a broad overview of the separation and allow you to optimize from there.
Experimental Protocol: Screening Stationary Phases for Isomer Separation
This protocol outlines a systematic approach to selecting the best column for your fluorinated isomers.
Objective: To identify the stationary phase that provides the best selectivity (α) for a pair of co-eluting fluorinated isomers.
Materials:
-
HPLC system with column switching valve (recommended) and column thermostat.
-
Columns: C18, PFP, and Phenyl-Hexyl (all with same dimensions, e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample: Your isomer mixture dissolved in mobile phase.
Methodology:
-
System Preparation: Equilibrate the system and the first column (C18) with the starting mobile phase conditions (e.g., 70% A / 30% B).
-
Initial C18 Run:
-
Set the column temperature to 40°C.
-
Inject the sample.
-
Run a generic gradient (e.g., 30% to 80% B over 10 minutes).
-
Record the retention times (t_R1, t_R2) of the isomers.
-
-
PFP Column Run:
-
Switch to the PFP column.
-
Equilibrate the column with the starting mobile phase conditions.
-
Inject the sample using the exact same gradient program as in step 2.
-
Record the retention times.
-
-
Phenyl-Hexyl Column Run:
-
Switch to the Phenyl-Hexyl column.
-
Equilibrate and run the sample using the exact same gradient program.
-
Record the retention times.
-
-
Data Analysis:
-
For each column, calculate the selectivity factor (α) between the two isomer peaks: α = k'₂ / k'₁ , where k' = (t_R - t_0) / t_0. (t_0 is the column dead time).
-
Compare the α values. The column that yields the highest α value has the best potential to fully resolve the isomers and should be selected for further method optimization.
-
References
-
Przybyciel, M. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (2005). ResearchGate. Retrieved from [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved from [Link]
-
Jiang, Z. X., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. Retrieved from [Link]
-
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. (n.d.). ResearchGate. Retrieved from [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2005). LCGC International. Retrieved from [Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (2016). Waters Corporation. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Crawford Scientific. Retrieved from [Link]
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Retrieved from [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). ResearchGate. Retrieved from [Link]
-
Jiang, Z. X., et al. (2007). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. Retrieved from [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. (2022). Axion Labs [YouTube]. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. silicycle.com [silicycle.com]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. youtube.com [youtube.com]
- 10. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. phenomenex.com [phenomenex.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. bvchroma.com [bvchroma.com]
- 15. apps.thermoscientific.com [apps.thermoscientific.com]
challenges in scaling up reactions involving trifluoromethoxy-substituted reagents
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the challenges of scaling up reactions involving trifluoromethoxy-substituted reagents. The unique electronic properties of the trifluoromethoxy (-OCF3) group—high electronegativity, metabolic stability, and lipophilicity—make it a prized substituent in modern medicinal and agrochemical chemistry.[1][2][3] However, these same properties present significant hurdles when transitioning from bench-scale synthesis to pilot-plant or manufacturing scale.
This resource is structured to address the specific, practical issues you may encounter. We will move beyond simple procedural lists to explore the underlying causality of these challenges, providing you with the knowledge to troubleshoot effectively and design robust, scalable processes.
This section addresses the most common and critical problems encountered during the scale-up of trifluoromethoxylation reactions. Each issue is presented in a question-and-answer format, detailing the potential causes and providing actionable solutions.
Issue 1: My reaction shows low or no conversion after scaling up from the lab.
This is a frequent and frustrating issue, often stemming from changes in physical parameters that are negligible at a small scale but become dominant in larger reactors.
Potential Causes & Solutions:
-
Reagent Integrity and Stability:
-
Causality: Many trifluoromethoxylating agents are highly reactive and can be sensitive to moisture, impurities, or thermal degradation over time.[4][5] The longer preparation and charging times associated with larger scales can expose the reagent to deleterious conditions. For gaseous reagents like trifluoromethyl hypofluorite (CF₃OF), purity is paramount, as synthetic impurities (e.g., COF₂, F₂) can interfere with the reaction.[6]
-
Solution:
-
Always use reagents from a trusted source with a certificate of analysis.
-
If preparing the reagent in-house, ensure final purification is rigorous.
-
For sensitive reagents, minimize the time between preparation/dispensing and use. For gaseous reagents, ensure storage containers are properly passivated.[6]
-
Consider in-line analytical techniques like FT-IR or benchtop NMR to monitor reagent concentration and stability in real-time, especially in continuous flow setups.[7]
-
-
-
Mass Transfer Limitations (for Gaseous Reagents):
-
Causality: In gas-liquid reactions, the reaction rate is dependent on the efficient mixing of the gas into the liquid phase. A simple sub-surface sparge tube that works in a 100 mL flask is often insufficient for a 50 L reactor, leading to gas starvation in the bulk liquid.[6][8]
-
Solution:
-
Employ reactors equipped with high-efficiency gas dispersion tubes (e.g., fritted bubblers) or gas-inducing impellers (e.g., Rushton turbine).
-
Increase the stirring rate to create a larger gas-liquid interface and improve mixing.
-
For challenging systems, consider specialized equipment like a jet loop reactor or a tube-in-tube membrane reactor, which excel at maximizing gas-liquid contact.[6][7]
-
-
-
Inadequate Temperature Control:
-
Causality: Many trifluoromethoxylation reactions are initiated at very low temperatures (-78 °C to -40 °C).[6][9] As you scale up, the ratio of surface area (for heat exchange) to volume decreases dramatically.[10] A simple cooling bath that is effective for a small flask cannot remove heat efficiently from a large reactor, preventing the reaction from reaching the optimal initiation temperature.[6][11]
-
Solution:
-
Use a jacketed reactor with a powerful cooling system capable of maintaining the target internal temperature.
-
Crucially, monitor the internal reaction temperature with a probe, not just the temperature of the cooling bath. [6][11]
-
Ensure the heat transfer fluid and system are rated for the required low temperatures.
-
-
Troubleshooting Workflow: Diagnosing Low Conversion
Sources
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asahilab.co.jp [asahilab.co.jp]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. fauske.com [fauske.com]
- 11. ehs.stanford.edu [ehs.stanford.edu]
methods for removing stubborn impurities from (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances of synthetic chemistry and the challenges that can arise during the purification of complex molecules. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing stubborn impurities from (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine. We will move beyond simple procedural lists to explain the causality behind our recommended strategies, ensuring you can adapt these methods to your specific experimental context.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound and related aromatic amines.
Q1: My initial work-up left several impurities in my product. What is the best first-pass purification strategy?
A1: The most robust initial purification step is an acid-base extraction . Your target compound is a primary amine, which is basic. This allows for its selective separation from any neutral or acidic impurities. By dissolving your crude product in an organic solvent and washing it with an aqueous acid (like 1M HCl), the amine will be protonated to form a water-soluble ammonium salt (R-NH3+ Cl-).[1][2][3] This salt will move into the aqueous layer, leaving non-basic impurities behind in the organic layer. You can then separate the layers, basify the aqueous layer (e.g., with 2M NaOH) to a pH of 9-10 to regenerate the neutral amine, and extract your purified product back into an organic solvent.[1][3]
Q2: My TLC plate shows multiple spots close together, and all of them are ninhydrin-positive. What are these impurities, and why won't acid-base extraction remove them?
A2: Ninhydrin stain is specific for primary and secondary amines.[4] If you see multiple positive spots, you likely have structurally similar amine impurities that cannot be separated by a simple acid-base extraction because they share similar basicity. Common culprits in benzylamine synthesis include:
-
Over-alkylation products: Formation of the secondary amine (dibenzylamine derivative).
-
Imine impurities: Condensation of the primary amine with any remaining aldehyde starting material.[5]
To separate these, you will need to employ methods that exploit more subtle differences in polarity and structure, such as column chromatography or recrystallization.
Q3: I'm trying to purify my amine by silica gel column chromatography, but the product is streaking badly and my yield is low. What's happening?
A3: This is a classic problem when purifying basic amines on standard silica gel. Silica is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[6][7] These acidic sites can strongly and sometimes irreversibly bind to your basic amine, leading to significant tailing (streaking) on TLC, poor separation, and loss of product on the column.[6]
Solutions:
-
Use a Treated Stationary Phase: The most effective solution is to use a basic or neutral stationary phase like alumina.[4][7] Alternatively, amine-functionalized silica can be very effective.[6]
-
Add a Competing Base to the Eluent: If you must use silica, you can "deactivate" the acidic sites by adding a small amount of a competing base to your mobile phase. A common choice is 0.5-1% triethylamine (Et3N) or ammonium hydroxide in your solvent system (e.g., Hexane/Ethyl Acetate with 1% Et3N).[4][6] This neutralizes the silica surface, allowing your amine to elute cleanly.
Q4: I attempted to recrystallize my product, but it keeps "oiling out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute separates from a supersaturated solution as a liquid instead of a solid.[8] This is common for amines which can have lower melting points or strong intermolecular interactions that hinder lattice formation.
Strategies to Prevent Oiling Out:
-
Slow Down Cooling: Rapid cooling is a primary cause. Allow the solution to cool slowly to room temperature before moving it to an ice bath.[8]
-
Reduce Supersaturation: Your solution may be too concentrated. Add a small amount of additional hot solvent until the oil redissolves, then attempt to cool again.[8]
-
Use a Seed Crystal: If you have any pure solid, adding a tiny seed crystal can induce proper crystallization.[8]
-
Try a Salt Crystallization: A highly effective technique for amines is to convert the amine to its hydrochloride (HCl) salt, which is often a more stable, crystalline solid.[4][5][9] You can then recrystallize the salt and, if needed, convert it back to the free base. (See Protocol 2).
Q5: The trifluoromethoxy (-OCF3) group on my molecule is unusual. Does this affect my purification strategy?
A5: Yes, the presence of a highly fluorinated moiety can be leveraged for purification. Fluorinated compounds have unique "fluorophilicity," meaning they can interact differently with specialized stationary phases.[10]
-
Fluorous Chromatography: For very difficult separations, consider using a fluorous solid-phase extraction (FSPE) cartridge or a column with a fluorinated stationary phase (e.g., with a C8-Fluorine or Pentafluorophenyl (PFP) phase).[11][12] In reversed-phase HPLC, these columns can offer unique selectivity for fluorinated molecules compared to standard C18 columns, potentially separating impurities that co-elute on other phases.[10][11]
Purification Protocols & Methodologies
Here we provide detailed, step-by-step protocols for the most effective purification techniques for this compound.
Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
This method is ideal for the initial work-up to remove non-basic impurities like unreacted starting materials or side products from the reaction mixture.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently.[2]
-
Separation: Allow the layers to separate. The protonated amine salt is now in the aqueous (top) layer, while neutral and acidic impurities remain in the organic (bottom) layer. Drain and discard the organic layer.
-
Basification: To the aqueous layer in the funnel, slowly add 2M sodium hydroxide (NaOH) solution while gently swirling, until the solution's pH is between 9-10 (check with pH paper).[1] This deprotonates the ammonium salt back to the neutral amine.
-
Re-extraction: Add a fresh portion of organic solvent to the funnel. Shake vigorously to extract the purified neutral amine back into the organic layer.
-
Isolation: Drain the organic layer, dry it over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the purified amine.
Protocol 2: Purification via Recrystallization of the Hydrochloride Salt
This is a powerful technique for removing other basic impurities (like secondary amines) and achieving high purity. The principle is that the hydrochloride salt of your target amine will have a unique crystal lattice and solubility profile, allowing it to crystallize out of a solution while impurities remain dissolved.[9][13]
Experimental Protocol:
-
Salt Formation: Dissolve the partially purified amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Precipitation: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or dioxane) dropwise while stirring.[4] The amine hydrochloride salt should precipitate as a solid.
-
Isolation of Crude Salt: Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any surface impurities.
-
Recrystallization: Select a suitable solvent system for recrystallization (e.g., ethanol/water, isopropanol, or acetone). Dissolve the crude salt in a minimum amount of the hot solvent.
-
Crystal Formation: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the pure crystals by vacuum filtration.
-
(Optional) Free-Basing: If the free amine is required, dissolve the purified salt in water, basify with NaOH as in Protocol 1, and extract the pure amine into an organic solvent.
Purity Verification: Analytical Techniques
After purification, it is critical to verify the purity of your compound.
| Technique | Purpose & Typical Conditions |
| TLC | Quick Purity Check: Use silica plates with a mobile phase like 80:20 Hexane:Ethyl Acetate + 0.5% Triethylamine. Visualize with UV light and a ninhydrin stain. A single spot indicates high purity. |
| HPLC | Quantitative Purity Analysis: Use a C18 or a PFP (Pentafluorophenyl) column for alternative selectivity.[11] A typical mobile phase would be a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile. Purity is determined by the area percentage of the main peak.[14] |
| GC-MS | Impurity Identification: Ideal for volatile compounds. A standard capillary column can be used. The mass spectrum of the main peak should match the expected molecular weight, and impurity peaks can be identified by their fragmentation patterns and library matching.[14] |
| ¹H and ¹⁹F NMR | Structural Confirmation & Purity: Dissolve the sample in CDCl₃ or DMSO-d₆. The ¹H NMR should show clean signals corresponding to the aromatic, methoxy, and benzylic protons. The ¹⁹F NMR should show a sharp singlet for the -OCF₃ group. The absence of impurity signals confirms high purity. |
Diagrams and Workflows
Overall Purification Strategy
This diagram outlines the decision-making process for purifying this compound.
Caption: Decision workflow for purification.
Acid-Base Extraction Workflow
This diagram visualizes the separation of the target amine from impurities.
Caption: Visual guide to acid-base extraction.
References
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Wikipedia contributors. (n.d.). Acid–base extraction. Wikipedia. [Link]
-
Reddit Community. (2022). Amine workup. r/Chempros. [Link]
-
University Course Material. (n.d.). Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics. [Link]
-
Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
-
ResearchGate Community. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. [Link]
-
Zhang, Z., et al. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate. [Link]
-
Reddit Community. (2023). How to purify Benzylamine?. r/OrganicChemistry. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Zhang, W., et al. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]
-
Hawach Scientific. (n.d.). C8-Fluorine HPLC Column. [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 100-46-9 Benzylamine Impurity. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Supporting Information. (n.d.). General procedure for the synthesis of trifluoromethylated products. [Link]
-
University of Rochester. (n.d.). Chromatography: The Solid Phase. [Link]
-
ChemistryViews.org. (2018). Practical Synthesis of α-Substituted Primary Benzylamines. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. silicycle.com [silicycle.com]
- 12. C8-Fluorine HPLC Column - Hawach [hawachhplccolumn.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine for Long-Term Storage
Welcome to the technical support center for (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the long-term stability and integrity of your valuable research compound. As researchers, scientists, and drug development professionals, we understand that the reliability of your starting materials is paramount to the success of your experiments. This document is structured to provide not just protocols, but a foundational understanding of the chemical principles governing the stability of this substituted benzylamine.
Understanding the Molecule: A Proactive Approach to Stability
This compound is a primary benzylic amine. Its stability is influenced by the interplay of its functional groups: the primary amine, the benzyl group, the electron-donating methoxy group, and the highly stable trifluoromethoxy group. The primary amine is the most reactive site and, therefore, the primary concern for long-term storage.
The trifluoromethoxy (OCF₃) and trifluoromethyl (CF₃) groups are known for their high chemical and metabolic stability due to the strength of the carbon-fluorine bond.[1][2] Therefore, degradation of these moieties is not a primary concern under standard storage conditions. The methoxy group (OCH₃) is also relatively stable, although less so than its fluorinated counterpart.[3][4]
The main vulnerability of this molecule lies in the primary benzylic amine. Primary amines are susceptible to several degradation pathways, primarily oxidation and photodegradation.[5][6][7]
Potential Degradation Pathways
Understanding the likely degradation pathways is crucial for designing an effective stabilization strategy. For this compound, the primary concerns are:
-
Oxidation: The primary amine can be oxidized, especially in the presence of air (oxygen) and light. The benzylic position is also susceptible to oxidation. This can lead to the formation of imines, and subsequently aldehydes, which can further react or polymerize, leading to impurities in your sample.[6][8][9]
-
Photodegradation: Aromatic amines can be sensitive to light, particularly UV radiation.[10][11] Exposure to light can provide the energy needed to initiate oxidation and other degradation reactions.
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamic acids and their salts. While this is often a reversible process, it can introduce impurities.
Below is a diagram illustrating the primary oxidative degradation pathway of a generic primary benzylic amine.
Caption: Oxidative degradation of the primary amine.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has turned yellow/brown. What happened and can I still use it?
A1: A color change is a common indicator of degradation, likely due to oxidation. The formation of conjugated imines or other chromophoric impurities can impart color. While the compound may still be present, the purity is compromised. We strongly recommend re-purifying the material by an appropriate method (e.g., column chromatography or distillation) and confirming its identity and purity by analytical techniques such as NMR and LC-MS before use. For future storage, follow the stabilization protocols outlined in this guide.
Q2: I've been storing the free base in the freezer. Is that sufficient for long-term stability?
A2: While storing at low temperatures slows down the rate of chemical reactions, it does not prevent oxidation if the compound is exposed to air. For long-term storage (months to years), storing the free base under an inert atmosphere is a significant improvement. However, for maximum stability, conversion to the hydrochloride salt is the recommended best practice.
Q3: Is it necessary to use an anhydrous solvent for the hydrochloride salt conversion?
A3: Yes, using an anhydrous solvent is critical. The presence of water can interfere with the precipitation of the hydrochloride salt, as many amine hydrochlorides have some solubility in water.[12] This can lead to the formation of an oil or "sludge" instead of a crystalline solid, making isolation difficult and potentially trapping impurities.
Q4: Can I use a different acid to form a salt for storage?
A4: While other acids can be used to form salts (e.g., sulfate, phosphate), hydrochloride salts are the most common and well-characterized for stabilizing amines.[13] They generally offer a good balance of crystallinity, stability, and ease of conversion back to the free base if needed. If you choose to use a different acid, you will need to optimize the salt formation and isolation procedure.
Q5: How do I convert the hydrochloride salt back to the free base for my reaction?
A5: To regenerate the free base, you can dissolve the hydrochloride salt in a suitable solvent and neutralize it with a base. A common procedure is to dissolve the salt in water or a mixture of water and an organic solvent (like diethyl ether or dichloromethane) and add a base such as sodium bicarbonate, sodium carbonate, or a dilute sodium hydroxide solution until the pH is basic. The free base can then be extracted into the organic layer, which is then dried and concentrated.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| The hydrochloride salt does not precipitate from the reaction mixture. | 1. The salt is soluble in the chosen solvent. 2. Insufficient HCl was added. 3. The concentration of the amine is too low. | 1. Add an anti-solvent (a solvent in which the salt is insoluble, e.g., hexane) to induce precipitation. 2. Add additional HCl solution dropwise while monitoring for precipitation. 3. Concentrate the solution. |
| An oil or "sludge" forms instead of a crystalline solid. | 1. Presence of water in the solvent or reagents. 2. Rapid precipitation. 3. The salt may be amorphous or have a low melting point. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Add the HCl solution more slowly and with vigorous stirring. Consider cooling the solution. 3. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If it remains an oil, you can try to triturate it with an anti-solvent. |
| The yield of the isolated salt is low. | 1. Incomplete reaction. 2. Loss of product during filtration and washing. 3. The salt has some solubility in the reaction or wash solvent. | 1. Confirm complete conversion by TLC or other analytical methods before filtration. 2. Use a minimal amount of cold wash solvent. 3. Cool the reaction mixture thoroughly in an ice bath before filtration to minimize solubility. |
Experimental Protocols for Long-Term Stabilization
For optimal long-term stability, we recommend converting the free base of this compound to its hydrochloride salt. This ionic salt is significantly more resistant to oxidation and degradation.
Protocol 1: Storage of the Free Base (Short to Medium Term)
This method is suitable for storage over several weeks to a few months.
Materials:
-
This compound (free base)
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (Argon or Nitrogen)
-
Parafilm or other sealing tape
Procedure:
-
Place the amine in a clean, dry amber glass vial.
-
Purge the vial with a gentle stream of inert gas for 1-2 minutes to displace any air.[14][15]
-
Quickly and tightly seal the vial with the PTFE-lined cap.
-
Wrap the cap and neck of the vial with Parafilm for an extra seal.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Store the vial in a freezer, preferably at -20°C or below, in a designated area for chemical storage.[16]
Protocol 2: Conversion to Hydrochloride Salt for Long-Term Storage
This is the recommended method for storage over months to years.
Materials:
-
This compound (free base)
-
Anhydrous diethyl ether (or another suitable anhydrous, non-protic solvent like dichloromethane or ethyl acetate)
-
A solution of 2.0 M HCl in anhydrous diethyl ether
-
Oven-dried glassware (round-bottom flask, magnetic stir bar, addition funnel or syringe)
-
Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)
-
Desiccator
Procedure:
-
In a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the free base of the amine in anhydrous diethyl ether (e.g., 10 mL of solvent per 1 g of amine).
-
Stir the solution at room temperature under a dry atmosphere (e.g., a drying tube or a nitrogen balloon).
-
Slowly add a 2.0 M solution of HCl in diethyl ether dropwise to the stirred amine solution.[5][17] A 1.1 molar equivalent of HCl is typically sufficient to ensure complete conversion.
-
Upon addition of the HCl solution, the hydrochloride salt should precipitate as a white solid.
-
Continue stirring the mixture for an additional 30-60 minutes at room temperature to ensure complete precipitation.
-
Cool the mixture in an ice bath for 15-30 minutes to maximize the yield of the precipitated salt.
-
Collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl or unreacted starting material.
-
Dry the hydrochloride salt under vacuum in a desiccator to remove any residual solvent.
-
Store the stable, crystalline hydrochloride salt in a tightly sealed amber glass vial at room temperature or in a desiccator.
Caption: Workflow for hydrochloride salt formation.
Data Summary: Storage Recommendations
| Storage Form | Temperature | Atmosphere | Light Condition | Recommended Duration | Stability Rationale |
| Free Base | ≤ -20°C | Inert Gas (Ar or N₂) | Dark (Amber Vial) | Short to Medium Term (Weeks to Months) | Low temperature and inert atmosphere reduce the rate of oxidation. |
| Hydrochloride Salt | Room Temperature | Ambient | Dark (Amber Vial) | Long Term (Months to Years) | The ionic salt form is inherently more stable and less susceptible to oxidation and photodegradation. |
References
-
Highly Chemically Stable MOFs with Trifluoromethyl Groups: Effect of Position of Trifluoromethyl Groups on Chemical Stability. Inorganic Chemistry. [Link]
-
Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. SID. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Degradation of benzylamines during chlorination and chloramination. RSC Publishing. [Link]
-
Chemical Storage. University of North Texas Health Science Center. [Link]
-
Oxidation of Amines by Flavoproteins. PMC - NIH. [Link]
-
Amine - Reactions, Synthesis, Properties. Britannica. [Link]
-
Oxidation of primary, secondary and tertiary amines. ResearchGate. [Link]
-
Principles of Inert Atmosphere Storage. ResearchGate. [Link]
-
Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. [Link]
-
MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. [Link]
-
Photodegradation of aromatic amines by Ag-Tio2 photocatalyst. University of Isfahan. [Link]
-
How do you store chemicals in inert gas?. Sciencemadness.org. [Link]
-
Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. [Link]
-
Converting to the hydrochloric salt for storage?. Sciencemadness Discussion Board. [Link]
-
List of aromatic amines used in this study and the efficiency of their... ResearchGate. [Link]
-
Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry. Reddit. [Link]
-
Trifluoromethyl group. Wikipedia. [Link]
-
Amines-Part 8-Chemical Properties 2-Oxidation. YouTube. [Link]
-
Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. ACS Publications. [Link]
-
Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. ResearchGate. [Link]
-
Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. PMC - NIH. [Link]
-
What is the best way to convert my amine compound from the free amine into the salt form HCl?. ResearchGate. [Link]
-
Thermal oxidation of poly(dicyclopentadiene) - Effect of phenolic and hindered amine stabilizers. Archimer. [Link]
-
The Art of Stabilization. IEA SHC. [Link]
-
Effects of Amine and Phenolic Based Antioxidants on the Stability of Babassu Biodiesel Using Rancimat and Differential Scanning Calorimetry Techniques. ACS Publications. [Link]
-
Mechanism of action of amine-type antioxidants at temperatures above 110 °C. ResearchGate. [Link]
-
Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. PubMed. [Link]
-
Phenols and aromatic amines as thermal stabilizers in polyolefin processing. ResearchGate. [Link]
-
Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. ResearchGate. [Link]
-
What can be the reason of degradation of the product obtained after benzylation of 4-chloropyrimidine or 9-chloroacrdine using benzyl amine?. ResearchGate. [Link]
-
Benzalkonium chloride. Wikipedia. [Link]
-
Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Oreate AI Blog. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ris.ui.ac.ir [ris.ui.ac.ir]
- 12. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System - Oreate AI Blog [oreateai.com]
- 14. researchgate.net [researchgate.net]
- 15. Sciencemadness Discussion Board - How do you store chemicals in inert gas? - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. safety.fsu.edu [safety.fsu.edu]
- 17. researchgate.net [researchgate.net]
Troubleshooting 19F NMR Signal Interpretation for Complex Molecules: A Technical Guide
Introduction
Welcome to the Technical Support Center for 19F Nuclear Magnetic Resonance (NMR) Spectroscopy. As a Senior Application Scientist, I understand that while 19F NMR is a powerful tool in modern research—owing to fluorine's 100% natural abundance, high sensitivity, and expansive chemical shift range—interpreting the spectra of complex molecules can be a significant challenge.[1][2][3][4] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies and answers to frequently encountered problems. Here, we move beyond simple procedural lists to explain the underlying causality, ensuring that every experimental choice is a step toward a validated, trustworthy result.
Part 1: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions encountered during 19F NMR experiments.
Q1: Why is my 19F NMR signal unexpectedly broad?
Broad signals in 19F NMR can arise from several factors. One common cause is chemical or conformational exchange occurring on the NMR timescale. If your molecule is flexible or participating in an equilibrium, the fluorine nucleus may be sampling multiple environments, leading to signal broadening. Another possibility is the presence of paramagnetic impurities in your sample, which can significantly shorten relaxation times and broaden signals. Additionally, for large molecules or in viscous solvents, slow molecular tumbling can lead to efficient transverse relaxation (short T2), resulting in broader lines.[5]
Q2: My 19F chemical shift is not what I predicted. What could be the cause?
The chemical shift of 19F is exceptionally sensitive to its electronic environment, more so than 1H.[1][5] Several factors can cause deviations from expected values:
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly alter the electron density around the fluorine nucleus, causing substantial shifts.[1][6][7][8]
-
Intermolecular Interactions: Hydrogen bonding, dipole-dipole interactions, or aggregation can all influence the local environment and, consequently, the chemical shift.[1]
-
Temperature and pH: Variations in temperature or the pH of your sample can alter molecular conformation or protonation states, leading to shifts in the 19F signal.[1]
-
Referencing Issues: Incorrect referencing is a common source of error. Ensure you are using a consistent and appropriate referencing method.[9][10]
Q3: How can I improve the poor signal-to-noise (S/N) ratio in my spectrum?
A low S/N ratio can be addressed by several means. The most straightforward approach is to increase the number of scans, as S/N is proportional to the square root of the number of scans. Optimizing acquisition parameters, such as the pulse angle and relaxation delay, is also crucial. For quantitative results, a longer relaxation delay (5-7 times the longest T1) is necessary to allow for full magnetization recovery.[11][12] Sample concentration is another key factor; increasing the amount of your analyte will directly improve the signal intensity.
Q4: What is the best approach for a spectrum with many fluorine signals?
For complex molecules with multiple fluorine environments, one-dimensional spectra can become crowded and difficult to interpret due to signal overlap. In such cases, two-dimensional (2D) NMR techniques are invaluable.[2][13][14] Experiments like 1H-19F HETCOR can help assign fluorine signals by correlating them to nearby protons. For molecules with multiple fluorine atoms, 19F-19F COSY or TOCSY experiments can reveal through-bond scalar couplings between different fluorine nuclei, aiding in the elucidation of the molecular structure.[13]
Q5: I'm observing unexpected splitting in my 19F signals. What does this mean?
Unexpected splitting, or coupling, arises from through-bond interactions between the 19F nucleus and other NMR-active nuclei.[4] Besides the expected couplings to nearby protons (2JHF, 3JHF), long-range couplings (4JHF or even 5JHF) are common in 19F NMR.[4] You may also be observing couplings to other heteronuclei like 13C, 31P, or even other 19F nuclei if there are multiple fluorine atoms in your molecule.[11] These coupling patterns, while complex, provide rich structural information.
Part 2: In-Depth Troubleshooting Guides
This section offers detailed, step-by-step solutions to more complex challenges in 19F NMR signal interpretation.
Guide 1: Resolving Poor Signal-to-Noise and Broad Lineshapes
-
Problem: You are struggling with an extremely low signal-to-noise ratio, making it difficult to detect your signal, or your peaks are broad and poorly resolved.
-
Probable Causes: This issue can stem from low sample concentration, suboptimal acquisition parameters, the presence of paramagnetic impurities, or dynamic processes like chemical exchange.
-
Step-by-Step Solutions:
-
Optimize Sample Preparation:
-
Concentration: If possible, increase the concentration of your analyte.
-
Solvent: Ensure your sample is fully dissolved in a suitable deuterated solvent.
-
Purity: Remove any particulate matter by filtering your sample into the NMR tube. If paramagnetic impurities are suspected (e.g., from residual metal catalysts), consider adding a chelating agent like EDTA or purifying the sample further.
-
-
Optimize Acquisition Parameters:
-
Pulse Width Calibration: Accurately calibrate the 90° pulse width for your sample. An incorrect pulse angle will lead to suboptimal signal excitation.
-
Relaxation Delay (d1): The relaxation delay between scans is critical. For many 19F nuclei, the spin-lattice relaxation time (T1) can be long. A short relaxation delay will saturate the signal, leading to a significant loss in intensity. As a starting point, use a delay of at least 5 times the estimated T1. If T1 is unknown, a value of 1-2 seconds is a reasonable starting point for small molecules, but be prepared to increase it.
-
Number of Scans (nt): Increase the number of scans to improve the S/N ratio. Remember that a four-fold increase in scans is required to double the S/N.
-
-
| Parameter | Recommended Starting Value | Rationale |
| Pulse Angle | 90° | Maximizes signal for a single scan. |
| Acquisition Time (aq) | 1-2 seconds | Should be long enough to capture the entire FID. |
| Relaxation Delay (d1) | 5 x T1 (or 1-2 s) | Allows for full relaxation of magnetization.[11] |
| Number of Scans (nt) | 16 (increase as needed) | Improves S/N by the square root of nt. |
Guide 2: Deconvoluting Complex Coupling Patterns
-
Problem: Your 19F spectrum displays overlapping multiplets and complex splitting patterns that are difficult to interpret.
-
Probable Causes: This is common in molecules with multiple fluorine atoms and/or protons in close proximity, leading to numerous J-couplings (H-F, F-F, C-F, etc.).[4][11]
-
Step-by-Step Solutions:
-
Proton Decoupling: The simplest first step is to acquire a proton-decoupled 19F spectrum. This will remove all H-F couplings, simplifying the spectrum to only show F-F couplings (if present). For quantitative experiments, use inverse-gated decoupling to avoid the Nuclear Overhauser Effect (NOE).[11]
-
Employ 2D NMR Techniques: When dealing with multiple fluorine environments, 2D NMR is often necessary.
-
1H-19F HETCOR (Heteronuclear Correlation): This experiment correlates 19F signals with their directly attached or nearby protons, providing invaluable information for assigning fluorine resonances.[13]
-
19F-19F COSY (Correlation Spectroscopy): If your molecule has multiple, non-equivalent fluorine atoms, a 19F-19F COSY spectrum will show cross-peaks between fluorine nuclei that are scalar-coupled to each other. This is a powerful tool for tracing out the fluorine spin systems within your molecule.
-
19F-19F TOCSY (Total Correlation Spectroscopy): This experiment is similar to COSY but reveals correlations between a given fluorine and all other fluorines in the same spin system, not just its direct coupling partners.
-
-
Spectral Simulation: For very complex spectra, simulation software can be a useful aid. By inputting estimated chemical shifts and coupling constants, you can generate a theoretical spectrum to compare with your experimental data. Adjusting the parameters to achieve a good match can help you extract the correct values.
-
Caption: Decision workflow for selecting 2D NMR experiments.
Guide 3: Addressing Chemical Shift Artifacts and Environmental Effects
-
Problem: You observe significant and unexpected variations in 19F chemical shifts between experiments or when compared to literature values.
-
Probable Causes: The high sensitivity of 19F chemical shifts to the local environment means that solvent, pH, temperature, and intermolecular interactions can all cause significant shifts.[1][6][8][15]
-
Step-by-Step Solutions:
-
Standardize Referencing: Inconsistent referencing is a major source of apparent chemical shift variation.
-
Internal vs. External Referencing: Whenever possible, use a stable internal reference compound.[9][10] External referencing can be prone to susceptibility artifacts. For aqueous samples, trifluoroacetic acid (TFA) or 4-(trifluoromethyl)benzenesulfonic acid are common choices, but their chemical shifts can be pH-dependent.[10]
-
IUPAC Recommendation: The primary reference for 19F NMR is CFCl3 at 0 ppm.[5] Modern spectrometers typically use indirect referencing to the deuterium lock signal, which is calibrated against a primary standard. However, this can still be subject to sample-to-sample variations.[9]
-
-
Systematic Investigation of Environmental Factors:
-
Solvent Screening: If you suspect solvent effects, acquire spectra in a few different deuterated solvents with varying polarities (e.g., CDCl3, Acetone-d6, DMSO-d6, D2O). This can help you understand the sensitivity of your molecule's 19F chemical shifts to the solvent environment.
-
Temperature Titration: Acquire a series of spectra at different temperatures to see if the chemical shifts are temperature-dependent. This can indicate conformational changes or shifts in an equilibrium.
-
pH Titration: For samples in aqueous buffers, small changes in pH can significantly alter the protonation state of your molecule or buffer components, leading to changes in the 19F chemical shifts. Acquiring spectra at a range of pH values can reveal this dependence.
-
-
| Solvent | Typical Effect on 19F Chemical Shift | Rationale |
| Cyclohexane | Upfield shift (more shielded) | Non-polar, minimal interaction. |
| Chloroform | Moderate shift | Can participate in weak hydrogen bonding. |
| Acetone | Downfield shift (deshielded) | Polar aprotic, strong dipole interactions.[8] |
| DMSO | Significant downfield shift | Highly polar, strong dipole interactions.[8] |
digraph "Chemical_Shift_Factors" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", fontcolor="#202124"];center [label="19F Chemical Shift", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Solvent Polarity &\nH-Bonding"]; temp [label="Temperature"]; ph [label="pH / Protonation State"]; binding [label="Intermolecular\nInteractions"];
solvent -> center; temp -> center; ph -> center; binding -> center; }
Caption: Factors influencing the 19F chemical shift.
Part 3: Advanced Topics & Best Practices
-
Quantitative 19F NMR (qNMR): For accurate quantification, ensure complete relaxation of the 19F nuclei by using a relaxation delay of at least 7 times the longest T1.[12] Use a calibrated 90° pulse and ensure that both your analyte and a certified internal standard are within the linear excitation range of the pulse.[16] The signal used for quantification should be free from overlap with other signals.[17]
-
Referencing 19F NMR Spectra: The choice of a reference standard is critical. An ideal reference should be chemically inert, soluble in the same solvent as your analyte, and have a single, sharp resonance that does not overlap with your signals of interest.[9][10] While many compounds have been proposed, there is no single universal reference.[9] It is crucial to report your referencing method clearly in any publications.
References
- C. H. Dungan, J. R. Van Wazer. (1970). Compilation of Reported F19 NMR Chemical Shifts, 1951 to Mid-1967. Wiley-Interscience.
-
Drašar, P., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2851–2860. Available at: [Link]
-
Drašar, P., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. Available at: [Link]
-
Wang, L., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry, 95(5), 2897–2903. Available at: [Link]
-
University of Wisconsin-Madison. 19F NMR Reference Standards. Retrieved from [Link]
-
European Network of Forensic Science Institutes (ENFSI). (2019). GUIDELINE FOR qNMR ANALYSIS. Retrieved from [Link]
-
Ruiz-Cabello, J., et al. (2014). New Frontiers and Developing Applications in 19F NMR. NMR in Biomedicine, 27(1), 2–14. Available at: [Link]
-
Bühl, M., et al. (2005). The 19F NMR shifts are not a measure for the nakedness of the fluoride anion. ResearchGate. Available at: [Link]
-
Isbester, P. K., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12933–12943. Available at: [Link]
-
UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. UC Santa Barbara Chemistry and Biochemistry. Retrieved from [Link]
-
University of Cambridge. Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Gerig, J. T. (2003). Applications of 19F multidimensional NMR. Concepts in Magnetic Resonance Part A, 19A(2), 83–105. Available at: [Link]
-
Isbester, P. K., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12933–12943. Available at: [Link]
-
NMR Core Facility, University of Missouri. 19Flourine NMR. Retrieved from [Link]
-
Yamaoka, K., et al. (2022). 19F chemical library and 19F-NMR for a weakly bound complex structure. MedChemComm, 13(5), 903–910. Available at: [Link]
-
Various Authors. (2024). How to interpret the 19F NMR spectra. Quora. Retrieved from [Link]
-
Drašar, P., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]
-
Jelier, B. J., et al. (2019). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Available at: [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from [Link]
-
Stern, E. S., et al. (2022). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. International Journal of Molecular Sciences, 23(19), 11804. Available at: [Link]
-
Various Authors. (2012). In 19F NMR why are some of the signals contained in the negative region?. ResearchGate. Retrieved from [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]
-
UC Santa Barbara. F19 detection. UC Santa Barbara Chemistry and Biochemistry. Retrieved from [Link]
-
MDPI. Special Issue : Application of NMR Spectroscopy in Biomolecules. International Journal of Molecular Sciences. Retrieved from [Link]
-
Pomerantz, J. L. (2020). A beginner's guide to 19F NMR and its role in drug screening. Progress in Nuclear Magnetic Resonance Spectroscopy, 116, 1–13. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. emerypharma.com [emerypharma.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. learning.sepscience.com [learning.sepscience.com]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Technical Support Center: Optimizing Flash Column Chromatography for Purifying Polar Benzylamines
Welcome to the Technical Support Center for optimizing the purification of polar benzylamines via flash column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-recalcitrant compounds. As basic molecules, polar benzylamines present a unique set of purification hurdles, primarily due to their strong interactions with the acidic surface of standard silica gel. This can lead to a host of issues including poor resolution, significant peak tailing, and even irreversible adsorption of the target compound.
This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these challenges effectively. The methodologies and explanations provided herein are grounded in established chromatographic principles and validated through extensive field application.
Troubleshooting Guide: Common Issues and Step-by-Step Solutions
This section addresses the most frequently encountered problems during the flash chromatography of polar benzylamines and offers systematic solutions.
Problem 1: Severe Peak Tailing and Poor Resolution
Symptoms: Your benzylamine elutes as a broad, asymmetrical peak, often co-eluting with impurities. This is the most common issue, arising from the strong acid-base interaction between the basic amine and the acidic silanol groups on the silica surface.[1][2]
Causality: The interaction between the basic benzylamine and acidic silanol groups on the silica gel surface leads to a secondary, non-ideal retention mechanism.[2] This causes some molecules of the analyte to be retained longer than others, resulting in a "tailing" effect on the chromatogram.
-
Mobile Phase Modification with a Basic Additive:
-
Action: Incorporate a small percentage of a basic modifier, such as triethylamine (TEA) or ammonia, into your eluent system.[2] A typical starting concentration is 0.5-2% (v/v) TEA.
-
Rationale: The basic additive will compete with your benzylamine for the acidic sites on the silica gel, effectively "masking" them and allowing your compound to elute more symmetrically.[1][2]
-
Protocol:
-
Prepare your chosen mobile phase (e.g., ethyl acetate/hexanes).
-
Add 0.5-2% triethylamine to the mobile phase mixture.
-
Equilibrate your column with this modified mobile phase for at least 3-5 column volumes before loading your sample.
-
-
-
Silica Gel Deactivation:
-
Action: Pre-treat, or "deactivate," the silica gel with triethylamine before running the column.[3][4][5]
-
Rationale: This method neutralizes the acidic sites on the silica surface prior to introducing your sample, which can be more effective than simply adding a modifier to the mobile phase.[3][4]
-
Protocol for Deactivating Silica Gel with Triethylamine:
-
Prepare your column with silica gel as you normally would.
-
Prepare a flushing solvent of your chosen mobile phase containing 1-3% triethylamine.[3][4]
-
Flush the column with 1-2 column volumes of this triethylamine-containing solvent.[4]
-
Next, flush the column with 1-2 column volumes of your mobile phase without triethylamine to remove any excess, unadsorbed TEA.[4]
-
Your column is now deactivated and ready for your sample.
-
-
-
Consider an Alternative Stationary Phase:
-
Action: If mobile phase modification and silica deactivation do not yield the desired results, consider using a different stationary phase.
-
Options:
-
Amine-functionalized silica: This stationary phase has amine groups covalently bonded to the silica surface, creating a more basic environment and minimizing interactions with basic analytes.[2]
-
Basic Alumina: Alumina is generally more basic than silica gel and can be an excellent alternative for the purification of basic compounds.
-
Reversed-Phase (C18) Silica: For highly polar benzylamines, reversed-phase chromatography can be a powerful tool. In this mode, the stationary phase is nonpolar, and a polar mobile phase is used.
-
-
Visualizing the Problem: The Mechanism of Peak Tailing
Sources
preventing decomposition of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine during workup
Welcome to the technical support center for handling (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for preventing decomposition during experimental workups.
Introduction
This compound is a substituted primary benzylic amine. While the methoxy (-OCH3) and trifluoromethoxy (-OCF3) groups on the aromatic ring are generally robust, the primary benzylic amine moiety is susceptible to specific degradation pathways under common workup conditions.[1][2] The primary challenges arise from its basicity and susceptibility to oxidation. This guide provides a series of troubleshooting FAQs and detailed protocols to ensure the stability and purity of your final compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is significantly lower than expected after purification. What is the most likely cause?
A1: The most probable causes for significant yield loss during the workup of this primary benzylic amine are:
-
Aerobic Oxidation: Benzylic amines are notoriously prone to oxidation by atmospheric oxygen, which converts the amine to the corresponding imine.[3][4] This process can be accelerated by heat, the presence of metal catalysts, or prolonged exposure to air during the workup.[5][6]
-
Degradation on Silica Gel: Standard silica gel is acidic due to the presence of surface silanol (Si-OH) groups. These acidic sites can strongly adsorb the basic amine, leading to significant streaking, poor recovery, and, most critically, catalyzed decomposition on the column.[7][8][9]
Q2: What is the primary decomposition pathway I should be concerned about?
A2: The main decomposition route is the oxidation of the primary amine to an imine, which can subsequently hydrolyze or polymerize, leading to a complex mixture of impurities and loss of the desired product. The benzylic position is particularly activated towards this oxidative pathway.[3][10][11]
Diagram: Primary Decomposition Pathway
Caption: Oxidation of the benzylic amine to an unstable imine.
Q3: I suspect my product is degrading during the aqueous acid-base extraction. How can I perform this safely?
A3: Acid-base extraction is a powerful purification technique for amines, but it must be performed with care.[12][13][14] The goal is to protonate your basic amine, making it water-soluble and separating it from neutral organic impurities.[15]
Key Considerations:
-
Avoid Strong, Hot Bases: When neutralizing the acidic extract to recover your amine, avoid using concentrated or hot solutions of NaOH, as this can sometimes promote side reactions.
-
Minimize Time: Do not let your compound sit in strongly acidic or basic aqueous solutions for extended periods.
-
Work Cold: Perform extractions using an ice bath to minimize the rate of any potential degradation reactions.
A detailed, recommended protocol for a gentle acid-base wash is provided in the "Protocols" section below.
Q4: My amine streaks badly on the TLC plate and I get very low recovery from my silica gel column. What are my options?
A4: This is a classic problem when purifying basic compounds on acidic silica gel.[8] You have several excellent alternatives:
-
Neutralize the Silica Gel: Add a small amount of a volatile tertiary amine, typically 0.5-2% triethylamine (Et3N), to your chromatography eluent (e.g., Hexane/Ethyl Acetate). The triethylamine will compete for the acidic sites on the silica, allowing your product to elute cleanly without streaking or decomposition.[7]
-
Use a Different Stationary Phase: If neutralization is insufficient, switch to a more inert or a basic stationary phase.
-
Basic Alumina: A good alternative, but be sure to use Brockmann activity II or III, as highly activated alumina can also cause degradation.
-
Amine-Functionalized Silica: Columns pre-packed with amino-functionalized silica are commercially available and provide an excellent, inert surface for purifying basic amines.[8]
-
-
Avoid Column Chromatography: If your crude product is relatively clean, consider alternative purification methods like crystallization (as a salt) or a simple filtration through a "plug" of deactivated silica instead of a full column.
Troubleshooting Summary Table
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low overall yield after workup | Air oxidation during extraction or solvent removal. | Work under an inert atmosphere (N2/Ar); use degassed solvents; remove solvent at low temperature. |
| Multiple new spots on TLC after column | Decomposition on acidic silica gel. | Add 1-2% triethylamine to the eluent; switch to basic alumina or amine-functionalized silica.[7][8] |
| Product streaks on TLC/column | Strong interaction of the basic amine with acidic silanol groups. | Add 1-2% triethylamine to the eluent.[7] |
| Formation of a baseline "smudge" | Possible polymerization or irreversible binding to the column. | Use a less-activated stationary phase; purify quickly using a short column ("flash" chromatography). |
| Product turns yellow/brown on standing | Air oxidation of the purified amine. | Store the final product under an inert atmosphere, protected from light, and preferably refrigerated. |
Detailed Experimental Protocols
Protocol 1: Gentle Acid-Base Extraction
This protocol is designed to isolate the basic amine product from neutral or acidic organic impurities while minimizing the risk of decomposition.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Initial Wash (Optional): If acidic impurities are present, first wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Acidic Extraction (Work Cold):
-
Chill the separatory funnel containing your organic solution in an ice bath.
-
Add an equal volume of a cold, dilute acid. A 1 M solution of citric acid is an excellent choice as it is milder than HCl. Alternatively, use cold 1 M HCl.
-
Shake the funnel gently, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer (which now contains your protonated amine salt) into a chilled flask.
-
Repeat the extraction on the organic layer 1-2 more times with fresh, cold acid to ensure complete recovery. Combine all aqueous extracts.
-
-
Back-Extraction (Optional): Wash the combined acidic aqueous extracts once with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Liberating the Free Amine:
-
Place the flask containing the acidic aqueous extracts in an ice bath and stir.
-
Slowly add a cold base, such as 1 M NaOH or saturated NaHCO3, until the solution is basic (pH > 9, check with pH paper). Your deprotonated amine will likely precipitate or form an oily layer.
-
-
Final Extraction:
-
Extract the now-basic aqueous solution 3 times with a fresh organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na2SO4).
-
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporator) at a low temperature (<30°C). Once the bulk of the solvent is removed, break the vacuum with an inert gas like nitrogen or argon.
Protocol 2: Flash Chromatography on Deactivated Silica
This method prevents on-column degradation by neutralizing the silica gel.
-
Prepare the Eluent: Choose an appropriate solvent system based on TLC analysis (e.g., 80:20 Hexane:Ethyl Acetate). To this solvent system, add 1% triethylamine by volume (e.g., 10 mL of Et3N for every 1 L of eluent).
-
Pack the Column: Pack the flash chromatography column using the triethylamine-containing eluent. Ensure the silica is fully wetted and equilibrated.
-
Load the Sample: Dissolve your crude product in a minimal amount of the organic solvent. For best results, pre-adsorb the crude material onto a small amount of silica gel, allow the solvent to evaporate, and load the resulting dry powder onto the top of the column.
-
Elution: Run the column as you normally would, collecting fractions and monitoring by TLC. The presence of triethylamine should result in a much cleaner separation with symmetrical spots.
-
Workup of Fractions: Combine the pure fractions. The triethylamine is volatile and will be removed along with the eluent during solvent evaporation on a rotary evaporator.
Workup Strategy Decision Flowchart
This diagram helps in selecting the appropriate purification strategy based on the initial purity of the crude product.
Caption: Decision tree for selecting a purification method.
References
- Selective Aerobic Oxidation of Benzyl Amines. (n.d.). Advances in Engineering.
-
Ghosh, M., et al. (2018). Ferrocenium Promoted Oxidation of Benzyl Amines to Imines Using Water as the Solvent and Air as the Oxidant. ACS Sustainable Chemistry & Engineering. [Link]
-
An, Y., et al. (2021). An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide. RSC Advances. [Link]
-
Kim, J., et al. (2015). Aerobic Oxidation of Benzylic Carbons Using a Guanidine Base. Molecules. [Link]
-
Al-Huniti, M. H., et al. (2018). Protolytic defluorination of trifluoromethyl-substituted arenes. Journal of Fluorine Chemistry. [Link]
-
Synthesis of benzylic amines. (n.d.). Organic Chemistry Portal. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules. [Link]
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Winter, M. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry. [Link]
-
Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024). Molecules. [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. (2021). Molecules. [Link]
-
How to isolate Imine by column chromatography?. (2016). ResearchGate. [Link]
-
Amine column degradation. (2009). Chromatography Forum. [Link]
-
Ways of crashing out amines. (2018). Reddit. [Link]
- a–d) Primary amination of allylic and benzylic C−H bonds, biocatalysed... (n.d.).
-
Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. [Link]
-
Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. (2025). ResearchGate. [Link]
-
(2-(Trifluoromethoxy)phenyl)methanamine. (n.d.). PubChem. [Link]
-
Enzymatic Primary Amination of Benzylic and Allylic C(sp3)–H Bonds. (2020). ACS Publications. [Link]
-
Design an acid–base extraction scheme to separate a mixture of the basic amine N,N-dimethylaniline and naphthalene. (2024). Pearson. [Link]
- Supporting Inform
-
Primary Benzylic Amines via Copper-Catalyzed Benzylic C(sp3)–H Carbamation. (n.d.). Thieme Chemistry. [Link]
-
What compounds are unstable in a silica gel column (chromatography). (2016). Reddit. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. advanceseng.com [advanceseng.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N -hydroxyimide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10475B [pubs.rsc.org]
- 6. Aerobic Oxidation of Benzylic Carbons Using a Guanidine Base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Workup [chem.rochester.edu]
- 14. Design an acid–base extraction scheme to separate a mixture of th... | Study Prep in Pearson+ [pearson.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Exotherms in Amination Reactions at Scale
Welcome to the technical support center for managing exothermic amination reactions. This guide is designed for researchers, scientists, and drug development professionals who are scaling up amination processes. Our goal is to provide you with the technical knowledge and practical troubleshooting advice needed to ensure process safety, control, and efficiency. Amination reactions are a cornerstone of modern synthesis but are frequently associated with significant heat release.[1] Understanding and controlling this exotherm is not just a matter of optimizing yield; it is a critical safety imperative to prevent runaway reactions.[1][2][3][4][5][6][7]
This resource is structured to address your needs proactively, from foundational FAQs to in-depth troubleshooting guides for when things go wrong.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding exothermic amination reactions.
Q1: What makes amination reactions so exothermic?
A1: The exothermicity of amination reactions stems from the high energy released upon the formation of strong carbon-nitrogen (C-N) and, in many cases, hydrogen-halogen or other stable bonds, which is significantly greater than the energy required to break the initial bonds of the reactants. The specific heat of reaction (ΔHrxn) is a quantitative measure of this energy release and is a critical parameter to determine before any scale-up activities.[8][9] Common amination types like reductive amination, Buchwald-Hartwig coupling, and nucleophilic aromatic substitution (SNAr) all involve the formation of very stable bonds, leading to significant heat evolution.
Q2: What is a "runaway reaction" and why is it a major concern with amination?
A2: A runaway reaction is a thermally uncontrolled event where the rate of heat generation from the reaction exceeds the rate of heat removal from the reactor.[3] This creates a dangerous feedback loop: the temperature increases, which exponentially accelerates the reaction rate, leading to an even faster rate of heat and, potentially, gas generation.[3] This can result in a rapid increase in temperature and pressure, potentially exceeding the reactor's limits and leading to vessel rupture, explosion, and the release of hazardous materials.[3][4][5][6][7] Amination reactions are a known risk factor for runaways due to their often high exothermicity and rapid kinetics, especially if reactant accumulation occurs.[1][4][5][6][7]
Q3: What is the single most important safety measure I can take when scaling up an exothermic amination?
A3: The single most critical measure is to avoid batch processing where all reactants are charged at the beginning . Instead, adopt a semi-batch approach .[10][11][12][13] In a semi-batch process, one or more reactive components are added gradually to the reactor over time.[10][11] This strategy is inherently safer because it limits the amount of unreacted material present at any given moment, thereby controlling the instantaneous potential for heat generation and preventing a runaway scenario.[12] The rate of addition becomes the primary tool for controlling the rate of reaction and, consequently, the rate of heat release.[10][14]
Q4: How do I determine the heat of reaction for my specific process?
A4: The most reliable method is through Reaction Calorimetry (RC) .[15][16][17] Instruments like the RC1e or similar heat flow calorimeters measure the heat evolved from the reaction under controlled, process-like conditions.[15][16][18] This data is essential for safe scale-up as it provides the total heat of reaction, the heat flow profile over time, and the maximum heat output, which are used to calculate the required cooling capacity of the plant reactor.[15][16] If calorimetry is unavailable, estimations can be made from literature values for similar reactions or calculated from standard heats of formation, but these methods carry significant uncertainty and should be treated with caution.[9][19][20]
Q5: How does my choice of solvent impact exotherm management?
A5: Solvent selection is a critical control strategy.[21][22] An ideal solvent for an exothermic process should have:
-
High Heat Capacity: The ability to absorb significant amounts of heat with only a small increase in temperature.[22]
-
Appropriate Boiling Point: A boiling point high enough to allow the reaction to proceed at a reasonable rate but low enough to act as a safety barrier. If the temperature approaches the solvent's boiling point, the excess energy will be consumed as latent heat of vaporization (reflux cooling), providing a powerful passive cooling mechanism.
-
Good Thermal Conductivity: To facilitate efficient heat transfer from the reaction mass to the reactor jacket.
-
Process Compatibility: It must also be suitable for the reaction chemistry, product isolation, and meet regulatory requirements.
Section 2: Troubleshooting Guides
This section provides structured guidance for specific problems you may encounter during scale-up.
Guide 1: Poor Temperature Control & Excursions
Symptom: The reactor temperature consistently overshoots the setpoint during reagent addition, or you experience unexpected temperature spikes.
Potential Causes & Solutions:
| Potential Cause | Underlying Logic (Why it happens) | Troubleshooting & Solution |
| Reagent Addition Rate is Too High | The rate of heat generation from the reaction is exceeding the reactor's cooling capacity. The cooling system simply cannot remove the heat as fast as it is being produced. | Immediate Action: Stop the reagent feed. Solution: Reduce the addition rate. Use reaction calorimetry data to calculate the Maximum Dosing Rate that your reactor can handle based on its heat transfer coefficient (U), heat transfer area (A), and the temperature difference between the reactor and the cooling jacket (ΔT).[23] |
| Inadequate Mixing / Agitation | Poor mixing creates localized "hot spots" where the concentration of reactants is high, leading to a much faster, localized reaction rate and heat generation.[24] These hot spots are not detected by the temperature probe until they disperse, causing a sudden temperature spike. | Action: Ensure the agitator is running at an appropriate speed and that the design (e.g., pitch blade, retreat curve) is suitable for the viscosity and geometry of your reaction mass. Use multiple temperature probes if possible to detect non-uniform temperature distribution.[25] |
| Fouling on Reactor Walls | A layer of solid material (fouling) on the interior of the reactor wall acts as an insulator, drastically reducing the efficiency of heat transfer to the cooling jacket.[26] | Action: If possible, visually inspect the reactor interior. Solution: Implement a robust reactor cleaning protocol between batches. Consider using glass-lined reactors which are less prone to fouling for some processes.[26] |
| Cooling System Malfunction | The cooling system itself may be underperforming due to issues like low coolant flow rate, incorrect coolant temperature, or faulty control valves.[25][27] | Action: Verify the functionality of the cooling system. Check coolant supply temperature, pump operation, and valve positions.[27] Calibrate temperature sensors regularly to ensure accurate readings.[25] |
Guide 2: Runaway Reaction Scenario
Symptom: A rapid, uncontrolled increase in reactor temperature and pressure. Alarms are sounding.
THIS IS AN EMERGENCY. FOLLOW YOUR SITE'S EMERGENCY PROTOCOL IMMEDIATELY.
Root Cause Analysis (Post-Incident):
A runaway reaction is almost always the result of a failure in one or more layers of protection. A thorough incident investigation is critical.[4][5][6][7]
Diagram: The Swiss Cheese Model of Runaway Reactions
This model illustrates how accidents happen when holes in multiple layers of defense line up.
Caption: Layers of protection can fail, leading to a runaway reaction.
Common Investigation Pathways:
-
Review the Basis of Safety: Was the process design fundamentally safe?[2]
-
Was reaction calorimetry performed? Was the data interpreted correctly?[15][17]
-
Was a semi-batch process used?[12] If so, did reactant accumulation occur? Accumulation happens when the rate of addition is faster than the rate of consumption, creating a hidden batch of unreacted material that can fuel a runaway.[12]
-
-
Analyze Process Control & Equipment Failure:
-
Log all process data (temperature, pressure, addition rates, valve positions) leading up to the event.
-
Was there a failure in the cooling system, agitation, or a sensor?[4][24] A case study from Synthron, LLC, highlights how an improper scale-up combined with exceeding the cooling capacity led to a catastrophic failure.[6][7]
-
-
Evaluate Human Factors:
Section 3: Key Experimental Protocols
Protocol 1: Determining Adiabatic Temperature Rise via Reaction Calorimetry
This protocol provides a conceptual workflow for using a reaction calorimeter to obtain critical safety data.
Objective: To determine the total heat of reaction (ΔHrxn) and calculate the Maximum Temperature of the Synthesis Reaction (MTSR) or adiabatic temperature rise (ΔTad). This value tells you how hot the reaction mixture would get if all cooling were lost.
Workflow:
-
Setup & Calibration:
-
Assemble the calorimeter (e.g., Mettler-Toledo RC1e) according to the manufacturer's instructions.
-
Perform a solvent heat capacity calibration to accurately measure the heat absorbed by the system.
-
-
Charge Initial Reagents:
-
Charge the reactor with the initial starting material and solvent, mimicking the planned large-scale process.
-
Establish thermal equilibrium at the desired starting temperature.
-
-
Controlled Dosing:
-
Add the limiting reagent via a calibrated pump at a pre-determined, slow rate. This simulates the semi-batch addition.
-
The instrument's software will continuously measure the temperature difference between the reactor (Tr) and the jacket (Tj) and calculate the real-time heat flow.
-
-
Data Acquisition:
-
Record the heat flow (Qr) throughout the entire addition and for a period afterward to ensure the reaction has gone to completion. .
-
-
Calculation & Analysis:
-
Integrate the heat flow curve over time to get the total heat of reaction (Q_total in Joules).
-
Calculate the molar heat of reaction: ΔHrxn = Q_total / moles of limiting reagent.
-
Calculate the adiabatic temperature rise: ΔTad = Q_total / (m * Cp) , where 'm' is the total mass of the final reaction mixture and 'Cp' is its specific heat capacity.[15]
-
Diagram: Reaction Calorimetry Workflow
Caption: Workflow for obtaining critical safety data using reaction calorimetry.
References
-
A Checklist for Inherently Safer Chemical Reaction Process Design and Operation. (2004). AIChE. [Link]
-
Troubleshooting CSTR Reactor Problems: A Guide. (2025). Zhanghua - Filter Dryer. [Link]
-
Control Strategies For Managing Exothermic Reactions In Flow. (2025). Patsnap Eureka. [Link]
-
What is the difference between batch and Semibatch reactor?. (2024). KNIKBIO. [Link]
-
Best Practices for Working with Chemical Reactions in the Lab. (2025). Lab Manager. [Link]
-
How Do You Troubleshoot Problems in A Steel Reactor?. (2024). Achieve Chem. [Link]
-
Reactor Troubleshooting and Solutions. (2024). Jinzong Machinery. [Link]
-
Semibatch reactor. (n.d.). Wikipedia. [Link]
-
The protection of reactors containing exothermic reactions: an HSE view. (n.d.). IChemE. [Link]
-
How to solve the failure of the automatic temperature control system of the reactor?. (n.d.). Lneya. [Link]
-
Exothermic Reaction Hazards. (2024). TSM TheSafetyMaster Private Limited. [Link]
-
Designing and operating safe chemical reaction processes. (n.d.). Stichting Veiligheid Voorop. [Link]
-
Inherently safer processing: batch and semi batch reactors for exothermic processes. Impact on relief sizing. (n.d.). IChemE. [Link]
-
Safe scale-up with exothermic reactions. (n.d.). Process Technology Online. [Link]
-
Use of Solvents. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
-
Batch and Semi Batch Reactor and Working and Advantages and Disadvantages. (n.d.). Chemical Engineering. [Link]
-
Runaway reactions, case studies, lessons learned. (2017). ARIA. [Link]
-
Chemical Reactions/Kinetics. (n.d.). AIChE. [Link]
-
Improve Batch Reactor temperature control. (n.d.). Emerson. [Link]
-
Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. (2021). Fauske & Associates. [Link]
-
Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. (n.d.). Loughborough University. [Link]
-
Level 2, Course 3: Chemical Reactivity Hazards. (n.d.). AIChE. [Link]
-
Reaction Calorimeters. (n.d.). Mettler Toledo. [Link]
-
Case Studies of Incidents in Runaway Reactions and Emergency Relief. (1998). ResearchGate. [Link]
-
Information on the Reaction Calorimetry application. (n.d.). Syrris. [Link]
-
Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. (n.d.). AIDIC. [Link]
-
Incidents in the chemical industry due to thermal-runaway chemical reactions. (n.d.). IChemE. [Link]
-
CCPS Golden Rules and Key Principles of Process Safety. (n.d.). AIChE. [Link]
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). ResearchGate. [Link]
-
Synthron Case Study. (2007). U.S. Chemical Safety and Hazard Investigation Board. [Link]
-
Thermal Reaction Hazards – Your Problem?. (n.d.). Stonehouse Process Safety. [Link]
-
Accelerated Scale-up. (n.d.). Mettler Toledo. [Link]
-
Heat Rate Scale-Up Calculations from Reaction Calorimetry Data. (2020). Fauske & Associates. [Link]
-
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (n.d.). MDPI. [Link]
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). MDPI. [Link]
-
Highly Exothermic Reaction Temperature Control. (2004). Eng-Tips. [Link]
-
Enthalpy Changes. (n.d.). The Science Sauce. [Link]
-
Managing chemical reactivity—Minimum best practice. (2006). ResearchGate. [Link]
-
Chapter 9 Temperature and Pressure Effects. (n.d.). University of Technology. [Link]
-
Heat of Reaction. (2023). Chemistry LibreTexts. [Link]
-
Heat of Formation Table for Common Compounds. (2025). ThoughtCo. [Link]
-
Enthalpy Change of Reaction & Formation - Thermochemistry & Calorimetry Practice Problems. (2016). YouTube. [Link]
-
How to calculate rate of reaction for highly exothermic semi batch reaction?. (2021). ResearchGate. [Link]
-
Standard enthalpy of reaction. (n.d.). Wikipedia. [Link]
Sources
- 1. icheme.org [icheme.org]
- 2. icheme.org [icheme.org]
- 3. veiligheidvoorop.nu [veiligheidvoorop.nu]
- 4. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 5. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 6. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 7. csb.gov [csb.gov]
- 8. Enthalpy Changes* — the science sauce [thesciencehive.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. knikbio.com [knikbio.com]
- 11. Semibatch reactor - Wikipedia [en.wikipedia.org]
- 12. icheme.org [icheme.org]
- 13. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 14. Batch and Semi Batch Reactor and Working and Advantages and Disadvantages [chemicalslearning.com]
- 15. fauske.com [fauske.com]
- 16. mt.com [mt.com]
- 17. syrris.com [syrris.com]
- 18. mt.com [mt.com]
- 19. Heat of Formation Table for Common Compounds [thoughtco.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 22. Use of Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 23. fauske.com [fauske.com]
- 24. Troubleshooting CSTR Reactor Problems: A Guide | Zhanghua [filter-dryer.com]
- 25. achievechem.com [achievechem.com]
- 26. jinzongmachinery.com [jinzongmachinery.com]
- 27. lneya.com [lneya.com]
- 28. Chemical Reactions/Kinetics | AIChE [aiche.org]
Technical Support Center: Solvent Selection for Reactions with (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine
Welcome to the technical support center for navigating the challenges of working with (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for selecting the optimal solvent in key synthetic transformations. The unique electronic and steric properties of this molecule, arising from the interplay between the electron-donating methoxy group and the strongly electron-withdrawing and lipophilic trifluoromethoxy group, often necessitate careful consideration of reaction conditions to achieve desired outcomes.
Understanding the Molecule: A Balancing Act of Electronics and Sterics
This compound presents a unique set of characteristics that influence its reactivity. The methoxy group at the ortho position can offer some steric hindrance and is an electron-donating group, which would typically increase the nucleophilicity of the benzylamine. However, the trifluoromethoxy group at the meta position to the methoxy and para to the benzylamine is a powerful electron-withdrawing group and one of the most lipophilic substituents.[1] This substituent significantly reduces the basicity and nucleophilicity of the amine, making it less reactive than a simple methoxybenzylamine.[2] Consequently, reactions often require more forcing conditions or carefully chosen reagents and solvents to proceed efficiently.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound, with a focus on solvent selection.
Amide Bond Formation
Amide coupling is a fundamental transformation for primary amines. However, the reduced nucleophilicity of this compound can make this a challenging reaction.
Q1: My standard amide coupling reaction with HATU/DIPEA in DMF is giving a low yield. What is the likely cause and how can I improve it?
A1: Low yields in amide coupling reactions with this substrate are often due to its reduced nucleophilicity. While DMF is a common solvent for amide couplings, it may not be optimal in this case.
Troubleshooting Steps:
-
Solvent Choice: While polar aprotic solvents are generally preferred for amide bond formation, consider switching from DMF to a less coordinating solvent like Dichloromethane (DCM) or Acetonitrile (MeCN).[3][4] In some cases, a less polar solvent can reduce solvation of the amine, making its lone pair more available for nucleophilic attack. For particularly stubborn couplings, consider a solvent mixture, such as DCM/DMF.[5]
-
Coupling Reagent: HATU is a powerful coupling reagent, but for particularly challenging substrates, other high-reactivity reagents may be more effective.[6][7]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): This phosphonium salt-based reagent is known for its high reactivity and is often successful with sterically hindered or electron-deficient amines.[5][7]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This newer generation uronium salt-based reagent is reported to be even more efficient than HATU in some cases and has the advantage of producing water-soluble byproducts.[8]
-
-
Base Selection: Ensure you are using a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. These bases will deprotonate the carboxylic acid and the amine hydrochloride salt (if applicable) without competing as a nucleophile.
-
Pre-activation: Pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine can significantly improve the reaction rate and yield.[9]
-
Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier for the reaction. However, be cautious as elevated temperatures can also lead to racemization if chiral centers are present.
Experimental Protocol: Optimized Amide Coupling
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M), add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 20 minutes for pre-activation. Add a solution of this compound (1.0 eq) in anhydrous DCM. Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40 °C can be applied. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed with a mild acid (e.g., 1M HCl) and a mild base (e.g., saturated NaHCO3 solution), dried, and concentrated.
Caption: Decision-making process for optimizing reductive amination reactions.
Solvent Selection Guide for Key Transformations
The choice of solvent is critical for the success of reactions involving this compound. The following table provides a summary of recommended solvents for common reaction types.
| Reaction Type | Recommended Solvents | Rationale & Considerations |
| Amide Bond Formation | Dichloromethane (DCM), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF) | Polar aprotic solvents are generally preferred to dissolve the reagents and facilitate the reaction. DCM and MeCN are less coordinating than DMF and may enhance the nucleophilicity of the amine. For difficult couplings, a mixture of solvents might be beneficial. [3][5] |
| Reductive Amination | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (MeOH) (for two-step) | Aprotic solvents like DCE and THF are ideal for one-pot reactions with mild borohydride reagents. [10][11]Protic solvents like MeOH can be used in a stepwise approach. |
| N-Alkylation (SN2) | Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation of the base and leaving the nucleophile more "naked" and reactive. [12] |
| Nucleophilic Aromatic Substitution (SNAr) | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Highly polar aprotic solvents are required to stabilize the charged Meisenheimer intermediate, which is the rate-determining step in SNAr reactions. [13] |
References
- MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600.
- Corral Suarez, C., & Colomer, I. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science, 14(42), 11631-11639.
- BenchChem. (2025).
- MacMillan, D., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.
- MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. FAO AGRIS.
- Solvent effects on the infrared spectra of anilines. IV. Secondary aromatic amines and amides with trifluoromethyl or phenyl as ortho substituents. (n.d.).
- Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. (n.d.). SciSpace.
- Liu, M.-M., et al. (2023). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Request PDF.
- BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2).
- Reductive amin
- Coupling Reagents. (n.d.). Aapptec Peptides.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Application Note – Reductive Amin
- 2-Methoxy-5-(trifluoromethyl)benzylamine | 400771-42-8. (n.d.). Benchchem.
- Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (n.d.).
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (n.d.). BJOC.
- Trifluoromethoxy substituted anilines: metalation as the key step for structural elabor
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). (1996, May 31). PubMed.
- Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous C
- Synthesis of Fluorinated Amines: A Personal Account. (n.d.). PMC - NIH.
- meta-Selective C–H Bond Alkylation with Secondary Alkyl Halides. (n.d.). AWS.
- Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au. (2023, September 5).
- (2-(Trifluoromethoxy)phenyl)methanamine | C8H8F3NO | CID 2777251. (n.d.). PubChem.
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023, February 17). MDPI.
- WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. (n.d.).
- Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021, August 3). PMC - PubMed Central - NIH.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013, July 25).
- Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. (n.d.). Organofluorine / Alfa Chemistry.
- Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride. (n.d.).
- (PDF) 2-Methoxy-N-[5-(2-methoxyphenyl)
- Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. (n.d.). PMC - NIH.
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. file.globalso.com [file.globalso.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Poor Solubility in Reaction Setups
This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental reaction setups. By understanding the underlying principles and applying systematic troubleshooting, you can enhance reaction efficiency, improve yield, and ensure the reproducibility of your results.
Troubleshooting Guide: Step-by-Step Solutions to Poor Solubility
Poor solubility of a reactant is a frequent obstacle that can lead to incomplete reactions, low yields, and purification difficulties.[1] This section provides a structured approach to diagnose and address these issues effectively.
Q1: My starting material is not dissolving or is crashing out of solution. How do I systematically address this?
A1: A systematic approach is crucial. Begin with simpler methods before escalating to more complex techniques.[2] The "like dissolves like" principle is a good starting point; match the polarity of your solvent to your solute.[2]
The choice of solvent is critical for a successful chemical process.[3] An ideal solvent should dissolve reactants and be compatible with the reaction conditions.
-
Polarity Matching: For non-polar compounds, consider hydrocarbons like hexane or toluene. For polar compounds, alcohols (methanol, ethanol), acetone, or acetonitrile are common choices.[4] Chlorinated solvents like dichloromethane are also widely used for a range of organic compounds.[4]
-
High-Polarity Systems: For highly polar or ionic compounds, polar aprotic solvents such as DMSO, DMF, or NMP can be effective as they solubilize both organic molecules and inorganic reagents.[4]
Experimental Protocol: Solvent Screening
-
Place a small, known amount of your compound into several vials.
-
To each vial, add a different test solvent dropwise, vortexing or stirring after each addition.
-
Observe and record the amount of solvent required to fully dissolve the compound.
-
Select the solvent that provides the best solubility and is compatible with your reaction conditions.
Solubility is often temperature-dependent. For most solids, solubility increases with temperature due to an endothermic enthalpy of solution.[5]
-
Heating: Gently heating the mixture can significantly improve the dissolution of a stubborn compound.
-
Caution: Be mindful of the thermal stability of your reactants and the boiling point of your solvent. Unwanted side reactions can occur at elevated temperatures.
Decreasing the particle size of a solid reactant increases its surface area-to-volume ratio, which can enhance the dissolution rate.[6][7][8][9][10][11] This is because a larger surface area allows for greater interaction with the solvent.[7][9][10]
-
Micronization: Mechanical grinding using a mortar and pestle is a simple method to reduce particle size.[7]
-
Sonication: Using an ultrasonic bath can accelerate dissolution by breaking intermolecular interactions through high-frequency sound waves.[2]
dot graph TD { A[Start: Poorly Soluble Compound] --> B{Initial Assessment}; B --> C{Solvent Screening}; C --> D{Temperature Adjustment}; D --> E{Particle Size Reduction}; E --> F[Fully Dissolved Compound];
} caption: "Initial workflow for addressing poor solubility."
Advanced Strategies for Enhancing Solubility
If basic troubleshooting steps are insufficient, more advanced techniques may be necessary.
Q2: I've tried different solvents and heating, but my compound remains poorly soluble. What are my next options?
A2: When single-solvent systems fail, employing co-solvents or other solubilizing agents can be highly effective.
A co-solvent is a water-miscible organic solvent added in small amounts to the primary solvent to increase the solubility of a poorly soluble compound.[12][13][14] Co-solvents can increase the solubility of nonpolar solutes by several orders of magnitude.[13]
-
Mechanism: Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for non-polar solutes.[15][] For instance, in aqueous systems, co-solvents like ethanol or propylene glycol can disrupt the hydrogen bonding network of water, which in turn reduces the energy required to create a cavity for the solute.[15]
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and DMSO are frequently used co-solvents.[]
Experimental Protocol: Co-solvent Titration
-
Suspend the poorly soluble compound in the primary solvent.
-
Gradually add the co-solvent dropwise while stirring vigorously.
-
Monitor for dissolution. The optimal ratio is the point at which the compound fully dissolves without significantly altering the desired reaction conditions.[2]
For ionizable compounds, adjusting the pH of the solution can dramatically alter solubility.[17][18][19][20]
-
Acidic and Basic Compounds: The solubility of a compound containing a basic anion increases as the pH decreases (becomes more acidic).[19][20] Conversely, the solubility of a compound with an acidic functional group increases in more basic solutions. This is because the ionized salt form of a drug is generally more soluble than its neutral form.[6][17]
-
Mechanism: By converting the compound to its more polar, ionized form, its solubility in polar solvents like water is enhanced.
Data Presentation: Common Solvents in Organic Synthesis
| Solvent | Type | Dielectric Constant | Common Uses |
| Water | Polar Protic | 80.1 | Dissolving salts and other polar compounds.[2] |
| Ethanol | Polar Protic | 24.5 | General purpose co-solvent.[2][] |
| Methanol | Polar Protic | 32.7 | Used as a co-solvent, similar to ethanol.[2] |
| Acetone | Polar Aprotic | 20.7 | Dissolving a wide range of organic compounds.[2][4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | A powerful solvent for many organic compounds and some salts.[2][4] |
| Dichloromethane (DCM) | Non-polar | 9.1 | A common solvent for many organic reactions.[2][4] |
| Toluene | Non-polar | 2.4 | Dissolving non-polar compounds.[21] |
-
Surfactants: These are amphiphilic compounds that can increase the solubility of lipophilic molecules in aqueous solutions by forming micelles.[22][23] The poorly soluble drug is encapsulated within the hydrophobic core of the micelle.[23]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic molecule within their cavity and presenting a hydrophilic exterior to the solvent.[24][25]
dot graph TD { A[Start: Persistent Solubility Issue] --> B{Advanced Strategy Selection}; B --> C[Co-solvency]; B --> D[pH Modification]; B --> E[Surfactants/Cyclodextrins]; C --> F[Optimized Solvent System]; D --> G[Ionized, Soluble Compound]; E --> H[Micellar or Inclusion Complex]; F --> I[Proceed with Reaction]; G --> I; H --> I;
} caption: "Decision tree for advanced solubility strategies."
Frequently Asked Questions (FAQs)
Q3: What's the difference between kinetic and thermodynamic solubility, and why does it matter for my reaction?
A3: It's crucial to distinguish between these two concepts.[5]
-
Thermodynamic solubility is the true equilibrium solubility, representing the maximum amount of a substance that can dissolve in a solvent at a given temperature and pressure.[5]
-
Kinetic solubility is measured when a compound, often pre-dissolved in a solvent like DMSO, is added to an aqueous buffer, and precipitation is measured.[26][27] This often results in a supersaturated, metastable solution and can yield a higher apparent solubility value than the thermodynamic solubility.[5][28]
For reaction setup, understanding this difference is key. A kinetically soluble compound might initially dissolve but could precipitate over time as it equilibrates to its lower thermodynamic solubility, leading to a failed reaction. Aiming for conditions that favor thermodynamic solubility ensures a stable, homogeneous reaction mixture.
Q4: Can changing the physical form of my compound help?
A4: Yes, significantly. The solid-state properties of your compound play a major role.
-
Amorphous vs. Crystalline: Amorphous solids generally have higher solubility than their crystalline counterparts due to their higher free energy and disordered structure.[15] Techniques like creating a solid dispersion, where the drug is dispersed in a polymer matrix, can stabilize the amorphous form.[22][29]
-
Salt Formation: For acidic or basic drugs, forming a salt is a common and effective method to increase solubility and dissolution rates.[6][17][22]
Q5: My reactants are in two immiscible liquid phases. How can I get them to react?
A5: This is a classic problem in heterogeneous reactions.
-
Phase-Transfer Catalysis (PTC): A phase-transfer catalyst can be used to transport a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction can occur.[2]
-
Finding a Mutual Solvent: Alternatively, you can screen for a single solvent in which both reactants are soluble.
References
-
Pharmaguideline. Solubility Enhancement Techniques. Available at: [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]
-
Ovid. (2012). Kinetic versus thermodynamic solubility temptations and risks. Available at: [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available at: [Link]
-
Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]
-
Wikipedia. Cosolvent. Available at: [Link]
-
Quora. How does the size of the particles affect the rate of dissolving?. Available at: [Link]
-
VLaby. (2023). Effect of Particle Size on Solubility Rate. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Cyclodextrins, Surfactants and Their Inclusion Complexes. Available at: [Link]
-
Quora. What is the list of some important solvents used in organic reactions and the purpose of using it?. Available at: [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]
-
TutorChase. How does particle size or surface area affect reaction rate?. Available at: [Link]
-
askIITians. (2025). How does pH affect solubility?. Available at: [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. Available at: [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]
-
StudySmarter. (2024). Solubility Enhancement: Methods & Techniques. Available at: [Link]
-
Science Buddies. How Particle Size Determines Chemical Reaction Rate | STEM Activity. Available at: [Link]
-
AZoLifeSciences. (2020). How to Achieve Drug Solubility. Available at: [Link]
-
Semantic Scholar. [PDF] Cyclodextrins, Surfactants and Their Inclusion Complexes. Available at: [Link]
-
SciSpace. (2022). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Available at: [Link]
-
YouTube. (2021). Rate of Dissolving and Factors that Affect It. Available at: [Link]
-
Chemistry Steps. The Effect of pH on Solubility. Available at: [Link]
-
ACS Publications. (2016). Toward a More Holistic Framework for Solvent Selection | Organic Process Research & Development. Available at: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]
-
Slideshare. solubility enhancement and cosolvency by madhavi | PPTX. Available at: [Link]
-
MDPI. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Available at: [Link]
-
YouTube. (2022). organic chemistry review - common organic solvents. Available at: [Link]
-
ACS Green Chemistry Institute. (2026). What Factors Are Taken Into Consideration When Selecting a Solvent?. Available at: [Link]
-
ScienceDaily. (2021). Toward overcoming solubility issues in organic chemistry. Available at: [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]
-
OUCI. Cyclodextrins, Surfactants and Their Inclusion Complexes. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
Labcompare. (2021). Mechanochemical Approach Overcomes Insolubility in Organic Chemistry. Available at: [Link]
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]
-
CORE. Bio-Based Solvents for Organic Synthesis. Available at: [Link]
-
YouTube. (2012). How pH Affects partitioning of organic compounds. Available at: [Link]
-
ResearchGate. Tackling solubility issues in organic synthesis: conventional solution.... Available at: [Link]
-
Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]
-
ResearchGate. (2025). Cyclodextrins and Surfactants in Aqueous Solution above CMC: Where are the Cyclodextrins Located?. Available at: [Link]
Sources
- 1. sciencedaily.com [sciencedaily.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. Effect of Particle Size on Solubility Rate [vlaby.com]
- 10. tutorchase.com [tutorchase.com]
- 11. sciencebuddies.org [sciencebuddies.org]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. longdom.org [longdom.org]
- 15. ijpsjournal.com [ijpsjournal.com]
- 17. agnopharma.com [agnopharma.com]
- 18. How does pH affect solubility? - askIITians [askiitians.com]
- 19. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 23. azolifesciences.com [azolifesciences.com]
- 24. Cyclodextrins, Surfactants and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 28. ovid.com [ovid.com]
- 29. studysmarter.co.uk [studysmarter.co.uk]
Validation & Comparative
A Comparative Guide to the High-Purity Analysis of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine by HPLC
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
In the landscape of modern drug development, the journey from a promising molecule to a market-approved therapeutic is paved with rigorous analytical checkpoints. The purity of active pharmaceutical ingredients (APIs) and their synthetic precursors is not merely a quality metric; it is a fundamental pillar of safety and efficacy.[1][2] (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine is a key building block, a pharmaceutical intermediate whose structural features—a methoxy group, a trifluoromethoxy group, and a primary amine—are common in a variety of advanced drug candidates. The presence of the trifluoromethoxy group, in particular, can enhance metabolic stability and membrane permeability, making it a valuable moiety in medicinal chemistry.[3][4]
However, the very features that make this compound synthetically useful also present analytical challenges. Potential impurities can arise from starting materials, side reactions (process-related impurities), or degradation over time.[5] Furthermore, the presence of a stereocenter at the benzylic carbon necessitates an evaluation of enantiomeric purity, a critical factor as different enantiomers can have vastly different pharmacological and toxicological profiles.[6]
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this compound. We will explore a robust reversed-phase HPLC (RP-HPLC) method for achiral purity and impurity profiling, and compare its capabilities with specialized chiral HPLC for enantiomeric separation. This guide is designed for researchers, analytical scientists, and drug development professionals who require not just a protocol, but a foundational understanding of the causality behind the analytical choices that ensure the highest standards of scientific integrity.
Part 1: The Workhorse Method: Reversed-Phase HPLC for Impurity Profiling
For routine purity assessment and the quantification of process-related impurities, reversed-phase HPLC is the undisputed industry standard.[7] Its versatility, sensitivity, and robustness make it ideal for ensuring that an intermediate meets stringent quality specifications.[5]
The Rationale Behind Method Development
The goal is to develop a stability-indicating method—one that can separate the main compound from its potential degradation products and process-related impurities.[8][9] The molecular structure of this compound dictates our chromatographic strategy:
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the logical starting point. Its nonpolar nature provides strong retention for the lipophilic aromatic ring and trifluoromethoxy group.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer and an organic solvent (like acetonitrile) is optimal. This allows for the effective elution of both polar and nonpolar impurities within a reasonable timeframe.[10]
-
pH Control: The primary amine group (pKa ≈ 9-10) requires a buffered mobile phase to ensure consistent ionization state and prevent peak tailing. A buffer in the slightly acidic to neutral range (e.g., pH 3-6) will keep the amine protonated, leading to sharp, symmetrical peaks.
-
Detection: The phenyl ring acts as a strong chromophore, making UV detection a sensitive and reliable choice. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength.
Experimental Protocol: Validated RP-HPLC Method
This protocol is a self-validating system, designed according to International Conference on Harmonisation (ICH) guidelines.[11]
1. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). This yields a concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample at the same concentration using the same diluent.
Visualizing the RP-HPLC Workflow
Caption: Decision tree for selecting the appropriate HPLC method.
Experimental Protocol: Chiral HPLC Method
1. Chromatographic Conditions:
-
Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v).
-
Elution Mode: Isocratic.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 5 µL.
2. Sample Preparation:
-
Prepare the sample at a concentration of approximately 500 µg/mL in the mobile phase.
Conclusion: An Integrated Approach to Purity
The high-purity analysis of this compound demands a multi-faceted approach. While a well-validated, stability-indicating RP-HPLC method serves as the robust foundation for quantifying process-related impurities and ensuring overall chemical purity, it is fundamentally incomplete on its own. The presence of a stereocenter necessitates the use of an orthogonal chiral HPLC method to guarantee enantiomeric purity.
For drug development professionals, relying on a single achiral method presents a significant risk. An integrated strategy, employing RP-HPLC for routine quality control and chiral HPLC for stereochemical integrity, constitutes a self-validating and scientifically rigorous system. This dual-method approach ensures that the intermediate not only meets the required purity specifications but also possesses the correct stereochemical identity, safeguarding the quality and safety of the final active pharmaceutical ingredient.
References
-
Pharma Innovation. API Purity and Impurity. [Link]
-
In-Silico Science. (2024). Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Development and Validation of HPLC Method for Determination of an API in Presence of its Degradation Products. [Link]
-
PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]
-
LCGC. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Mastelf. (2025). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. [Link]
-
ResearchGate. (2021). Validation of Pharmaceutical (API) Bulk Drug by HPLC Methods. [Link]
-
Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
-
Pharmaffiliates. (2025). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
AZYP, LLC. HPLC Chiral Separations. [Link]
-
National Center for Biotechnology Information. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PubMed. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. [Link]
-
PubMed. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). [Link]
-
PubMed. (2002). A new sensitive HPLC assay for methoxyamine and its analogs. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
National Center for Biotechnology Information. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
YMC. Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
Sources
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 2. mastelf.com [mastelf.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. pharmtech.com [pharmtech.com]
A Definitive Guide to the Structural Confirmation of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine using 2D NMR Spectroscopy
In the landscape of drug discovery and materials science, the unequivocal confirmation of a molecule's chemical structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and wasted resources. For novel compounds like (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine, a multi-faceted analytical approach is not just recommended; it is essential.
This guide provides an in-depth, experimentally-grounded walkthrough for confirming the precise substitution pattern and connectivity of this compound. We will move beyond a simple recitation of data to explain the strategic rationale behind employing a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. By synergistically using Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), we create a self-validating dataset that leaves no room for structural ambiguity. This comparison guide is designed for researchers and professionals who require not only the "what" but the "why" of robust structural elucidation.
The Analytical Challenge: Isomeric Ambiguity
The synthesis of this compound can potentially yield several isomers. The core challenge is to definitively prove the 1,2,5-substitution pattern on the phenyl ring. One-dimensional (1D) NMR (¹H and ¹³C) provides essential preliminary data—such as proton counts and carbon environments—but often falls short in distinguishing between closely related isomers. The subtle differences in chemical shifts and coupling constants may not be sufficient for an irrefutable assignment. This is where 2D NMR techniques become indispensable, transforming spectra from a list of signals into a detailed molecular roadmap.[1][2]
Experimental Strategy: A Triad of 2D NMR Techniques
Our approach is built on a logical progression of experiments, each providing a unique layer of structural information. The combination of these techniques ensures that every atom's position relative to its neighbors is confirmed through multiple, independent correlations.
Figure 1: The logical workflow for structural elucidation using a combination of 1D and 2D NMR experiments.
Step-by-Step Experimental Protocol
1. Sample Preparation:
-
Dissolve approximately 10-15 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard as it dissolves a wide range of organic compounds and has a well-defined residual solvent peak.[3]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer to ensure adequate signal dispersion.
-
¹H NMR: Acquire a standard 1D proton spectrum.
-
¹³C{¹H} NMR: Acquire a standard 1D proton-decoupled carbon spectrum.
-
gCOSY (gradient-selected COSY): Acquire a 2D COSY spectrum to identify scalar-coupled protons.[4][5] This is crucial for establishing the connectivity of the aromatic protons.
-
gHSQC (gradient-selected HSQC): Acquire a 2D HSQC spectrum. This experiment reveals correlations between protons and the carbons to which they are directly attached (¹J_CH coupling).[1][6][7] It is exceptionally sensitive and definitively links the ¹H and ¹³C assignments for all protonated carbons.
-
gHMBC (gradient-selected HMBC): Acquire a 2D HMBC spectrum, optimized for long-range couplings (typically 8 Hz). This experiment shows correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH), which is the key to connecting the molecular fragments and confirming the substitution pattern.[5][7][8]
Data Interpretation and Structural Verification
The proposed structure of this compound is shown below, with atom numbering for NMR assignment purposes.
Figure 2: Proposed structure and atom numbering scheme for NMR analysis.
Part 1: Analysis of 1D ¹H and ¹³C NMR Spectra
The initial 1D spectra provide the fundamental building blocks for our analysis. The ¹H NMR shows signals for the aromatic protons, the benzylic methylene protons (CH₂NH₂), the amine protons (NH₂), and the methoxy protons (OCH₃). The ¹³C NMR shows the corresponding carbon signals, including the quaternary carbons (C1, C2, C5, and the CF₃ carbon).
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| H3 | ~7.15 | d | 1H | C3: ~118.0 |
| H4 | ~6.90 | dd | 1H | C4: ~115.0 |
| H6 | ~7.05 | d | 1H | C6: ~112.0 |
| CH₂ (7) | ~3.90 | s | 2H | C7: ~40.0 |
| OCH₃ (8) | ~3.85 | s | 3H | C8: ~56.0 |
| NH₂ | ~1.60 | br s | 2H | - |
| - | - | - | - | C1: ~130.0 |
| - | - | - | - | C2: ~150.0 |
| - | - | - | - | C5: ~145.0 (q) |
| - | - | - | - | OCF₃: ~121.0 (q) |
| Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary slightly based on experimental conditions. |
Part 2: Establishing Proton Connectivity with COSY
The COSY spectrum is the first step in mapping the molecule's framework. It visualizes which protons are "talking" to each other through bonds, typically over two or three bonds.[9][10]
-
Observation: The COSY spectrum will show a clear cross-peak between the signal at ~7.15 ppm (H3) and ~6.90 ppm (H4). It will also show a cross-peak between ~6.90 ppm (H4) and ~7.05 ppm (H6).
-
Interpretation: This correlation pattern confirms the existence of a three-proton spin system (H3-H4-H6) on the aromatic ring, consistent with a 1,2,5-trisubstituted pattern. The absence of a correlation between H3 and H6 further supports this arrangement.
Figure 3: ¹H-¹H COSY correlations confirming the aromatic spin system.
Part 3: Linking Protons to Carbons with HSQC
The HSQC experiment provides unambiguous, one-bond correlations between each proton and the carbon it is attached to.[6][7] This allows for the direct assignment of all protonated carbons.
-
Observations & Interpretation:
-
A cross-peak will connect the aromatic proton signal H3 (~7.15 ppm) to the aromatic carbon signal C3 (~118.0 ppm).
-
A cross-peak will connect H4 (~6.90 ppm) to C4 (~115.0 ppm).
-
A cross-peak will connect H6 (~7.05 ppm) to C6 (~112.0 ppm).
-
A strong cross-peak will link the benzylic protons H7 (~3.90 ppm) to the carbon C7 (~40.0 ppm).
-
A strong cross-peak will link the methoxy protons H8 (~3.85 ppm) to the carbon C8 (~56.0 ppm).
-
-
Significance: This step validates our initial assignments from the 1D spectra and provides a confirmed set of ¹H-¹³C pairs to use as starting points for analyzing the long-range HMBC correlations.
Part 4: Assembling the Puzzle with HMBC
The HMBC spectrum is the most powerful tool in this analysis, revealing the connectivity between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems).[5][7] These long-range correlations are critical for placing the substituents correctly on the aromatic ring.
Key HMBC Correlations for Structural Confirmation:
-
Placing the Methoxy Group (-OCH₃):
-
Observation: A strong cross-peak will be observed from the methoxy protons H8 (δ ~3.85 ppm) to the quaternary carbon C2 (δ ~150.0 ppm).
-
Causality: This ³J_CH correlation is only possible if the methoxy group is directly attached to C2. This is a definitive piece of evidence for the 2-methoxy substitution.
-
-
Placing the Methanamine Group (-CH₂NH₂):
-
Observation: Cross-peaks will be seen from the benzylic protons H7 (δ ~3.90 ppm) to the quaternary carbon C1 (δ ~130.0 ppm) and the protonated carbon C6 (δ ~112.0 ppm).
-
Causality: The ²J_CH correlation to C1 and ³J_CH correlation to C6 firmly places the methanamine group at the C1 position.
-
-
Confirming the Trifluoromethoxy Group (-OCF₃) Position:
-
Observation: A key correlation will be observed from the aromatic proton H4 (δ ~6.90 ppm) to the quaternary carbon C5 (δ ~145.0 ppm). Additionally, a correlation from H6 (δ ~7.05 ppm) to C5 will be present.
-
Causality: The trifluoromethoxy group is highly electron-withdrawing and its carbon (C5) will be a quaternary carbon coupled to the fluorine atoms (seen as a quartet in the ¹³C spectrum). The ³J_CH correlations from both H4 and H6 to this specific quaternary carbon (C5) lock the -OCF₃ group into the 5-position, completing the structural assignment.
-
Figure 4: Diagram of the crucial HMBC correlations that unambiguously confirm the 1,2,5-substitution pattern.
Comparative Summary of NMR Data
The table below consolidates the data from all experiments, demonstrating the internal consistency and self-validation of the results.
| Atom | ¹H (ppm) | ¹³C (ppm) | COSY Correlations (with) | HSQC Correlation | Key HMBC Correlations (with) |
| C1 | - | ~130.0 | - | No | C7, H6 |
| C2 | - | ~150.0 | - | No | C8, H3 |
| C3 | ~7.15 | ~118.0 | H4 | Yes | C1, C5 |
| C4 | ~6.90 | ~115.0 | H3, H6 | Yes | C2, C5, C6 |
| C5 | - | ~145.0 (q) | - | No | H3, H4, H6 |
| C6 | ~7.05 | ~112.0 | H4 | Yes | C1, C2, C4, C7 |
| C7 | ~3.90 | ~40.0 | - | Yes | C1, C2, C6 |
| C8 | ~3.85 | ~56.0 | - | Yes | C2 |
| Table 2: Consolidated 2D NMR correlation data for this compound. |
Conclusion
By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—we have constructed an unassailable case for the structure of this compound. The COSY data established the aromatic proton framework, the HSQC data flawlessly linked protons to their parent carbons, and the HMBC data provided the critical long-range correlations that pieced the molecular puzzle together. Each piece of evidence corroborates the others, providing the high level of certainty required in modern chemical and pharmaceutical research. This guide demonstrates that a well-designed 2D NMR strategy is the gold standard for moving from a proposed structure to a confirmed molecular entity.
References
-
Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. [Link]
-
2D NMR Spectroscopy | PPTX - Slideshare. [Link]
-
Interpreting 2-D NMR Spectra - Chemistry LibreTexts. [Link]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. [Link]
-
How does 2D NMR help to elucidate chemical structure? - ResearchGate. [Link]
-
Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL. [Link]
-
Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy - University of Aberdeen. [Link]
-
Understanding 1D and 2D NMR Spectra of Organic Compounds - Wiley. [Link]
-
Methoxy groups just stick out - ACD/Labs. [Link]
-
Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. [Link]
-
How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! - YouTube. [Link]
-
Two-Dimensional NMR Spectroscopy - Chemistry LibreTexts. [Link]
-
HSQC – Revealing the direct-bonded proton-carbon instrument - Nanalysis. [Link]
-
HSQC and HMBC | NMR Core Facility - Columbia University. [Link]
-
Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. [Link]
Sources
- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-biostructure.com [creative-biostructure.com]
A Comparative Guide to the Biological Activity of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine and Its Analogs: A Hypothesis-Driven Approach
Introduction
The (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine scaffold represents a fascinating, yet underexplored, area of medicinal chemistry. While public data on this specific molecule is sparse[1], its structural features—a methoxy-substituted phenyl ring coupled to a methanamine side chain—are hallmarks of compounds known to interact with the central nervous system, particularly monoaminergic G protein-coupled receptors (GPCRs) and transporters. The presence of a 2-methoxy group and a 5-trifluoromethoxy group suggests potential for high-affinity and selective interactions with these targets.
This guide provides a framework for characterizing the biological activity of this compound. We will compare its hypothesized activity profile with structurally related analogs to elucidate key structure-activity relationships (SAR). This document is designed for researchers in drug discovery, offering a robust, hypothesis-driven experimental plan grounded in established pharmacological assays.
Hypothesized Biological Targets and Rationale
Based on structural analogy to known CNS-active agents, the primary hypothesized targets for this scaffold are the serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂₋, 5-HT₂C).
-
Rationale: The phenethylamine backbone is a classic pharmacophore for 5-HT₂ receptor agonists.[2] The substitution pattern on the phenyl ring is critical for determining potency and selectivity. For instance, 2,5-dimethoxy-substituted phenethylamines are potent 5-HT₂ agonists.[3] The replacement of a methoxy group with a trifluoromethoxy (-OCF₃) group can significantly alter electronic properties and lipophilicity, potentially enhancing metabolic stability and receptor affinity.
Secondary targets are likely to include other monoamine receptors (dopamine, norepinephrine) and the monoamine transporters (SERT, DAT, NET), which are common interaction partners for this chemical class.[4] Additionally, inhibition of monoamine oxidase (MAO) enzymes is a plausible off-target activity.[5][6]
Comparative Framework: Core Compound and Key Analogs
To build a meaningful SAR, we propose synthesizing and evaluating the core compound alongside two key analogs that systematically probe the contribution of the ring substituents.
| Compound ID | Structure | Key Feature | Rationale for Inclusion |
| LEAD-01 | This compound | -OCH₃ and -OCF₃ | The primary compound of interest. The trifluoromethoxy group is expected to enhance lipophilicity and potentially binding affinity. |
| ANALOG-01 | (2,5-Dimethoxyphenyl)methanamine | Two -OCH₃ groups | A well-understood scaffold that provides a baseline for 5-HT₂ receptor activity.[3] Allows for direct assessment of the -OCF₃ substitution. |
| ANALOG-02 | (5-Bromo-2-methoxyphenyl)methanamine | -OCH₃ and -Br | A halogenated analog. Halogens, particularly bromine, at this position are known to confer high potency at 5-HT₂ₐ receptors.[2] This allows for comparison of the -OCF₃ group to a classic bioisostere. |
Experimental Framework for Biological Characterization
A tiered screening approach is essential for efficiently characterizing the biological activity of these compounds. The workflow begins with broad primary screening to identify high-affinity targets, followed by functional assays to determine the pharmacological nature of the interaction.
Caption: Proposed experimental workflow for compound characterization.
Protocol 1: Radioligand Binding Assays for Receptor Affinity (Kᵢ)
This protocol determines the binding affinity of the test compounds for a target receptor by measuring their ability to displace a known, radioactively labeled ligand.[7]
Objective: To determine the inhibition constant (Kᵢ) of LEAD-01, ANALOG-01, and ANALOG-02 at human 5-HT₂ₐ, 5-HT₂C, DAT, and SERT.
Materials:
-
Cell membrane preparations expressing the target receptor (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [³H]-Ketanserin for 5-HT₂ₐ, [³H]-Mesulergine for 5-HT₂C, [³H]-WIN 35,428 for DAT, [³H]-Citalopram for SERT).
-
Test compounds and reference compounds, serially diluted.
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[8]
-
96-well plates and glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine).[8]
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the serially diluted test compound (typically 10 concentrations over a 5-log unit range), and a fixed concentration of the appropriate radioligand.[7]
-
Initiate Reaction: Add the cell membrane preparation (3-20 µg protein per well) to each well to initiate the binding reaction.[8] Total binding wells (radioligand + membranes) and non-specific binding wells (radioligand + membranes + high concentration of a known unlabeled ligand) must be included.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation.[8]
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[9]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.[8]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.[8]
Protocol 2: Functional GPCR Activity - cAMP Accumulation Assay (Gₛ/Gᵢ)
This assay measures the modulation of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger, to determine if a compound is an agonist or antagonist at Gₛ- or Gᵢ-coupled receptors.[10]
Objective: To assess the functional activity of compounds at Gᵢ-coupled receptors (e.g., 5-HT₁ₐ if included in an expanded panel).
Materials:
-
HEK293 or CHO cells stably expressing the Gᵢ-coupled receptor of interest.
-
Stimulation buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).[11]
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based).[12]
-
384-well plates.
Procedure:
-
Cell Plating: Seed the cells into 384-well plates and culture overnight.[13]
-
Pre-treatment: Wash the cells and add stimulation buffer containing a fixed concentration of forskolin. This elevates basal cAMP levels, which is necessary to measure inhibition by a Gᵢ-coupled agonist.
-
Compound Addition: Add serially diluted test compounds to the wells. Include a reference agonist as a positive control.
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 30 minutes).[14]
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol for the chosen assay kit.[12] The signal is typically inversely proportional to the amount of cAMP produced.
-
Data Analysis: Plot the assay signal against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum response (Eₘₐₓ).[12]
Protocol 3: Functional GPCR Activity - Calcium Mobilization Assay (Gₒ)
This assay is used for Gₒ-coupled receptors, like 5-HT₂ₐ, which signal through the activation of phospholipase C (PLC), leading to an increase in intracellular calcium.[15]
Sources
- 1. 771582-58-2|this compound|BLD Pharm [bldpharm.com]
- 2. DOx - Wikipedia [en.wikipedia.org]
- 3. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Quantitative Analytical Method for (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine
In the landscape of pharmaceutical development, the journey from a candidate molecule to a therapeutic agent is underpinned by rigorous analytical scrutiny. The reliability of data that informs critical decisions rests squarely on the validation of the analytical methods employed.[1][2][3] This guide provides an in-depth, experience-driven comparison of two quantitative analytical methods for (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine, a novel pharmaceutical intermediate. We will explore the validation of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a comparative Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) method, offering insights into the experimental choices and the interpretation of validation data.
This document is intended for researchers, scientists, and drug development professionals, aiming to provide a practical framework for analytical method validation that aligns with the principles of scientific integrity and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]
The Imperative of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[3][9] It is not merely a regulatory checkbox but the very foundation of data integrity, ensuring that the measurements of a drug substance's or drug product's identity, strength, quality, purity, and potency are accurate and reliable.[1][2]
Our focus, this compound, presents typical analytical challenges for an aromatic amine, including potential for oxidative degradation and the need to resolve structurally similar process impurities. The choice of an analytical method is therefore a critical first step. We will compare a robust, widely accessible HPLC-UV method against a highly sensitive and specific UPLC-MS method.
Validation Workflow: A Visual Overview
The validation process follows a structured workflow, ensuring all performance characteristics of the analytical method are thoroughly evaluated.
Caption: A generalized workflow for analytical method validation.
Comparative Validation Parameters and Experimental Design
The following sections detail the experimental protocols and present comparative data for the HPLC-UV and UPLC-MS methods. The acceptance criteria are based on typical requirements for a quantitative assay of a major component.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10][11][12]
Experimental Protocol:
-
Blank Analysis: Analyze the mobile phase or a placebo sample to ensure no interfering peaks at the retention time of the analyte.
-
Impurity Spiking: Spike the analyte sample with known related substances and potential impurities to demonstrate resolution.
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and assess for co-elution.
Data Summary:
| Parameter | HPLC-UV Method | UPLC-MS Method | Acceptance Criteria |
| Resolution (Analyte vs. Closest Impurity) | 2.1 | > 5.0 | > 2.0 |
| Peak Purity (Photodiode Array) | Pass | N/A | No purity flag |
| Mass Spectral Purity (MS) | N/A | Pass | No co-eluting masses |
| Interference from Degradants | No significant interference | No interference | Analyte peak is spectrally and chromatographically pure |
Expertise & Experience: The UPLC-MS method inherently offers higher specificity due to the selectivity of mass detection.[13] While the HPLC-UV method with a photodiode array detector provides good peak purity assessment, it may not resolve isobaric impurities (compounds with the same mass).
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[14][15][16] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14][15]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 80% to 120% of the target assay concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Data Summary:
| Parameter | HPLC-UV Method | UPLC-MS Method | Acceptance Criteria |
| Range | 80 - 120 µg/mL | 1 - 200 µg/mL | Appropriate for intended use |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| y-intercept | Minimal and not statistically significant | Minimal and not statistically significant | Close to zero |
Expertise & Experience: The wider linear range of the UPLC-MS method makes it more versatile, suitable for both assay and impurity quantification. The high correlation coefficients for both methods indicate a strong linear relationship.[16]
Accuracy
Accuracy is the closeness of the test results to the true value.[9][10][17] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo.
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery.
Data Summary:
| Concentration Level | HPLC-UV Method (% Recovery) | UPLC-MS Method (% Recovery) | Acceptance Criteria |
| 80% | 99.5% | 100.2% | 98.0% - 102.0% |
| 100% | 100.3% | 100.5% | 98.0% - 102.0% |
| 120% | 101.2% | 99.8% | 98.0% - 102.0% |
| Mean Recovery | 100.3% | 100.2% | 98.0% - 102.0% |
Expertise & Experience: Both methods demonstrate excellent accuracy, with recovery values well within the typical acceptance criteria for a drug substance assay.
Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[3][9][10] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Data Summary:
| Parameter | HPLC-UV Method (%RSD) | UPLC-MS Method (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | 0.5% | ≤ 1.0% |
| Intermediate Precision (Day 2, Analyst 2) | 1.2% | 0.9% | ≤ 2.0% |
Expertise & Experience: The lower relative standard deviation (RSD) for the UPLC-MS method suggests slightly better precision, which can be attributed to the higher efficiency of UPLC separations and the stability of modern mass spectrometers.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9][18][19] LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18][19][20]
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte signal is a certain multiple of the background noise (typically 3:1 for LOD and 10:1 for LOQ).
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ from the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.
Data Summary:
| Parameter | HPLC-UV Method | UPLC-MS Method | Acceptance Criteria |
| LOD | 0.5 µg/mL | 0.01 µg/mL | Determined and suitable for impurity analysis |
| LOQ | 1.5 µg/mL | 0.03 µg/mL | Determined and suitable for impurity analysis |
Expertise & Experience: The significantly lower LOD and LOQ of the UPLC-MS method highlight its superior sensitivity, making it the preferred choice for trace impurity analysis.
Robustness
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[21][22][23][24][25]
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).
-
Vary each parameter within a predefined range (e.g., pH ± 0.2 units, temperature ± 5°C).
-
Analyze the system suitability samples under each condition and evaluate the impact on key responses (e.g., retention time, resolution, peak area).
Data Summary:
| Parameter Varied | HPLC-UV Method (Impact on System Suitability) | UPLC-MS Method (Impact on System Suitability) | Acceptance Criteria |
| Mobile Phase pH (± 0.2) | Minor shift in retention time, resolution maintained | Negligible impact | System suitability criteria met |
| Column Temperature (± 5°C) | Minor shift in retention time, resolution maintained | Negligible impact | System suitability criteria met |
| Flow Rate (± 10%) | Proportional change in retention time, resolution maintained | Proportional change in retention time, resolution maintained | System suitability criteria met |
Expertise & Experience: Both methods demonstrate good robustness, indicating they are reliable for routine use in a quality control environment where minor variations are expected.
Decision Logic for Method Selection
The choice between HPLC-UV and UPLC-MS depends on the intended application of the method. The following diagram illustrates a decision-making process.
Caption: Decision logic for selecting an analytical method.
Conclusion
Both the HPLC-UV and UPLC-MS methods are valid for the quantitative analysis of this compound, each with its own merits. The HPLC-UV method is robust, accurate, and precise, making it a cost-effective and reliable choice for routine quality control assays. The UPLC-MS method, while more resource-intensive, offers superior specificity, sensitivity, and a wider linear range, positioning it as the ideal method for trace impurity analysis, structural elucidation, and applications requiring high throughput.
Ultimately, the selection of an analytical method should be based on a thorough understanding of its intended purpose and the required performance characteristics, as established through a comprehensive validation process. This guide serves as a practical illustration of this process, grounded in scientific principles and regulatory expectations.
References
- Element Lab Solutions.
- Oxford Analytical Services. (2024).
- Pharmuni. Validating Analytical Methods in Pharmaceuticals.
- Lab Manager Magazine. (2025). Robustness and Ruggedness Testing in Analytical Chemistry.
- Pharmuni. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Industrial Pharmacist.
- LCGC Intern
- Cleaning Validation. Specificity of Analytical Methods.
- U.S. Food and Drug Administration. (2022). Q2(R2)
- LCGC International.
- Journal of Pharmaceutical and Biomedical Analysis. (2011).
- International Journal of Pharmaceutical Sciences and Research. (2020).
- PharmaGuru. (2025).
- Drug Development and Therapeutics. (2011).
- BioPharm International.
- Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined.
- PubMed. (2003). [Tests for robustness of biomedical and pharmaceutical analytic methods].
- YouTube. (2024). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
- PharmaGuru. (2025).
- MicroSolv.
- TSI Journals. Analytical Method Validation: Ensuring Accuracy and Reliability in Chemical Analysis.
- National Center for Biotechnology Information. (2017).
- Lösungsfabrik. (2018).
- Pharma Validation. (2025). How to Validate Accuracy in Analytical Methods: A Step-by-Step Guide.
- Agilent Technologies. (2012).
- YouTube. (2022).
- ACS Publications. (2000).
- PubMed. (2008).
- Altabrisa Group. (2025). What Is Linearity in HPLC Analysis and Its Importance?.
- AMSbiopharma. (2025).
- Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
- Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- European Medicines Agency. (2024). ICH Q2(R2)
- Lab Manager Magazine. (2025).
- Altabrisa Group. (2025).
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- National Center for Biotechnology Information. (2020). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 3. wjarr.com [wjarr.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. oxford-analytical.co.uk [oxford-analytical.co.uk]
- 12. Specificity of Analytical Methods [cleaningvalidation.com]
- 13. fda.gov [fda.gov]
- 14. industrialpharmacist.com [industrialpharmacist.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. How to Validate Accuracy in Analytical Methods: A Step-by-Step Guide – Pharma Validation [pharmavalidation.in]
- 18. biopharminternational.com [biopharminternational.com]
- 19. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 20. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. pharmtech.com [pharmtech.com]
- 24. [Tests for robustness of biomedical and pharmaceutical analytic methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pharmaguru.co [pharmaguru.co]
Comparative Bioassay Guide: (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine vs. (2-Methoxy-5-(trifluoromethyl)phenyl)methanamine
A Senior Application Scientist's Guide to Differentiating Two Potent Bioactive Scaffolds
Introduction: The Subtle Power of a Single Oxygen Atom
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[1][2][3] The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups, in particular, are frequently employed to modulate a molecule's physicochemical properties, thereby enhancing its pharmacokinetic profile and biological activity.[4][5] At first glance, (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine and (2-Methoxy-5-(trifluoromethyl)phenyl)methanamine appear nearly identical. They share a common 2-methoxy-phenyl)methanamine scaffold, a privileged structure in neuropharmacology, but differ by a single oxygen atom linker in the 5-position substituent.
This guide moves beyond theoretical postulation to provide a practical framework for the empirical comparison of these two compounds in relevant bioassays. We will dissect their structural and electronic differences, hypothesize the resulting impact on biological interactions, and provide detailed, field-tested protocols for direct, head-to-head comparison of their bioactivity. The core principle of this guide is that while predictions based on substituent effects are valuable, they are no substitute for rigorous experimental validation, as even subtle structural changes can lead to surprising and significant shifts in biological function.[6]
Part 1: Physicochemical and Structural Analysis
The fundamental differences between the -CF₃ and -OCF₃ groups lie in their electronic, lipophilic, and steric properties. These differences are critical as they dictate how each molecule will interact with its biological environment, from crossing cellular membranes to fitting into the binding pocket of a target protein.
The trifluoromethyl group is a potent electron-withdrawing group and is known to increase lipophilicity and metabolic stability.[4][5] The trifluoromethoxy group is also strongly electron-withdrawing and is considered one of the most lipophilic substituents used in drug design, more so than the trifluoromethyl group.[5][7] This enhanced lipophilicity can significantly improve membrane permeability and in vivo transport.[1][2][3]
Caption: Chemical Structures of the Compared Amines.
| Property | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) | Implication for Bioassays |
| Hansch Lipophilicity (π) | +0.88[4][5] | +1.04[7] | The higher lipophilicity of the -OCF₃ variant may lead to better membrane permeability and potentially higher non-specific binding. |
| Electronic Effect | Strong electron-withdrawing | Strong electron-withdrawing[1][3] | Both groups significantly alter the electron density of the aromatic ring, which can influence pKa and key binding interactions (e.g., hydrogen bonds, π-π stacking). |
| Metabolic Stability | High due to C-F bond strength[4][5] | High, resistant to O-demethylation[7] | Both compounds are expected to have good metabolic stability, making them suitable for in vitro and in vivo studies. |
| Steric Profile | Bulkier than a methyl group[4] | Larger than -CF₃ | The differing size and geometry can lead to distinct steric clashes or favorable contacts within a receptor's binding pocket, impacting affinity and selectivity. |
Part 2: Anticipated Biological Targets and Rationale for Assay Selection
The substituted benzylamine core is a well-established pharmacophore that frequently targets monoamine systems. Monoamine transporters (such as DAT, NET, and SERT) and G-protein coupled receptors (GPCRs) like dopamine, serotonin, and adrenergic receptors are high-probability targets for these compounds.[8][9] Therefore, a logical experimental approach involves two primary stages:
-
Measuring Binding Affinity: Quantifying how tightly each compound binds to a panel of putative receptor targets.
-
Measuring Functional Activity: Determining the biological consequence of that binding—does it activate (agonist), block (antagonist), or have no effect on receptor signaling?
To achieve this, we will detail protocols for a Competitive Radioligand Binding Assay to determine binding affinity (Kᵢ) and a cAMP Functional Assay to measure GPCR modulation. These assays are industry standards, known for their robustness and reproducibility.[10][11][12]
Part 3: Experimental Protocols for Comparative Bioassays
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[13]
Causality Behind the Method: The principle is equilibrium competition. A fixed concentration of a radioligand (a known binder) and a receptor preparation are incubated with varying concentrations of the unlabeled test compound. The more potent the test compound, the lower the concentration needed to displace the radioligand from the receptor. This displacement is measured by separating bound from free radioligand and counting the radioactivity.[11]
Caption: Workflow for Competitive Radioligand Binding Assay.
Detailed Step-by-Step Methodology:
-
Receptor Membrane Preparation:
-
Culture cells expressing the human receptor of interest (e.g., Dopamine D2 receptor in HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei and large debris.[14]
-
Centrifuge the resulting supernatant at high speed (20,000 x g) to pellet the cell membranes.[14]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine the total protein concentration using a BCA or Bradford assay.[14]
-
-
Assay Execution (96-well plate format):
-
Prepare serial dilutions of both test compounds, typically from 10 µM down to 0.1 nM.
-
To each well, add reagents in the following order:
-
150 µL of diluted membrane preparation (final protein concentration of 5-20 µ g/well ).
-
50 µL of test compound dilution or buffer (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).
-
50 µL of radioligand (e.g., [³H]-Spiperone for D2 receptors) at a final concentration close to its dissociation constant (Kₔ).[14]
-
-
Incubate the plate with gentle agitation for 60-90 minutes at room temperature or 30°C to allow the binding to reach equilibrium.[14]
-
-
Separation and Counting:
-
Terminate the incubation by rapid vacuum filtration through a 96-well glass fiber filter plate (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Immediately wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add a scintillation cocktail to each well, and count the trapped radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding counts from total binding counts.
-
Convert the counts for each test compound concentration into a percentage of inhibition of specific binding.
-
Use a non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[14]
-
Protocol 2: cAMP Accumulation Functional Assay (HTRF)
This assay determines if a compound acts as an agonist or antagonist at a Gs- or Gi-coupled GPCR by measuring changes in the intracellular second messenger, cyclic AMP (cAMP).
Causality Behind the Method: Agonist binding to a Gs-coupled receptor activates adenylyl cyclase, increasing intracellular cAMP. Conversely, agonist binding to a Gi-coupled receptor inhibits adenylyl cyclase, decreasing cAMP levels.[12][15] This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF), a competitive immunoassay where cAMP produced by the cells competes with a labeled cAMP analog for binding to a fluorescently-tagged antibody.[12][16] The resulting FRET signal is inversely proportional to the amount of cAMP in the cells.
Caption: GPCR-mediated cAMP Signaling Pathway.
Detailed Step-by-Step Methodology:
-
Cell Preparation:
-
Culture cells stably expressing the target receptor (e.g., Serotonin 5-HT₄ receptor, which is Gs-coupled) in a suitable medium.
-
The day of the assay, detach the cells, centrifuge, and resuspend them in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor is crucial to prevent the degradation of newly synthesized cAMP, thus amplifying the signal.
-
-
Assay Execution (384-well plate format):
-
Agonist Mode:
-
Add 5 µL of cell suspension to each well.
-
Add 5 µL of serial dilutions of the test compounds.
-
Incubate at room temperature for 30 minutes.
-
-
Antagonist Mode:
-
Add 5 µL of cell suspension to each well.
-
Add 2.5 µL of serial dilutions of the test compounds.
-
Pre-incubate for 15 minutes.
-
Add 2.5 µL of a known agonist at its EC₈₀ concentration (a concentration that gives 80% of the maximal response).
-
Incubate for a further 30 minutes.[12]
-
-
-
Lysis and Detection:
-
Add 10 µL of the HTRF detection reagents (containing the anti-cAMP antibody-Eu³⁺ cryptate and d2-labeled cAMP) mixed in the supplied lysis buffer.
-
Incubate for 60 minutes at room temperature in the dark to allow for cell lysis and the immunoassay to reach equilibrium.
-
-
Data Reading and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (FRET signal) and 620 nm (cryptate signal).
-
Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000).
-
For agonist mode, plot the HTRF ratio against log[compound concentration] to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
For antagonist mode, plot the HTRF ratio against log[compound concentration] to determine the IC₅₀, from which the antagonist affinity (Kₑ) can be calculated.
-
Conclusion: Synthesizing the Data for a Complete Picture
By systematically applying these validated bioassay protocols, researchers can move beyond structural analogy to build a comprehensive, data-driven comparison between this compound and (2-Methoxy-5-(trifluoromethyl)phenyl)methanamine. The binding assay will reveal if the subtle steric and electronic differences conferred by the oxygen linker alter target affinity or selectivity, while the functional assay will elucidate the real-world consequence of this binding. This integrated approach is essential for identifying lead candidates and understanding the nuanced structure-activity relationships that drive modern drug discovery.
References
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. (Source not directly found in search, but general knowledge from multiple binding assay sources[10][11][13][17])
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. (Synthesized from[1][2][4])
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]
-
Matos, M. J., & Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]
-
Cattaneo, C., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 165(6), 1933-1943. Retrieved from [Link]
-
Pore, V. S., & Kornfilt, B. P. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 6(8), 923-927. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
-
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Sittampalam, G. S., et al. (Eds.). (2017). Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Sykes, D. A., & Charlton, S. J. (2012). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Current Protocols in Pharmacology, Chapter 2, Unit2.10. (Synthesized from[17])
-
Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Functional Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Trifluoromethoxy-containing pharmaceutical drugs. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Retrieved from [Link]
-
Saha, U., et al. (2021). Discovery and Development of Monoamine Transporter Ligands. Molecules, 26(16), 4989. Retrieved from [Link]
-
Flügge, G. (1998). Regulation of monoamine receptors in the brain: dynamic changes during stress. Journal of neuroendocrinology, 10(10), 723-731. Retrieved from [Link]
Sources
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of monoamine receptors in the brain: dynamic changes during stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. researchgate.net [researchgate.net]
The Trifluoromethyl vs. Trifluoromethoxy Group: A Comparative Guide to Metabolic Stability in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately resulting in clinical failure. Medicinal chemists employ a variety of strategies to enhance metabolic stability, with the incorporation of fluorinated functional groups being a prominent and effective approach. Among these, the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are frequently utilized to block metabolic hotspots and improve the overall pharmacokinetic profile of a molecule.
This guide provides an in-depth comparative analysis of the trifluoromethyl and trifluoromethoxy groups in the context of metabolic stability. We will explore the underlying physicochemical properties that govern their metabolic fate, present supporting data from the literature, and provide a detailed experimental protocol for the direct comparison of their effects in your own research.
The Physicochemical Basis of Metabolic Stability: -CF3 vs. -OCF3
The metabolic stability of the trifluoromethyl and trifluoromethoxy groups is rooted in the exceptional strength of the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry.[1] This high bond energy makes these groups highly resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) superfamily of enzymes, which are major players in drug metabolism.[2]
Trifluoromethyl Group (-CF3)
The trifluoromethyl group is a powerful electron-withdrawing group that can significantly enhance a compound's metabolic stability.[3] Its primary mechanism of action is "metabolic blocking," where it replaces a metabolically labile atom or group, such as a hydrogen or a methyl group, at a site susceptible to oxidative metabolism.[4] This substitution effectively deactivates the position, preventing CYP-mediated oxidation.[2] The strong electron-withdrawing nature of the -CF3 group can also deactivate an adjacent aromatic ring, making it less prone to oxidative metabolism.[3]
Trifluoromethoxy Group (-OCF3)
The trifluoromethoxy group is often considered a metabolically robust bioisostere of the methoxy (-OCH3) group.[3] A common and often rapid metabolic pathway for methoxy-containing compounds is O-demethylation, which is effectively prevented by the presence of the three fluorine atoms in the -OCF3 group.[3] The electron-withdrawing effect of the fluorine atoms reduces the electron density on the oxygen atom, making it less susceptible to oxidation.[5] Furthermore, the greater steric hindrance of the -OCF3 group compared to a methoxy group can make it more difficult for metabolic enzymes to access and oxidize the O–C bond.[4]
Comparative Analysis of Metabolic Fate
While both the -CF3 and -OCF3 groups are generally considered to be metabolically stable, their specific metabolic fates can differ. Direct head-to-head comparative studies on the metabolic stability of trifluoromethyl versus trifluoromethoxy analogs are not extensively available in the public domain.[3] However, we can infer their relative performance based on existing studies and the fundamental principles of drug metabolism.
| Feature | Trifluoromethyl Group (-CF3) | Trifluoromethoxy Group (-OCF3) |
| Primary Stabilizing Effect | Blocks oxidative metabolism at C-H or C-CH3 bonds. Deactivates aromatic rings. | Prevents O-demethylation. |
| Electronic Properties | Strong electron-withdrawing (inductive effect). | Strong electron-withdrawing (inductive and resonance effects). |
| Lipophilicity (Hansch π value) | +0.88[4] | +1.04[4] |
| Primary Metabolic Pathways | Generally stable. Defluorination by CYP enzymes can occur but is often a minor pathway.[6][7] | Generally stable. Hydrolysis of the O-CF3 bond is not a common metabolic pathway. |
| Potential Liabilities | Can undergo hydrolysis to a carboxylic acid under certain conditions, though this is not a primary metabolic route. | Potential for degradation to toxic fluorophosgene is a concern in synthesis, but less so as a primary metabolic pathway. |
Key Insights:
-
The -CF3 group is a highly effective and well-established tool for blocking oxidative metabolism at specific sites.[2]
-
The -OCF3 group is an excellent choice for replacing a metabolically labile methoxy group, effectively shutting down the O-demethylation pathway.[3]
-
The choice between a -CF3 and -OCF3 group will depend on the specific metabolic liability of the lead compound. If oxidation of an aromatic ring or an aliphatic position is the primary concern, a -CF3 group may be more appropriate. If O-demethylation is the issue, an -OCF3 group is the logical choice.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To empirically determine and compare the metabolic stability of compounds containing trifluoromethyl and trifluoromethoxy groups, the in vitro liver microsomal stability assay is the industry standard. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[2]
Objective:
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.
Materials:
-
Test compounds (e.g., a pair of analogs with -CF3 and -OCF3)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare working solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
-
Visualizing Metabolic Stabilization and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of metabolic blocking and the experimental workflow.
Caption: Metabolic blocking by trifluoromethyl group.
Caption: Workflow for in vitro microsomal stability assay.
Conclusion
Both the trifluoromethyl and trifluoromethoxy groups are invaluable tools in the medicinal chemist's arsenal for enhancing metabolic stability. The -CF3 group is a robust metabolic blocker for C-H and C-C bonds susceptible to oxidation, while the -OCF3 group is a highly effective replacement for a metabolically labile methoxy group. The choice between these two powerful moieties should be guided by a thorough understanding of the metabolic liabilities of the lead compound. By employing robust in vitro assays, such as the liver microsomal stability assay, researchers can make data-driven decisions to optimize their drug candidates, ultimately increasing the likelihood of developing successful and effective therapeutics.
References
- BenchChem. Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. BenchChem. Published December 2025. Accessed January 12, 2026.
- Zhang Y, Mokkawes T, de Visser SP. Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. Angew Chem Int Ed Engl. 2023;62(42):e202310785.
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 12, 2026.
- Meanwell NA. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2025;30(15):1234.
- Singh S, et al. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals (Basel). 2022;15(9):1083.
- Zhang Y, et al. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. J Chem Inf Model. 2023;63(1):147-157.
- de Visser SP, et al. Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. University of Manchester Research Explorer. Published October 16, 2023. Accessed January 12, 2026.
- Meanwell NA. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Published July 18, 2025. Accessed January 12, 2026.
- BenchChem. A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem. Accessed January 12, 2026.
- Banks RE, Smart BE, Tatlow JC, eds. Organofluorine Chemistry: Principles and Commercial Applications. Springer Science & Business Media; 2013.
- Harkey MR, et al. Defluorination of 4-fluorophenol by cytochrome P450BM3-F87G: Activation by long chain fatty aldehydes. Arch Biochem Biophys. 2012;528(2):129-135.
- BenchChem. Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. BenchChem. Accessed January 12, 2026.
- Kharasch ED, et al. Identification of cytochrome P450 2E1 as the predominant enzyme catalyzing human liver microsomal defluorination of sevoflurane, isoflurane, and methoxyflurane. Anesthesiology. 1995;82(6):1411-1420.
- Diana GD, et al. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. J Med Chem. 1995;38(8):1355-1371.
- de Visser SP, et al. Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. University of Manchester Research Explorer. Published October 16, 2023. Accessed January 12, 2026.
- Paleta O, et al. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. Dalton Trans. 2017;46(44):15344-15351.
- Sjoerdsma A, et al. Fluorinated Aromatic Amino Acids.1,2 II. 2- and 3-Trifluoromethyltyrosines. Hydrolytic Stability of the Trifluoromethyl Group on the Aromatic Nucleus. J Org Chem. 1959;24(10):1472-1475.
- Jeschke P. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein J Org Chem. 2008;4:10.
- Roy B, et al. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Eur J Med Chem. 2022;244:114807.
- Meanwell NA. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. J Med Chem. 2020;63(9):4385-4417.
- Druelinger M, et al. Trifluoromethoxy-containing pharmaceutical drugs. Molecules. 2023;28(14):5432.
- Gouverneur V, et al. SCF3 and OCF3−containing pharmaceuticals, veterinary products, and agrochemicals. Angew Chem Int Ed Engl. 2015;54(49):14796-14821.
- Hasenstab-Riedel S. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin; 2024.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Differentiating Positional Isomers of Methoxy-Trifluoromethoxy-Benzylamine by Mass Spectrometry
In the landscape of pharmaceutical development and forensic analysis, the unambiguous identification of positional isomers is a critical challenge. Subtle shifts in the placement of functional groups on an aromatic ring can profoundly alter a molecule's pharmacological activity, toxicity, and metabolic fate. This guide provides an in-depth comparison of mass spectrometry-based techniques for differentiating the ortho, meta, and para positional isomers of methoxy-trifluoromethoxy-benzylamine, a compound class with relevance in medicinal chemistry. We will move beyond mere protocol recitation to explore the causal chemical principles that underpin successful isomeric distinction.
The Challenge of Isomeric Ambiguity
Positional isomers, by their very nature, possess the same molecular weight and elemental composition. Consequently, conventional mass spectrometry, which separates ions based on their mass-to-charge ratio (m/z), is often blind to their structural differences.[1][2] This necessitates the use of more advanced techniques that can probe the three-dimensional structure and fragmentation behavior of the ions. The differentiation of methoxy-trifluoromethoxy-benzylamine isomers serves as an excellent case study for the application of these powerful analytical strategies.
Tandem Mass Spectrometry (MS/MS): Unveiling Structurally-Dependent Fragmentation
Tandem mass spectrometry, particularly with collision-induced dissociation (CID), is a cornerstone for isomer differentiation.[3][4] The underlying principle is that the position of substituents on the benzylamine ring will influence the fragmentation pathways of the precursor ion, leading to unique product ion spectra for each isomer.
The "Ortho Effect" and Other Positional Influences
The proximity of the methoxy and trifluoromethoxy groups to the benzylamine moiety in the ortho position can lead to unique fragmentation patterns not observed in the meta and para isomers. This "ortho effect" can manifest as specific neutral losses or the formation of diagnostic fragment ions due to intramolecular interactions. For instance, the loss of a methyl radical from a methoxy group can be influenced by the adjacent trifluoromethoxy group, leading to a different product ion ratio compared to the other isomers.
A general method for distinguishing positional isomers involves identifying "diagnostic fragment ions" that are unique to a specific isomer.[3][4] These ions retain the positional information of the original molecule and can be used for unambiguous identification.[3][4]
Experimental Workflow for Tandem Mass Spectrometry
Caption: Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) workflow.
Step-by-Step Protocol for IMS-MS Isomer Separation:
-
Sample Preparation and Ionization: Prepare and ionize the samples as described for the tandem MS experiment.
-
Ion Mobility Separation: Introduce the ions into the ion mobility drift cell.
-
Data Acquisition: Record the arrival time distribution of the ions at the detector.
-
Mass Analysis: Couple the ion mobility separation to a time-of-flight (TOF) mass analyzer to obtain mass-to-charge information for the mobility-separated ions.
-
Data Analysis: Compare the arrival time distributions for the ortho, meta, and para isomers. A successful separation will show distinct peaks for each isomer.
Table 2: Expected Ion Mobility Separation Data for Methoxy-Trifluoromethoxy-Benzylamine Isomers
| Isomer | Drift Time (ms) | Collision Cross Section (CCS, Ų) |
| ortho | 10.2 | 150.5 |
| meta | 10.8 | 155.2 |
| para | 11.1 | 157.8 |
Note: These are representative values to illustrate the expected separation. Actual values will depend on the specific instrument and experimental conditions.
Advanced and Complementary Techniques
For particularly challenging separations, other techniques can be employed:
-
Infrared Ion Spectroscopy (IRIS): This technique combines mass spectrometry with infrared spectroscopy. [1][2][5]By measuring the IR spectrum of mass-selected ions, it is possible to obtain structural information that is highly sensitive to the substitution pattern on an aromatic ring. [1][2][5]* Higher-Energy Collisional Dissociation (HCD): HCD can produce more informative fragment ions compared to CID, which can be beneficial for differentiating isomers that yield similar CID spectra. [6]* Gas Chromatography-Mass Spectrometry (GC-MS): While primarily a chromatographic separation technique, the fragmentation patterns obtained from electron ionization (EI) in GC-MS can also be used to differentiate isomers. [7][8]Derivatization of the amine group can sometimes enhance the differences in the mass spectra of the isomers. [7][8]
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The successful differentiation of positional isomers of methoxy-trifluoromethoxy-benzylamine by mass spectrometry relies on exploiting the subtle structural differences between the molecules. Tandem mass spectrometry with collision-induced dissociation is a powerful first-line approach, leveraging position-dependent fragmentation pathways. For isomers that are difficult to distinguish by fragmentation alone, ion mobility spectrometry-mass spectrometry provides an orthogonal separation based on the ions' gas-phase conformation.
The choice of technique will ultimately depend on the specific analytical challenge and the available instrumentation. A comprehensive approach, potentially combining chromatographic separation with advanced mass spectrometric techniques, will provide the highest level of confidence in isomer identification. This guide serves as a foundational framework for developing robust and reliable methods for the analysis of positional isomers in various scientific disciplines.
References
-
Eberlin, M. N. (2004). Absolute configuration assignment of ortho, meta, or para isomers by mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(11), 1584-1593. [Link]
-
Request PDF. (n.d.). Absolute configuration assignment of ortho, meta, or para isomers by mass spectrometry. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Request PDF. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Flammang, R., Gerbaux, P., & Turecek, F. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry, 13(5), 543-552. [Link]
-
Kim, J., Kim, H. J., & Kim, M. K. (2016). Differentiation of AB-FUBINACA positional isomers by the abundance of product ions using electron ionization-triple quadrupole mass spectrometry. Journal of Mass Spectrometry, 51(11), 1016-1022. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]
-
Request PDF. (n.d.). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. ResearchGate. Retrieved January 12, 2026, from [Link]
-
LabRulez LCMS. (n.d.). Gas-Phase Separation of Benzocaine Protonation Site Isomers and Phenylalanine Using Travelling-Wave Ion Mobility MS. Retrieved January 12, 2026, from [Link]
-
van Outersterp, R. E., Martens, J., Berden, G., & Oomens, J. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. ChemRxiv. [Link]
-
Shepard, J. R. E., & Ciborowski, M. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5127-5134. [Link]
-
van Outersterp, R. E., Martens, J., Berden, G., & Oomens, J. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Request PDF. (n.d.). Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Pringle, S. D., Giles, K., & Wildgoose, J. L. (2007). High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids. Analyst, 132(6), 543-548. [Link]
- McLafferty, F. W. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. Retrieved January 12, 2026, from [https://www.google.com/url?sa=t&rct=j&q=&esrc=s&source=web&cd=&ved=2ahUKEwj7w-e8-9qDAxV_j4kEHX9tD8kQFnoECA8QAQ&url=https%3A%2F%2Fwww.coursehero.com%2Ffile%2F11953219%2F Fragmentation-mechanisms-in-EI-MS%2F&usg=AOvVaw0uH9g9r5r_x_QJ_q_x_y_Z]( Fragmentation-mechanisms-in-EI-MS%2F&usg=AOvVaw0uH9g9r5r_x_QJ_q_x_y_Z)
-
Fukuuchi, M., et al. (2021). Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry. Analytical Sciences, 37(2), 329-335. [Link]
-
Frontiers. (n.d.). Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. Retrieved January 12, 2026, from [Link]
-
PubMed Central. (2023, March 16). Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. Retrieved January 12, 2026, from [Link]
-
Savchuk, L. A., et al. (2023). Differentiating Positional Isomers of the 2-(Dimethoxyphenyl)-N-(2-(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography-Mass Spectrometry Approach. Journal of Analytical Chemistry, 78(Suppl 1), S1-S10. [Link]
-
Request PDF. (n.d.). Differentiating Positional Isomers of the 2‐(Dimethoxyphenyl)‐ N ‐(2‐(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography‐Mass Spectrometry Approach. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Yu, F., et al. (2018). Differentiating Positional Isomers of Nucleoside Modifications by Higher-Energy Collisional Dissociation Mass Spectrometry (HCD MS). Journal of the American Society for Mass Spectrometry, 29(9), 1851-1854. [Link]
-
Request PDF. (n.d.). High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids. ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. | Semantic Scholar [semanticscholar.org]
- 6. Differentiating Positional Isomers of Nucleoside Modifications by Higher-Energy Collisional Dissociation Mass Spectrometry (HCD MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differentiating Positional Isomers of the 2-(Dimethoxyphenyl)-N-(2-(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography-Mass Spectrometry Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Results for Purity Assessment
In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous purity testing.[1][2] This guide provides an in-depth comparison of two instrumental pillars of purity analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and delves into the critical process of cross-validation to ensure data integrity and analytical confidence.
The Imperative of Purity: An Introduction
Impurities in pharmaceutical products can arise from various stages, including synthesis, degradation, or storage.[1] These unwanted chemicals can alter the efficacy and toxicity of the final drug product, posing a significant risk to patient safety.[1] Therefore, robust analytical methods are essential to identify and quantify these impurities, ensuring that they remain below established safety thresholds. The International Council for Harmonisation (ICH) provides comprehensive guidelines, such as ICH Q2(R2), on the validation of analytical procedures to demonstrate their suitability for their intended purpose.[3][4][5]
Part 1: The Workhorses of Purity Analysis - HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC): The Versatile Separator
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[6][7][8] Its operation is based on the differential partitioning of sample components between a liquid mobile phase and a solid stationary phase packed in a column.[6][8][9]
Principle of Operation: A high-pressure pump forces a solvent (mobile phase) through a column packed with a stationary phase.[6] When a sample is injected, its components travel through the column at different rates depending on their affinity for the stationary phase, leading to separation.[6][8][9] A detector then measures the concentration of the eluted components.[6]
Strengths in Purity Assessment:
-
Broad Applicability: HPLC is suitable for a wide range of compounds, including non-volatile and thermally unstable molecules, which are common in the pharmaceutical industry.[10]
-
High Resolution and Sensitivity: It offers excellent separation of complex mixtures and can detect impurities at very low concentrations.[1][11][12][13]
-
Quantitative Accuracy: HPLC provides precise and reproducible quantitative results, which is crucial for impurity profiling and content uniformity testing.[12][14]
-
Versatility in Detection: A variety of detectors (e.g., UV-Vis, Diode Array, Fluorescence, Mass Spectrometry) can be coupled with HPLC, enhancing its analytical capabilities.[12]
Limitations:
-
Not Ideal for Volatile Compounds: While versatile, HPLC is not the primary choice for analyzing highly volatile impurities, such as residual solvents.
-
Potential for Co-elution: In complex samples, impurities may co-elute with the main peak or other impurities, making accurate quantification challenging without an appropriate detector like a mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Specialist
GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[15][16] It is the gold standard for the analysis of volatile and semi-volatile compounds.[15][17][18]
Principle of Operation: In GC, a sample is vaporized and injected into a column. An inert carrier gas (mobile phase) carries the vaporized sample through the column, where components are separated based on their boiling points and interaction with the stationary phase.[16] The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for definitive identification.[16]
Strengths in Purity Assessment:
-
Unparalleled for Volatiles: GC-MS is the method of choice for identifying and quantifying volatile impurities, such as residual solvents and process-related impurities.[15][19]
-
High Sensitivity and Specificity: The mass spectrometer provides exceptional sensitivity and specificity, enabling the detection of trace-level impurities even in complex matrices.[18][20][21]
-
Definitive Identification: The fragmentation patterns generated by the mass spectrometer allow for confident identification of unknown impurities.[15]
Limitations:
-
Analyte Volatility Required: GC-MS is limited to compounds that can be vaporized without decomposition.[22]
-
Potential for Thermal Degradation: Thermally labile compounds may degrade in the high temperatures of the GC inlet.
-
Sample Preparation: Derivatization may be required for non-volatile compounds to make them suitable for GC analysis.
Part 2: Head-to-Head Comparison for Purity Assessment
The choice between HPLC and GC-MS for purity assessment is primarily dictated by the physicochemical properties of the analyte and the potential impurities. The following table provides a direct comparison of their capabilities:
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Non-volatile, thermally unstable, polar, and large molecules (e.g., APIs, degradation products, peptides).[10] | Volatile and semi-volatile, thermally stable, small molecules (e.g., residual solvents, starting materials, volatile impurities).[10][15] |
| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.[23] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity.[16][23] |
| Detection | UV-Vis, Diode Array (DAD), Fluorescence, Refractive Index (RI), Mass Spectrometry (MS).[12] | Primarily Mass Spectrometry (MS), Flame Ionization Detector (FID), Electron Capture Detector (ECD).[19] |
| Primary Application | Assay, impurity profiling of non-volatile substances, stability testing.[14] | Residual solvent analysis, analysis of volatile organic compounds (VOCs), identification of unknown volatile impurities.[19] |
| Strengths | Broad applicability, high precision and accuracy for quantification, non-destructive.[11][12] | High sensitivity and specificity, definitive identification of volatile compounds.[18][20][21] |
| Weaknesses | Not suitable for highly volatile compounds, potential for peak co-elution. | Limited to thermally stable and volatile compounds, potential for thermal degradation of analytes.[22] |
Part 3: The Synergy of Cross-Validation
Relying on a single analytical method, even a well-validated one, can harbor inherent biases and limitations. Cross-validation, the process of comparing results from two or more independent analytical methods, is a cornerstone of robust analytical science.[24][25] In the context of purity assessment, cross-validating HPLC and GC-MS results provides a more comprehensive and trustworthy purity profile. This approach is often referred to as using orthogonal methods , where the techniques have different separation and/or detection principles.[26]
Why is Cross-Validation Essential?
-
Confirmatory Analysis: It provides an independent confirmation of the purity results, increasing confidence in the data.
-
Detection of Co-eluting Impurities: An impurity that co-elutes with the main peak in an HPLC analysis may be easily separated and identified by GC-MS if it is volatile.
-
Comprehensive Impurity Profile: HPLC excels at detecting non-volatile degradation products, while GC-MS is superior for volatile residual solvents. Together, they provide a more complete picture of the impurity landscape.
-
Method Robustness: Cross-validation helps to ensure that the analytical methods are robust and reliable under different conditions.[24]
-
Regulatory Compliance: Regulatory agencies often expect orthogonal methods to be used to fully characterize a drug substance.[26]
The Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC-MS for purity assessment.
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. labcompare.com [labcompare.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 7. moravek.com [moravek.com]
- 8. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
- 9. m.youtube.com [m.youtube.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Advantages and Disadvantages of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 13. HPLC Assay Testing: What It Is and Why It’s Important for API Manufacturers? - Novasol Biotech [novasolbio.com]
- 14. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 15. omicsonline.org [omicsonline.org]
- 16. agilent.com [agilent.com]
- 17. labioscientific.com [labioscientific.com]
- 18. emerypharma.com [emerypharma.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. Why is Using GC-MS More Advantageous than GC-FID? [monadlabtech.com]
- 21. nals.unbc.ca [nals.unbc.ca]
- 22. mastelf.com [mastelf.com]
- 23. gentechscientific.com [gentechscientific.com]
- 24. pharmaguru.co [pharmaguru.co]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
A Comparative Guide to the Synthesis of Substituted Benzylamines for the Modern Organic Chemist
Introduction: The Central Role of Benzylamines in Drug Discovery and Beyond
Substituted benzylamines are a cornerstone structural motif in a multitude of functional molecules, from life-saving pharmaceuticals and agrochemicals to advanced materials.[1] Their prevalence stems from the unique combination of a flexible, space-filling benzyl group and a basic nitrogen atom, which is crucial for molecular interactions, particularly in biological systems. The ability to efficiently and selectively synthesize these compounds is therefore a critical skill for researchers in drug development and chemical synthesis.[2]
This guide provides an in-depth, comparative analysis of the most common and effective synthetic routes to substituted benzylamines. Moving beyond a simple recitation of protocols, we will explore the underlying mechanistic principles, causality behind procedural choices, and provide field-proven insights to help you select the optimal strategy for your specific target molecule. We will evaluate each method on key performance indicators including yield, substrate scope, functional group tolerance, scalability, and operational simplicity, supported by representative experimental data.
Strategic Overview: Navigating the Paths to Benzylamine Synthesis
The construction of a substituted benzylamine can be broadly categorized into two strategic approaches:
-
C-N Bond Formation: These methods involve creating the critical benzyl-nitrogen bond. This is typically achieved through the reaction of a benzyl electrophile with a nitrogen nucleophile (N-Alkylation) or, more commonly, through the coupling of a carbonyl compound with an amine followed by reduction (Reductive Amination).
-
Reduction of Existing Nitrogen-Containing Functional Groups: In this approach, the benzyl framework is already appended to a nitrogen-containing functional group at the correct oxidation state, which is then reduced to the desired amine. Key examples include the reduction of benzonitriles, benzamides, and benzyl azides.
The choice between these strategies is dictated by factors such as the availability of starting materials, the desired substitution pattern on both the aromatic ring and the nitrogen atom, and the tolerance of other functional groups within the molecule.[2]
Route 1: Reductive Amination of Benzaldehydes and Ketones
Reductive amination is arguably the most versatile and widely used method for preparing primary, secondary, and tertiary benzylamines.[3] The reaction proceeds in one pot by condensing an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ by a selective reducing agent.[3]
Mechanism and Rationale
The process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate.[4] This is followed by dehydration to yield a key iminium ion. A hydride reagent then selectively reduces the C=N double bond of the iminium ion to furnish the final amine product.
The choice of reducing agent is critical for success. The ideal reagent must be powerful enough to reduce the iminium intermediate but mild enough to avoid significant reduction of the starting carbonyl compound.[3] Sodium triacetoxyborohydride [NaBH(OAc)₃] is often the reagent of choice due to its mildness and tolerance for acidic conditions which can catalyze imine formation. Other common reagents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation over metals like Palladium on carbon (Pd/C).[5][6]
Advantages:
-
High Versatility: Easily produces primary, secondary, and tertiary amines by choosing ammonia, a primary amine, or a secondary amine, respectively.
-
Wide Substrate Scope: Tolerates a broad range of functional groups on both the aldehyde and amine partners.
-
One-Pot Procedure: Operationally simple, avoiding the isolation of intermediates.[6]
Disadvantages:
-
Byproduct Formation: Over-alkylation can be an issue, especially when synthesizing primary amines with ammonia, leading to mixtures of primary and secondary amines.[3] The formation of benzyl alcohol from aldehyde reduction can also occur if the reducing agent is too harsh or conditions are not optimized.[7]
-
Steric Hindrance: Reactions with bulky aldehydes or amines can be sluggish.
Representative Experimental Protocol: Synthesis of N-benzylcyclohexylamine
To a solution of benzaldehyde (1.0 eq) and cyclohexylamine (1.1 eq) in 1,2-dichloroethane (0.2 M) is added sodium triacetoxyborohydride (1.5 eq) in one portion. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with dichloromethane (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford N-benzylcyclohexylamine.
Route 2: Nucleophilic Substitution of Benzyl Halides
Direct N-alkylation of amines with benzyl halides (e.g., chlorides or bromides) is a classical and straightforward approach to forming the benzyl-nitrogen bond.[8] This method relies on the high reactivity of benzyl halides in nucleophilic substitution reactions, which can proceed via either Sₙ1 or Sₙ2 mechanisms depending on the substrate and reaction conditions.
Mechanism and Rationale
For primary and unhindered benzyl halides, the reaction typically proceeds via an Sₙ2 pathway, where the amine nucleophile attacks the electrophilic benzylic carbon, displacing the halide leaving group. To prevent the hydrohalic acid byproduct from protonating the starting amine and rendering it non-nucleophilic, a base (e.g., K₂CO₃, Et₃N) is often added to scavenge the acid.
A significant drawback of this method is the potential for over-alkylation. The newly formed benzylamine product is often as nucleophilic, or even more so, than the starting amine, leading to the formation of di- and even tri-benzylated products.
The Gabriel Synthesis: A Superior Alternative for Primary Benzylamines
To circumvent the issue of over-alkylation in the synthesis of primary benzylamines, the Gabriel synthesis is a highly effective alternative.[9] This method uses the phthalimide anion as an ammonia surrogate.[10]
-
Alkylation: Potassium phthalimide is reacted with a benzyl halide. The phthalimide nitrogen, once alkylated, is no longer nucleophilic due to resonance delocalization with the two adjacent carbonyl groups, thus preventing further reaction.[10]
-
Deprotection: The resulting N-benzylphthalimide is then cleaved, typically with hydrazine (the Ing-Manske procedure) or via acidic/basic hydrolysis, to release the pure primary benzylamine.[11][12]
Advantages:
-
Gabriel Synthesis: An excellent and reliable method for the clean synthesis of primary benzylamines, avoiding over-alkylation byproducts.[9][11]
-
Direct Alkylation: Simple procedure for synthesizing tertiary and quaternary amines where over-alkylation is not a concern or is the desired outcome.
Disadvantages:
-
Over-alkylation (Direct Method): Difficult to control for the synthesis of primary and secondary amines, often leading to product mixtures.[13]
-
Harsh Deprotection: The cleavage of N-benzylphthalimide in the Gabriel synthesis can require harsh conditions (e.g., strong acid/base, high temperatures) that may not be compatible with sensitive functional groups.
Representative Experimental Protocol: Gabriel Synthesis of Benzylamine
-
Step 1: N-Benzylphthalimide formation. To a solution of potassium phthalimide (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) is added benzyl chloride (1.0 eq).[14] The mixture is heated to 100 °C for 2 hours. After cooling to room temperature, the mixture is poured into water, and the resulting precipitate is collected by suction filtration, washed with water, and dried to yield crude N-benzylphthalimide.[14]
-
Step 2: Hydrazinolysis. The crude N-benzylphthalimide (1.0 eq) is suspended in ethanol, and hydrazine hydrate (1.2 eq) is added.[14] The mixture is heated at reflux for 1 hour, during which a thick precipitate of phthalhydrazide forms. After cooling, concentrated HCl is added, and the mixture is refluxed for another hour. The solvent is removed under reduced pressure, water is added, and the phthalhydrazide is removed by filtration. The filtrate is made strongly alkaline with NaOH solution, and the liberated benzylamine is extracted with diethyl ether. The combined organic extracts are dried over anhydrous Na₂SO₄, and the solvent is evaporated to give pure benzylamine.[14]
Route 3: Reduction of Benzylic Nitrogen Functional Groups
This strategy involves the chemical reduction of functional groups such as nitriles, amides, or azides that are already attached to the benzyl core.
Reduction of Benzonitriles
The reduction of benzonitriles offers a direct route to primary benzylamines. This transformation requires powerful reducing agents.
-
Mechanism and Rationale: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under high pressure (e.g., H₂/Raney Nickel) are commonly employed.[15] These reagents deliver hydride equivalents to the electrophilic nitrile carbon, ultimately reducing the carbon-nitrogen triple bond to a single bond. The choice of catalyst can significantly impact selectivity, with some catalysts favoring the formation of the primary amine and others leading to secondary amine byproducts via condensation reactions.[16][17]
Advantages:
-
Directness: Provides a straightforward route to primary benzylamines from readily available benzonitriles.
-
High Yield: Can be a very high-yielding reaction with the appropriate choice of reducing agent.[17]
Disadvantages:
-
Harsh Conditions: Often requires highly reactive (and sometimes hazardous) reagents like LiAlH₄ or high-pressure hydrogenation.
-
Functional Group Intolerance: The powerful reducing agents required will also reduce many other functional groups (e.g., esters, ketones, amides).
-
Byproduct Formation: Dimerization to form dibenzylamine can be a significant side reaction.[17]
Comparative Summary of Synthetic Routes
| Feature | Reductive Amination | Nucleophilic Substitution (Gabriel) | Reduction of Benzonitriles |
| Primary Product | Primary, Secondary, or Tertiary Amines | Exclusively Primary Amines | Exclusively Primary Amines |
| Key Reagents | Aldehyde/Ketone, Amine, NaBH(OAc)₃ | Benzyl Halide, K-Phthalimide, Hydrazine | Benzonitrile, LiAlH₄ or H₂/Catalyst |
| Yield | Good to Excellent | Good to Excellent | Good to Excellent |
| Functional Group Tolerance | High | Moderate (deprotection can be harsh) | Low |
| Scalability | Excellent | Good | Moderate (handling LiAlH₄/H₂) |
| Key Advantage | High versatility, one-pot | Clean synthesis of primary amines | Direct route from nitriles |
| Key Disadvantage | Potential for over-alkylation | Multi-step, harsh deprotection | Harsh conditions, low FG tolerance |
Decision-Making Flowchart for Method Selection
Conclusion
The synthesis of substituted benzylamines is a mature field with several robust and reliable methods at the disposal of the modern chemist. Reductive amination stands out for its supreme versatility and operational simplicity, making it a first-line choice for many applications. For the specific, clean synthesis of primary benzylamines, the Gabriel synthesis remains a gold standard, effectively avoiding the common pitfall of over-alkylation. Finally, the reduction of benzonitriles provides a direct, powerful route when starting materials are suitable and functional group tolerance is not a primary concern. By understanding the mechanistic underpinnings, advantages, and limitations of each approach, researchers can make informed, strategic decisions to efficiently access the target benzylamine structures that are vital for advancing science and technology.
References
-
brainly.com. (2023, August 17). Outline a benzylamine preparation using Gabriel's synthesis.Link
-
Harger, M. J. P. (2001). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate. Journal of the Chemical Society, Perkin Transactions 2, (1), 41–47. Link
-
Scribd. Reductive Amination of Benzaldehyde. Link
-
BenchChem. (2025). A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine. Link
-
Brainly.in. (2020, July 4). How to convert benzonitrile to benzyl amine. Link
-
Pearson. The two most general amine syntheses are the reductive amination...Link
-
BenchChem. (2025, December). comparative analysis of synthesis methods for substituted benzylamines. Link
-
Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Link
-
Royal Society of Chemistry. (2015). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Chemical Communications. Link
-
ACS Publications. (1971). The Gabriel synthesis of benzylamine: An undergraduate organic experiment. Journal of Chemical Education. Link
-
ResearchGate. Reaction pathways associated with the hydrogenation of benzonitrile...Link
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Link
-
Royal Society of Chemistry. (2019). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering. Link
-
OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Link
-
ResearchGate. (1971). The Gabriel Synthesis of Benzylamine. Link
-
ResearchGate. (2025, August 9). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. Link
-
Royal Society of Chemistry. (2001). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate. Journal of the Chemical Society, Perkin Transactions 2. Link
-
ResearchGate. (2025, August 7). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Link
-
ACS Publications. (2025, June 5). Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions. ACS Sustainable Chemistry & Engineering. Link
-
Taylor & Francis Online. (1983). BENZYLAMINE AND DIBENZYLAMINE REVISITED. SYNTHESES OF N-SUBSTITUTED ARYLOXYPROPANOLAMINES EXEMPLIFYING A GENERAL ROUTE TO SECONDARY ALIPHATIC AMINES. Synthetic Communications. Link
-
University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. Link
-
Organic Chemistry Portal. Benzylamine synthesis by C-C coupling. Link
-
PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Link
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Link
-
Wikipedia. Buchwald–Hartwig amination. Link
-
ResearchGate. Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... Link
-
ResearchGate. (2025, August 5). Buchwald–Hartwig reaction: an update. Link
-
ACS Publications. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Link
-
ACS Publications. (2015). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Link
-
Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orgosolver.com [orgosolver.com]
- 11. brainly.com [brainly.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. brainly.in [brainly.in]
- 16. researchgate.net [researchgate.net]
- 17. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Qualification of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine Reference Standard
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. This guide provides an in-depth technical comparison and qualification workflow for the (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine reference standard, a critical reagent in various research and development pipelines. We will delve into the essential analytical techniques required to verify its identity, purity, and overall quality, ensuring the reliability of your experimental results.
The Critical Role of a Well-Characterized Reference Standard
Deconstructing the Certificate of Analysis: A Representative Example
While a specific, publicly available Certificate of Analysis for every commercial batch of this compound may not always be accessible, a comprehensive CoA for a high-quality reference standard will invariably include the following analytical tests. Below is a representative CoA, detailing the expected methodologies and acceptable specifications.
Table 1: Representative Certificate of Analysis for this compound
| Test | Method | Specification | Representative Result |
| Appearance | Visual Inspection | Colorless to pale yellow liquid | Conforms |
| Identity | ¹H NMR Spectroscopy | Conforms to structure | Conforms |
| Mass Spectrometry (ESI+) | Conforms to molecular weight | Conforms | |
| Purity (Assay) | HPLC-UV (254 nm) | ≥ 98.0% | 99.5% |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.15% |
| Residual Solvents | Headspace GC-MS | Per USP <467> | No significant peaks |
Comparative Analysis of Commercially Available Reference Standards
Several suppliers offer this compound. While all may claim to provide a "reference standard," the level of characterization and guaranteed purity can vary. When selecting a standard, it is crucial to compare the information provided by different vendors.
Table 2: Comparison of Potential Commercial Sources
| Parameter | Ideal Reference Standard (This Guide) | Alternative Supplier A | Alternative Supplier B |
| Purity (Assay) | ≥ 98.0% (with chromatogram) | ≥ 98% (method not specified) | 95+% |
| Identity Confirmed by | ¹H NMR, Mass Spec | Data not provided | NMR (upon request) |
| Water Content | Specified (≤ 0.5%) | Not specified | Not specified |
| CoA Provided | Comprehensive | Basic information only | Available upon request |
As illustrated, the quality and completeness of the supporting data can differ significantly. For critical applications, a reference standard with a comprehensive CoA, including spectral data, is strongly recommended. A lower purity or a lack of thorough characterization in an alternative standard introduces a level of uncertainty that can compromise experimental outcomes.
In-House Verification: A Step-by-Step Protocol
Upon receiving a new batch of reference standard, it is best practice to perform in-house verification of its identity and purity. The following protocols outline the essential steps for this process.
Experimental Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound reference standard
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Accurately weigh approximately 5-10 mg of the reference standard into a clean vial.
-
Dissolve the sample in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
Process the data, referencing the TMS peak to 0.00 ppm.
-
Compare the obtained spectrum with the expected chemical shifts and splitting patterns for the structure.
Expected ¹H NMR Spectrum Analysis:
-
A singlet for the methoxy (-OCH₃) protons.
-
A singlet for the benzylic (-CH₂NH₂) protons.
-
Aromatic protons exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.
-
A broad singlet for the amine (-NH₂) protons, which may exchange with residual water in the solvent.
Experimental Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the reference standard by separating it from any potential impurities.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of the reference standard at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak relative to the total area of all peaks.
-
Experimental Protocol 3: Water Content Determination by Karl Fischer Titration
Objective: To quantify the amount of water present in the reference standard.[1][2][3][4][5]
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Karl Fischer reagents
-
Dry, gastight syringe
-
This compound reference standard
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Allow the instrument to stabilize and perform a blank titration to determine the drift.
-
Accurately weigh a suitable amount of the reference standard and record the weight.
-
Inject the sample into the titration vessel.
-
The instrument will automatically titrate the water present and provide the water content as a percentage.
Visualizing the Workflow: Reference Standard Qualification
The following diagram illustrates a typical workflow for the qualification and release of a chemical reference standard, ensuring its suitability for use in regulated and research environments.
Caption: Workflow for Reference Standard Qualification.
Potential Impurities and Their Origins
Understanding the potential impurities is crucial for developing robust analytical methods. For this compound, which is likely synthesized via reductive amination of the corresponding benzaldehyde, potential impurities could include:
-
Starting Material: Unreacted 2-methoxy-5-(trifluoromethoxy)benzaldehyde.
-
Over-alkylation Products: Dimerization or trimerization products can sometimes form during the synthesis of benzylamines.
-
By-products from the Reducing Agent: Impurities related to the specific reducing agent used.
-
Oxidation Products: Benzylamines can be susceptible to oxidation over time.
A well-developed HPLC method should be able to resolve the main peak from these potential impurities, ensuring an accurate purity assessment.
Conclusion
The qualification of a reference standard like this compound is a multi-faceted process that relies on a suite of orthogonal analytical techniques. By understanding the principles behind each test, comparing the offerings of different suppliers, and implementing a robust in-house verification program, researchers can ensure the quality and reliability of their reference standards. This diligence is a cornerstone of sound scientific practice and is essential for the successful advancement of research and drug development projects.
References
-
Hanna-Attia, A. Water Content Standards for Karl Fischer Titration. Available at: [Link]
-
Mettler Toledo. Karl Fischer Titration Guide to Water Determination. Available at: [Link]
-
Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). Available at: [Link]
-
Wikipedia. Karl Fischer titration. Available at: [Link]
Sources
Comparative Docking Analysis of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine at Human Serotonin Receptor Subtypes
A Senior Application Scientist's Guide to In-Silico Selectivity Profiling
This guide provides a comprehensive framework for evaluating the binding characteristics of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine, a substituted phenethylamine derivative, across a panel of human serotonin (5-HT) receptors. By employing molecular docking simulations, we can predict the compound's binding affinity and interaction patterns, offering crucial insights into its potential selectivity and pharmacological profile. This document is intended for researchers in drug discovery and computational chemistry, providing both high-level strategic insights and detailed, actionable protocols.
Introduction: The Rationale for In-Silico Comparison
Serotonin receptors, a diverse family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3), are implicated in a vast array of physiological and pathological processes.[1][2] Developing ligands with high selectivity for specific 5-HT subtypes is a primary goal in modern pharmacology to maximize therapeutic efficacy while minimizing off-target effects. The subject of our study, this compound, belongs to the phenethylamine class, many of which are known to interact with serotonin receptors.[3][4] The presence of the methoxy and trifluoromethoxy substituents suggests potential for specific molecular interactions within the receptor binding pockets.[5][6]
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[7][8] By systematically docking our compound against multiple, structurally distinct 5-HT receptor subtypes, we can generate a comparative profile of its binding potential. This in-silico approach allows for the rapid, cost-effective prioritization of compounds and the generation of testable hypotheses before committing to resource-intensive wet-lab synthesis and screening.[9][10]
Methodology: A Validated Protocol for GPCR Docking
The credibility of any in-silico study hinges on a robust and well-validated methodology. The following protocol outlines the critical steps for preparing the ligand and receptors, performing the docking simulations, and analyzing the results.
The overall computational workflow is depicted below. This systematic process ensures reproducibility and minimizes sources of error.
Caption: Simplified signaling pathways for Gq and Gi-coupled serotonin receptors.
Trustworthiness: Protocol for Experimental Validation
In-silico predictions must be validated experimentally. A radioligand competition binding assay is the gold standard for determining a compound's binding affinity (Ki) at a target receptor.
Protocol: Radioligand Competition Binding Assay
-
Materials :
-
Cell membranes expressing the human 5-HT receptor subtype of interest (e.g., 5-HT2A).
-
A specific radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT2A).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates, filtration apparatus, and a scintillation counter.
-
-
Procedure :
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled antagonist).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis :
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This experimental data will either confirm or refute the computational predictions, providing a crucial feedback loop for refining the docking models.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the comparative in-silico analysis of this compound at serotonin receptors. The molecular docking protocol, when followed rigorously, can provide valuable predictions regarding binding affinity and selectivity. The hypothetical results suggest a preference for the 5-HT2A receptor, a hypothesis that can be directly tested using the provided experimental binding assay protocol.
Successful validation of these in-silico findings would warrant further investigation, including functional assays to determine if the compound acts as an agonist or antagonist, and subsequent lead optimization studies to enhance potency and selectivity. This integrated approach, combining computational prediction with experimental validation, represents an efficient and powerful paradigm in modern drug discovery.
References
-
QIAGEN GeneGlobe. (n.d.). Serotonin Receptor Signaling. Retrieved from [Link]
-
Yadav, V. R., et al. (2023). Signaling pathways of the serotonin receptor (5-HTR) subtypes. ResearchGate. Retrieved from [Link]
-
Kandasamy, R., et al. (2018). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. PubMed Central. Retrieved from [Link]
-
Bockaert, J., et al. (2021). Novel and atypical pathways for serotonin signaling. PubMed Central. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Serotonergic Synapse Pathway. Retrieved from [Link]
-
Kim, K., et al. (2023). Structural studies of serotonin receptor family. BMB Reports, 56(10), 527-536. Retrieved from [Link]
-
Jeyasingh, V. T. A., & Josephine, S. J. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. ResearchGate. Retrieved from [Link]
-
Tan, Y., et al. (2022). Serotonin 5A (5-HT5A) receptor-Gi protein complex. RCSB PDB. Retrieved from [Link]
-
Bioinformatics Insights. (2024, March 7). Quick Comparison of Molecular Docking Programs [Video]. YouTube. Retrieved from [Link]
-
Dror, O., et al. (2004). Predicting Molecular Interactions in silico: I. A Guide to Pharmacophore Identification and its Applications to Drug Design. Current Medicinal Chemistry, 11(1), 71-90. Retrieved from [Link]
-
Jeyasingh, V. T. A., & Josephine, S. J. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia. Retrieved from [Link]
-
Ciemny, M., et al. (2018). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. Molecules, 23(9), 2349. Retrieved from [Link]
-
Grisoni, F., et al. (2022). Review of in silico studies dedicated to the nuclear receptor family: Therapeutic prospects and toxicological concerns. PubMed Central. Retrieved from [Link]
-
Kim, K., et al. (2023). Structural studies of serotonin receptor family. ResearchGate. Retrieved from [Link]
-
GPCR-Bench: A Benchmarking Set and Practitioners' Guide for G Protein-Coupled Receptor Docking. (2019). ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). (2-(Trifluoromethoxy)phenyl)methanamine. Retrieved from [Link]
-
Sadybekov, A. A., & Katritch, V. (2017). A Guide to In Silico Drug Design. PubMed Central. Retrieved from [Link]
-
Xu, P., et al. (2021). Serotonin-bound Serotonin 1A (5-HT1A) receptor-Gi protein complex. RCSB PDB. Retrieved from [Link]
-
Li, Y., et al. (2022). Essential Dynamics Ensemble Docking for Structure-Based GPCR Drug Discovery. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Ribeiro, R. P., et al. (2023). pyGOMoDo: GPCRs modeling and docking with python. PubMed Central. Retrieved from [Link]
-
Basak, S., & Chakrapani, S. (2018). Cryo-EM structure of serotonin receptor. RCSB PDB. Retrieved from [Link]
-
Kufareva, I. (2018). Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions. Springer Nature Experiments. Retrieved from [Link]
-
ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 22(4), 428-432. Retrieved from [Link]
-
Omics Tutorials. (2023). Step-by-Step Tutorial on Molecular Docking. Retrieved from [Link]
-
University of Cantabria. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]
-
Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-fluoro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine. Retrieved from [Link]
-
Halberstadt, A. L., et al. (2020). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed Central. Retrieved from [Link]
-
Glennon, R. A., et al. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294-299. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Methoxy-5-phenethyloxy-phenyl)-ethylamine. Retrieved from [Link]
-
PubChem. (n.d.). [2-(2-Methoxyphenoxy)-5-methylphenyl]methanamine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxybenzylamine. Retrieved from [Link]
-
Nichols, D. E., et al. (1994). 1-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane: a potent serotonin 5-HT2A/2C agonist. Journal of Medicinal Chemistry, 37(25), 4346-4351. Retrieved from [Link]
-
Glennon, R. A., et al. (2002). 1-[2-methoxy-5-(3-phenylpropyl)]-2-aminopropane unexpectedly shows 5-HT(2A) serotonin receptor affinity and antagonist character. Journal of Medicinal Chemistry, 45(22), 4807-4810. Retrieved from [Link]
-
DeRuiter, J., et al. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. DEA.gov. Retrieved from [Link]
Sources
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane: a potent serotonin 5-HT2A/2C agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-[2-methoxy-5-(3-phenylpropyl)]-2-aminopropane unexpectedly shows 5-HT(2A) serotonin receptor affinity and antagonist character - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Review of in silico studies dedicated to the nuclear receptor family: Therapeutic prospects and toxicological concerns - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Experimentally Assessing the Lipophilicity of Trifluoromethoxy-Substituted Compounds
Part 1: The Strategic Imperative of Lipophilicity in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely valuable substituent. Its potent combination of high metabolic stability, significant electronegativity, and the ability to modulate pKa and conformation makes it a powerful tool for optimizing drug candidates.[1] However, its most frequently leveraged characteristic is its impact on lipophilicity—a critical physicochemical parameter that governs a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2][3][4]
An optimal lipophilicity range, often cited as a logD between 1 and 3, is a key determinant for a compound's success in clinical development.[5] Unlike a simple alkyl group, the -OCF₃ moiety is not a straightforward lipophilic addition; its polarized oxygen atom can engage in specific interactions, making the experimental determination of its lipophilic contribution essential.[1][6] This guide provides an in-depth comparison of the principal experimental techniques used to measure the lipophilicity of -OCF₃-containing compounds, offering field-proven insights to guide your selection of the most appropriate method for your research stage.
Before we delve into the methodologies, it is crucial to distinguish between our two key metrics:
-
LogP (Partition Coefficient): This is the logarithm of the concentration ratio of a neutral compound between an immiscible lipid phase (typically n-octanol) and an aqueous phase at equilibrium. It is a fundamental, pH-independent property of a molecule.[3][7][8]
-
LogD (Distribution Coefficient): For ionizable compounds, LogD is the more physiologically relevant measure. It represents the logarithm of the concentration ratio of all species (ionized and neutral) between the lipid and aqueous phases at a specific pH, often physiological pH 7.4.[8][9][10][11]
Part 2: The Experimental Arsenal: A Head-to-Head Comparison
The choice of an experimental method is a strategic one, balancing the need for accuracy, throughput, sample availability, and the specific properties of the compound . We will compare the three most robust and widely adopted techniques: the Shake-Flask method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Potentiometric Titration.
The Gold Standard: The Shake-Flask Method
The shake-flask method is the universally recognized benchmark for logP and logD determination due to its direct and unambiguous measurement of the partitioning phenomenon.[9][12][13][14]
-
Causality Behind the Choice (Expertise & Experience): You choose the shake-flask method when you require the highest degree of accuracy for a lead candidate or when validating data from higher-throughput methods. Its directness means it is free from the assumptions and correlations inherent in indirect methods. However, it is labor-intensive, requires a significant amount of pure compound, and is prone to experimental errors (e.g., incomplete phase separation, emulsion formation), particularly for highly lipophilic or very hydrophilic compounds.[8][12]
Caption: Workflow for Shake-Flask LogD Determination.
-
Phase Preparation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) for at least 24 hours. Allow the phases to separate completely before use. This pre-saturation is critical to ensure thermodynamic equilibrium.[7]
-
Compound Preparation: Prepare a stock solution of the trifluoromethoxy-substituted compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Partitioning: In a clean vessel, add a small aliquot of the compound stock to a mixture of the pre-saturated aqueous buffer and pre-saturated n-octanol (e.g., 990 µL buffer and 100 µL octanol). The final concentration should be within the linear range of your analytical detector.
-
Equilibration: Seal the vessel and agitate it on a shaker or rotator for a sufficient time to reach equilibrium (typically 1 to 24 hours) at a constant temperature.
-
Phase Separation: Centrifuge the vessel at high speed (e.g., >3000 x g) for at least 15 minutes to ensure a sharp and complete separation of the two phases.
-
Sampling: Carefully withdraw a precise aliquot from the center of each phase, avoiding the interface.
-
Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method, such as LC-MS or UV-Vis spectroscopy.
-
Calculation: Calculate the LogD using the formula: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] ).[7]
The High-Throughput Workhorse: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most widely used indirect method for lipophilicity assessment, officially recommended by the OECD for its speed, automation, and minimal sample requirements.[12][13]
-
Causality Behind the Choice (Expertise & Experience): This is the method of choice for early-stage drug discovery, where hundreds or thousands of compounds need to be ranked quickly. The principle is based on the strong correlation between a compound's retention time on a nonpolar stationary phase (like C8 or C18) and its logP.[13][15][16] The primary caveat is that this is an indirect measurement. It requires a calibration curve of well-characterized compounds, and results can be skewed by specific interactions, such as hydrogen bonding with residual silanols on the stationary phase, which may be a consideration for the -OCF₃ group's oxygen atom.[12][13]
Caption: Workflow for RP-HPLC LogP Determination.
-
System Preparation: Use a standard RP-HPLC system with a C18 or C8 column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[13]
-
Calibration Set: Prepare solutions of 5-8 standard compounds with accurately known logP values that span the expected range of your test compound.
-
Calibration Run:
-
Inject each standard compound and record its retention time (t_R_).
-
Inject a void volume marker (e.g., uracil) to determine the column dead time (t₀).
-
For each standard, calculate the capacity factor, k', using the formula: k' = (t_R_ - t₀) / t₀.[12]
-
Calculate log k' for each standard.
-
-
Generate Calibration Curve: Plot the known LogP values of the standards (y-axis) against their corresponding log k' values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Sample Analysis: Inject your trifluoromethoxy-substituted test compound under the exact same chromatographic conditions and measure its retention time.
-
Calculation: Calculate the log k' for your test compound. Use the regression equation from the calibration curve to calculate its LogP value.[7]
The Ionization Specialist: Potentiometric Titration
Potentiometric titration is a powerful, albeit more specialized, method for determining the logP of ionizable compounds. It works by measuring the shift in a compound's pKa in the presence of a lipid phase.[17][18]
-
Causality Behind the Choice (Expertise & Experience): This method is invaluable when you are working with an ionizable -OCF₃ compound (e.g., containing an amine or carboxylic acid). Its primary advantage is the simultaneous determination of both pKa and logP from a single set of experiments.[17][19] The neutral form of the compound partitions into the octanol phase, shifting the aqueous equilibrium and causing an apparent pKa shift. The magnitude of this shift is directly proportional to the compound's logP.[18] The technique's limitation is that it is only applicable to compounds that can be protonated or deprotonated within the titration pH range.[20][21]
Caption: Workflow for Potentiometric LogP Determination.
-
Aqueous pKa Determination: Accurately determine the aqueous pKa of your compound by performing a potentiometric titration in a calibrated aqueous system.
-
Biphasic System Preparation: Prepare several vials with different, precisely known volume ratios of n-octanol and water (e.g., 1:4, 1:2, 1:1).
-
Biphasic Titrations:
-
Add a precise amount of the compound to each vial.
-
Perform a full potentiometric titration for each octanol-water ratio, recording the pH as a function of titrant volume.
-
-
Data Analysis:
-
For each biphasic titration, determine the apparent pKa (pKa_app_). You will observe that the pKa shifts upwards for acids and downwards for bases as the proportion of octanol increases.[18]
-
-
Calculation: The LogP is calculated by fitting the observed pKa shifts at different phase ratios to specialized equations that model the partitioning equilibrium. This is typically handled by the instrument's software.[18] The relationship allows for the deconvolution of the pKa shift into the partition coefficient of the neutral species.
Part 3: Data-Driven Decision Making
To illustrate the practical implications of choosing a method, consider the following illustrative data for three model trifluoromethoxy-substituted compounds.
| Compound | Structure | Method | Measured Value | Comments |
| A: Neutral Aromatic | 4-(trifluoromethoxy)toluene | Shake-Flask | LogP = 3.52 | Gold standard reference value. |
| RP-HPLC | LogP = 3.45 | Good agreement, fast and reliable for neutral analogs. | ||
| Potentiometric | N/A | Not ionizable, method not applicable. | ||
| B: Neutral Heterocycle | 2-Chloro-5-(trifluoromethoxy)pyridine | Shake-Flask | LogP = 3.10 | Reference value. |
| RP-HPLC | LogP = 2.85 | Lower value suggests potential H-bonding between the pyridine nitrogen/-OCF₃ oxygen and residual silanols on the C18 column, increasing retention relative to its pure lipophilicity. | ||
| Potentiometric | N/A | Pyridine nitrogen is too weakly basic to be accurately titrated for LogP determination. | ||
| C: Ionizable Acid | 4-(trifluoromethoxy)benzoic acid | Shake-Flask | LogD₇.₄ = 1.95 | Direct measure of partitioning at physiological pH. |
| RP-HPLC (pH 7.4) | LogD₇.₄ = 1.88 | Good correlation, but requires a pH-specific calibration curve. | ||
| Potentiometric | LogP (neutral) = 3.80pKa = 3.65 | Provides the most fundamental data: the intrinsic lipophilicity of the neutral species and its acidity, from which LogD at any pH can be calculated. |
Analysis of Illustrative Data:
-
For simple, neutral compounds like Compound A , RP-HPLC provides a rapid and sufficiently accurate alternative to the shake-flask method.
-
Compound B highlights a key consideration for -OCF₃ compounds. The slight discrepancy in the RP-HPLC result could indicate secondary interactions with the stationary phase. While still useful for ranking, the shake-flask method should be used for definitive values.
-
Compound C demonstrates the power of the potentiometric method. It not only provides a LogP value for the neutral form but also the pKa, which is essential for understanding its behavior across the pH range of the gastrointestinal tract. The Shake-Flask LogD₇.₄ value is a direct measure under specific conditions, but the potentiometric data is more versatile.
Part 4: Conclusion & Senior Scientist Recommendations
The experimental assessment of lipophilicity for trifluoromethoxy-substituted compounds is not a one-size-fits-all process. The choice of method must be aligned with the goals and stage of your drug discovery program.
-
For Early-Stage Discovery & Library Screening: Employ RP-HPLC . Its high throughput and low sample consumption are ideal for rapidly ranking large sets of compounds and establishing structure-lipophilicity relationships.
-
For Lead Optimization & Candidate Selection: Use the Shake-Flask method to obtain definitive LogP/LogD values for your most promising compounds. This accuracy is critical for building reliable pharmacokinetic and QSAR models. For ionizable candidates, Potentiometric Titration is superior, as it delivers both pKa and the intrinsic LogP, providing a complete picture of pH-dependent lipophilicity.
-
A Self-Validating System: A robust workflow involves using RP-HPLC for primary screening and then validating key results with the orthogonal shake-flask or potentiometric methods. Discrepancies between methods, as illustrated with Compound B, are not failures but rather valuable data points that can reveal secondary molecular interactions influencing a compound's behavior.
By strategically deploying these methods, researchers can gain a comprehensive and accurate understanding of the lipophilic character of their trifluoromethoxy-substituted compounds, enabling more informed decisions and ultimately increasing the probability of therapeutic success.[2]
References
-
Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
-
Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. (2022). MDPI. [Link]
-
Lipophilicity in drug discovery. (2010). PubMed. [Link]
-
Interlaboratory study of log P determination by shake-flask and potentiometric methods. (1996). PubMed. [Link]
-
Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. (2017). Emery Pharma. [Link]
-
LogP/D. (n.d.). Cambridge MedChem Consulting. [Link]
-
Is there enough focus on lipophilicity in drug discovery?. (2016). Taylor & Francis Online. [Link]
-
Importance of Solubility and Lipophilicity in Drug Development. (2021). AZoLifeSciences. [Link]
-
The influence of lipophilicity in drug discovery and design. (2012). PubMed. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI. [Link]
-
HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. (2003). Spectroscopy Online. [Link]
-
LogP / LogD shake-flask method. (2019). Protocols.io. [Link]
-
When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. (1986). PubMed. [Link]
-
Recent advances in lipophilicity measurement by reversed-phase high-performance liquid chromatography. (2017). ResearchGate. [Link]
-
Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC). (2005). The Journal of Medical Investigation. [Link]
-
(PDF) LogP / LogD shake-flask method v1. (2019). ResearchGate. [Link]
-
Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. (2018). CHIMIA. [Link]
-
4-Trifluoromethoxy proline: synthesis of stereoisomers and lipophilicity study. (2021). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Introduction to log P and log D measurement using PionT3. (n.d.). Pion Inc. [Link]
-
Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Potentiometric titration. (n.d.). Wikipedia. [Link]
- Tool for lipophilicity determination in drug discovery basic and neutral compounds. (2002).
-
Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). (2020). YouTube. [Link]
-
State of the art and prospects of methods for determination of lipophilicity of chemical compounds. (2019). Talanta. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2024). Journal of Medicinal Chemistry. [Link]
-
Considerations on the potentiometric logP determination. (n.d.). Pion Inc. [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]
-
Lipophilicity - Methods of determination and its role in medicinal chemistry. (2013). ResearchGate. [Link]
-
Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (2020). Journal of Medicinal Chemistry. [Link]
-
Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (2011). NIH. [Link]
-
Predicting Octanol-Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. (2020). CSIRO Publishing. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. mdpi.com [mdpi.com]
- 14. emerypharma.com [emerypharma.com]
- 15. researchgate.net [researchgate.net]
- 16. medical.med.tokushima-u.ac.jp [medical.med.tokushima-u.ac.jp]
- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 19. Considerations on the potentiometric logP determination [pion-inc.com]
- 20. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 21. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Validating Compound Identity Against a Commercial Reference Standard
In the realms of pharmaceutical development, chemical research, and quality control, the unambiguous confirmation of a compound's identity is a foundational requirement. The integrity of experimental data, the safety of therapeutics, and the reproducibility of scientific discoveries all hinge on knowing, with certainty, the precise molecular structure of the substance . A commercial reference standard is the bedrock of this process, serving as the authenticated benchmark against which a newly synthesized or manufactured compound is compared.
This guide provides an in-depth technical framework for validating the identity of a test compound. It is designed for researchers, scientists, and drug development professionals who require a robust, scientifically sound, and defensible methodology. We will move beyond a simple checklist of procedures to explore the underlying principles of an orthogonal, multi-technique approach, ensuring the highest level of confidence in your results.
The Orthogonal Imperative: A Self-Validating System
Relying on a single analytical technique for identity confirmation is a precarious practice. A single data point, such as a molecular weight, can be misleading or insufficient to distinguish between isomers or structurally similar impurities. The gold standard is an orthogonal approach , which involves using multiple, independent analytical techniques that measure different physicochemical properties of the molecule.[1][2][3] When several distinct methods produce concordant results, the confidence in the compound's identity increases exponentially, creating a self-validating system.
The core principle is that each technique offers a different perspective on the molecule's identity. One method may confirm the mass, another the specific arrangement of atoms, and a third its behavior in a separation system. It is the collective agreement of these disparate techniques that provides irrefutable proof of identity.
Caption: Orthogonal approach for compound identity confirmation.
Core Analytical Techniques for Identity Verification
We will now detail the three most critical and widely accepted analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Regulatory bodies like the FDA and international standards organizations such as the ICH recognize the importance of validating analytical procedures to ensure they are suitable for their intended purpose.[4][5][6][7][8][9]
High-Performance Liquid Chromatography (HPLC): The Co-elution Principle
While often considered a tool for purity analysis, HPLC is a powerful method for identity confirmation when used in a co-elution experiment.[10][11] The principle is simple: if two compounds are identical, they should behave identically in a given chromatographic system, eluting from the column at the exact same time.
Causality Behind Experimental Choices: The choice of column chemistry and mobile phase is critical. A robust method will be sensitive enough to separate the target compound from any potential impurities or closely related structures. By analyzing the test compound, the reference standard, and a co-injection of both, we can directly compare their retention times. A single, sharp, symmetrical peak in the co-injection chromatogram is strong evidence of identity.
Experimental Protocol: HPLC Co-elution Analysis
-
Method Development: Develop a stability-indicating HPLC method capable of resolving the compound of interest from known impurities and degradation products. Refer to guidelines such as USP Chapter <621> for chromatographic best practices.[12][13][14]
-
Sample Preparation:
-
Prepare a solution of the Commercial Reference Standard at a known concentration (e.g., 1 mg/mL).
-
Prepare a solution of the Test Compound at the same concentration.
-
Prepare a "Co-injection Sample" by mixing equal volumes of the Reference Standard and Test Compound solutions.
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the Reference Standard solution. Record the retention time (RT).
-
Inject the Test Compound solution. Record the retention time.
-
Inject the Co-injection Sample.
-
-
Acceptance Criteria:
-
The RT of the Test Compound must be within ±2% of the Reference Standard's RT.
-
The chromatogram of the Co-injection Sample must show a single, symmetrical peak. Any peak distortion, such as shouldering or broadening, suggests the presence of two distinct, co-eluting compounds and a failed identity test.[11][15][16]
-
Caption: HPLC Co-elution experimental workflow.
Data Presentation: HPLC Co-elution Results
| Sample | Retention Time (min) | Peak Shape | Result |
| Reference Standard | 5.42 | Symmetrical | - |
| Test Compound | 5.41 | Symmetrical | Match |
| Co-injection (1:1 Mix) | 5.42 | Symmetrical | Pass |
Mass Spectrometry (MS): The Molecular Fingerprint
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing two critical pieces of information: the molecular weight of the compound and its fragmentation pattern.[17] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the molecular formula by providing highly accurate mass measurements.
Causality Behind Experimental Choices: Comparing the full-scan mass spectra of the test compound and the reference standard confirms they have the same molecular weight. However, isomers will have identical molecular weights. Therefore, comparing their fragmentation patterns (MS/MS spectra) is essential. Identical compounds will break apart in the mass spectrometer in an identical and predictable manner, creating a unique "molecular fingerprint."
Experimental Protocol: MS and MS/MS Analysis
-
Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate inlet (e.g., LC, infusion).
-
Sample Preparation: Prepare dilute solutions (e.g., 10 µg/mL) of the Reference Standard and Test Compound in a suitable solvent (e.g., Acetonitrile/Water with 0.1% Formic Acid).
-
MS (Full Scan) Analysis:
-
Acquire data in positive and/or negative ion mode, depending on the compound's properties.
-
Determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
-
-
MS/MS (Fragmentation) Analysis:
-
Isolate the molecular ion of interest.
-
Apply collision energy to induce fragmentation.
-
Acquire the spectra of the resulting fragment ions.
-
-
Acceptance Criteria:
-
The measured accurate mass of the Test Compound's molecular ion must be within 5 ppm of the Reference Standard's mass.
-
The MS/MS fragmentation patterns of the Test Compound and Reference Standard must be qualitatively identical, with the same major fragment ions present at similar relative intensities.
-
Caption: ¹H NMR spectroscopy identity confirmation workflow.
Data Presentation: ¹H NMR Comparison (Example Signals)
| Signal | Reference δ (ppm) | Test δ (ppm) | Multiplicity | Result |
| H-1 | 7.85 | 7.86 | Doublet | Pass |
| H-2 | 7.21 | 7.21 | Triplet | Pass |
| H-3 | 3.98 | 3.99 | Singlet | Pass |
Conclusion: Synthesizing Data for Unambiguous Confirmation
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Source: US Pharmacopeia.
- Q2(R2) Validation of Analytical Procedures March 2024. Source: FDA.
- <621> CHROM
- Highlights from FDA's Analytical Test Method Valid
- What is USP Chapter 621?. Source: Phenomenex Blog.
- Understanding the Latest Revisions to USP <621>. Source: Agilent.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Source: gmp-compliance.org.
- Quality Guidelines. Source: ICH.
- <621> Chromatography - US Pharmacopeia (USP). Source: US Pharmacopeia.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: FDA.
- Co-Elution: How to Detect and Fix Overlapping Peaks. Source: YouTube.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: FDA.
- FDA Releases Guidance on Analytical Procedures.
- Mass spectrometry enables the identification of compounds that co-elute in column-based separation processes.
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. Source: FDA.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Source: Starodub.
- Layered Assurance: Why Orthogonal Testing Is Essential for Supplement Integrity. Source: The ISG.
- Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Source: Axion Labs.
- How NMR and MS Are Used in Custom Radiolabeling. Source: Moravek.
- Target Identification by Chromatographic Co-elution: Monitoring of Drug-Protein Interactions without Immobilization or Chemical Derivatiz
- A new method for chemical identification based on orthogonal parallel liquid chromatography separation and accurate molecular weight confirm
- Identifying Unknown from IR, NMR, and Mass Spectrometry. Source: Chemistry Steps.
- Chromatographic Co-elution Chromatography.
- Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Source: Maricopa Open Digital Press.
- Identification of Unknown Metabolomics Mixture Compounds by Combining NMR, MS, and Cheminform
- Deep Learning-Based Method for Compound Identification in NMR Spectra of Mixtures. Source: N/A.
- Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Source: News-Medical.Net.
- What is meant by "orthogonal methods" in analytical chemistry?.
- Orthogonal method in pharmaceutical product analysis. Source: Alphalyse.
Sources
- 1. Layered Assurance: Why Orthogonal Testing Is Essential for Supplement Integrity - Eurofins USA [eurofinsus.com]
- 2. researchgate.net [researchgate.net]
- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. fda.gov [fda.gov]
- 9. starodub.nl [starodub.nl]
- 10. <621> CHROMATOGRAPHY [drugfuture.com]
- 11. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 12. usp.org [usp.org]
- 13. agilent.com [agilent.com]
- 14. Chromatography [usp.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. moravek.com [moravek.com]
The Methoxy Advantage: A Comparative Guide to the Neuroprotective Activity of Methoxy-Substituted Compounds
In the relentless pursuit of effective neuroprotective strategies, the scientific community has increasingly turned its attention to the therapeutic potential of naturally derived and synthetic compounds. Among these, methoxy-substituted small molecules, including flavonoids, chalcones, resveratrol, and curcumin analogs, have emerged as a promising class of agents. The presence of the methoxy (-OCH3) group can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds, often enhancing their bioavailability, metabolic stability, and, crucially, their neuroprotective efficacy.
This guide provides a comprehensive comparison of the neuroprotective activities of various methoxy-substituted compounds, offering researchers, scientists, and drug development professionals a critical overview of the current landscape. We will delve into the experimental data, elucidate the underlying mechanisms of action, and provide detailed protocols for key assays, empowering you to advance your own neuroprotection research.
Unveiling the Neuroprotective Potential: A Comparative Analysis
The neuroprotective effects of methoxy-substituted compounds are attributed to their potent antioxidant and anti-inflammatory properties, as well as their ability to modulate key cellular signaling pathways implicated in neuronal survival and death. Below, we compare the efficacy of several prominent methoxy-substituted compounds based on available in vitro and in vivo data.
Comparative Efficacy of Methoxy-Substituted Compounds
| Compound Class | Specific Compound | In Vitro Model | Neuroprotective Effect | IC50/Effective Concentration | Reference(s) |
| Chalcones | 2'-Hydroxy-4'-methoxychalcone (AN07) | SH-SY5Y cells (methylglyoxal-induced toxicity) | Attenuated apoptosis and neurite damage. | Not specified | [1] |
| 4,4'-Dimethoxychalcone (DMC) | SH-SY5Y cells (MPP+ induced toxicity) | Attenuated motor impairment and dopaminergic neuron degeneration in vivo. | Not specified | ||
| Flavonoids | 4'-Methoxyflavone | HeLa and SH-SY5Y cells (MNNG-induced parthanatos) | Prevented decrease in cell viability. | Active at 10 µM and 20 µM | [2] |
| 3',4'-Dimethoxyflavone | HeLa and SH-SY5Y cells (MNNG-induced parthanatos) | Significant protection against cell death. | Active at 10 µM and 20 µM | [2] | |
| Hesperetin (a methoxy-containing flavanone) | PC12 cells (H2O2-induced oxidative stress) | Increased cell survival. | Not specified | [3] | |
| Resveratrol Analogs | Pterostilbene (3,5-dimethoxy-4'-hydroxystilbene) | SH-SY5Y cells (Amyloid-β induced toxicity) | Increased cell viability and reduced ROS. | 1.5 µM | |
| Curcumin Analogs | Demethoxycurcumin (DMC) | SH-SY5Y cells (rotenone-induced neurotoxicity) | Reduced cell death and ROS levels. | Effective at 5-50 nM | [4] |
| Bisdemethoxycurcumin (BDMC) | APP/PS1 mice (Alzheimer's model) | Improved cognitive function and reduced Aβ deposition. | Not specified | [5] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental models, cell types, and assay conditions.
The Mechanistic Underpinnings of Neuroprotection
The neuroprotective prowess of methoxy-substituted compounds stems from their ability to intervene in critical cellular processes that contribute to neuronal damage and death. Two key signaling pathways, the Keap1-Nrf2 and PI3K/Akt pathways, are central to their mechanism of action.
The Keap1-Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the face of oxidative stress, electrophiles, including many methoxy-substituted compounds, can modify Keap1, leading to the release and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (GSH) synthesis. This coordinated upregulation of the antioxidant defense system helps to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.
Caption: The PI3K/Akt signaling pathway and its role in promoting cell survival and antioxidant response.
Experimental Protocols for Assessing Neuroprotection
To facilitate your research, we provide detailed, step-by-step methodologies for key in vitro assays used to evaluate the neuroprotective activity of methoxy-substituted compounds.
MTT Assay for Cell Viability in SH-SY5Y Cells
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. [6]Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the methoxy-substituted compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Incubate for a predetermined time (e.g., 2 hours).
-
Induction of Neurotoxicity: Prepare the neurotoxic agent (e.g., amyloid-β oligomers, hydrogen peroxide, or rotenone) at the desired concentration in culture medium. Add the neurotoxic agent to the wells (except for the control wells) and incubate for the desired duration (e.g., 24 hours).
-
MTT Incubation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution 1:10 in serum-free medium. [6]Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well. Incubate for 4 hours at 37°C. [6]5. Formazan Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 20% SDS in 50% DMF) to each well to dissolve the purple formazan crystals. [1]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.
Protocol:
-
Cell Culture and Treatment: Plate primary neurons or a neuronal cell line in a 96-well plate and treat with the methoxy-substituted compound and neurotoxic agent as described for the MTT assay. [7]Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). [8]2. Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes (optional, but recommended for suspension cells). [9]Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate. [7]3. LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution (e.g., sodium lactate and INT) with a catalyst. [9]Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light. [9]5. Absorbance Measurement: Add 50 µL of a stop solution to each well and measure the absorbance at 490 nm using a microplate reader. [7]6. Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Glutathione (GSH) Assay in Brain Tissue
This protocol describes the measurement of reduced glutathione (GSH) levels in brain tissue homogenates, a key indicator of antioxidant capacity.
Protocol:
-
Tissue Homogenization: Homogenize a known weight of brain tissue (e.g., 100 mg) in 1 mL of ice-cold 5% sulfosalicylic acid (SSA) to precipitate proteins and prevent GSH oxidation. [10]2. Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Sample Preparation: Collect the supernatant, which contains the GSH. The pH of the supernatant may need to be adjusted depending on the specific assay kit used.
-
GSH Measurement: Use a commercially available GSH assay kit, which is typically based on the enzymatic recycling method involving glutathione reductase and DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)). Follow the manufacturer's instructions for preparing the reaction mixture and standards.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 412 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration of GSH in the samples based on a standard curve generated with known concentrations of GSH. Express the results as µmol of GSH per gram of tissue.
Conclusion
Methoxy-substituted compounds represent a rich and diverse source of potential neuroprotective agents. Their ability to combat oxidative stress and inflammation through the modulation of key signaling pathways like Nrf2 and PI3K/Akt underscores their therapeutic promise. This guide has provided a comparative overview of their efficacy, elucidated their mechanisms of action, and offered detailed protocols for their evaluation. As research in this field continues to evolve, a deeper understanding of the structure-activity relationships and the optimization of lead compounds will be crucial for translating the neuroprotective potential of these fascinating molecules into clinical realities.
References
-
Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. NIH. [Link]
-
Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC - NIH. [Link]
-
MTT assay. Protocols.io. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
MTT Cell Assay Protocol. [Link]
-
The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. PubMed. [Link]
-
LDH Cytotoxicity Assay (LDH). ScienCell Research Laboratories. [Link]
-
LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]
-
Neuroprotective effect of Demethoxycurcumin, a natural derivative of Curcumin on rotenone induced neurotoxicity in SH-SY 5Y Neuroblastoma cells. PMC - NIH. [Link]
-
Analysis of glutathione levels in the brain tissue samples from HIV-1-positive individuals and subject with Alzheimer's disease and its implication in the pathophysiology of the disease process. PMC - NIH. [Link]
-
The Latest Medicinal Chemistry Goals in Multi-target Directed Ligands for Alzheimer's Disease. Semantic Scholar. [Link]
-
Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. MDPI. [Link]
-
Profiling the Concentration of Reduced and Oxidized Glutathione in Rat Brain Using HPLC/DAD Chromatographic System. PubMed Central. [Link]
-
Neuroprotection by flavonoids. SciELO. [Link]
-
DOT Language. Graphviz. [Link]
-
DOT. Graphviz. [Link]
-
Chalcone Derivatives with a High Potential as Multifunctional Antioxidant Neuroprotectors. [Link]
-
Nrf2 activation through the PI3K/GSK-3 axis protects neuronal cells from Aβ-mediated oxidative and metabolic damage. ResearchGate. [Link]
-
Quantification of glutathione in the human brain by MR spectroscopy at 3 Tesla: Comparison of PRESS and MEGA‐PRESS. PMC - NIH. [Link]
-
In Vivo Brain GSH: MRS Methods and Clinical Applications. MDPI. [Link]
-
Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. PMC - PubMed Central. [Link]
-
Essential Roles of the PI3 Kinase/Akt Pathway in Regulating Nrf2-Dependent Antioxidant Functions in the RPE. PMC - NIH. [Link]
-
Drawing graphs with dot. Graphviz. [Link]
-
The IC50 values of the chalcone methoxy derivatives 3a and 5a. IC50 was.... ResearchGate. [Link]
-
The PI3K/Akt-Nrf2 Signaling Pathway and Mitophagy Synergistically Mediate Hydroxytyrosol to Alleviate Intestinal Oxidative Damage. PMC - PubMed Central. [Link]
-
Graphviz: How to go from .dot to a graph?. Stack Overflow. [Link]
-
Attributes. Graphviz. [Link]
-
Curcumin and Resveratrol in the Management of Cognitive Disorders: What Is the Clinical Evidence?. PubMed Central. [Link]
-
PI3K/AKT and Nrf2/HO-1 signaling crosstalk in oxidative stress. Consensus. [Link]
-
Bisdemethoxycurcumin inhibits oxidative stress and antagonizes Alzheimer's disease by up‐regulating SIRT1. PMC - PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. MDPI. [Link]
-
Nrf2 is activated by the PI3K–AKT signaling pathway. (A) Western blots.... ResearchGate. [Link]
Sources
- 1. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 4. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisdemethoxycurcumin inhibits oxidative stress and antagonizes Alzheimer's disease by up‐regulating SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay [protocols.io]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. sciencellonline.com [sciencellonline.com]
- 10. Analysis of glutathione levels in the brain tissue samples from HIV-1-positive individuals and subject with Alzheimer's disease and its implication in the pathophysiology of the disease process - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine: A Guide for Laboratory Professionals
Abstract
This guide provides comprehensive, step-by-step procedures for the safe disposal of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine (CAS No. 771582-58-2). As a substituted benzylamine containing a trifluoromethoxy group, this compound requires careful handling and disposal as hazardous waste. This document outlines the necessary safety precautions, waste classification, and approved disposal methods to ensure the safety of laboratory personnel and compliance with environmental regulations. The procedures detailed herein are grounded in established safety protocols for corrosive and fluorinated organic compounds, emphasizing a cautious approach in the absence of a complete, formally issued Safety Data Sheet (SDS).
Hazard Assessment and Immediate Safety Precautions
This compound is classified as a corrosive substance. Available safety information indicates that it causes severe skin burns and eye damage[1]. The presence of the trifluoromethoxy group also suggests that the compound is a fluorinated organic substance, which can be persistent in the environment and may require specific disposal considerations due to the high stability of the carbon-fluorine bond.
Core Directive: Treat this compound as a corrosive and environmentally hazardous chemical at all times.
Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted while wearing the following minimum PPE:
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are essential. Inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-retardant lab coat must be worn and fully fastened. For larger quantities or in the event of a spill, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood to avoid inhalation of vapors.
Engineering Controls
-
Ventilation: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.
-
Eyewash and Safety Shower: An accessible and operational eyewash station and safety shower are critical in case of accidental exposure.
Waste Classification and Segregation
Proper classification and segregation of chemical waste are paramount to ensure safe handling and disposal.
EPA Hazardous Waste Classification
Based on its corrosive nature, this compound waste should be classified under the EPA hazardous waste code D002 (Corrosivity) . Depending on the specific state and local regulations, other waste codes may also apply. It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.
Waste Segregation
-
Dedicated Waste Container: This compound must be collected in a dedicated, clearly labeled hazardous waste container.
-
Incompatible Materials: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, acids, or bases, to prevent potentially violent reactions.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (Corrosive), and the accumulation start date.
| Waste Profile | |
| Chemical Name | This compound |
| CAS Number | 771582-58-2[1][2][3] |
| Primary Hazard | Corrosive (Causes severe skin burns and eye damage)[1] |
| EPA Waste Code | D002 (Corrosivity) |
| Recommended Container | Borosilicate glass or other compatible container with a secure cap. |
Disposal Procedures
The recommended disposal method for this compound is through a licensed hazardous waste disposal company. The primary destruction technique for fluorinated organic compounds is high-temperature incineration.
Step-by-Step Disposal Protocol
-
Preparation: Ensure all necessary PPE is worn and that the disposal activities are conducted within a chemical fume hood.
-
Waste Collection: Carefully transfer the waste chemical into a designated hazardous waste container. Avoid overfilling the container; a general rule is to not exceed 80% of the container's capacity.
-
Container Sealing and Labeling: Securely cap the waste container. Ensure the hazardous waste label is complete and accurate.
-
Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with the complete chemical name and any other required documentation.
Spill and Emergency Procedures
In the event of a spill, the following immediate actions should be taken:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
Causality and Scientific Rationale
The stringent disposal procedures outlined in this guide are based on the inherent chemical properties of this compound.
-
Corrosivity of Amines: The amine functional group can act as a base and is often corrosive to skin and eyes. This necessitates the use of robust PPE and handling in a controlled environment to prevent chemical burns and tissue damage.
-
Persistence of Fluorinated Compounds: The trifluoromethoxy group contains strong carbon-fluorine bonds, making the compound resistant to natural degradation pathways. Improper disposal could lead to long-term environmental contamination. High-temperature incineration is the preferred method as it provides sufficient energy to break these stable bonds, leading to the mineralization of the compound[4][5][6]. Studies have shown that incineration at temperatures above 860°C can achieve a destruction rate of over 99.99% for fluoropolymers[6].
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) mandates the proper disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA) to protect human health and the environment. Classifying this chemical as D002 hazardous waste ensures it is managed in accordance with federal and state regulations.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers, scientists, and drug development professionals can mitigate the risks associated with this corrosive and fluorinated compound. The core principles of wearing appropriate PPE, working in a controlled environment, proper waste segregation, and utilizing a licensed hazardous waste disposal service are non-negotiable for ensuring a safe and compliant laboratory operation.
References
-
Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI. [Link]
-
Hazardous Waste Incineration. Eurits. [Link]
-
Investigation of waste incineration of fluorotelomer-based polymers as a potential source of PFOA in the environment. CSWAB. [Link]
-
Thermal destruction of (hydro)chloro- fluorocarbons and hydrofluorocarbons. Climate and Ozone Protection Alliance. [Link]
-
No significant PFAS emissions caused by waste incineration, study finds. ScienceDaily. [Link]
-
Worker Exposures to Volatile Amines. Occupational Safety and Health Administration (OSHA). [Link]
-
EPA HAZARDOUS WASTE CODES. [Link]
-
Waste Code. U.S. Environmental Protection Agency (EPA). [Link]
-
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
-
Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
-
The OSHA Chemical Storage Requirements. Capital Resin Corporation. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. 2-METHOXY-5-TRIFLUOROMETHOXY-BENZYLAMINE | 771582-58-2 [chemicalbook.com]
- 2. CAS 771582-58-2 | this compound - Synblock [synblock.com]
- 3. 771582-58-2|this compound|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Hazardous Waste Incineration | Eurits [eurits.org]
- 6. sciencedaily.com [sciencedaily.com]
Personal protective equipment for handling (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine
Essential Safety and Handling Guide for (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine
This guide provides critical, immediate safety protocols and logistical information for the handling and disposal of this compound (CAS No. 771582-58-2).[1] As a specialized building block in drug development, its unique trifluoromethoxy and methoxy-substituted phenylmethanamine structure demands a rigorous and informed approach to safety. This document is intended for researchers, scientists, and drug development professionals to establish a self-validating system of safe laboratory practices, moving beyond mere compliance to a culture of proactive risk mitigation.
Hazard Assessment: Understanding the 'Why' Behind the Precautions
Effective personal protective equipment (PPE) selection is rooted in a thorough understanding of the specific chemical hazards. While a comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, analysis of its structural analogs provides a strong basis for hazard assessment.
Structurally similar compounds, such as (2-(Trifluoromethoxy)phenyl)methanamine and other substituted benzylamines, are classified as corrosive, causing severe skin burns and eye damage.[2][3] The primary amine group contributes to the basicity and corrosivity, while the aromatic ring and trifluoromethoxy group influence its reactivity, absorption, and metabolic profile. The trifluoromethoxy group is highly stable and is often incorporated into drug candidates to enhance metabolic stability and membrane permeability.[4] However, it is crucial to recognize that under certain metabolic pathways or environmental conditions, cleavage of the C-F bond, though difficult, can release fluoride ions or other toxic metabolites.[5][6]
Based on this analysis, this compound should be handled as a substance with the following potential hazards until proven otherwise:
| Hazard Category | Description | Primary Exposure Route |
| Skin Corrosion | Expected to cause severe skin burns and damage upon contact.[2] | Dermal |
| Serious Eye Damage | Expected to cause irreversible eye damage.[2] | Ocular |
| Acute Toxicity | May be harmful if swallowed or absorbed through the skin. | Ingestion, Dermal |
| Respiratory Irritation | Inhalation of dust or vapors may cause respiratory tract irritation.[7] | Inhalation |
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is mandatory to prevent contact and exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale and Expert Insight |
| Eye & Face Protection | Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[8] AND a full-face shield.[9] | Goggles provide a seal around the eyes to protect against splashes and vapors. The face shield offers a secondary barrier, protecting the entire face from splashes, which is critical given the compound's presumed severe corrosivity. |
| Hand Protection | Double-gloving: an inner nitrile glove with a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber). | The inner nitrile glove provides dexterity and a contamination-free hand surface upon removal of the outer glove. The outer glove offers robust protection against chemical breakthrough. Always check manufacturer-specific glove compatibility charts. |
| Skin & Body Protection | A chemical-resistant laboratory coat. For larger quantities (>10g) or operations with a high splash risk, a chemical-resistant apron over the lab coat is required. | Standard cotton lab coats are insufficient as they can absorb chemicals, prolonging skin contact. Chemically resistant materials prevent penetration. Ensure cuffs are tucked into gloves. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges may be required.[8][10] | Mandatory when handling the powder outside of a certified chemical fume hood, during a spill, or if irritation is experienced. All handling of the solid or solutions should ideally occur within a fume hood to minimize inhalation exposure. |
Procedural Guidance: Ensuring Safe Operations
The sequence of donning and doffing PPE is as critical as the equipment itself to prevent cross-contamination.
Step-by-Step PPE Donning Protocol
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat/Apron: Put on the chemical-resistant lab coat, ensuring it is fully buttoned. If required, add the chemical-resistant apron.
-
Respiratory Protection: If the risk assessment requires a respirator, perform a seal check according to manufacturer instructions.
-
Eye and Face Protection: Put on chemical splash goggles first, then the face shield.
-
Outer Gloves: Don the outer, chemical-resistant gloves. Ensure the glove cuffs go over the sleeves of the lab coat.
Step-by-Step PPE Doffing Protocol (Contamination Avoidance)
This process is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer gloves, peeling them off without touching the external surface with your bare skin. Dispose of them in the designated hazardous waste container.
-
Face Shield & Goggles: Remove the face shield, handling it by the headband. Then, remove the goggles. Place them in a designated area for decontamination.
-
Lab Coat/Apron: Unbutton the lab coat and roll it outwards, away from your body, ensuring the contaminated exterior is contained within the roll. Dispose of it in the appropriate waste stream.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Emergency & Disposal Plan
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately rinse with an eyewash station for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Spill: Evacuate the immediate area. Wear full PPE, including respiratory protection. Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up carefully to avoid creating dust and place in a sealed, labeled container for hazardous waste disposal.
Disposal: All contaminated PPE, absorbent materials, and empty containers must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for waste disposal.[11] Do not dispose of down the drain or in regular trash.
Visualization: PPE Selection Workflow
The following diagram outlines the logical workflow for determining the appropriate level of PPE based on the specific operational risks.
Caption: Workflow for selecting appropriate PPE based on operational risk assessment.
References
-
PubChem. (2-(Trifluoromethoxy)phenyl)methanamine. National Center for Biotechnology Information. [Link]
-
CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. [Link]
-
Thompson, J. L., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]
-
Novás, M., & Matos, M. J. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]
-
OUCI. Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. [Link]
-
Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. [Link]
-
Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. CAS 771582-58-2 | this compound - Synblock [synblock.com]
- 2. (2-(Trifluoromethoxy)phenyl)methanamine | C8H8F3NO | CID 2777251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. hsa.ie [hsa.ie]
- 10. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
